TAS-115 mesylate
Description
Properties
IUPAC Name |
4-[2-fluoro-4-[(2-phenylacetyl)carbamothioylamino]phenoxy]-7-methoxy-N-methylquinoline-6-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O4S.CH4O3S/c1-29-26(34)19-14-18-21(15-24(19)35-2)30-11-10-22(18)36-23-9-8-17(13-20(23)28)31-27(37)32-25(33)12-16-6-4-3-5-7-16;1-5(2,3)4/h3-11,13-15H,12H2,1-2H3,(H,29,34)(H2,31,32,33,37);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYQWFCUOAVQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4)F.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN4O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1688673-09-7 | |
| Record name | Pamufetinib mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1688673097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PAMUFETINIB MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP38X74SWD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to TAS-115 Mesylate: A Multi-Kinase Inhibitor
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of TAS-115 mesylate, a potent, orally available small molecule inhibitor. We will delve into its core mechanism of action, preclinical evidence, and clinical development trajectory, offering insights for researchers and drug development professionals in the field of oncology.
Introduction: The Rationale for Targeting MET and VEGFR
The c-MET (hepatocyte growth factor receptor) and VEGFR (vascular endothelial growth factor receptor) signaling pathways are critical drivers of tumor progression, angiogenesis, and metastasis. Their dysregulation is a hallmark of numerous malignancies, making them compelling targets for therapeutic intervention. This compound was developed as a dual inhibitor of these pathways, aiming to provide a more comprehensive anti-tumor effect than single-target agents.
Core Pharmacology of this compound
TAS-115 is a multi-kinase inhibitor with a primary focus on c-MET and VEGFR. However, its activity extends to other oncogenic kinases, contributing to its broad-spectrum potential.
Chemical Properties
While the precise chemical structure of the mesylate salt is proprietary, TAS-115 is a small molecule designed for oral bioavailability.
Kinase Inhibitory Profile
The potency of TAS-115 against its key targets has been characterized through various preclinical studies. The half-maximal inhibitory concentrations (IC50) highlight its activity profile.
| Target Kinase | IC50 (nM) | Key Role in Cancer |
| c-MET | 16 | Proliferation, Survival, Invasion, Angiogenesis |
| VEGFR1 | 1.8 | Angiogenesis, Inflammation |
| VEGFR2 | 1.0 | Angiogenesis, Vascular Permeability |
| VEGFR3 | 3.3 | Lymphangiogenesis |
| RET | 5.3 | Proliferation, Survival |
| KIT | 11 | Proliferation, Survival |
| SRC | 11 | Proliferation, Survival, Invasion |
This data is a composite from available preclinical literature and may vary based on the specific assay conditions.
Mechanism of Action: A Dual-Pronged Attack
TAS-115 exerts its anti-tumor effects by simultaneously blocking key signaling cascades downstream of c-MET and VEGFR.
Inhibition of the HGF/c-MET Axis
The binding of hepatocyte growth factor (HGF) to its receptor, c-MET, triggers a signaling cascade that promotes cell proliferation, motility, and invasion. TAS-115 directly inhibits the kinase activity of c-MET, thereby blocking these downstream effects.
Caption: TAS-115 inhibits the HGF/c-MET signaling pathway.
Blockade of the VEGF/VEGFR Pathway
Vascular endothelial growth factor (VEGF) is a pivotal regulator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. By inhibiting VEGFRs, TAS-115 disrupts this process, effectively starving the tumor.
Caption: TAS-115 inhibits the VEGF/VEGFR signaling pathway.
Preclinical Evaluation: Proof-of-Concept
In Vitro Studies
TAS-115 has demonstrated potent anti-proliferative activity across a range of cancer cell lines with dysregulated c-MET or VEGFR signaling.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MKN-45, SNU-5) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 nM to 10 µM) for 72 hours.
-
MTT Incubation: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.
In Vivo Studies
In xenograft models using human tumor cell lines, TAS-115 has shown significant tumor growth inhibition. These studies have been crucial in establishing its in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Clinical Development of this compound
TAS-115 has been evaluated in several clinical trials, primarily in patients with advanced solid tumors.
Phase 1 Studies
Initial Phase 1 studies focused on determining the maximum tolerated dose (MTD), safety profile, and pharmacokinetic properties of TAS-115 in patients with advanced solid tumors.
Phase 1/2 Study in Castration-Resistant Prostate Cancer (CRPC)
A notable study investigated TAS-115 in patients with metastatic CRPC who had progressed after treatment with docetaxel. While the drug was generally well-tolerated, it demonstrated limited clinical efficacy in this patient population, leading to the termination of the trial.
Combination Therapies
More recently, TAS-115 has been explored in combination with other anti-cancer agents, such as the immune checkpoint inhibitor nivolumab, in patients with advanced or metastatic solid tumors. The rationale for this combination is that by inhibiting angiogenesis, TAS-115 may enhance the infiltration and activity of immune cells within the tumor microenvironment.
Clinical Trial Summary
| Phase | Patient Population | Treatment | Key Findings |
| Phase 1/2 | Metastatic Castration-Resistant Prostate Cancer | TAS-115 Monotherapy | Limited efficacy, trial terminated. |
| Phase 1 | Advanced Solid Tumors | TAS-115 + Nivolumab | Combination was tolerable with manageable side effects. |
Safety and Tolerability
Across clinical trials, the most common treatment-related adverse events (TRAEs) associated with TAS-115 include:
-
Hypertension
-
Fatigue
-
Anorexia (decreased appetite)
-
Nausea
-
Proteinuria
These side effects are generally consistent with the known toxicities of c-MET and VEGFR inhibitors.
Future Directions and Conclusion
While this compound has shown limited single-agent efficacy in some settings, its multi-targeted profile and potential for synergistic combinations with other therapies, particularly immunotherapies, warrant further investigation. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from TAS-115 treatment and exploring novel combination strategies to enhance its anti-tumor activity. The insights gained from the clinical development of TAS-115 contribute valuable knowledge to the broader field of multi-kinase inhibitors in oncology.
References
-
A phase 1/2 study of TAS-115 in patients with metastatic castration-resistant prostate cancer. ClinicalTrials.gov. [Link]
-
A Phase 1 Study of TAS-115 in Combination With Nivolumab in Pts With Advanced or Metastatic Solid Tumors. ClinicalTrials.gov. [Link]
-
Dose-escalation and dose-expansion study of TAS-115, a dual c-MET/VEGFR inhibitor, in patients with advanced solid tumors. American Society of Clinical Oncology. [Link]
-
Pharmacokinetics and Pharmacodynamics of TAS-115, a Novel Dual c-MET/VEGFR Inhibitor, in a First-in-Human Phase I Study in Patients with Advanced Solid Tumors. American Association for Cancer Research. [Link]
The Discovery and Synthesis of TAS-115 (Pamufetinib) Mesylate: A Multi-Kinase Inhibitor Targeting c-MET and VEGFR
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TAS-115, also known as Pamufetinib, is a novel, orally bioavailable multi-kinase inhibitor developed by Taiho Pharmaceutical Co., Ltd.[1] It primarily targets the hepatocyte growth factor receptor (c-MET) and vascular endothelial growth factor receptor (VEGFR), key drivers of tumor progression, angiogenesis, and metastasis.[2][3] Additionally, TAS-115 exhibits inhibitory activity against other receptor tyrosine kinases, including platelet-derived growth factor receptor (PDGFR) and fms-like tyrosine kinase 3 (FMS).[4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of TAS-115 mesylate, offering valuable insights for researchers and professionals in the field of oncology drug development.
Introduction: The Rationale for Dual c-MET and VEGFR Inhibition
The development of targeted therapies has revolutionized cancer treatment. Among the validated targets, the c-MET and VEGFR signaling pathways have garnered significant attention due to their critical roles in tumorigenesis.
-
c-MET Signaling: The binding of its ligand, hepatocyte growth factor (HGF), to the c-MET receptor activates downstream pathways like PI3K/Akt and RAS/MAPK, promoting cell proliferation, survival, and invasion.[4] Aberrant c-MET signaling is implicated in the development and progression of various cancers.[5]
-
VEGFR Signaling: The interaction of VEGF with its receptor, VEGFR, is a cornerstone of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.
Given the crosstalk and redundancy in these pathways, dual inhibition of both c-MET and VEGFR presents a compelling therapeutic strategy to overcome resistance and enhance anti-tumor efficacy. It was with this rationale that Taiho Pharmaceutical embarked on the discovery of a novel dual inhibitor, leading to the development of TAS-115.[5]
Discovery of TAS-115: A Quest for Potency and Selectivity
The discovery of TAS-115 stemmed from a focused effort to identify a potent and selective dual inhibitor of c-MET and VEGFR with an improved safety profile compared to existing multi-kinase inhibitors. The development process likely involved extensive medicinal chemistry efforts, including lead identification, structure-activity relationship (SAR) studies, and optimization of pharmacokinetic properties.
While specific details of the initial lead compound are not publicly disclosed, the chemical structure of TAS-115, 4-(2-fluoro-4-(3-(2-phenylacetyl)thioureido)phenoxy)-7-methoxy-N-methylquinoline-6-carboxamide, suggests a rational design approach targeting the ATP-binding pockets of c-MET and VEGFR. The quinoline scaffold is a common feature in many kinase inhibitors.
A key objective during the development of TAS-115 was to enhance its selectivity and minimize off-target toxicities, a common challenge with multi-kinase inhibitors.[3] Preclinical studies demonstrated that TAS-115 possesses a more specific kinase inhibition profile compared to sunitinib, with weaker inhibition of growth in cell lines not dependent on VEGFR or c-MET signaling.[3] This enhanced selectivity is believed to contribute to its favorable tolerability profile observed in clinical trials.[3]
Chemical Synthesis of this compound
While a detailed, step-by-step protocol for the industrial-scale synthesis of this compound is proprietary to Taiho Pharmaceutical, a plausible synthetic route can be constructed based on established organic chemistry principles and the synthesis of structurally related quinoline derivatives. The following proposed synthesis is for informational purposes and should be adapted and optimized by qualified chemists.
Proposed Retrosynthetic Analysis
A retrosynthetic analysis of TAS-115 suggests that the molecule can be assembled from three key fragments: a substituted quinoline core, a fluorophenoxy linker, and a phenylacetyl thiourea side chain.
Step-by-Step Synthetic Protocol (Proposed)
Step 1: Synthesis of the Quinoline Core (4-chloro-7-methoxy-N-methylquinoline-6-carboxamide)
The synthesis of the quinoline core likely begins with a substituted aniline, which undergoes a cyclization reaction, such as the Gould-Jacobs reaction, to form the quinoline ring system. Subsequent functional group manipulations, including chlorination at the 4-position and amidation of a carboxylic acid at the 6-position, would yield the desired intermediate.
Step 2: Synthesis of the Fluorophenoxy Linker (4-amino-3-fluorophenol)
This intermediate can be prepared from commercially available starting materials through standard aromatic substitution and reduction reactions.
Step 3: Ether Linkage Formation
The quinoline core and the fluorophenoxy linker are coupled via a nucleophilic aromatic substitution reaction, where the hydroxyl group of the fluorophenol displaces the chlorine atom at the 4-position of the quinoline. This reaction is typically carried out in the presence of a base.
Step 4: Formation of the Phenylacetyl Thiourea Side Chain
The final step involves the construction of the thiourea moiety. The amino group of the fluorophenoxy-quinoline intermediate is reacted with a phenylacetyl isothiocyanate. The isothiocyanate can be generated in situ from phenylacetyl chloride and a thiocyanate salt.
Step 5: Salt Formation
The free base of TAS-115 is then treated with methanesulfonic acid in a suitable solvent to yield the crystalline this compound salt.
Caption: Proposed synthetic workflow for this compound.
Mechanism of Action: Dual Blockade of Key Oncogenic Pathways
TAS-115 exerts its anti-tumor effects through the competitive inhibition of ATP binding to the kinase domains of c-MET and VEGFR.[4] This dual blockade disrupts downstream signaling cascades crucial for cancer cell proliferation, survival, and angiogenesis.
-
Inhibition of c-MET: By blocking c-MET phosphorylation, TAS-115 inhibits HGF-dependent tumor cell growth and invasion.[4]
-
Inhibition of VEGFR: TAS-115's inhibition of VEGFR2, the primary receptor for VEGF-A, leads to a reduction in tumor angiogenesis, thereby limiting the tumor's blood supply.
The combined inhibition of these two pathways results in a synergistic anti-tumor effect, as demonstrated in preclinical models where TAS-115 showed potent activity in various cancer types.[5]
Caption: Mechanism of action of TAS-115.
Preclinical and Clinical Development: A Summary of Key Findings
TAS-115 has undergone extensive preclinical and clinical evaluation, demonstrating its potential as a therapeutic agent for various solid tumors and fibrotic diseases.
Preclinical Studies
In preclinical models, TAS-115 exhibited potent anti-tumor activity in a range of cancer types, including those with c-MET amplification.[5] It effectively inhibited tumor growth and was associated with a favorable safety profile, showing less toxicity compared to other VEGFR inhibitors.[3]
Clinical Trials
TAS-115 has been evaluated in multiple clinical trials, primarily in patients with advanced solid tumors and idiopathic pulmonary fibrosis (IPF).
| Phase | Indication | Key Findings | Reference |
| Phase I | Advanced Solid Tumors | Determined the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D). Showed manageable toxicities and preliminary signs of anti-tumor activity. | [4] |
| Phase II | Osteosarcoma | Demonstrated long-term disease control in a subset of patients. | |
| Phase II | Idiopathic Pulmonary Fibrosis | Showed acceptable tolerability and a manageable safety profile. | |
| Phase II | Prostate Cancer | Ongoing or completed, with results pending. | [6] |
| Phase III | Osteosarcoma | Currently in Phase III development in Japan. | [6] |
Table 1: Summary of Key Clinical Trials for TAS-115
Conclusion and Future Directions
TAS-115 (Pamufetinib) mesylate is a promising multi-kinase inhibitor with a well-defined mechanism of action targeting the c-MET and VEGFR pathways. Its discovery was driven by the need for a more selective and tolerable agent in its class. While a detailed synthesis protocol is not publicly available, a plausible synthetic route can be envisioned based on established chemical principles. Clinical studies have demonstrated its manageable safety profile and potential efficacy in various malignancies and fibrotic diseases.
Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to benefit from TAS-115 therapy. Combination studies with other anti-cancer agents, including immunotherapy, may further enhance its therapeutic potential. The ongoing Phase III trial in osteosarcoma will be crucial in establishing its role in the clinical setting.
References
-
Taiho Pharmaceutical Co., Ltd. (Date unavailable). Product Pipeline. Retrieved from [Link]
-
Fujita, H., et al. (2013). The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile. Molecular Cancer Therapeutics, 12(12), 2685-2696. [Link]
-
Nishioka, Y., et al. (2019). The Tyrosine Kinase Inhibitor TAS-115 Attenuates Bleomycin-induced Lung Fibrosis in Mice. American Journal of Respiratory Cell and Molecular Biology, 60(4), 478-487. [Link]
-
Kato, Y., et al. (2020). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Investigational New Drugs, 38(4), 1175-1185. [Link]
-
Patsnap Synapse. (2024). Harnessing the Therapeutic Potential of TAS-115: A Dual c-Met and VEGFRs Inhibitor with Enhanced Safety Profile. Retrieved from [Link]
-
Tanaka, K., et al. (2022). Therapeutic potential of TAS-115 in 3D breast cancer models. Biomedical Materials, 17(4), 045016. [Link]
-
Business Wire. (2012). Taiho Pharmaceutical Unveils Data on Eight Novel Anticancer Compounds in Bid to Become a New Global Leader in Oncology. Retrieved from [Link]
-
AdisInsight. (Date unavailable). Pamufetinib - Taiho Pharmaceutical. Retrieved from [Link]
- Google Patents. (Date unavailable). AU2018329881B2 - Antitumor agent and antitumor effect potentiator.
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- 3. The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
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TAS-115 Mesylate: A Technical Guide to ATP-Competitive Inhibition of c-MET and VEGFR
Introduction to TAS-115 Mesylate: A Dual-Targeted Kinase Inhibitor
TAS-115, also known as pamufetinib, is a potent, orally available, small-molecule multi-kinase inhibitor that has garnered significant interest in the field of oncology and beyond.[1][2][3] Developed to have a relatively short half-life, TAS-115 is designed to improve the continuity of drug administration.[2][4] Its primary mechanism of action is the ATP-competitive inhibition of several receptor tyrosine kinases (RTKs) crucial for tumor growth, progression, and angiogenesis.[1][3][5] This technical guide provides an in-depth exploration of the core pharmacology of TAS-115, focusing on its mechanism of action, key molecular targets, and the experimental methodologies used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising therapeutic agent.
Mechanism of Action: ATP-Competitive Inhibition
TAS-115 exerts its inhibitory effects by competing with adenosine triphosphate (ATP) for the binding site within the catalytic domain of its target kinases.[3][5] This is a common mechanism for small-molecule kinase inhibitors. The kinase domain of RTKs contains a highly conserved ATP-binding pocket. By occupying this pocket, TAS-115 prevents the binding of ATP, thereby blocking the transfer of a phosphate group to substrate proteins. This abrogation of phosphorylation is the critical step in halting the downstream signaling cascades that drive cellular processes like proliferation, survival, and migration.[6]
The ATP-competitive nature of TAS-115 has been confirmed in biochemical assays, which demonstrated its ability to inhibit kinase activity in a manner that can be overcome by high concentrations of ATP.[7] The inhibition constants (Ki) for TAS-115 against recombinant VEGFR2 and c-MET are 12 nM and 39 nM, respectively, indicating a high affinity for the ATP-binding sites of these kinases.[7][8]
Core Targets and Signaling Pathways
TAS-115 is a multi-kinase inhibitor with potent activity against several key RTKs implicated in cancer and other diseases.[1][2] A kinase panel screen of 192 kinases revealed that TAS-115 has an IC50 of less than 1 µmol/L for 53 of these kinases, highlighting its broad-spectrum activity.[1] The primary targets of TAS-115 are c-MET (hepatocyte growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), with significant activity also observed against PDGFR (platelet-derived growth factor receptor) and FMS (colony-stimulating factor 1 receptor).[1][2]
c-MET Signaling Pathway
The c-MET receptor and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, migration, and invasion.[1] Aberrant c-MET signaling, through overexpression, amplification, or mutation, is a known driver of tumorigenesis and is associated with poor prognosis in various cancers.[3] Upon HGF binding, c-MET dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[1][6] TAS-115 effectively blocks HGF-induced c-MET activation, leading to the suppression of these critical downstream pathways.[6]
VEGFR Signaling Pathway
The VEGF/VEGFR signaling axis is a cornerstone of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] VEGF, secreted by tumor cells, binds to VEGFRs on endothelial cells, triggering their proliferation, migration, and the formation of new vascular structures.[1] TAS-115 potently inhibits VEGFR2, a key mediator of VEGF-driven angiogenesis.[9] By blocking VEGFR2 autophosphorylation, TAS-115 disrupts the downstream signaling events that lead to angiogenesis, thereby cutting off the tumor's blood supply.[9]
Quantitative Kinase Inhibition Profile
The potency of TAS-115 against its primary targets has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the inhibitory potential of a compound.
| Target Kinase | IC50 (nM) | Reference |
| Recombinant VEGFR2 | 30 | [1][8][10] |
| Recombinant c-MET | 32 | [1][8][10] |
These low nanomolar IC50 values demonstrate the high potency of TAS-115 against both VEGFR2 and c-MET, surpassing the potency of other known inhibitors such as crizotinib, foretinib, and sunitinib in some in vitro assays.[3]
Cellular and In Vivo Pharmacology
The potent biochemical activity of TAS-115 translates into significant anti-tumor effects in cellular and in vivo models. In cell-based assays, TAS-115 effectively inhibits the growth of cancer cell lines that are dependent on HGF/c-MET or VEGF signaling.[3] Furthermore, TAS-115 has demonstrated the ability to overcome HGF-induced resistance to other targeted therapies, such as EGFR inhibitors, in a concentration-dependent manner.[8]
In vivo studies using mouse xenograft models have shown that TAS-115 exhibits potent anti-tumor activity across a range of tumor types.[1][3] It has been shown to inhibit tumor growth and, in some cases, lead to complete tumor eradication.[3] Notably, TAS-115 has also demonstrated efficacy in models of tumor-induced bone disease by suppressing both tumor progression and bone destruction.[6] A favorable tolerability profile has been observed in preclinical models, with less toxicity compared to other VEGFR inhibitors.[3][9]
Experimental Protocols
The characterization of TAS-115 relies on a suite of well-established experimental techniques. The following protocols provide a framework for assessing the activity of ATP-competitive kinase inhibitors like TAS-115.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of TAS-115 to inhibit the enzymatic activity of its target kinases by measuring the amount of ATP remaining after the kinase reaction.
Workflow Diagram:
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in a suitable buffer (e.g., DMSO), followed by a final dilution in the kinase assay buffer.
-
Prepare solutions of the recombinant target kinase (e.g., c-MET, VEGFR2), a suitable substrate peptide, and ATP at concentrations optimized for the assay. The ATP concentration should be close to the Km value for the kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Assay Plate Setup:
-
Add the diluted TAS-115 and control solutions to the wells of a microplate.
-
Add the kinase solution to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
-
Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit (e.g., ADP-Glo™).
-
Read the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data using controls (no inhibitor for 100% activity and no enzyme for 0% activity).
-
Plot the percent inhibition against the logarithm of the TAS-115 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Phospho-Protein Analysis (Western Blot)
This protocol is used to assess the effect of TAS-115 on the phosphorylation of key downstream signaling proteins in cancer cell lines.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture appropriate cancer cell lines (e.g., MET-amplified gastric cancer cells like MKN45) to 70-80% confluency.
-
Treat the cells with varying concentrations of TAS-115 or a vehicle control (DMSO) for a specified duration. For c-MET or VEGFR pathways, stimulation with their respective ligands (HGF or VEGF) may be necessary to induce phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-c-MET, phospho-VEGFR2, phospho-ERK, phospho-AKT).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total forms of the proteins or a housekeeping protein (e.g., GAPDH).
-
Quantify the band intensities using densitometry software.
-
Cell Viability Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with TAS-115.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of TAS-115 or a vehicle control for a specified period (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Add a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), combined with an electron coupling reagent (e.g., phenazine ethosulfate), to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-4 hours. Metabolically active cells will reduce the MTS tetrazolium salt to a colored formazan product.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration of TAS-115 relative to the vehicle-treated control cells.
-
Clinical Development and Future Directions
TAS-115 has been evaluated in several clinical trials for various solid tumors, including a Phase I study that established a recommended Phase II dose and demonstrated manageable toxicities.[1][2] Promising anti-tumor activity has been observed, particularly in patients with bone metastases.[1][11] In addition to oncology, TAS-115 has also been investigated for the treatment of idiopathic pulmonary fibrosis (IPF), where it has shown potential anti-fibrotic effects.[12][13]
The dual inhibition of c-MET and VEGFR pathways by TAS-115 represents a compelling therapeutic strategy. The c-MET pathway is a known mechanism of resistance to anti-angiogenic therapies, and therefore, the simultaneous targeting of both pathways may lead to more durable clinical responses. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of TAS-115 in various disease contexts. The development of TAS-115 for osteosarcoma and prostate cancer is in Phase III and Phase II trials, respectively, in Japan.[14]
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Fujiwara, Y., et al. (2020). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Investigational New Drugs, 38(4), 1175–1185. [Link]
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TAS-115 Mesylate: A Multi-Kinase Inhibitor Targeting Key Oncogenic Pathways
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
TAS-115, also known as pamufetinib, is a novel, orally available multi-kinase inhibitor that has demonstrated significant therapeutic potential in both preclinical and clinical settings.[1][2] Developed to target critical pathways in tumor progression, angiogenesis, and the tumor microenvironment, TAS-115 distinguishes itself through its potent and selective inhibition of several receptor tyrosine kinases (RTKs).[3][4] This guide provides a comprehensive technical overview of TAS-115, focusing on its target receptors, mechanism of action, and the scientific rationale underpinning its development and clinical investigation.
Core Target Receptors and Kinase Selectivity
TAS-115 is an ATP-competitive inhibitor that primarily targets a specific constellation of RTKs crucial for cancer cell proliferation, survival, and angiogenesis.[5][6] Its efficacy stems from the simultaneous blockade of multiple, often complementary, signaling pathways.
Primary Target Receptors
The principal targets of TAS-115 are:
-
c-MET (Hepatocyte Growth Factor Receptor - HGFR): A key driver of cell proliferation, motility, invasion, and angiogenesis.[4][6] Dysregulation of the HGF/c-MET axis is implicated in the progression and metastasis of numerous cancers.[7]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Predominantly VEGFR2, a central mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[3][7]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Both PDGFR-α and PDGFR-β are involved in the proliferation of mesenchymal cells, including pericytes and fibroblasts, which contribute to tumor angiogenesis and the tumor microenvironment.[5][8]
-
Colony-Stimulating Factor 1 Receptor (CSF1R or FMS): Plays a critical role in the survival, proliferation, and differentiation of macrophages, including tumor-associated macrophages (TAMs), which can promote tumor progression.[9][10]
Kinase Inhibition Profile
In vitro biochemical assays have quantified the potent inhibitory activity of TAS-115 against its primary targets. A broader kinase profiling study using a 192-panel assay revealed that TAS-115 inhibits 53 kinases with an IC50 of less than 1 µmol/L, indicating a degree of selectivity.[5]
| Target Kinase | IC50 (nM) | Reference |
| Recombinant VEGFR2 | 30 | [11] |
| Recombinant c-MET | 32 | [11] |
| PDGFR-α | <1000 | [5] |
| PDGFR-β | <1000 | [5] |
| FMS (CSF1R) | Not specified | [9] |
| AXL | <1000 | [5] |
| c-Kit | <1000 | [5] |
| Src | <1000 | [5] |
| FLT-3 | Not specified |
Note: Specific IC50 values for all primary targets from a single comprehensive panel are not publicly available. The table reflects the most precise data found in the cited literature.
Signaling Pathways and Mechanism of Action
By inhibiting its target RTKs, TAS-115 disrupts downstream signaling cascades that are fundamental to cancer cell pathophysiology. The primary pathways affected are the RAS/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.
c-MET Signaling Pathway Inhibition
Activation of c-MET by its ligand, HGF, triggers a signaling cascade that promotes cell proliferation, survival, and motility. TAS-115 blocks the ATP-binding site of the c-MET kinase domain, preventing its autophosphorylation and subsequent activation of downstream effectors like GAB1, which in turn activate the PI3K/AKT and RAS/MAPK pathways.
Caption: TAS-115 inhibits c-MET autophosphorylation.
VEGFR2 Signaling Pathway Inhibition
VEGF binding to VEGFR2 on endothelial cells is a critical step in angiogenesis. TAS-115's inhibition of VEGFR2 blocks the activation of PLCγ and subsequently the PKC and MAPK pathways, as well as the PI3K/AKT pathway, leading to a reduction in endothelial cell proliferation, migration, and survival, ultimately inhibiting the formation of new blood vessels.
Caption: TAS-115 inhibits VEGFR2-mediated angiogenesis.
Scientific Rationale and Therapeutic Applications
The multi-targeted nature of TAS-115 provides a strong rationale for its use in complex diseases where multiple pathways are dysregulated.
Oncology
In oncology, the dual inhibition of c-MET and VEGFR is a particularly compelling strategy. Tumors can develop resistance to anti-angiogenic therapies that target only the VEGF pathway, often through the upregulation of alternative pro-angiogenic signals, including the HGF/c-MET axis.[7] By simultaneously blocking both pathways, TAS-115 may overcome or delay the onset of such resistance.[3][4]
This rationale is especially relevant in castration-resistant prostate cancer (CRPC) with bone metastases . In this setting, both c-MET and VEGFR signaling are implicated in tumor progression and the complex interplay between cancer cells and the bone microenvironment.[7][12][13][14] Androgen deprivation can increase the expression of both c-MET and its ligand HGF, contributing to metastasis.[12] Furthermore, c-MET and VEGFR2 signaling in osteoblasts can promote osteoclastogenesis, leading to bone destruction.[13][14] By inhibiting these pathways, TAS-115 aims to not only suppress tumor growth and angiogenesis but also to mitigate the bone-related morbidity associated with CRPC.[10]
Idiopathic Pulmonary Fibrosis (IPF)
Beyond oncology, TAS-115 has been investigated for the treatment of IPF, a progressive and fatal lung disease characterized by fibrosis. The rationale here lies in the roles of PDGFR and FMS in fibrotic processes. PDGF is a potent mitogen and chemoattractant for fibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix in fibrosis.[8][15][16][17] FMS (CSF1R) is crucial for the function of macrophages, which are also implicated in the inflammatory and fibrotic cascades of IPF.[16] By inhibiting both PDGFR and FMS, TAS-115 has the potential to reduce fibroblast proliferation and macrophage-driven inflammation, thereby attenuating the progression of lung fibrosis.
Experimental Protocols
The following are representative protocols for evaluating the efficacy of TAS-115. These are intended as a guide and should be optimized for specific experimental conditions.
In Vitro Cell Viability Assay (Alamar Blue)
This protocol is adapted from a study evaluating TAS-115 in 3D breast cancer models.[18]
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate to form spheroids or as a monolayer, depending on the experimental design.
-
Drug Treatment: Prepare stock solutions of TAS-115 in DMSO. Dilute to final concentrations (e.g., 10, 100, 500 µM) in the appropriate cell culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add Alamar Blue™ HS Cell Viability Reagent to each well at a 1:10 dilution.
-
Incubation with Reagent: Incubate for 4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation of 530-560 nm and an emission of 590 nm.
-
Data Analysis: Calculate the relative fluorescence units (RFU) and normalize to the vehicle control to determine cell viability.
Caption: Workflow for a cell viability assay.
Western Blot for Phosphorylated Protein Analysis
This protocol provides a general framework for assessing the inhibition of receptor phosphorylation by TAS-115.
-
Cell Culture and Treatment: Culture cells of interest (e.g., HUVECs for VEGFR2, MKN45 for c-MET) to 70-80% confluency. Serum-starve the cells for 12-24 hours.
-
Inhibitor Pre-treatment: Treat cells with various concentrations of TAS-115 or vehicle control (DMSO) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF for HUVECs, HGF for MKN45) for 5-15 minutes to induce receptor phosphorylation.
-
Cell Lysis: Immediately place the culture dishes on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature the protein samples in Laemmli buffer, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent for phospho-protein detection due to the presence of casein.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated form of the target receptor (e.g., anti-phospho-VEGFR2, anti-phospho-MET) and the total form of the receptor overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Workflow for Western Blot analysis.
In Vivo Xenograft Tumor Model
This protocol is a generalized representation based on studies with TAS-115.[11][19]
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice).
-
Cell Implantation: Subcutaneously implant a suspension of tumor cells (e.g., 5 x 10^6 Yamato-SS cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Prepare TAS-115 in a suitable vehicle (e.g., 0.5% methylcellulose). Administer TAS-115 orally, once daily, at the desired doses (e.g., 50 mg/kg, 200 mg/kg). The control group receives the vehicle only.
-
Monitoring: Measure tumor volume (Volume = (width² x length)/2) and body weight 2-3 times per week.
-
Endpoint: Continue treatment for a predetermined period (e.g., 2-4 weeks) or until tumors in the control group reach a specified size. Euthanize the mice and resect the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation markers like PCNA).
-
Data Analysis: Plot tumor growth curves and compare the mean tumor volumes between treatment and control groups using appropriate statistical tests.
Conclusion
TAS-115 is a potent multi-kinase inhibitor with a well-defined set of core target receptors: c-MET, VEGFR, PDGFR, and FMS. Its mechanism of action, involving the simultaneous blockade of key signaling pathways in cancer and fibrosis, provides a strong scientific basis for its therapeutic application. The ability to target both tumor cells and the tumor microenvironment, including angiogenesis and immune cell populations, underscores its potential as a versatile therapeutic agent. Further research and clinical trials will continue to elucidate the full scope of TAS-115's efficacy and its role in the treatment of various complex diseases.
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Doi, T., Matsubara, N., Kawai, A., Naka, N., Takahashi, S., Uemura, H., & Yamamoto, N. (2020). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Investigational New Drugs, 38(4), 1175–1185. [Link]
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Fujita, H., Miyadera, K., Kato, M., Fujioka, Y., Ochiiwa, H., Huang, J., Ito, K., Aoyagi, Y., Takenaka, T., Suzuki, T., Ito, S., Hashimoto, A., Suefuji, T., Egami, K., Kazuno, H., Suda, Y., Nishio, K., & Yonekura, K. (2013). The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile. Molecular Cancer Therapeutics, 12(12), 2685-2696. [Link]
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Tucci, M., Cafforio, P., & Dammacco, F. (2018). Dual targeting c-met and VEGFR2 in osteoblasts suppresses growth and osteolysis of prostate cancer bone metastasis. Journal of Bone Oncology, 11, 45-53. [Link]
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Bay, J. O., & Bidet, A. (2019). Prostate Cancer and Bone Metastases: The Underlying Mechanisms. International journal of molecular sciences, 20(11), 2589. [Link]
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Doi, T., Matsubara, N., Kawai, A., Naka, N., Takahashi, S., Uemura, H., & Yamamoto, N. (2020). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Investigational New Drugs, 38(4), 1175–1185. [Link]
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Antoniou, K. M., & Siafakas, N. M. (2004). Platelet-derived growth factor in idiopathic pulmonary fibrosis. The European respiratory journal, 23(4), 639. [Link]
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Doi, T., Matsubara, N., Kawai, A., Naka, N., Takahashi, S., Uemura, H., & Yamamoto, N. (2020). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. PubMed. [Link]
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Yamada, S., Imura, Y., Nakai, T., Nakai, S., Yasuda, N., Kaneko, K., ... & Naka, N. (2017). Therapeutic potential of TAS-115 via c-MET and PDGFRα signal inhibition for synovial sarcoma. BMC Cancer, 17(1), 334. [Link]
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PDGFR-β Inhibition Prevents Lung Fibrosis in a Mouse Model of PF. (2019). Pulmonary Fibrosis News. [Link]
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Takahashi, S., et al. (2021). Efficacy and safety of TAS-115, a novel oral multi-kinase inhibitor, in osteosarcoma: an expansion cohort of a phase I study. Investigational New Drugs, 39(6), 1559-1567. [Link]
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Efficacy and safety of TAS-115, a novel oral multi-kinase inhibitor, in osteosarcoma: an expansion cohort of a phase I study. (2021). ResearchGate. [Link]
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The Dual-Edged Sword: A Technical Guide to the c-Met Inhibitory Activity of TAS-115 Mesylate
This in-depth technical guide provides a comprehensive overview of the c-Met inhibitory activity of TAS-115 mesylate (also known as pamufetinib), a potent oral multi-kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action, preclinical and clinical evidence, and the experimental methodologies crucial for its evaluation.
Introduction: The Rationale for Targeting c-Met and the Emergence of TAS-115
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in normal cellular processes. However, aberrant c-Met signaling is a well-documented driver of tumorigenesis, promoting cancer cell proliferation, survival, migration, invasion, and angiogenesis[1][2][3]. This makes c-Met a compelling target for cancer therapy[1][3][4].
TAS-115 was developed as a novel, potent, and selective dual inhibitor of both c-Met and vascular endothelial growth factor receptors (VEGFRs)[1][5]. The dual inhibition strategy is based on the understanding that these two pathways can work in a complementary manner to promote cancer progression[1][6]. TAS-115 was designed to overcome the limitations of earlier multi-kinase inhibitors, aiming for a more favorable safety profile and sustained therapeutic activity[5][6].
Mechanism of Action: An ATP-Competitive Inhibition of c-Met
TAS-115 exerts its inhibitory effect on c-Met through an adenosine triphosphate (ATP)-competitive mechanism[1][7]. By binding to the ATP-binding pocket of the c-Met kinase domain, TAS-115 prevents the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades[2][8].
The binding of HGF to c-Met normally induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event creates docking sites for adaptor proteins, leading to the activation of key signaling pathways such as the phosphatidylinositol 3-kinase (PI3K)/AKT and the mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell growth and survival[2][7]. TAS-115 effectively abrogates these downstream signaling events by inhibiting the initial autophosphorylation step[7][9].
Caption: Mechanism of TAS-115 c-Met Inhibition.
In Vitro and In Vivo Efficacy: A Summary of Preclinical Findings
Extensive preclinical studies have demonstrated the potent anti-tumor activity of TAS-115 in a variety of cancer models.
Biochemical and Cellular Potency
In vitro kinase assays have shown TAS-115 to be a potent inhibitor of both c-Met and VEGFR2, with IC50 values in the low nanomolar range, comparable or superior to other known inhibitors like crizotinib and sunitinib[1].
| Target Kinase | TAS-115 IC50 (nM) | Reference |
| c-Met (recombinant) | ~10-32 | [1][10] |
| VEGFR2 (recombinant) | ~10-30 | [1][10] |
In cellular assays, TAS-115 effectively inhibits HGF-induced c-Met phosphorylation and the proliferation of cancer cell lines dependent on c-Met signaling[1][7]. The growth inhibitory effects (GI50) are significantly more potent in c-Met or VEGFR-dependent cell lines compared to signal-independent cells, highlighting its selectivity[5][11].
In Vivo Anti-Tumor Activity
In vivo studies using xenograft models have consistently shown that oral administration of TAS-115 leads to significant tumor growth inhibition and even complete tumor eradication in some models[1]. These effects were observed in various cancer types, including those with c-Met gene amplification[5]. Effective doses in mouse models ranged from 4 to 30 mg/kg[1]. Furthermore, TAS-115 has demonstrated a favorable safety profile in these preclinical models, with a wider therapeutic window compared to other VEGFR inhibitors[1][6].
Studies in synovial sarcoma models have shown that TAS-115 inhibits the growth of both c-Met-dependent and PDGFRα-dependent cell lines, demonstrating its multi-kinase inhibitory activity[7][9]. In non-small cell lung cancer (NSCLC) models, TAS-115 has shown the ability to reverse resistance to cytotoxic anticancer drugs that is mediated by c-Met activation[12][13][14].
Clinical Evaluation: Phase I Insights
A Phase I study of TAS-115 in patients with advanced solid tumors established its safety, tolerability, and recommended Phase II dose[2][15]. The study demonstrated that TAS-115 was generally well-tolerated with manageable toxicities[15]. While no complete or partial responses were observed by RECIST criteria in this early-phase trial, stable disease was achieved in a significant portion of patients, and promising antitumor activity was noted, particularly in bone metastases[2][15].
Experimental Protocols for Assessing c-Met Inhibitory Activity
To rigorously evaluate the c-Met inhibitory activity of TAS-115 or other novel compounds, a series of well-defined experimental protocols are essential.
Biochemical Kinase Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified c-Met kinase.
Objective: To determine the in vitro potency (IC50) of a test compound against c-Met kinase.
Methodology:
-
Reagents and Materials: Recombinant human c-Met kinase, a suitable substrate (e.g., a synthetic peptide), ATP, reaction buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay)[16][17].
-
Procedure: a. In a 384-well plate, add serial dilutions of the test compound (e.g., TAS-115) or a vehicle control (e.g., DMSO). b. Add a solution containing the c-Met kinase enzyme. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate the reaction at a controlled temperature (e.g., room temperature) for a defined period (e.g., 60 minutes). e. Stop the reaction and quantify the amount of product formed (e.g., ADP) using a luminescent or fluorescent readout[16].
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value[16].
Cellular Phospho-c-Met Assay (Western Blot)
This assay assesses the on-target activity of an inhibitor by measuring the phosphorylation status of c-Met within a cellular context.
Objective: To confirm that the test compound inhibits HGF-induced or constitutive c-Met phosphorylation in cancer cells.
Methodology:
-
Cell Culture: Culture a c-Met-expressing cancer cell line (e.g., MKN-45, HT29) to sub-confluency[18].
-
Treatment: a. Starve the cells in low-serum media for a period (e.g., 24 hours) to reduce basal signaling. b. Pre-treat the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 1-2 hours). c. Stimulate the cells with recombinant human HGF (e.g., 100 ng/mL) for a short duration (e.g., 10 minutes) to induce c-Met phosphorylation[18].
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane (e.g., PVDF). b. Probe the membrane with primary antibodies specific for phosphorylated c-Met (p-cMet) and total c-Met[17]. c. Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system[17].
-
Analysis: Quantify the band intensities to determine the relative levels of p-cMet and total c-Met, demonstrating the dose-dependent inhibition of c-Met phosphorylation by the test compound.
Caption: A simplified workflow for Western Blot analysis.
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of a c-Met inhibitor in a living organism.
Objective: To assess the in vivo anti-tumor activity of the test compound in a mouse xenograft model.
Methodology:
-
Cell Implantation: Implant human cancer cells (e.g., MKN45) subcutaneously into the flank of immunocompromised mice[10].
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size, then randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., TAS-115) orally at predetermined dose levels and schedules (e.g., daily for 14-42 days)[10]. The control group receives a vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week)[10].
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers of proliferation and apoptosis).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the efficacy of the compound.
Conclusion and Future Directions
This compound has emerged as a promising multi-kinase inhibitor with potent c-Met inhibitory activity. Its dual targeting of c-Met and VEGFR, combined with a favorable safety profile, positions it as a valuable candidate for the treatment of various solid tumors. The robust preclinical data, supported by initial clinical findings, underscores the therapeutic potential of this compound.
Future research should continue to explore the efficacy of TAS-115 in specific patient populations with defined c-Met pathway alterations. Combination strategies with other targeted agents or immunotherapies may further enhance its anti-tumor activity and overcome potential resistance mechanisms. The experimental frameworks outlined in this guide provide a solid foundation for the continued investigation and development of TAS-115 and other novel c-Met inhibitors.
References
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Harnessing the Therapeutic Potential of TAS-115: A Dual c-Met and VEGFRs Inhibitor with Enhanced Safety Profile - Patsnap Synapse. (2024-06-03). [Link]
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Abstract 3577: TAS-115: a highly potent c-Met + VEGFRs dual inhibitor with prominently safer profile | Cancer Research - AACR Journals. (2011-04-15). [Link]
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Therapeutic potential of TAS-115 via c-MET and PDGFRα signal inhibition for synovial sarcoma - PubMed. (2017-05-16). [Link]
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Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - NIH. (2019-12-10). [Link]
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Therapeutic potential of TAS-115 via c-MET and PDGFRα signal inhibition for synovial sarcoma - NIH. (2017-05-16). [Link]
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Reversal of c-MET-mediated Resistance to Cytotoxic Anticancer Drugs by a Novel c-MET Inhibitor TAS-115 - PubMed. [Link]
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The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile - PubMed. (2013-10-18). [Link]
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Reversal of c-MET-mediated Resistance to Cytotoxic Anticancer Drugs by a Novel c-MET Inhibitor TAS-115. | Semantic Scholar. [Link]
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Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PubMed. (2019-12-10). [Link]
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Abstract 3577: TAS-115: a highly potent c-Met + VEGFRs dual inhibitor with prominently safer profile | Cancer Research - AACR Journals. (2011-04-15). [Link]
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TAS-115, a potent MET/VEGFRs-targeted kinase inhibitor with high tolerability, to suppress NSCLC-driven bone disruption. - ASCO Publications. (2015-05-20). [Link]
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Reversal of c-MET-mediated Resistance to Cytotoxic Anticancer Drugs by a Novel c-MET Inhibitor TAS-115. [Link]
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This compound | C28H27FN4O7S2 | CID 118130255 - PubChem - NIH. [Link]
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Abstract 3723: TAS-115, a novel MET + VEGFRs dual inhibitor, decreases the cytotoxic anticancer drug resistance in lung cancer - AACR Journals. (2014-10-01). [Link]
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A Phase II, Randomized, Open-Label, Multi-arm Study of TAS-115 for Castration-Resistant Prostate Cancer Patients With Bone Metastases - PubMed. (2021-08-11). [Link]
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This compound(TAS-115 methanesulfonate) - 试剂仪器网. [Link]
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The VEGFR Inhibitory Activity of TAS-115 Mesylate: A Technical Guide for Drug Development Professionals
This technical guide provides an in-depth exploration of the vascular endothelial growth factor receptor (VEGFR) inhibitory activity of TAS-115 mesylate (also known as pamufetinib). Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer a comprehensive understanding of TAS-115's mechanism of action, experimental validation, and therapeutic potential.
Introduction: Targeting Angiogenesis through VEGFR Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1][2][3] Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of this process.[4][5][6] The binding of VEGF-A to VEGFR-2 (also known as KDR) triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[7][8][9] Consequently, inhibiting the VEGF/VEGFR pathway has become a cornerstone of modern cancer therapy.[10]
TAS-115 is a novel oral multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR, hepatocyte growth factor receptor (MET), platelet-derived growth factor receptor (PDGFR), and colony-stimulating factor 1 receptor (FMS).[11][12][13] Its potent inhibitory activity against VEGFR makes it a promising anti-angiogenic agent. This guide will focus specifically on the VEGFR inhibitory profile of TAS-115, providing a detailed examination of its mechanism and the methodologies used to characterize its activity.
Molecular Mechanism of TAS-115: An ATP-Competitive Inhibitor
TAS-115 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the intracellular kinase domain of VEGFR2.[11] This competitive binding prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways.[11][14] By blocking VEGFR2 autophosphorylation, TAS-115 effectively abrogates the signaling cascades that drive angiogenesis.[12]
The binding of VEGF-A to the extracellular domain of VEGFR2 induces receptor dimerization and a conformational change that facilitates the transfer of a phosphate group from ATP to specific tyrosine residues in the intracellular domain.[7] This autophosphorylation creates docking sites for various signaling proteins, leading to the activation of pathways such as the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell function.[7][9] TAS-115's direct competition with ATP for the kinase domain binding site effectively halts this entire process.
VEGFR2 Signaling Pathway and Point of TAS-115 Inhibition.
In Vitro Inhibitory Activity of TAS-115
The potency of TAS-115 against VEGFR has been quantified through various in vitro assays, which are crucial for determining its intrinsic inhibitory activity.
Enzymatic Kinase Assays
Biochemical assays using recombinant VEGFR2 kinase are fundamental for determining the direct inhibitory effect of a compound on the enzyme's activity.
Quantitative Data Summary
| Kinase Target | IC50 (nM) |
| Recombinant VEGFR2 | 30[11][15][16] |
| Recombinant MET | 32[11][15][16] |
IC50 values represent the concentration of TAS-115 required to inhibit 50% of the kinase activity.
Experimental Protocol: In Vitro VEGFR2 Kinase Assay (Luminescence-Based)
This protocol outlines a common method for determining the IC50 of an inhibitor against VEGFR2 using a luminescence-based assay that measures ATP consumption.[17][7]
Materials:
-
Recombinant Human VEGFR2 (GST-tagged)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White 96-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of TAS-115 in DMSO. Create a series of dilutions in kinase buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration does not exceed 1%.
-
Master Mixture Preparation: Prepare a master mixture containing kinase buffer, ATP, and the Poly(Glu, Tyr) substrate.
-
Plate Setup:
-
Add the master mixture to all wells of a white 96-well plate.
-
Add the diluted TAS-115 solutions to the "Test Wells".
-
Add kinase buffer with the same DMSO concentration to the "Positive Control" (no inhibitor) wells.
-
Add kinase buffer to the "Blank" (no enzyme) wells.
-
-
Enzyme Addition:
-
Add the diluted VEGFR2 enzyme to the "Test Wells" and "Positive Control" wells.
-
Add kinase buffer to the "Blank" wells.
-
-
Incubation: Gently mix the plate and incubate at 30°C for 45-60 minutes.
-
Detection:
-
Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add the Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each TAS-115 concentration relative to the positive and blank controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assays
Cell-based assays are essential for evaluating the inhibitory activity of a compound in a more physiologically relevant context. These assays assess the compound's ability to inhibit VEGFR signaling within intact cells.
Experimental Protocol: VEGF-Stimulated Endothelial Cell Proliferation Assay
This assay measures the ability of TAS-115 to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Recombinant Human VEGF-A
-
This compound
-
Cell proliferation reagent (e.g., CellTiter-Glo®, WST-1)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with a low-serum medium and incubate for 4-6 hours to synchronize the cells.
-
Treatment:
-
Prepare serial dilutions of TAS-115 in low-serum medium.
-
Add the diluted TAS-115 to the wells.
-
Add VEGF-A to all wells except the negative control wells.
-
Include wells with cells and VEGF-A but no TAS-115 as a positive control.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
Proliferation Measurement:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence or absorbance) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition for each TAS-115 concentration relative to the positive and negative controls. Determine the IC50 value as described for the kinase assay.
General Experimental Workflow for Assessing TAS-115 Activity.
In Vivo Anti-Angiogenic and Antitumor Activity
Preclinical in vivo studies are critical for evaluating the therapeutic potential of a drug candidate. TAS-115 has demonstrated significant antitumor effects in various mouse xenograft models, which are attributed to its anti-angiogenic activity.[11][18]
Experimental Protocol: Murine Tumor Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of TAS-115 in a subcutaneous tumor xenograft model.[15]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human tumor cell line (e.g., gastric, lung, or breast cancer)[12]
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization and Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer TAS-115 orally to the treatment group at various dose levels and schedules (e.g., daily or 5 days on/2 days off).[19] Administer the vehicle to the control group.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly throughout the study to assess efficacy and toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment period.
-
Data Analysis: Compare the tumor growth inhibition in the TAS-115-treated groups to the vehicle control group.
-
(Optional) Pharmacodynamic Analysis: At the end of the study, tumors can be excised for immunohistochemical analysis of markers of angiogenesis (e.g., CD31) and cell proliferation (e.g., Ki-67) to confirm the in vivo mechanism of action.
Clinical Evaluation of TAS-115
TAS-115 has been evaluated in several clinical trials for various solid tumors and other diseases.[11][19][20] A phase I study in patients with advanced solid tumors established the maximum tolerated dose (MTD) and recommended phase II dose (RP2D).[11][13][21] The study also reported that TAS-115 was generally well-tolerated with manageable toxicities, and promising antitumor activity was observed, with stable disease being the best overall response in a significant portion of patients.[11][13]
Phase II studies have further explored the efficacy of TAS-115 in specific indications, such as castration-resistant prostate cancer with bone metastases and idiopathic pulmonary fibrosis.[20][22][23] These trials provide valuable insights into the clinical activity and safety profile of TAS-115.
Conclusion and Future Directions
This compound is a potent oral multi-kinase inhibitor with significant VEGFR inhibitory activity. Its ATP-competitive mechanism of action effectively blocks the signaling pathways that drive tumor angiogenesis. The in vitro and in vivo data presented in this guide provide a strong rationale for its continued development as an anti-cancer agent.
Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from TAS-115 therapy. Combination strategies, pairing TAS-115 with other anti-cancer agents such as chemotherapy or immunotherapy, may also enhance its therapeutic efficacy and overcome potential resistance mechanisms.[2][12] The comprehensive characterization of its VEGFR inhibitory activity, as outlined in this guide, provides a solid foundation for these future investigations.
References
- TAS-115 (Pamufetinib) in Patients With Chronic Fibrosing Interstitial Lung Disease With a Progressive Phenotype: Results of Phase 2b Randomized Clinical Trial. (n.d.). ATS Journals.
- Vegfr-2-IN-13 In Vitro Kinase Assay. (n.d.). Benchchem.
- Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. (n.d.). Benchchem.
- Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. (n.d.).
- Old Player-New Tricks: Non Angiogenic Effects of the VEGF/VEGFR Pathway in Cancer. (n.d.).
- Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. (2019, December 10). NIH.
- Therapeutic potential of TAS-115 in 3D breast cancer models. (2025, December 8). PMC - PubMed Central.
- Efficacy and safety of TAS-115, a novel oral multi-kinase inhibitor, in osteosarcoma: an expansion cohort of a phase I study. (n.d.). PubMed.
- The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile. (n.d.). PubMed.
- The VEGF signaling pathway in cancer: the road ahead. (n.d.). PMC - PubMed Central - NIH.
- VEGF Signaling in Cancer Treatment. (2014, May 1). Bentham Science Publishers.
- Phase II results for TAS-115 for the treatment of IPF presented. (2019, October 1). BioWorld.
- The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward. (n.d.). PMC - PubMed Central.
- Pamufetinib (TAS-115). (n.d.). MedChemExpress.
- A Phase II, Randomized, Open-Label, Multi-arm Study of TAS-115 for Castration-Resistant Prostate Cancer Patients With Bone Metastases. (n.d.). PubMed.
- Pamufetinib (TAS-115) VEGFR inhibitor. (n.d.). Selleck Chemicals.
- 3D tumor angiogenesis models: recent advances and challenges. (n.d.). PMC - PubMed Central.
- Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. (n.d.). PubMed.
- HTScan® VEGF Receptor 2 Kinase Assay Kit #7788. (2025, November 20). Cell Signaling Technology.
- Progress on angiogenic and antiangiogenic agents in the tumor microenvironment. (n.d.).
- Tumor angiogenesis and anti-angiogenic therapy. (2024, July 25). PMC - PubMed Central.
- Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. (n.d.). Semantic Scholar.
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.).
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An In-Depth Technical Guide to the Kinase Inhibitor TAS-115 (Pamufetinib): Mechanistic Effects on FMS and PDGFR
Authored For: Researchers, Scientists, and Drug Development Professionals
Preamble: A Strategic Approach to Dual-Target Inhibition
In the landscape of targeted cancer therapy, the complexity of tumor biology necessitates multifaceted therapeutic strategies. The development of multi-kinase inhibitors represents a pivotal advancement, moving beyond single-target agents to address the intricate network of signaling pathways that drive tumorigenesis, metastasis, and resistance. TAS-115 (pamufetinib) is an orally administered multi-kinase inhibitor designed to simultaneously engage several critical receptor tyrosine kinases (RTKs).[1][2][3] This guide provides a detailed technical exploration of the effects of TAS-115 on two of its key targets: the Feline McDonough Sarcoma (FMS) proto-oncogene, also known as Colony-Stimulating Factor 1 Receptor (CSF-1R), and the Platelet-Derived Growth Factor Receptor (PDGFR). We will dissect the signaling cascades, the rationale for dual inhibition, and the self-validating experimental systems required to characterize its activity.
The Mechanistic Rationale: Targeting the Tumor and its Microenvironment
TAS-115 was developed to inhibit the autophosphorylation of key RTKs, including MET, VEGFR, FMS, and PDGFR, through an adenosine triphosphate (ATP)-competitive mechanism.[2][3] The simultaneous inhibition of FMS and PDGFR is particularly strategic. FMS is crucial for the differentiation and function of monocytes and macrophages, which are key components of the tumor microenvironment (TME), while PDGFR signaling is integral to the proliferation of mesenchymal cells, tumor stroma formation, and angiogenesis.[4][5][6] By targeting both, TAS-115 aims to exert a dual effect: directly impacting tumor-promoting cells within the stroma and disrupting the signaling that supports tumor growth and vascularization.
FMS (CSF-1R) Signaling Pathway and Inhibition by TAS-115
The FMS receptor is the primary receptor for Macrophage Colony-Stimulating Factor (M-CSF or CSF-1).[6] This ligand-receptor axis is fundamental for the survival, proliferation, and differentiation of the mononuclear phagocyte lineage.[6][7] In oncology, the CSF-1/FMS pathway is often co-opted by tumors to recruit and polarize tumor-associated macrophages (TAMs). These TAMs can promote tumor progression, angiogenesis, and metastasis. Furthermore, FMS signaling is critical for the differentiation of osteoclasts, making it a key target in cancers with bone metastases.[6][8]
Upon M-CSF binding, FMS dimerizes and undergoes autophosphorylation on specific tyrosine residues, creating docking sites for downstream signaling molecules that activate pro-survival and proliferative pathways, including the Mitogen-Activated Protein Kinase (MAPK)/ERK and Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways.[9] TAS-115 competitively binds to the ATP-binding pocket of the FMS kinase domain, preventing this initial autophosphorylation event and effectively shutting down the entire downstream cascade.[10]
PDGFR Signaling Pathway and Inhibition by TAS-115
The Platelet-Derived Growth Factor (PDGF) family and their receptors (PDGFR-α and PDGFR-β) are potent regulators of cell proliferation, migration, and survival, particularly in cells of mesenchymal origin.[5] Aberrant PDGFR signaling, through autocrine or paracrine loops, is a well-established driver in various solid tumors.[4][11] It contributes directly to tumor cell growth and also modulates the TME by recruiting cancer-associated fibroblasts (CAFs) and pericytes, which are essential for tumor angiogenesis and stromal architecture.[4][5][12]
Similar to FMS, the binding of PDGF ligands induces PDGFR dimerization and autophosphorylation, initiating downstream signaling through pathways like PI3K/AKT and MAPK.[11] TAS-115 targets the ATP-binding site of the PDGFR kinase domain, blocking its activation and subsequent signal transduction.[2][3] This action can inhibit the growth of tumors that are dependent on PDGFR signaling for survival.[13]
Quantitative Assessment of Kinase Inhibition
The potency and selectivity of a kinase inhibitor are defined by its half-maximal inhibitory concentration (IC50) against a panel of kinases. TAS-115 has demonstrated potent activity against its intended targets. A broad kinase panel assay revealed that TAS-115 inhibits 53 different kinases with an IC50 of less than 1 µmol/L, including key targets like MET, PDGFR-alpha, and PDGFR-beta.[2][3]
| Kinase Target | IC50 (µmol/L) | Reference |
| VEGFR2 | 0.030 | [2][3] |
| MET | 0.032 | [2][3] |
| PDGFR-α | <1.0 | [2][3] |
| PDGFR-β | <1.0 | [2][3] |
| FMS (CSF-1R) | Potent Inhibitor* | [8][10][14] |
| AXL | <1.0 | [2][3] |
| c-Kit | <1.0 | [2][3] |
| Src | <1.0 | [2][3] |
| Specific IC50 values for FMS are not detailed in the provided clinical study summaries, but multiple sources confirm it as a primary, potent target. In-vitro studies show TAS-115's inhibitory effects on FMS are 3- to 10-fold higher than nintedanib.[14] |
Self-Validating Experimental Protocols
To rigorously characterize the effect of TAS-115 on FMS and PDGFR, a series of self-validating experiments is required. These protocols are designed to confirm target engagement, mechanism of action in a cellular context, and functional biological consequences.
Experimental Workflow Overview
The evaluation of a targeted inhibitor like TAS-115 follows a logical progression from biochemical assays to cellular models and finally to in vivo systems. This workflow ensures that observations at each stage are validated and expanded upon in the next, providing a comprehensive understanding of the drug's activity.
Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 value of TAS-115 against recombinant FMS and PDGFR kinases, confirming direct, cell-free inhibitory activity.
-
Causality: This assay isolates the drug and its direct kinase target from all other cellular variables. A positive result proves that TAS-115 can physically inhibit the kinase's enzymatic activity. Radiometric assays using ³³P-ATP are a gold-standard method for this purpose.[15]
-
Methodology:
-
Preparation: Serially dilute TAS-115 in a suitable buffer (e.g., DMSO) to create a concentration gradient (e.g., 10 µM to 0.1 nM).
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, recombinant human FMS or PDGFR kinase, and a specific peptide substrate.
-
Inhibitor Addition: Add the diluted TAS-115 or DMSO (vehicle control) to the appropriate wells. Allow a short pre-incubation (10-15 minutes) at room temperature for the inhibitor to bind to the kinase.
-
Initiation: Start the kinase reaction by adding a solution containing MgCl₂ and ³³P-labeled ATP. Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Termination: Stop the reaction by adding phosphoric acid.
-
Detection: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate multiple times to remove unincorporated ³³P-ATP.
-
Quantification: Measure the amount of ³³P incorporated into the substrate using a scintillation counter.
-
Analysis: Plot the percentage of kinase inhibition versus the log of the TAS-115 concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Protocol: Cellular Receptor Phosphorylation Assay (Western Blot)
-
Objective: To demonstrate that TAS-115 inhibits ligand-induced autophosphorylation of FMS and PDGFR in living cells.
-
Causality: This assay validates the in vitro findings within a biological system. It confirms that the drug can penetrate the cell membrane, engage its target, and prevent the critical activation step (phosphorylation) in response to a physiological stimulus.
-
Methodology:
-
Cell Culture: Culture cells expressing the target receptor (e.g., MRC-5 human lung fibroblasts for PDGFR, or mouse bone marrow-derived macrophages for FMS) until they reach ~80% confluency.[14]
-
Serum Starvation: To reduce baseline receptor activation, serum-starve the cells for 12-24 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of TAS-115 or vehicle (DMSO) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., PDGF-BB for PDGFR-β, M-CSF for FMS) for a short period (e.g., 5-15 minutes) at 37°C to induce maximal receptor phosphorylation.[16]
-
Cell Lysis: Immediately place cells on ice, wash with cold PBS, and lyse with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-40 µg) via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate overnight at 4°C with primary antibodies against phospho-FMS (p-FMS) or phospho-PDGFR (p-PDGFR).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Self-Validation: Strip the membrane and re-probe with antibodies for total FMS, total PDGFR, and a loading control (e.g., β-actin or GAPDH) to confirm that the observed decrease in phosphorylation is not due to a decrease in total protein levels.
-
-
Protocol: Cell Proliferation Assay
-
Objective: To measure the functional impact of FMS or PDGFR inhibition by TAS-115 on cell viability and proliferation in receptor-dependent cell lines.
-
Causality: This assay connects target engagement and pathway inhibition to a crucial biological outcome. A reduction in proliferation demonstrates that the inhibition of the target kinase has a meaningful anti-cancer or anti-fibrotic effect.
-
Methodology:
-
Cell Seeding: Seed a receptor-dependent cell line (e.g., synovial sarcoma cell lines SYO-1 or HS-SY-II for PDGFRα) in 96-well plates at a low density.[13]
-
Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of TAS-115. Include a vehicle control (DMSO) and a positive control (e.g., another known inhibitor) if available.
-
Incubation: Incubate the plates for 48-72 hours to allow for multiple cell divisions.
-
Viability Measurement: Quantify cell viability using a suitable method:
-
MTT Assay: Add MTT reagent and incubate, then solubilize the formazan crystals and measure absorbance at ~570 nm.
-
CellTiter-Glo® Luminescent Assay: Add the reagent, which lyses cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
-
Analysis: Normalize the data to the vehicle-treated control cells. Plot the percentage of cell viability against the log of the TAS-115 concentration and calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression.
-
Summary of Preclinical and Clinical Findings
TAS-115 has demonstrated promising anti-tumor activity in both preclinical and clinical settings. In mouse xenograft models, it has shown a potent ability to inhibit tumor growth and abnormal bone remodeling.[2][3]
Phase I clinical studies in patients with advanced solid tumors established the safety, tolerability, and recommended Phase II dose (650 mg, 5-days-on/2-days-off).[1][2] The most common grade ≥3 treatment-related adverse events included neutropenia, hypophosphatemia, anemia, and thrombocytopenia.[1][2] While no complete or partial responses were observed in an osteosarcoma expansion cohort, stable disease was achieved in 50% of patients, with some experiencing long-term disease control.[17] The best overall response across the broader Phase I study was stable disease in 37.8% of patients.[1][2] TAS-115 has also been investigated for non-oncological indications, such as idiopathic pulmonary fibrosis, where its anti-PDGFR effects are particularly relevant.[14][18][19]
Conclusion
TAS-115 (pamufetinib) is a potent multi-kinase inhibitor whose mechanism of action is firmly grounded in the dual inhibition of FMS and PDGFR, among other key RTKs. This technical guide outlines the molecular rationale for this dual-targeting strategy, which simultaneously addresses tumor-promoting elements of the microenvironment and direct drivers of cell proliferation and angiogenesis. The self-validating experimental protocols provided herein represent the standard for characterizing such an agent, confirming its biochemical potency, cellular mechanism, and functional consequences. The collective data underscore the therapeutic potential of TAS-115 as a strategically designed agent for complex diseases like cancer.
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Kurimoto, R., et al. (2019). The Tyrosine Kinase Inhibitor TAS-115 Attenuates Bleomycin-induced Lung Fibrosis in Mice. American Journal of Respiratory Cell and Molecular Biology, 60(3), 309-319. [Link]
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Sugino, Y., et al. (2022). Exploratory phase 2 study of the novel oral multi-kinase inhibitor TAS-115 in patients with idiopathic pulmonary fibrosis. Respiratory Research, 23(1), 27. [Link]
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ResearchGate. (n.d.). Inhibitory activity of TAS-115 against FMS, VEGFR2 and MET expressed in MDBMs. ResearchGate. [Link]
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Wang, Y., et al. (2022). Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review. International Journal of Medical Sciences, 19(5), 875-886. [Link]
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Fujita, H., et al. (2016). High Potency VEGFRs/MET/FMS Triple Blockade by TAS-115 Concomitantly Suppresses Tumor Progression and Bone Destruction in Tumor-Induced Bone Disease Model with Lung Carcinoma Cells. PLOS ONE, 11(10), e0164830. [Link]
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Wang, Z., et al. (2019). PDGF signaling in cancer progression. Cancer Communications, 39(1), 1-13. [Link]
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Matsubara, N., et al. (2021). A Phase II, Randomized, Open-Label, Multi-arm Study of TAS-115 for Castration-Resistant Prostate Cancer Patients With Bone Metastases. Clinical Genitourinary Cancer, 19(6), 491-500. [Link]
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ATS Journals. (2022). TAS-115 (Pamufetinib) in Patients With Chronic Fibrosing Interstitial Lung Disease With a Progressive Phenotype: Results of Phase 2b Randomized Clinical Trial. American Thoracic Society. [Link]
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Wu, J. (2013). FMS Kinase Inhibitors: Current Status and Future Prospects. Medicinal Research Reviews, 33(6), 1331-1353. [Link]
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TAS-115 mesylate chemical structure and properties
An In-Depth Technical Guide to TAS-115 (Pamufetinib) Mesylate: A Dual c-MET/VEGFR Inhibitor
Introduction: A New Paradigm in Targeted Therapy
TAS-115, also known as Pamufetinib, is a novel, orally available multi-kinase inhibitor developed to address key pathways in cancer progression and fibrotic diseases.[1][2][3] Its primary mechanism of action involves the potent and dual inhibition of the receptor tyrosine kinases c-MET (hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[4][5][6] The rationale for dual-targeting stems from the intricate crosstalk between these pathways in promoting tumor angiogenesis, proliferation, invasion, and metastasis.[2][6] Aberrant c-MET signaling is a known driver of malignancy and is associated with poor prognosis in various cancers.[6] Simultaneously, the VEGF/VEGFR axis is a cornerstone of tumor angiogenesis, making its inhibition a standard therapeutic strategy.[2][6] TAS-115 was engineered to provide potent inhibition of these critical pathways while offering an improved safety and tolerability profile compared to earlier generations of VEGFR inhibitors, potentially allowing for more sustained treatment.[1][7]
Chemical Identity and Physicochemical Properties
TAS-115 is chemically classified as a quinoline derivative.[3][7] For clinical and research applications, it is typically formulated as a mesylate salt, TAS-115 mesylate, to improve its pharmaceutical properties.
| Property | Data | Reference(s) |
| IUPAC Name | 4-(2-fluoro-4-(3-(2-phenylacetyl)thioureido)phenoxy)-7-methoxy-N-methylquinoline-6-carboxamide methanesulfonate | [8] |
| Synonyms | Pamufetinib mesylate, TAS115 mesylate | [8][9] |
| CAS Number | 1688673-09-7 (mesylate salt) | [8][10] |
| Molecular Formula | C₂₈H₂₇FN₄O₇S₂ | [8][10] |
| Molecular Weight | 614.66 g/mol | [8][10] |
| Solubility | Soluble in DMSO; Insoluble in water | [5] |
| Parent Compound (Free Base) | Pamufetinib (CAS: 1190836-34-0) | [5][8] |
Mechanism of Action: Dual Blockade of Oncogenic Signaling
TAS-115 functions as an ATP-competitive inhibitor, binding to the kinase domain of its target receptors and preventing the phosphorylation events necessary for signal transduction.[6] Its primary targets are c-MET and VEGFR2, showing potent inhibitory activity against both.[4][5]
-
c-MET Inhibition: The binding of Hepatocyte Growth Factor (HGF) to the c-MET receptor triggers receptor dimerization and autophosphorylation. This activates downstream signaling cascades, including the Phosphatidylinositol 3-kinase (PI3K)/AKT and RAS/Mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell proliferation, survival, and migration.[2][11] By blocking c-MET phosphorylation, TAS-115 effectively shuts down these pro-tumorigenic signals.[8][11]
-
VEGFR Inhibition: VEGF binding to VEGFRs on vascular endothelial cells is the primary driver of angiogenesis, the formation of new blood vessels essential for tumor growth and survival.[2] TAS-115 inhibits VEGFR2 kinase activity, thereby blocking tumor angiogenesis and cutting off the tumor's nutrient and oxygen supply.[7][8]
Beyond these primary targets, a broad kinase panel screen revealed that TAS-115 also inhibits other clinically relevant kinases, including PDGFR (Platelet-Derived Growth Factor Receptor), FMS (Colony-Stimulating Factor 1 Receptor), AXL, c-kit, and Src at clinically achievable concentrations.[2][3][11] This multi-targeted profile may contribute to its broad anti-tumor activity, including effects on the tumor microenvironment and bone metastases.[12][13]
Pharmacological Profile
In Vitro Potency & Selectivity
TAS-115 demonstrates high potency against its key targets in cell-free kinase assays. Its selectivity is a key feature, as it shows less activity against a wide range of other kinases, which is hypothesized to contribute to its favorable tolerability profile.[7]
| Target Kinase | IC₅₀ Value (nM) | Assay Type | Reference(s) |
| VEGFR2 (rVEGFR2) | 30 | Cell-free assay | [2][4][5] |
| c-MET (rMET) | 32 | Cell-free assay | [2][4][5] |
In cell-based assays, TAS-115 powerfully suppresses VEGF-dependent proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC₅₀ of 19 nM.[9] It also strongly inhibits the growth of MET-amplified cancer cell lines, with GI₅₀ values ranging from 32 to 362 nM.[9]
Preclinical and Clinical Development
Preclinical studies in mouse xenograft models have shown that TAS-115 has potent anti-tumor effects, leading to the inhibition of tumor growth and, in some cases, complete tumor eradication.[1][2][6] These effects were observed in models of gastric cancer, lung cancer, and synovial sarcoma.[11] Notably, TAS-115 demonstrated excellent tolerability in these in vivo studies, with no animal deaths even at high exposures, contrasting favorably with other VEGFR inhibitors.[6][7]
Phase I clinical trials in patients with advanced solid tumors established the maximum tolerated dose (MTD) and a manageable safety profile.[1][2][3] The recommended Phase II dose was determined to be 650 mg once daily on a 5-days-on/2-days-off schedule.[1][3] Common treatment-related adverse events of grade 3 or higher included neutropenia, hypophosphatemia, anemia, and thrombocytopenia.[1][3] While no complete or partial responses were observed by RECIST criteria in the initial Phase I study, 37.8% of patients achieved stable disease, and promising anti-tumor activity was noted in patients with bone metastases.[1][2]
Subsequent Phase II studies have explored TAS-115 in specific indications, including castration-resistant prostate cancer with bone metastases and chronic fibrosing interstitial lung diseases like idiopathic pulmonary fibrosis (IPF), where it has shown antifibrotic effects.[12][14][15][16][17]
Exemplar Experimental Protocol: In Vitro Kinase Inhibition Assay
To determine the inhibitory potency (IC₅₀) of TAS-115 against a target like VEGFR2, a biochemical kinase assay is essential. The following protocol describes a typical time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common and robust method in drug discovery.
Objective: To quantify the concentration-dependent inhibition of VEGFR2 kinase activity by this compound.
Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the VEGFR2 kinase. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated peptide. When streptavidin-allophycocyanin (SA-APC) is added, it binds to the biotin tag, bringing the europium donor and APC acceptor into close proximity, generating a FRET signal. An inhibitor will reduce phosphorylation, leading to a decreased FRET signal.
Materials:
-
Recombinant human VEGFR2 kinase enzyme
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)
-
ATP (Adenosine triphosphate)
-
This compound, dissolved in 100% DMSO
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Stop/Detection buffer
-
384-well low-volume microplates
-
TR-FRET-capable plate reader
Procedure:
-
Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create a range of concentrations for the dose-response curve. A DMSO-only control will serve as the 0% inhibition control.
-
Assay Plate Preparation: a. Add 2.5 µL of kinase reaction buffer to all wells. b. Add 2.5 nL of the serially diluted TAS-115 or DMSO controls to the appropriate wells using an acoustic liquid handler or manual nanoliter-pipettor.
-
Kinase Reaction Initiation: a. Prepare a 2X kinase/substrate solution in kinase reaction buffer containing the final concentration of VEGFR2 enzyme and biotinylated peptide substrate. b. Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km value for the enzyme. c. Add 2.5 µL of the 2X kinase/substrate solution to all wells. Allow the plate to incubate for 15 minutes at room temperature to permit inhibitor-enzyme binding. d. Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction. The final reaction volume is 10 µL. e. Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Signal Detection: a. Prepare a detection mix containing the europium-labeled antibody and SA-APC in the Stop/Detection buffer. b. Add 10 µL of the detection mix to all wells to terminate the kinase reaction. c. Incubate the plate for 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.
-
Data Acquisition and Analysis: a. Read the plate on a TR-FRET plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths. b. Calculate the emission ratio (665 nm / 620 nm). c. Normalize the data using the DMSO-only (0% inhibition) and a no-enzyme (100% inhibition) control. d. Plot the normalized percent inhibition against the logarithm of the TAS-115 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
TAS-115 (Pamufetinib) mesylate is a highly potent, oral dual inhibitor of c-MET and VEGFR with a multi-kinase inhibitory profile that includes other key oncogenic drivers. Its design has yielded a compound with significant anti-tumor and anti-fibrotic activity in preclinical models and a manageable safety profile in clinical trials.[1][6][14] The selective nature of its kinase inhibition appears to contribute to better tolerability compared to less specific VEGFR inhibitors, a critical factor for enabling sustained therapeutic dosing.[7] Ongoing and future research will continue to define the optimal clinical applications for TAS-115, both as a monotherapy and in combination with other agents, in oncology and other disease areas characterized by dysregulated kinase signaling.[11][13]
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Harnessing the Therapeutic Potential of TAS-115: A Dual c-Met and VEGFRs Inhibitor with Enhanced Safety Profile. (2024, June 3). Patsnap Synapse. Retrieved January 10, 2026, from [Link]
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Doi, T., et al. (2020). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Investigational New Drugs, 38(4), 1175–1185. Retrieved January 10, 2026, from [Link]
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Doi, T., et al. (2019). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. National Institutes of Health. Retrieved January 10, 2026, from [Link]
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Sugino, K., et al. (2023). Exploratory phase 2 study of the novel oral multi-kinase inhibitor TAS-115 in patients with idiopathic pulmonary fibrosis. Respiratory Investigation, 61(4), 498–507. Retrieved January 10, 2026, from [Link]
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Al-Ostoot, F. H., et al. (2025). Therapeutic potential of TAS-115 in 3D breast cancer models. PMC - PubMed Central. Retrieved January 10, 2026, from [Link]
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The Preclinical Pharmacology of TAS-115 Mesylate: A Multi-Kinase Inhibitor Targeting Key Oncogenic Pathways
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TAS-115, also known as pamufetinib, is a novel, orally available multi-kinase inhibitor demonstrating significant promise in preclinical studies across a range of solid tumors and fibrotic diseases. Developed to provide a more tolerable and sustainable treatment option, TAS-115 potently and selectively targets key receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis, including the hepatocyte growth factor receptor (c-MET) and vascular endothelial growth factor receptors (VEGFRs).[1][2] This technical guide synthesizes the available preclinical data on TAS-115 mesylate, providing an in-depth analysis of its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic and pharmacodynamic profiles, and its therapeutic potential as both a monotherapy and in combination with other agents. Through a detailed examination of the experimental evidence, this document aims to provide researchers and drug development professionals with a comprehensive understanding of the preclinical attributes that underpin the ongoing clinical investigation of TAS-115.
Introduction: Rationale for a Differentiated Multi-Kinase Inhibitor
The therapeutic landscape of oncology has been significantly shaped by the advent of tyrosine kinase inhibitors (TKIs). However, the clinical utility of many TKIs is often hampered by dose-limiting toxicities and the development of therapeutic resistance.[1] TAS-115 was developed to overcome these limitations by exhibiting a distinct kinase selectivity profile and a favorable safety margin.[1][3] Its primary targets, c-MET and VEGFR, are critical mediators of oncogenesis. The c-MET signaling pathway, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream events promoting cell proliferation, survival, migration, and invasion.[4][5] Similarly, the VEGF/VEGFR signaling axis is a cornerstone of tumor angiogenesis, the process by which new blood vessels are formed to supply tumors with essential nutrients and oxygen.[4] Dysregulation of both pathways is a hallmark of numerous malignancies and is often associated with poor prognosis.[2][6] By co-targeting these pathways, TAS-115 offers a multifaceted approach to cancer therapy, aiming to simultaneously inhibit tumor cell growth and disrupt the tumor microenvironment.[2][7]
Mechanism of Action: Dual Inhibition of c-MET and VEGFR Signaling
TAS-115 functions as an ATP-competitive inhibitor of multiple tyrosine kinases.[4][6] Its primary potency is directed against c-MET and VEGFR2, the principal transducer of VEGF-mediated angiogenic signals.[1][4] Beyond these core targets, TAS-115 also demonstrates inhibitory activity against other RTKs, including platelet-derived growth factor receptor (PDGFR) and fms-like tyrosine kinase 3 (FMS), contributing to its broad anti-tumor potential.[4][8][9]
Kinase Inhibition Profile
Biochemical assays have quantified the potent inhibitory activity of TAS-115 against its primary targets. The half-maximal inhibitory concentrations (IC50) for recombinant VEGFR2 and c-MET are remarkably low, indicating high-affinity binding.[4][10][11]
| Kinase Target | IC50 (nmol/L) | Source(s) |
| Recombinant VEGFR2 | 30 | [4][10][11] |
| Recombinant c-MET | 32 | [4][10][11] |
A broader kinase panel screening revealed that TAS-115 exhibits a selective inhibition profile. While it inhibits 53 out of 192 kinases at a concentration of less than 1 µmol/L, its high potency is concentrated on a specific subset of RTKs implicated in cancer.[4] This selectivity is thought to contribute to its improved tolerability profile compared to less selective VEGFR inhibitors like sunitinib.[1]
Downstream Signaling Pathway Modulation
The binding of TAS-115 to the ATP-binding pocket of its target kinases prevents their autophosphorylation and subsequent activation of downstream signaling cascades.[4] In c-MET-driven cancers, this leads to the suppression of key pro-survival and proliferative pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) pathways.[4][12] Similarly, by inhibiting VEGFR2, TAS-115 blocks VEGF-induced signaling in endothelial cells, leading to an anti-angiogenic effect.[7]
Figure 1: Mechanism of Action of TAS-115. TAS-115 inhibits the c-MET and VEGFR2 signaling pathways, thereby blocking downstream cascades that promote tumor cell proliferation, survival, invasion, and angiogenesis.
In Vitro Pharmacology: Cellular Effects of TAS-115
The anti-tumor activity of TAS-115 has been extensively characterized in a variety of cancer cell lines, demonstrating its ability to inhibit cell growth, induce apoptosis, and modulate key cellular processes.
Inhibition of Cell Proliferation
TAS-115 has demonstrated potent anti-proliferative effects in cancer cell lines dependent on c-MET or VEGFR signaling.[1] In HGF-dependent cell lines, TAS-115 inhibits cell growth with IC50 values in the nanomolar range.[3][6] Notably, the growth inhibitory effect is significantly less potent in cell lines that are not dependent on these signaling pathways, highlighting the selectivity of TAS-115 for its intended targets.[1] For instance, in synovial sarcoma cell lines, TAS-115 inhibited the growth of both c-MET-dependent and PDGFRα-dependent cells, with IC50 values ranging from 0.52 to 7.32 μM.[12]
Induction of Apoptosis and Cell Cycle Arrest
In addition to inhibiting proliferation, TAS-115 has been shown to induce apoptosis in cancer cells. In 3D models of triple-negative breast cancer, treatment with TAS-115 led to a significant increase in the activation of caspase-3 and -7, key executioners of the apoptotic cascade.[7] Furthermore, in synovial sarcoma cells, TAS-115 was found to induce G0/G1 cell cycle arrest.[12]
Overcoming Drug Resistance
A compelling aspect of the preclinical profile of TAS-115 is its potential to overcome resistance to other anti-cancer agents. Enhanced c-MET/HGF signaling has been identified as a mechanism of acquired resistance to cytotoxic agents and EGFR TKIs.[13] Preclinical studies have shown that TAS-115 can re-sensitize drug-resistant lung cancer cell lines to agents like SN-38 (the active metabolite of irinotecan) and gemcitabine.[13]
In Vivo Pharmacology: Anti-Tumor Efficacy in Animal Models
The anti-tumor activity of TAS-115 has been robustly demonstrated in a variety of human tumor xenograft models in mice.
Monotherapy Efficacy
Oral administration of TAS-115 has been shown to significantly inhibit tumor growth and, in some cases, lead to complete tumor regression in xenograft models of gastric cancer, lung cancer, and synovial sarcoma.[1][7][12] In MET-amplified human cancer models, TAS-115 induced marked tumor shrinkage and prolonged survival.[1] Even in tumors without MET activation, TAS-115 effectively suppressed tumor progression by blocking angiogenesis.[1] The effective doses in these models ranged from 3 to 30 mg/kg.[2][3][6]
| Tumor Model | Efficacy of TAS-115 | Source(s) |
| MET-inactivated tumor xenografts | Complete suppression of tumor progression | [1] |
| MET-amplified human cancer xenografts | Marked tumor shrinkage and prolonged survival | [1] |
| Synovial sarcoma xenografts | Significant growth inhibition | [12] |
| Osteosarcoma xenografts (lung metastasis model) | Suppression of subcutaneous tumor growth and lung metastasis | [14] |
| Various xenograft models (20 models) | ED50 values ranging from 3 to 25 mg/kg | [3] |
Combination Therapy
The distinct mechanism of action of TAS-115 makes it an attractive candidate for combination therapies. In 3D breast cancer models, combining TAS-115 with doxorubicin resulted in a synergistic anti-tumor effect, with enhanced inhibition of cell proliferation and induction of apoptosis.[7]
Favorable Safety Profile In Vivo
A key differentiating feature of TAS-115 is its favorable safety profile compared to other VEGFR inhibitors.[3] In tolerability studies, consecutive daily dosing for up to six weeks, even at serum-saturating concentrations, did not result in significant toxicity.[1] This improved tolerability is attributed to the high selectivity of TAS-115 and is a critical factor for enabling sustained treatment without the need for dose reductions or interruptions, which can often compromise the efficacy of other TKIs.[1][3]
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic Profile
Preclinical and early clinical studies have characterized the pharmacokinetic profile of TAS-115. Following oral administration, TAS-115 is rapidly absorbed.[4] In a phase I study in patients with advanced solid tumors, the median time to maximum concentration (Tmax) was between 1.0 and 2.0 hours.[4] The area under the curve (AUC) increased in a dose-proportional manner over the tested dose range in the initial part of the study.[4] TAS-115 has a relatively short half-life, which was a deliberate design feature to improve the continuity of drug administration.[4][9]
Pharmacodynamic Biomarkers
The biological activity of TAS-115 in vivo can be monitored through the measurement of pharmacodynamic biomarkers. In a phase I clinical trial, administration of TAS-115 was associated with an increase in plasma levels of soluble MET (sMET), which is consistent with MET inhibition.[4] While significant alterations in VEGF and soluble VEGFR2 were not observed on day 1, likely due to the short half-life of the drug, a comparison of pre- and post-dose levels on day 19 suggested VEGFR inhibitory activity.[4]
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 of TAS-115 against recombinant kinases.
Methodology:
-
Recombinant human VEGFR2 and c-MET kinases are incubated with a specific substrate and varying concentrations of TAS-115 in a kinase reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period at a controlled temperature, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.
-
The percentage of kinase inhibition at each TAS-115 concentration is calculated relative to a vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cell Proliferation Assay (WST-1)
Objective: To assess the anti-proliferative effect of TAS-115 on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of TAS-115 or a vehicle control (e.g., DMSO).
-
After a 72-hour incubation period, a WST-1 reagent is added to each well.
-
The plates are incubated for an additional 1-4 hours, during which viable cells will convert the WST-1 reagent into a formazan dye.
-
The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm.
-
The percentage of cell growth inhibition is calculated for each concentration of TAS-115 relative to the vehicle control.
-
The IC50 value is determined from the dose-response curve.
Human Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of TAS-115.
Methodology:
-
Human cancer cells are subcutaneously implanted into the flank of immunodeficient mice (e.g., nude mice).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are then randomized into treatment and control groups.
-
TAS-115 is administered orally at predetermined dose levels and schedules (e.g., once daily). The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length × width²) / 2.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for pharmacodynamic markers).
-
The anti-tumor efficacy is assessed by comparing the tumor growth in the TAS-115-treated groups to the control group.
Figure 2: Experimental Workflow for a Human Tumor Xenograft Model. This diagram outlines the key steps involved in assessing the in vivo anti-tumor efficacy of TAS-115.
Conclusion and Future Directions
The preclinical pharmacology of this compound establishes it as a potent and selective multi-kinase inhibitor with a compelling anti-tumor profile and a favorable safety margin. Its dual inhibition of the c-MET and VEGFR signaling pathways provides a strong rationale for its development in a variety of solid tumors. The ability of TAS-115 to overcome drug resistance and its synergy with chemotherapy further underscore its therapeutic potential. The robust preclinical data package, demonstrating significant in vitro and in vivo activity, has paved the way for its evaluation in clinical trials. Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to benefit from TAS-115 therapy and exploring its efficacy in a broader range of malignancies and in combination with other novel therapeutic agents, including immunotherapy. The unique attributes of TAS-115 suggest that it could become a valuable addition to the armamentarium of targeted cancer therapies.
References
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Fujita, H., et al. (2013). The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile. Molecular Cancer Therapeutics, 12(12), 2737-2746. [Link]
-
Nishida, T., et al. (2020). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Investigational New Drugs, 38(4), 1175-1185. [Link]
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Koc, B., et al. (2023). Therapeutic potential of TAS-115 in 3D breast cancer models. Biomedical Materials, 18(6), 065008. [Link]
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Suzuki, T., et al. (2019). The Tyrosine Kinase Inhibitor TAS-115 Attenuates Bleomycin-induced Lung Fibrosis in Mice. American Journal of Respiratory Cell and Molecular Biology, 60(4), 478-487. [Link]
-
Patsnap Synapse. (2024). Harnessing the Therapeutic Potential of TAS-115: A Dual c-Met and VEGFRs Inhibitor with Enhanced Safety Profile. [Link]
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Kato, M., et al. (2011). Abstract 3577: TAS-115: a highly potent c-Met + VEGFRs dual inhibitor with prominently safer profile. Cancer Research, 71(8_Supplement), 3577. [Link]
-
Fujioka, Y., et al. (2011). Abstract A245: TAS-115, a novel potent dual MET/VEGFRs inhibitor, has highly safer profile leading to more potent efficacy in vivo. Molecular Cancer Therapeutics, 10(11_Supplement), A245. [Link]
-
Ochiiwa, H., et al. (2014). Abstract 3723: TAS-115, a novel MET + VEGFRs dual inhibitor, decreases the cytotoxic anticancer drug resistance in lung cancer. Cancer Research, 74(19_Supplement), 3723. [Link]
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Kawada, H., et al. (2017). Therapeutic potential of TAS-115 via c-MET and PDGFRα signal inhibition for synovial sarcoma. British Journal of Cancer, 116(11), 1429-1438. [Link]
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ResearchGate. (n.d.). Therapeutic targeting of HGF/c-Met pathway. c-Met pathway inhibition... [Link]
-
Kondo, T., et al. (2021). Efficacy and safety of TAS-115, a novel oral multi-kinase inhibitor, in osteosarcoma: an expansion cohort of a phase I study. Investigational New Drugs, 39(1), 187-195. [Link]
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An In-Depth Technical Guide to the In Vitro Pharmacodynamics of TAS-115 Mesylate
Introduction: TAS-115 - A Multi-Kinase Inhibitor Targeting Key Oncogenic Pathways
TAS-115, also known as pamufetinib, is a potent, orally available small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) implicated in cancer progression, including c-MET (hepatocyte growth factor receptor), vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and colony-stimulating factor 1 receptor (FMS).[1][2][3] By acting as an ATP-competitive inhibitor, TAS-115 effectively blocks the autophosphorylation and subsequent activation of these kinases, thereby disrupting downstream signaling cascades crucial for tumor cell proliferation, survival, migration, and angiogenesis.[2] This guide provides a comprehensive overview of the in vitro pharmacodynamics of TAS-115 mesylate, detailing its mechanism of action and offering field-proven methodologies for its characterization.
Core Mechanism of Action: Competitive Inhibition of Key Oncogenic Kinases
The primary mechanism of action of TAS-115 is its ability to compete with adenosine triphosphate (ATP) for binding to the kinase domain of its target receptors.[2] This competitive inhibition prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor, a critical step in their activation. The abrogation of receptor phosphorylation halts the initiation of downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK)/ERK pathways, which are pivotal for cancer cell proliferation and survival.[1][4]
In enzymatic assays, TAS-115 has demonstrated potent inhibitory activity against its primary targets. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are in the low nanomolar range for recombinant VEGFR2 and c-MET.[2]
Biochemical Characterization: In Vitro Kinase Inhibition Assays
The initial characterization of a kinase inhibitor's potency and selectivity is performed using in vitro kinase assays. These cell-free assays directly measure the ability of the compound to inhibit the enzymatic activity of purified recombinant kinases.
Scientific Rationale
Biochemical assays provide a direct measure of the inhibitor's interaction with its target kinase, independent of cellular uptake, efflux, or off-target effects within a complex biological system. This allows for a precise determination of the intrinsic inhibitory activity (e.g., IC50 value) and provides insights into the mechanism of inhibition (e.g., ATP-competitive).
Experimental Workflow: Kinase Activity Assay
Figure 2: Workflow for a WST-1 based cell proliferation assay.
This protocol is based on standard procedures for tetrazolium salt-based proliferation assays.
Materials:
-
Cancer cell lines of interest (e.g., MKN-45, Yamato-SS, SYO-1, HS-SY-II) [5][6]* Complete cell culture medium
-
This compound
-
WST-1 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density to ensure exponential growth during the assay. Allow the cells to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of TAS-115. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
WST-1 Addition: Add WST-1 reagent to each well and incubate for 1-4 hours. The incubation time should be optimized for each cell line.
-
Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically around 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the TAS-115 concentration and fitting the data to a dose-response curve.
| Cell Line | Cancer Type | TAS-115 IC50 (µM) | Reference |
| Yamato-SS | Synovial Sarcoma | 0.52 | [6] |
| SYO-1 | Synovial Sarcoma | 7.32 | [6] |
| HS-SY-II | Synovial Sarcoma | 2.43 | [6] |
| 3D Breast Cancer Model | Triple-Negative Breast Cancer | 212.5 (24h) | [7] |
Induction of Apoptosis and Cell Cycle Arrest
TAS-115 has been shown to induce G0/G1 cell cycle arrest and apoptosis in sensitive cancer cell lines. [8]
Flow cytometry-based assays are powerful tools for dissecting the cellular mechanisms underlying the anti-proliferative effects of a drug. Cell cycle analysis reveals whether a compound blocks cell cycle progression at a specific phase, while apoptosis assays quantify the induction of programmed cell death.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with TAS-115 at various concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V Binding Buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Materials:
-
Cancer cell lines
-
This compound
-
PI staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with TAS-115 for a defined period (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and stain them with a PI staining solution containing RNase A to degrade RNA.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Inhibition of Downstream Signaling Pathways
Western blotting is a key technique to confirm that TAS-115 inhibits the phosphorylation of its target kinases and their downstream effectors.
By analyzing the phosphorylation status of key signaling proteins, western blotting provides direct evidence of the drug's on-target activity within the cell. This is crucial for validating the mechanism of action and understanding the molecular consequences of target inhibition.
Figure 3: General workflow for Western blot analysis of protein phosphorylation.
Materials:
-
Cancer cell lines (e.g., MKN-45) [9]* this compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phospho-c-MET, total c-MET, phospho-AKT, total AKT, phospho-ERK, and total ERK.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with TAS-115 for a short duration (e.g., 1-3 hours) to observe acute effects on signaling. Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-c-MET).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody against the total form of the protein to confirm equal loading.
Inhibition of Angiogenesis: HUVEC Tube Formation Assay
TAS-115's inhibition of VEGFR has direct implications for angiogenesis. The HUVEC tube formation assay is a classic in vitro model to assess this anti-angiogenic potential.
This assay mimics the later stages of angiogenesis, where endothelial cells differentiate and form capillary-like structures. The ability of a compound to inhibit this process is a strong indicator of its potential to block tumor-induced blood vessel formation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel™)
-
VEGF
-
This compound
-
96-well plate
Procedure:
-
Plate Coating: Coat a 96-well plate with basement membrane extract and allow it to solidify.
-
Cell Seeding: Seed HUVECs onto the gel.
-
Treatment: Treat the cells with different concentrations of TAS-115 in the presence of a pro-angiogenic stimulus like VEGF.
-
Incubation: Incubate the plate for a period that allows for tube formation (typically 4-18 hours). [6][10]5. Imaging and Quantification: Visualize the tube-like structures using a microscope and quantify parameters such as total tube length, number of junctions, and number of loops using appropriate software.
Conclusion
The in vitro pharmacodynamic characterization of this compound reveals a potent multi-kinase inhibitor with a clear mechanism of action. Through a systematic application of biochemical and cell-based assays, its ability to inhibit key oncogenic drivers, suppress cancer cell proliferation, induce apoptosis and cell cycle arrest, and block downstream signaling pathways has been robustly demonstrated. The detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of TAS-115 and similar multi-targeted kinase inhibitors.
References
-
Yildirim, S., Nagamine, M., Kim, M. H., Becceneri, A., Celik, N., Namli, I., Umstead, T. M., Chroneos, Z. C., Tanriover, G., & Ozbolat, I. T. (2025). Therapeutic potential of TAS-115 in 3D breast cancer models. Biofabrication, 18(1). [Link]
-
Yildirim, S., Nagamine, M., Kim, M. H., Becceneri, A., Celik, N., Namli, I., Umstead, T. M., Chroneos, Z. C., Tanriover, G., & Ozbolat, I. T. (2025). Therapeutic potential of TAS-115 in 3D breast cancer models. Penn State. [Link]
-
Kato, Y., et al. (2019). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Investigational New Drugs, 38(4), 1175–1185. [Link]
-
Read by QxMD. (n.d.). THERAPEUTIC POTENTIAL OF TAS-115 IN 3D BREAST CANCER MODELS. Read by QxMD. [Link]
-
Kato, Y., et al. (2019). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. National Institutes of Health. [Link]
-
Fujita, H., et al. (2013). The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile. Molecular Cancer Therapeutics, 12(12), 2685–2696. [Link]
-
Yamada, S., et al. (2017). Therapeutic potential of TAS-115 via c-MET and PDGFRα signal inhibition for synovial sarcoma. BMC Cancer, 17(1), 334. [Link]
-
Yamada, S., et al. (2017). Therapeutic potential of TAS-115 via c-MET and PDGFRα signal inhibition for synovial sarcoma. PubMed. [Link]
-
Yildirim, S., et al. (2025). THERAPEUTIC POTENTIAL OF TAS-115 IN 3D BREAST CANCER MODELS. ResearchGate. [Link]
-
Yamada, S., et al. (2017). TAS-115 inhibits the growth of SS cells by inducing G0/G1 cell cycle arrest and apoptosis. ResearchGate. [Link]
-
Molecular Devices. (n.d.). A high-content tube formation assay using an in vitro angiogenesis model. Molecular Devices. [Link]
-
Yildirim, S., et al. (n.d.). Therapeutic potential of TAS-115 in 3D breast cancer models. Penn State. [Link]
-
Yildirim, S., et al. (2025). Therapeutic potential of TAS-115 in 3D breast cancer models. PMC - PubMed Central. [Link]
-
AACR. (2011). Abstract A245: TAS-115, a novel potent dual MET/VEGFRs inhibitor, has highly safer profile leading to more potent efficacy in vivo. AACR Journals. [Link]
-
Carullo, G., et al. (2020). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. ResearchGate. [Link]
-
Enhancing the Chemosensitivity of MKN-45 Gastric Cancer Cells to Docetaxel via B7H6 Suppression: A Novel Therapeutic Strategy. (2024). ResearchGate. [Link]
-
Abe, H., et al. (2023). Modulation of tumor immune microenvironment by TAS-115, a multi-receptor tyrosine kinase inhibitor, promotes antitumor immunity and contributes anti-PD-1 antibody therapy. PubMed. [Link]
-
Kato, Y., et al. (2020). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. PubMed. [Link]
-
Noishiki, C., et al. (2017). Establishment and characterization of a new human synovial sarcoma cell line, HS-SY-II. Pathology International, 47(12), 856-864. [Link]
-
Yamada, S., et al. (2017). Therapeutic potential of TAS-115 via c-MET and PDGFRα signal inhibition for synovial sarcoma. National Institutes of Health. [Link]
-
Lee, H., et al. (2024). Characterization of MET Alterations in 37 Gastroesophageal Cancer Cell Lines for MET-Targeted Therapy. PubMed. [Link]
-
Lee, H., et al. (2024). Characterization of MET Alterations in 37 Gastroesophageal Cancer Cell Lines for MET-Targeted Therapy. PMC - NIH. [Link]
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Foreword: The Rationale of Precision Targeting in Oncology
An In-depth Technical Guide to the Binding Affinity of TAS-115 Mesylate to VEGFR2
Prepared by: Senior Application Scientist
In the landscape of modern therapeutics, the principle of targeted therapy has revolutionized our approach to complex diseases like cancer. Unlike traditional chemotherapy, which broadly targets rapidly dividing cells, kinase inhibitors offer a more refined strategy, aiming to disrupt the specific signaling pathways that drive malignant growth. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a cornerstone of one such pathway, a master regulator of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.
TAS-115 (Pamufetinib) mesylate emerges as a significant molecule in this domain. It is a multi-kinase inhibitor designed to intercept oncogenic signaling at multiple critical junctures.[1][2] Understanding the precise nature of its interaction with key targets is not merely an academic exercise; it is fundamental to optimizing its clinical application, predicting its efficacy, and managing its safety profile.
This guide provides a deep dive into the core of TAS-115's anti-angiogenic mechanism: its binding affinity to VEGFR2. We will move beyond simple data points to explore the causality behind the measurements, the methodologies that validate these findings, and the profound implications of this molecular interaction for researchers and drug development professionals.
The Interacting Partners: A Molecular Profile
TAS-115 (Pamufetinib): A Multi-Targeted Kinase Inhibitor
TAS-115 is an orally administered small molecule inhibitor that targets several receptor tyrosine kinases implicated in tumor progression and metastasis.[1][3] While its inhibitory profile is broad, its primary mechanisms of action involve the potent blockade of VEGFR, hepatocyte growth factor receptor (c-MET), colony-stimulating factor 1 receptor (FMS), and platelet-derived growth factor receptor (PDGFR).[1][3][4] This multi-targeted approach is strategic, aiming to simultaneously dismantle the signaling networks that control tumor angiogenesis, proliferation, and invasion.[2][5]
VEGFR2 (KDR): The Principal Mediator of Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as Kinase Insert Domain Receptor or KDR) is a high-affinity receptor for VEGF-A.[6] It is the primary transducer of VEGF signals in endothelial cells.[7] The binding of VEGF-A induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[8] This activation event triggers a cascade of downstream signaling pathways, including the PLCγ-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival.[8][9][10] Given its central role, VEGFR2 is a validated and high-value target for anti-angiogenic cancer therapies.[7][9]
Characterizing the Binding Interaction: Affinity and Mechanism
The efficacy of a kinase inhibitor is fundamentally defined by its binding affinity (how tightly it binds) and its mechanism of action (how it binds). For TAS-115, these characteristics have been quantitatively elucidated through rigorous biochemical and cellular assays.
Quantitative Analysis of Binding Affinity
TAS-115 demonstrates potent, nanomolar-level inhibition of VEGFR2. The key metrics used to quantify this interaction are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
-
IC50: This value represents the concentration of TAS-115 required to inhibit 50% of the enzymatic activity of recombinant VEGFR2 in a cell-free assay.
-
Ki: The inhibition constant represents the dissociation constant of the enzyme-inhibitor complex, providing a true measure of binding affinity that is independent of substrate concentration.
The data consistently show that TAS-115 is a highly potent inhibitor of VEGFR2.
| Parameter | Target Enzyme | Value | Citation(s) |
| IC50 | Recombinant VEGFR2 | 30 nM (0.030 µmol/L) | [3][11][12][13] |
| Ki | Recombinant VEGFR2 | 12 nM | [11] |
Expert Insight: An IC50 value of 30 nM places TAS-115 among the potent VEGFR2 inhibitors.[12][14] The even lower Ki value of 12 nM confirms a high-affinity, tight-binding interaction with the kinase's active site. This potency is critical for achieving therapeutic efficacy at clinically achievable concentrations while potentially minimizing off-target effects associated with higher dosage requirements.
Mechanism of Action: ATP-Competitive Inhibition
TAS-115 functions as an adenosine triphosphate (ATP)-competitive inhibitor .[3][5][11] This means it directly competes with ATP for binding to the kinase domain of VEGFR2. By occupying the ATP-binding pocket, TAS-115 physically obstructs the transfer of a phosphate group from ATP to the tyrosine residues on the receptor, thereby preventing its activation and halting all downstream signaling.
The diagram below illustrates the VEGFR2 signaling cascade and the precise point of intervention by TAS-115.
Caption: VEGFR2 signaling pathway and ATP-competitive inhibition by TAS-115.
Methodologies for Determining Binding Affinity
Scientific integrity demands that quantitative claims of binding affinity are supported by robust, validated experimental protocols. The determination of IC50 and Ki values for kinase inhibitors involves a multi-faceted approach, combining biochemical and biophysical techniques.
Protocol: Biochemical Kinase Assay for IC50 Determination
This method provides a functional readout of inhibition by measuring the enzyme's catalytic activity.
Principle: To quantify the ability of TAS-115 to inhibit the phosphorylation of a specific substrate by the recombinant VEGFR2 kinase domain in the presence of [γ-³³P]ATP. The amount of radioactivity incorporated into the substrate is inversely proportional to the inhibitory activity of the compound.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute recombinant human VEGFR2 kinase domain to a working concentration (e.g., 2-5 nM) in kinase buffer.
-
Prepare a substrate solution containing a specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and "cold" ATP in kinase buffer.
-
Prepare a stock solution of radiolabeled [γ-³³P]ATP.
-
Perform a serial 10-fold dilution of this compound in DMSO, followed by a further dilution into the kinase buffer to create a range of test concentrations (e.g., 0.1 nM to 10 µM).
-
-
Assay Execution (in 96- or 384-well plates):
-
Add 5 µL of the diluted TAS-115 solution or DMSO (vehicle control) to each well.
-
Add 10 µL of the VEGFR2 enzyme solution to each well and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the substrate/[γ-³³P]ATP mixture.
-
Incubate the plate for 30-60 minutes at 30°C.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 25 µL of 3% phosphoric acid.
-
Transfer the reaction mixture onto a P30 filtermat.
-
Wash the filtermat extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each TAS-115 concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the TAS-115 concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Caption: Workflow for determining IC50 via a radiometric kinase assay.
Protocol: Biophysical Analysis via Surface Plasmon Resonance (SPR)
SPR provides a direct, label-free measurement of binding kinetics, allowing for the determination of association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated.
Principle: Immobilized VEGFR2 on a sensor chip causes a change in the refractive index upon binding of TAS-115. This change is measured in real-time to generate a sensorgram that reflects the binding and dissociation events.
Step-by-Step Methodology:
-
Chip Preparation:
-
Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize recombinant VEGFR2 kinase onto the activated surface via amine coupling to a target density (e.g., ~10,000 Response Units).
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of precise dilutions of TAS-115 in a running buffer (e.g., HBS-EP+ with 1% DMSO).
-
Inject the TAS-115 solutions sequentially over the sensor surface at a constant flow rate, starting with the lowest concentration.
-
Association Phase: Monitor the increase in Response Units (RU) as TAS-115 binds to the immobilized VEGFR2.
-
Dissociation Phase: After the injection, flow the running buffer alone over the chip and monitor the decrease in RU as TAS-115 dissociates.
-
Regenerate the sensor surface between cycles if necessary using a mild regeneration solution (e.g., a low pH glycine buffer).
-
-
Data Analysis:
-
Correct the raw data by subtracting the signal from a reference flow cell (without immobilized protein).
-
Globally fit the association and dissociation curves from all concentrations to a 1:1 Langmuir binding model.
-
This fitting process yields the kinetic rate constants: kon (M⁻¹s⁻¹) and koff (s⁻¹).
-
Calculate the equilibrium dissociation constant (Kd) using the formula: Kd = koff / kon .
-
Expert Insight: While kinase assays are excellent for determining functional inhibition (IC50), biophysical methods like SPR are invaluable for understanding the true binding kinetics.[15][16] A slow dissociation rate (low koff), for example, can lead to a longer residence time of the drug on its target, which may translate to more durable target inhibition in a physiological setting.
Conclusion: From Molecular Affinity to Therapeutic Potential
The high-affinity, ATP-competitive binding of TAS-115 to VEGFR2 is the molecular foundation of its potent anti-angiogenic activity.[17][18] The nanomolar IC50 and Ki values, determined through robust and validated methodologies, confirm that TAS-115 is a highly effective inhibitor of this critical oncogenic pathway. This potent inhibition disrupts the signaling cascades that endothelial cells rely on for proliferation and survival, ultimately starving tumors of the blood supply they need to grow and metastasize.[2][3]
For drug development professionals, these data are crucial. They provide a quantitative basis for TAS-115's mechanism of action, guide dose selection in clinical trials, and offer a benchmark for the development of next-generation kinase inhibitors. The journey from a compound on a bench to a therapy in the clinic is long, but it begins with this fundamental understanding of a precise and powerful molecular interaction.
References
-
Fujita, H., et al. (2019). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Investigational New Drugs, 38(4), 1175–1185. [Link]
-
Zhang, H., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]
-
ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators. [Link]
-
Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]
-
Abhinand, C. S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 347–354. [Link]
-
Fujita, H., et al. (2020). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Investigational New Drugs. [Link]
-
PubMed. (2019). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. [Link]
-
ATS Journals. (2025). TAS-115 (Pamufetinib) in Patients With Chronic Fibrosing Interstitial Lung Disease With a Progressive Phenotype: Results of Phase 2b Randomized Clinical Trial. [Link]
-
PubMed. (2021). Exploratory phase 2 study of the novel oral multi-kinase inhibitor TAS-115 in patients with idiopathic pulmonary fibrosis. [Link]
-
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 435(1), 17–33. [Link]
-
Ozbay, T., et al. (2025). Therapeutic potential of TAS-115 in 3D breast cancer models. Biomedical Materials. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
ASCO Publications. (2019). A phase II, open-label, multi-arm study of TAS-115 for castration-resistant prostate cancer patients with bone metastases. [Link]
-
Patsnap Synapse. (2024). Harnessing the Therapeutic Potential of TAS-115: A Dual c-Met and VEGFRs Inhibitor with Enhanced Safety Profile. [Link]
-
ResearchGate. (n.d.). Competition binding assay for measuring the interaction between... [Link]
-
Sharma, T., et al. (2023). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (2013). The Novel VEGF Receptor/MET–Targeted Kinase Inhibitor TAS-115 Has Marked In Vivo Antitumor Properties and a Favorable Tolerability Profile. [Link]
-
PubMed. (2013). The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile. [Link]
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- 4. d-nb.info [d-nb.info]
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An In-Depth Technical Guide to the Binding Affinity of TAS-115 Mesylate with the c-Met Receptor
A Senior Application Scientist's Synthesis of Preclinical Characterization and Methodological Best Practices
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the binding characteristics of TAS-115 (Pamufetinib) mesylate, a potent multi-kinase inhibitor, with a primary focus on its interaction with the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase. We will delve into the quantitative measures of this interaction, the mechanistic underpinnings of its inhibitory action, and the detailed experimental protocols required to validate these findings in a preclinical setting. This document is structured to provide not just data, but a causal understanding of the experimental choices, ensuring a self-validating and robust scientific narrative.
Introduction: The Rationale for Targeting c-Met with TAS-115
The c-Met receptor, also known as the hepatocyte growth factor receptor (HGFR), is a critical regulator of cell proliferation, motility, and invasion.[1][2] Its ligand, hepatocyte growth factor (HGF), triggers a signaling cascade that is essential for normal embryonic development and tissue repair.[1] However, in a multitude of human cancers—including gastric, lung, and colorectal cancers—the HGF/c-Met signaling pathway becomes dysregulated through gene amplification, mutation, or protein overexpression.[1][3] This aberrant signaling is a key driver of tumor growth, angiogenesis, and metastasis, making c-Met a highly attractive target for therapeutic intervention.[3][4][5]
TAS-115 (Pamufetinib) is a novel, orally bioavailable small molecule inhibitor designed to target multiple receptor tyrosine kinases implicated in oncogenesis.[6][7] Its primary mechanism of action involves the potent and competitive inhibition of both c-Met and Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of tumor angiogenesis.[8][9] This dual-inhibition strategy is designed to provide a more comprehensive blockade of tumor progression pathways.
Quantitative Analysis of TAS-115 Binding Affinity to c-Met
The binding affinity of an inhibitor to its target kinase is a critical determinant of its therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.
Preclinical studies have consistently demonstrated that TAS-115 is a highly potent inhibitor of c-Met. In cell-free assays using the recombinant human c-Met kinase domain, TAS-115 exhibits a remarkable affinity.
| Compound | Target Kinase | IC50 Value (nM) | Inhibition Mechanism |
| TAS-115 (Pamufetinib) | recombinant MET | 32 | ATP-Competitive [8] |
| TAS-115 (Pamufetinib) | recombinant VEGFR2 | 30 | ATP-Competitive[8] |
Table 1: Comparative in vitro inhibitory activity of TAS-115 against key target kinases.
The data clearly indicates that TAS-115 possesses nearly equipotent inhibitory activity against both c-Met and VEGFR2, with IC50 values in the low nanomolar range.[8] This potent, dual-targeting profile underscores the rationale for its development as a broad-spectrum anti-cancer agent. The mechanism of inhibition has been identified as ATP-competitive, meaning TAS-115 binds to the ATP-binding pocket of the c-Met kinase domain, thereby preventing the phosphorylation of downstream substrates.[8]
The c-Met Signaling Pathway and Point of Intervention for TAS-115
To fully appreciate the therapeutic implications of TAS-115's binding affinity, it is essential to understand the c-Met signaling cascade. Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation on key tyrosine residues within its kinase domain. This activation creates docking sites for various downstream signaling adaptors and enzymes, leading to the activation of several pro-oncogenic pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[1] These pathways collectively promote cell proliferation, survival, migration, and invasion.[1]
As depicted in Figure 1, TAS-115 exerts its effect at a critical upstream node of this pathway. By binding to the ATP pocket of c-Met, it prevents the initial autophosphorylation event, effectively shutting down all downstream signaling. This comprehensive blockade is crucial for inhibiting the multifaceted oncogenic processes driven by aberrant c-Met activation.
Experimental Protocols for Determining c-Met Binding Affinity
The determination of an accurate IC50 value is paramount. While various methodologies exist, such as radiometric assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC), this guide will provide a detailed protocol for a Homogeneous Time-Resolved Fluorescence (HTRF®) assay, a robust and widely used platform for kinase inhibitor profiling.
Principle of the HTRF® Kinase Assay
The HTRF® assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method. It relies on the detection of the phosphorylation of a specific substrate by the c-Met kinase. The assay components typically include:
-
Recombinant c-Met Kinase: The enzyme of interest.
-
Biotinylated Substrate: A peptide or protein substrate for c-Met that contains a biotin tag.
-
Europium Cryptate-labeled Anti-Phosphotyrosine Antibody: A donor fluorophore that specifically recognizes the phosphorylated substrate.
-
Streptavidin-XL665: An acceptor fluorophore that binds to the biotin tag on the substrate.
When the c-Met kinase phosphorylates the biotinylated substrate, the Europium-labeled antibody and Streptavidin-XL665 are brought into close proximity. Excitation of the Europium donor results in energy transfer to the XL665 acceptor, generating a specific FRET signal at 665 nm. In the presence of an inhibitor like TAS-115, c-Met activity is reduced, leading to less substrate phosphorylation and a corresponding decrease in the FRET signal.
Detailed Step-by-Step HTRF® Protocol for TAS-115 IC50 Determination
Objective: To determine the IC50 value of TAS-115 mesylate for the inhibition of recombinant human c-Met kinase activity.
Materials:
-
Recombinant human c-Met kinase (catalytic domain)
-
Biotinylated tyrosine kinase substrate peptide (e.g., Biotin-poly-Glu-Tyr)
-
Adenosine 5'-triphosphate (ATP)
-
This compound
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
HTRF® Detection Buffer
-
Europium Cryptate-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
384-well low-volume white plates
-
HTRF®-compatible microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the TAS-115 stock solution in DMSO to create a concentration range that will span the expected IC50 value (e.g., from 100 µM to 1 pM). A 10-point, 3-fold dilution series is a common starting point.
-
Further dilute these intermediate DMSO stocks into the kinase reaction buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 1%) to avoid solvent effects.
-
-
Kinase Reaction Setup:
-
Add 2 µL of the diluted TAS-115 solutions or control (kinase buffer with the same final DMSO concentration) to the wells of a 384-well plate.
-
Add 4 µL of the c-Met kinase solution (diluted in kinase reaction buffer to a pre-determined optimal concentration) to each well.
-
Gently mix and pre-incubate the plate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the start of the enzymatic reaction.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mix by diluting the biotinylated substrate and ATP in the kinase reaction buffer. The final concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for c-Met to ensure a sensitive measurement for ATP-competitive inhibitors.
-
Add 4 µL of the substrate/ATP mix to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for a pre-optimized time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.
-
-
Detection:
-
Prepare the HTRF® detection mix by diluting the Europium Cryptate-labeled antibody and Streptavidin-XL665 in the HTRF® detection buffer according to the manufacturer's instructions.
-
Add 10 µL of the detection mix to each well to stop the kinase reaction. The EDTA in the detection buffer chelates Mg2+, which is essential for kinase activity.
-
Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible microplate reader. The reader should be set to excite at approximately 337 nm and read the dual emission at 620 nm (Europium signal) and 665 nm (FRET signal).
-
-
Data Analysis:
-
Calculate the HTRF® ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data by setting the average signal from the no-inhibitor wells as 0% inhibition and the signal from the no-enzyme or high-concentration inhibitor wells as 100% inhibition.
-
Plot the percentage of inhibition against the logarithm of the TAS-115 concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.
-
Orthogonal Methods for Binding Affinity Validation
While HTRF® provides a robust measure of enzymatic inhibition, employing orthogonal, biophysical methods can offer a more complete picture of the binding interaction.
-
Surface Plasmon Resonance (SPR): This label-free technique provides real-time kinetic data on the association (kon) and dissociation (koff) rates of the inhibitor binding to the immobilized kinase. From these rates, the equilibrium dissociation constant (KD) can be calculated (KD = koff / kon), which provides a direct measure of binding affinity. SPR is invaluable for understanding the residence time of an inhibitor on its target, a parameter increasingly recognized for its importance in predicting in vivo efficacy.[6]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event.[10] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[11] This level of detail can be instrumental in lead optimization, providing insights into the driving forces of the molecular interaction.
Conclusion: A Profile of a Potent and Selective c-Met Inhibitor
The comprehensive analysis of this compound's interaction with the c-Met receptor reveals it to be a highly potent, ATP-competitive inhibitor with a binding affinity in the low nanomolar range. This potent inhibition at a critical node of the c-Met signaling pathway provides a strong mechanistic rationale for its observed anti-tumor activity. The detailed HTRF® protocol provided herein offers a robust framework for the in-house validation and characterization of this and other kinase inhibitors. By integrating data from enzymatic assays with biophysical methods like SPR and ITC, researchers can build a comprehensive and self-validating understanding of a compound's binding characteristics, a critical step in the rigorous and successful development of targeted cancer therapeutics.
References
-
Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3657–3660. [Link]
-
AbbVie. (n.d.). c-MET. AbbVie Science. Retrieved from [Link]
-
Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met signaling pathway in cancer. Clinical Cancer Research, 12(12), 3657-3660. [Link]
-
Trusolino, L., Bertotti, A., & Comoglio, P. M. (2010). MET signalling: principles and functions in development, organ regeneration and cancer. Nature Reviews Molecular Cell Biology, 11(12), 834–848. [Link]
-
ResearchGate. (n.d.). (PDF) Targeting the c-Met Signaling Pathway in Cancer. Retrieved from [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 29(11), 1046–1051. [Link]
-
Doi, T., et al. (2020). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Investigational New Drugs, 38(4), 1175–1185. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Nakano, T., et al. (2017). Therapeutic potential of TAS-115 via c-MET and PDGFRα signal inhibition for synovial sarcoma. BMC Cancer, 17(1), 332. [Link]
-
Doi, T., et al. (2020). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Investigational New Drugs, 38(4), 1175–1185. [Link]
-
Fujita, H., et al. (2013). The novel VEGF receptor/MET-targeted kinase inhibitor, TAS-115, has marked in vivo anti-tumor properties and a favorable tolerability profile. Molecular Cancer Therapeutics, 12(12), 2685–2696. [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]
-
Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]
-
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Therapeutic potential of TAS-115 via c-MET and PDGFRα signal inhibition for synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Methodological & Application
Application Notes and Protocols for the Use of TAS-115 Mesylate in Cancer Cell Lines
Introduction: The Rationale for Dual c-MET and VEGFR Inhibition in Oncology Research
The landscape of cancer therapy is increasingly defined by targeted strategies that exploit the molecular dependencies of malignant cells. Among the most critical pathways driving tumor progression are those governed by the receptor tyrosine kinases (RTKs) c-MET (hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] Aberrant activation of the c-MET signaling cascade, through gene amplification, mutation, or overexpression, is a known driver of cell proliferation, survival, motility, and invasion in a multitude of human cancers.[1][3] Simultaneously, the VEGF/VEGFR axis is a principal mediator of tumor angiogenesis, the process by which tumors establish a blood supply to fuel their growth and enable metastasis.[4]
Given the synergistic roles of these pathways in tumorigenesis, a therapeutic approach that concurrently inhibits both c-MET and VEGFR signaling presents a compelling strategy to disrupt tumor growth and progression through a multi-pronged attack.[2][5][6] TAS-115 (also known as Pamufetinib) is a potent, orally available, multi-kinase inhibitor that competitively targets the ATP-binding sites of c-MET, VEGFRs, and other RTKs like PDGFR and FMS.[7][8] Its mesylate salt form, TAS-115 mesylate, is frequently used in research settings.
These application notes provide a comprehensive guide for researchers utilizing this compound in cancer cell line models. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible data generation.
Physicochemical Properties and Stock Solution Preparation
A fundamental prerequisite for reliable in vitro studies is the correct preparation and handling of the small molecule inhibitor.
Solubility and Storage: this compound is a solid powder that is soluble in Dimethyl Sulfoxide (DMSO).[9][10] For long-term storage, the solid compound should be kept at -20°C, protected from light and moisture.[10]
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Rationale: Preparing a high-concentration stock in an organic solvent like DMSO allows for minimal solvent introduction into the cell culture medium, thereby reducing the risk of solvent-induced artifacts.[11] Aliquoting the stock minimizes freeze-thaw cycles that can lead to compound degradation.
-
Materials:
-
This compound (Molecular Weight: 614.7 g/mol )[12]
-
Anhydrous, sterile-filtered DMSO
-
Sterile, low-retention microcentrifuge tubes
-
-
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Reconstitution: To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial containing a known mass of this compound. For example, to a 1 mg vial of this compound, add 162.7 µL of DMSO. Calculation: (1 mg / 614.7 g/mol ) / 0.010 mol/L = 0.0001627 L = 162.7 µL
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, low-retention microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability.[13]
-
In Vitro Efficacy Assessment: Key Assays and Protocols
The following protocols are designed to assess the biological activity of TAS-115 in cancer cell lines, focusing on its impact on cell viability, apoptosis, and target engagement.
Cell Viability and Proliferation Assays
Determining the concentration-dependent effect of TAS-115 on cell viability is a critical first step. The MTS assay is a colorimetric method that measures the metabolic activity of viable cells.[14][15]
Table 1: Reported IC50/GI50 Values of TAS-115 in Various Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50/GI50 (µM) | Reference |
|---|---|---|---|---|
| MKN45 | Gastric Cancer (MET-amplified) | Cell Growth | 0.032 | [13] |
| HUVEC | Endothelial Cells (VEGF-dependent) | Cell Growth | 0.019 | [13] |
| MCF-7 | Breast Cancer (MET-inactivated) | Cell Growth | >10 | [13] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability | ~100-500 (time-dependent) |[3] |
Protocol 2: Cell Viability Assessment using MTS Assay
-
Rationale: This assay quantifies the reduction of a tetrazolium salt (MTS) by metabolically active cells to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells, allowing for the determination of the half-maximal inhibitory concentration (IC50) of TAS-115.[14][16]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear, flat-bottom tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Dilution and Treatment:
-
Prepare serial dilutions of TAS-115 from the 10 mM stock solution in complete culture medium. A common starting range is a logarithmic series (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, typically ≤0.5%) and a "no-treatment" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared dilutions to the respective wells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.[14][16]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell line.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14]
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" background wells from all other readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percent viability against the log of the TAS-115 concentration and use a non-linear regression model to calculate the IC50 value.
-
-
Visualizing the Experimental Workflow
A clear understanding of the experimental sequence is crucial for successful execution and troubleshooting.
Caption: Workflow for determining the IC50 of TAS-115 using an MTS assay.
Apoptosis Induction Assays
To confirm that the observed decrease in cell viability is due to programmed cell death, an apoptosis assay is essential. The Annexin V assay is a standard method for detecting early-stage apoptosis.[17][18]
Protocol 3: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
-
Rationale: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to identify these early apoptotic cells.[19] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.[18][19]
-
Materials:
-
Cells treated with TAS-115 (and controls) in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with TAS-115 at relevant concentrations (e.g., 1x and 2x the IC50 value) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS, then detach them using a gentle cell dissociation reagent (e.g., TrypLE™ Express).
-
Combine the detached cells with the collected medium.
-
-
Cell Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[17]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[17]
-
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
-
Target Engagement and Pathway Modulation
To verify that TAS-115 is inhibiting its intended targets, it is crucial to assess the phosphorylation status of c-MET and VEGFR. Western blotting is the gold-standard technique for this purpose.
Protocol 4: Western Blotting for Phosphorylated c-MET and VEGFR
-
Rationale: TAS-115 is an ATP-competitive inhibitor of the c-MET and VEGFR kinases.[7] Its efficacy can be directly measured by a decrease in the autophosphorylation of these receptors upon ligand stimulation. This protocol outlines the steps to detect changes in phosphorylated c-MET (p-MET) and phosphorylated VEGFR2 (p-VEGFR2).
-
Materials:
-
Cells treated with TAS-115 (and controls)
-
Ligands: Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-MET (e.g., Tyr1234/1235), anti-total-MET, anti-p-VEGFR2 (e.g., Tyr1175), anti-total-VEGFR2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal receptor phosphorylation.
-
Pre-treat cells with various concentrations of TAS-115 or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) or VEGF (e.g., 100 ng/mL) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.[20]
-
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash with ice-cold PBS. Add ice-cold RIPA buffer with inhibitors, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-MET) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To assess total protein levels and loading controls, the membrane can be stripped of the primary and secondary antibodies and reprobed with antibodies against total c-MET, total VEGFR2, and a loading control.
-
Visualizing the Mechanism of Action
Understanding the signaling pathways targeted by TAS-115 is key to interpreting experimental results.
Caption: TAS-115 inhibits c-MET and VEGFR signaling pathways.
Conclusion and Best Practices
This compound is a valuable research tool for investigating the roles of c-MET and VEGFR signaling in cancer. The protocols provided in these application notes offer a robust framework for assessing its in vitro efficacy. For optimal results, researchers should:
-
Cell Line Selection: Choose cell lines with well-characterized c-MET and VEGFR expression and/or activation status. Include both sensitive (e.g., MET-amplified) and resistant cell lines to establish a therapeutic window.
-
Dose-Response and Time-Course: Always perform dose-response and time-course experiments to determine the optimal concentration and duration of TAS-115 treatment for each cell line and assay.
-
Controls are Critical: Meticulous use of vehicle controls is essential to account for any effects of the solvent (DMSO). Positive and negative controls for signaling pathway activation (i.e., with and without ligand stimulation) are crucial for interpreting Western blot data.
-
Data Integrity: Ensure that all experiments are performed with appropriate biological replicates to allow for statistical analysis and to ensure the reproducibility of the findings.
By adhering to these principles and protocols, researchers can generate high-quality, reliable data on the cellular effects of TAS-115, contributing to a deeper understanding of its therapeutic potential.
References
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Armstrong, A. J., Anand, A., Edenbrandt, L., Bondesson, E., Bjartell, A., Widmark, A., ... & Morris, M. J. (2014). Phase 3 assessment of the effects of tasquinimod in men with metastatic castration-resistant prostate cancer. Clinical Cancer Research, 20(17), 4488-4498. [Link]
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Doi, T., et al. (2020). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Investigational New Drugs, 38(4), 1175–1185. [Link]
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García-Aranda, M., et al. (2025). Therapeutic potential of TAS-115 in 3D breast cancer models. Biofabrication. [Link]
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Creative Bioarray. MTS Tetrazolium Assay Protocol. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
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Thayyullathil, F., et al. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
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Doi, T., et al. (2020). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Investigational New Drugs, 38(4), 1175–1185. [Link]
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Creative BioMart. (n.d.). Western blot protocol. [Link]
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Wang, W., et al. (2020). Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). Molecules, 25(11), 2698. [Link]
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GenScript. (n.d.). Western Blot Protocol. [Link]
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Wang, X., et al. (2024). Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation. Journal of Translational Medicine, 22(1), 1-17. [Link]
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Doi, T., et al. (2020). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Investigational New Drugs, 38(4), 1175–1185. [Link]
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You, B., et al. (2011). A Novel Inhibitor of c-Met and VEGF Receptor Tyrosine Kinases with a Broad Spectrum of In Vivo Antitumor Activities. Molecular Cancer Therapeutics, 10(12), 2298–2308. [Link]
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Cancer Discovery. (2012). Dual Inhibition of VEGF and c-MET in Cancer Promises to Decrease Metastasis. [Link]
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Liu, W., et al. (2011). The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. Journal of Oncology, 2011. [Link]
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ResearchGate. (n.d.). Structural formulae of dual VEGFR2/c-Met inhibitors. [Link]
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Wang, Y., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of the American Chemical Society, 136(4), 1256–1259. [Link]
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ResearchGate. (n.d.). The IC50 of APG-115 in six gastric cancer cell lines with different p53 status. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Bertin Bioreagent. (n.d.). TAS 115 (methanesulfonate). [Link]
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ResearchGate. (n.d.). Inhibition of VEGF and/or c-Met: effect on tumor invasion, vascularity, hypoxia, and cell markers. [Link]
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Application Notes and Protocols for TAS-115 Mesylate in Castration-Resistant Prostate Cancer (CRPC) Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the preclinical evaluation of TAS-115 mesylate (also known as pamufetinib), a potent oral multi-kinase inhibitor, in the context of castration-resistant prostate cancer (CRPC). TAS-115 targets key signaling pathways implicated in CRPC progression, including vascular endothelial growth factor receptor (VEGFR), hepatocyte growth factor receptor (c-MET), and colony-stimulating factor 1 receptor (CSF1R). These application notes offer a blend of theoretical background, practical insights, and detailed, step-by-step protocols for in vitro and in vivo studies. The aim is to equip researchers with the necessary tools to rigorously investigate the therapeutic potential of TAS-115 in CRPC models.
Introduction: The Rationale for Targeting c-MET and VEGFR in CRPC
Castration-resistant prostate cancer (CRPC) represents an advanced and aggressive form of prostate cancer that progresses despite androgen deprivation therapy. The development of resistance is a complex process involving multiple signaling pathways that drive tumor growth, angiogenesis, and metastasis. Among these, the c-MET and VEGFR signaling axes have emerged as critical mediators of CRPC progression and therapeutic resistance.
Upregulation of c-MET signaling has been observed in CRPC and is associated with metastasis to bone, a common and devastating complication of advanced prostate cancer.[1][2] Similarly, the VEGFR pathway is a key driver of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen, facilitating their growth and dissemination.[3] Preclinical and clinical evidence suggests that dual inhibition of both c-MET and VEGFR pathways may offer a synergistic anti-tumor effect, overcoming some of the resistance mechanisms observed with agents that target only one of these pathways.[4][5]
TAS-115 is a novel tyrosine kinase inhibitor that concurrently targets c-MET and VEGFR, in addition to other kinases such as platelet-derived growth factor receptor (PDGFR) and FMS.[6][7] This multi-targeted approach positions TAS-115 as a promising therapeutic candidate for CRPC. Preclinical studies have demonstrated its ability to inhibit tumor growth and modulate the tumor microenvironment in prostate cancer models.[8] Furthermore, early-phase clinical trials have shown that TAS-115 has manageable toxicities and exhibits anti-tumor activity in patients with advanced solid tumors, including CRPC with bone metastases.[6][9]
These application notes will provide detailed methodologies to explore the efficacy and mechanism of action of TAS-115 in relevant preclinical models of CRPC.
Mechanism of Action of this compound
TAS-115 is an ATP-competitive inhibitor of multiple receptor tyrosine kinases. Its primary mechanism of action involves binding to the ATP-binding pocket of the kinase domain of its target receptors, thereby preventing their autophosphorylation and subsequent activation of downstream signaling cascades. The IC50 values of TAS-115 for recombinant VEGFR2 and recombinant MET are approximately 30 nM and 32 nM, respectively.[8][10]
By inhibiting c-MET and VEGFR, TAS-115 effectively blocks key signaling pathways that promote cancer cell proliferation, survival, migration, and angiogenesis, namely the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/ERK pathways.[6][11]
Caption: TAS-115 inhibits VEGFR and c-MET signaling pathways.
Physicochemical Properties and Formulation
| Property | Value | Reference |
| Synonyms | Pamufetinib mesylate | [10] |
| Molecular Weight | 518.56 g/mol | [1] |
| In Vitro Solubility | Soluble in DMSO (e.g., 10 mg/mL) | [12] |
| In Vivo Formulation | Suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) solution | [1] |
| Storage | Powder: -20°C for up to 3 years. Stock solutions: -80°C for up to 1 year. | [12] |
In Vitro Protocols
Cell Line Selection and Culture
A panel of human prostate cancer cell lines with varying androgen sensitivity and metastatic potential should be utilized to comprehensively evaluate the in vitro efficacy of TAS-115.
| Cell Line | Characteristics | Culture Medium |
| LNCaP | Androgen-sensitive, express androgen receptor (AR) and prostate-specific antigen (PSA). | RPMI-1640 + 10% FBS |
| C4-2B | Castration-resistant derivative of LNCaP, AR-positive. | RPMI-1640 + 10% FBS |
| PC-3 | Androgen-insensitive, do not express AR or PSA, high metastatic potential. | F-12K Medium + 10% FBS |
| DU145 | Androgen-insensitive, AR-negative, moderately metastatic. | EMEM + 10% FBS |
General Cell Culture Protocol:
-
Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency. For LNCaP cells, which are weakly adherent, take care during passaging to avoid cell loss.[8]
In Vitro Proliferation Assay (MTS/MTT)
Objective: To determine the effect of TAS-115 on the proliferation of CRPC cell lines.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Replace the medium in each well with 100 µL of medium containing the appropriate concentration of TAS-115 or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTS/MTT Assay: Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis of Target Inhibition
Objective: To assess the inhibitory effect of TAS-115 on the phosphorylation of c-MET and VEGFR2 and their downstream signaling proteins.
Protocol:
-
Cell Seeding and Treatment: Seed CRPC cells (e.g., PC-3 or DU145) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight in a medium containing 0.5% FBS.
-
Ligand Stimulation and Drug Treatment: Pre-treat the cells with various concentrations of TAS-115 for 2 hours. Then, stimulate the cells with recombinant human HGF (50 ng/mL) or VEGF (50 ng/mL) for 15-30 minutes to induce receptor phosphorylation.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-c-MET (Tyr1234/1235), total c-MET, phospho-VEGFR2 (Tyr1175), total VEGFR2, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Protocols
Castration-Resistant Prostate Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of TAS-115 in a CRPC xenograft model.
Caption: Workflow for a castration-resistant xenograft study.
Protocol:
-
Animal Model: Use 6-8 week old male immunodeficient mice (e.g., nude or SCID).
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ CRPC cells (e.g., C4-2B) suspended in Matrigel into the flank of each mouse.
-
Tumor Growth and Castration:
-
Monitor tumor growth using calipers.
-
When tumors reach a volume of approximately 100-150 mm³, perform surgical castration.[13] Anesthetize the mice and make a small incision in the scrotum to remove the testes. Suture the incision.
-
Monitor the mice for recovery and tumor regression.
-
-
Establishment of Castration Resistance: Continue to monitor tumor growth. Tumors that initially regress and then resume growth are considered castration-resistant.
-
Randomization and Treatment: Once castration-resistant tumors reach a volume of approximately 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control and TAS-115 at various doses).
-
Drug Administration:
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Collect tumor tissue for pharmacodynamic analysis (e.g., western blotting for p-MET and p-VEGFR2, immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).
-
Collect blood samples for pharmacokinetic analysis of TAS-115 levels.
-
Data Analysis and Interpretation
-
In Vitro Data: Analyze cell viability data using non-linear regression to determine GI50 values. For western blots, use densitometry to quantify changes in protein phosphorylation and express the results as a fold change relative to the control.
-
In Vivo Data: Analyze tumor growth data by comparing the mean tumor volumes between treatment and control groups over time. Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed differences. Calculate the tumor growth inhibition (TGI) for each treatment group.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low cell viability in control wells (in vitro) | Poor cell health, contamination | Check cell culture conditions, test for mycoplasma contamination. |
| High background in Western blots | Insufficient blocking, high antibody concentration | Optimize blocking conditions (time, blocking agent), titrate primary and secondary antibodies. |
| No tumor growth in vivo | Low cell viability, improper injection technique | Ensure high viability of injected cells, use Matrigel to support initial tumor growth. |
| Toxicity in vivo (e.g., significant weight loss) | Drug dose is too high | Perform a dose-ranging study to determine the maximum tolerated dose (MTD). |
Conclusion
This compound is a promising multi-kinase inhibitor with a strong rationale for its use in the treatment of CRPC. The protocols outlined in these application notes provide a framework for the preclinical evaluation of its efficacy and mechanism of action. By employing these standardized and validated methods, researchers can generate robust and reproducible data to further elucidate the therapeutic potential of TAS-115 in this challenging disease setting.
References
- Chen, Y., et al. (2018). Preclinical evaluation of the multi tyrosine kinase inhibitor TAS-115 in genetically engineered mouse models of prostate cancer. Cancer Research, 78(13 Supplement), 2868-2868.
- Aftab, D. T., & Smith, M. R. (2013). MET and VEGF: synergistic targets in castration-resistant prostate cancer.
- Doi, T., et al. (2019). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 84(6), 1285-1296.
- Fujita, H., et al. (2016). High Potency VEGFRs/MET/FMS Triple Blockade by TAS-115 Concomitantly Suppresses Tumor Progression and Bone Destruction in Tumor-Induced Bone Disease Model with Lung Carcinoma Cells. PLoS One, 11(10), e0164830.
- Huggins, C., & Hodges, C. V. (1941). Studies on prostatic cancer: I.
- Knudsen, K. E., & Scher, H. I. (2016). Starving the addiction: new opportunities for durable suppression of AR signaling in prostate cancer. Clinical Cancer Research, 22(4), 775-786.
- Petrylak, D. P., et al. (2015). Cabozantinib in Previously Treated Metastatic Castration-Resistant Prostate Cancer: Results From a Multiple-Cohort Phase II Study. Journal of Clinical Oncology, 33(23), 2560-2567.
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REPROCELL. (n.d.). Example Protocol for the Culture of the PC-3 Cell Line on Alvetex™ Scaffold in Well Plate and Well Insert Formats. Retrieved from [Link]
- Uemura, H., et al. (2019). A Phase II, Open-label, Multi-arm Study of TAS-115 for Castration-resistant Prostate Cancer Patients with Bone Metastases. ASCO GU 2019.
-
U.S. National Library of Medicine. (2013). Targeting MET and VEGFR Signaling in Castration-Resistant Prostate Cancer. PMC. Retrieved from [Link]
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U.S. National Library of Medicine. (2017). Organoid culture of human prostate cancer cell lines LNCaP and C4-2B. PMC. Retrieved from [Link]
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U.S. National Library of Medicine. (2021). Phenotypic characterization of two novel cell line models of castration-resistant prostate cancer. PubMed. Retrieved from [Link]
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U.S. National Library of Medicine. (2016). Murine Prostate Micro-dissection and Surgical Castration. PMC. Retrieved from [Link]
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U.S. National Library of Medicine. (2020). Establishment and characterization of patient-derived xenografts for hormone-naïve and castrate-resistant prostate cancers to improve treatment modality evaluation. PMC. Retrieved from [Link]
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U.S. National Library of Medicine. (2022). Characterization of a castrate-resistant prostate cancer xenograft derived from a patient of West African ancestry. PubMed. Retrieved from [Link]
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Procell. (2024). LNCaP Clone FGC Cell Culture: A Comprehensive Guide. Retrieved from [Link]
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Charles River. (n.d.). Castration/Uni-Castration in Mice and Rats. Retrieved from [Link]
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McGill University. (2024). RODENT CASTRATION. Retrieved from [Link]
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Hilltop Lab Animals, Inc. (n.d.). Castration. Retrieved from [Link]
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U.S. National Library of Medicine. (2012). Development of a Castrate Resistant Transplant Tumor Model of Prostate Cancer. PMC. Retrieved from [Link]
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U.S. National Library of Medicine. (2022). Primary versus castration-resistant prostate cancer: modeling through novel murine prostate cancer cell lines. PMC. Retrieved from [Link]
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Fred Hutch. (2021). New prostate cancer cell lines shed light on CRPC. Retrieved from [Link]
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MDPI. (2022). Development and Characterisation of a New Patient-Derived Xenograft Model of AR-Negative Metastatic Castration-Resistant Prostate Cancer. Retrieved from [Link]
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ResearchGate. (n.d.). Western blot analysis of phosphorylation level of VEGFR2.... Retrieved from [Link]
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ResearchGate. (n.d.). The activation status of VEGFR2 was tested by western blot analysis and.... Retrieved from [Link]
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Application Notes and Protocols: Preclinical Evaluation of TAS-115 Mesylate in Osteosarcoma
Introduction: The Unmet Need in Osteosarcoma and the Rationale for TAS-115
Osteosarcoma (OS) is the most prevalent primary malignant bone tumor, primarily affecting children and young adults.[1][2] Despite a multimodal strategy involving surgery and chemotherapy, the prognosis for patients with metastatic or recurrent disease remains grim, with five-year survival rates lingering below 30%.[1][2][3] This highlights a critical need for novel therapeutic agents that can overcome the intrinsic resistance and aggressive metastatic potential of this cancer.
Key signaling pathways frequently dysregulated in osteosarcoma involve receptor tyrosine kinases (RTKs), which govern essential cellular processes like proliferation, survival, and migration. Among these, the c-MET (hepatocyte growth factor receptor) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways are pivotal.[4][5] The c-MET pathway is implicated in tumor growth and invasion, while the VEGF/VEGFR axis is a cornerstone of angiogenesis, the process of forming new blood vessels that supply tumors with vital nutrients.[4][5]
TAS-115 is a novel, orally administered multi-kinase inhibitor that potently and selectively targets c-MET, VEGFRs, and other RTKs like Platelet-Derived Growth Factor Receptors (PDGFRs) and AXL.[1][6][7] By simultaneously blocking these critical pathways, TAS-115 presents a compelling therapeutic strategy to both inhibit tumor cell proliferation and disrupt the tumor's blood supply, potentially offering a significant advantage over agents targeting a single pathway. Preclinical and early clinical data suggest that TAS-115 is a promising therapy for advanced osteosarcoma.[8][9]
These application notes provide a comprehensive guide for researchers aiming to evaluate the preclinical efficacy of TAS-115 in osteosarcoma models, detailing its mechanism of action and providing robust, field-tested protocols for in vitro and in vivo studies.
Mechanism of Action: Dual Inhibition of Proliferation and Angiogenesis
TAS-115 functions as an ATP-competitive inhibitor, targeting the kinase domains of multiple RTKs. Its primary efficacy in osteosarcoma is attributed to the dual blockade of c-MET and VEGFR signaling.[4][5]
-
Inhibition of c-MET Signaling: In osteosarcoma, the binding of Hepatocyte Growth Factor (HGF) to the c-MET receptor triggers autophosphorylation and activation of downstream pathways, including RAS/MAPK and PI3K/AKT, which promote cell proliferation, survival, and motility. TAS-115 blocks this initial phosphorylation step, effectively shutting down these pro-tumorigenic signals.[4][6]
-
Inhibition of VEGFR Signaling: Tumor cells and stromal cells secrete VEGF, which binds to VEGFRs (primarily VEGFR2) on endothelial cells. This activation is crucial for angiogenesis. TAS-115 inhibits VEGFR2 kinase activity, thereby preventing the formation of new blood vessels, starving the tumor of oxygen and nutrients, and limiting its growth and metastatic spread.[5][6]
-
Inhibition of Other Key Kinases: TAS-115 also demonstrates inhibitory activity against PDGFRα, AXL, and Fms-like tyrosine kinase 3 (FLT-3), all of which have been implicated in osteosarcoma progression and metastasis.[1][2] This broader activity profile may contribute to its potent anti-tumor effects.
Caption: TAS-115 signaling pathway inhibition.
Preclinical In Vitro Evaluation Protocols
In vitro assays are foundational for determining the direct effects of TAS-115 on osteosarcoma cells.
Rationale and Cell Line Selection: The choice of cell lines is critical. It is recommended to use a panel of well-characterized human (e.g., Saos-2, U2OS, MG-63) and murine (e.g., K7M2, LM8) osteosarcoma cell lines.[10][11] The LM8 cell line is particularly valuable for studying metastasis due to its high propensity to metastasize to the lung.[1][2] Expression levels of target receptors (c-MET, VEGFRs, PDGFRα) should be characterized via Western Blot or qPCR to correlate with drug sensitivity.
Protocol 1: Cell Viability and Proliferation Assay (MTS/MTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of TAS-115 on osteosarcoma cell lines.
Methodology Rationale: The MTS assay is a colorimetric method that measures the metabolic activity of viable cells, providing a quantitative measure of cell proliferation and cytotoxicity. It is a high-throughput, reliable, and reproducible method for initial drug screening.
Step-by-Step Protocol:
-
Cell Seeding: Seed osteosarcoma cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Expert Insight: Seeding density should be optimized for each cell line to ensure they are in the logarithmic growth phase during the treatment period.
-
-
Drug Preparation: Prepare a 2X stock solution of TAS-115 mesylate in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) at the highest concentration used.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared TAS-115 dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Expert Insight: A 72-hour incubation period is standard for assessing the anti-proliferative effects of kinase inhibitors.
-
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C. The incubation time will depend on the metabolic rate of the cell line and should be determined empirically.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability versus the log of the drug concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (log[inhibitor] vs. response -- variable slope).
-
Protocol 2: Western Blotting for Target Engagement
Objective: To confirm that TAS-115 inhibits the phosphorylation of its target kinases (c-MET, VEGFR2, PDGFRα) and downstream effectors (AKT, ERK).
Methodology Rationale: Western blotting allows for the specific detection and quantification of phosphorylated (active) and total protein levels. Observing a dose-dependent decrease in the phosphorylated form of a target relative to its total protein level provides direct evidence of target engagement by the inhibitor.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight, then treat with various concentrations of TAS-115 (e.g., 0.1x, 1x, 10x IC50) for 2-4 hours.
-
Ligand Stimulation: To assess the inhibition of ligand-induced phosphorylation, stimulate the cells with the respective ligands (e.g., HGF for c-MET, VEGF for VEGFR2) for 15-30 minutes before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Phospho-c-MET (Tyr1234/1235)
-
Total c-MET
-
Phospho-VEGFR2 (Tyr1175)
-
Total VEGFR2
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
GAPDH or β-actin (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal.
Preclinical In Vivo Evaluation Protocols
In vivo studies are essential to evaluate the systemic efficacy, tolerability, and pharmacokinetic/pharmacodynamic profile of TAS-115 in a complex biological system.
Rationale and Animal Model Selection: Orthotopic xenograft models, where human osteosarcoma cells are injected directly into the bone (e.g., tibia or femur) of immunodeficient mice (e.g., NOD/SCID or NSG), are considered highly relevant.[12][13] These models better replicate the tumor microenvironment and metastatic progression compared to subcutaneous models.[12][13] For studying metastasis, the murine LM8 cell line in a syngeneic model (in immunocompetent mice) is an excellent choice.[1]
Caption: General workflow for an in vivo osteosarcoma xenograft study.
Protocol 3: Orthotopic Osteosarcoma Xenograft Model
Objective: To assess the efficacy of TAS-115 in reducing primary tumor growth and lung metastasis in an orthotopic mouse model.
Step-by-Step Protocol:
-
Animal Acclimatization: Allow 6-8 week old immunodeficient mice to acclimate for at least one week prior to the procedure.
-
Cell Preparation: Harvest osteosarcoma cells during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.
-
Orthotopic Injection:
-
Anesthetize the mouse using isoflurane.
-
Make a small incision over the knee joint to expose the patellar tendon.
-
Using a 27-gauge needle, inject 10-20 µL of the cell suspension (1-2 x 10^5 cells) directly into the tibial medullary cavity.
-
Close the incision with a surgical clip or suture.
-
-
Tumor Monitoring: Monitor tumor growth beginning 7-10 days post-injection. This can be done via weekly caliper measurements of the tibia diameter or through bioluminescent imaging (if using luciferase-expressing cells).
-
Randomization and Dosing: Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., water with hydroxypropyl beta-cyclodextran).[1]
-
Group 2: TAS-115 (e.g., 50 mg/kg, administered orally once daily).[1]
-
Expert Insight: The 50 mg/kg dose has been shown to be effective in preclinical models.[1] Dosing is typically performed 5 days on, 2 days off, to mimic clinical schedules.[6][8]
-
-
Efficacy and Tolerability Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., 1500 mm³) or at the end of the study period (e.g., 4-6 weeks).
-
Excise the primary tumor and weigh it. A portion can be flash-frozen for pharmacodynamic analysis (Western Blot) and the remainder fixed in formalin for histology (H&E, IHC for Ki-67, CD31).
-
Excise the lungs and fix them in Bouin's solution to visualize and count metastatic nodules on the surface.
-
Data Analysis and Expected Outcomes
Quantitative Data Summary
| Cell Line | Parameter | TAS-115 Value | Reference |
| Various Human Cancer Lines | In vitro IC50 (Kinase) | ~10 nM (c-MET/VEGFR2) | [4] |
| LM8 (Murine Osteosarcoma) | In vivo Dose | 50 mg/kg/day (oral) | [1] |
| Human Osteosarcoma Patients | Clinical Dosing | 650 mg/day (5 on/2 off) | [8] |
| Human Osteosarcoma Patients | Disease Control Rate | 50% (Stable Disease) | [8] |
Expected Outcomes:
-
In Vitro: TAS-115 is expected to show potent, dose-dependent inhibition of cell viability in osteosarcoma cell lines, with IC50 values in the nanomolar to low micromolar range. Western blot analysis should confirm a reduction in phosphorylated c-MET, VEGFR2, AKT, and ERK.
-
In Vivo: Treatment with TAS-115 is expected to significantly suppress the growth of orthotopic tumors compared to the vehicle control group.[1] Furthermore, a marked reduction in the number and size of lung metastatic nodules is anticipated.[1] Histological analysis should reveal increased necrosis and decreased proliferation (Ki-67) and microvessel density (CD31) in treated tumors.
Conclusion
This compound is a promising multi-kinase inhibitor with a strong mechanistic rationale for the treatment of osteosarcoma. Its ability to concurrently target pathways crucial for tumor growth, survival, and angiogenesis provides a multifaceted attack against this aggressive cancer. The protocols detailed in this guide offer a robust framework for the preclinical evaluation of TAS-115, enabling researchers to generate the critical data needed to further validate its therapeutic potential and advance its development for patients with osteosarcoma.
References
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Kawai, A., et al. (2021). Efficacy and safety of TAS-115, a novel oral multi-kinase inhibitor, in osteosarcoma: an expansion cohort of a phase I study. Investigational New Drugs, 39(6), 1559–1567. [Link]
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Allarity Therapeutics. (2021, March 9). Allarity Therapeutics Announces Positive Data from Preclinical Study of Dovitinib in Osteosarcoma. Allarity Therapeutics News. [Link]
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Lopresti, M. T., et al. (2023). Preclinical models for the study of pediatric solid tumors: focus on bone sarcomas. Frontiers in Oncology. [Link]
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Basu-Roy, U., et al. (2015). Preclinical mouse models of osteosarcoma. Methods in Molecular Biology. [Link]
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Avnet, S., et al. (2023). Advances of Osteosarcoma Models for Drug Discovery and Precision Medicine. International Journal of Molecular Sciences. [Link]
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Chen, Y., et al. (2021). The generation and use of animal models of osteosarcoma in cancer research. Animal Models and Experimental Medicine. [Link]
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Fujiwara, T., et al. (2020). TAS-115 inhibits PDGFRα/AXL/FLT-3 signaling and suppresses lung metastasis of osteosarcoma. FEBS Open Bio, 10(5), 767–779. [Link]
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Patsnap. (2024). Harnessing the Therapeutic Potential of TAS-115: A Dual c-Met and VEGFRs Inhibitor with Enhanced Safety Profile. Patsnap Synapse. [Link]
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Kato, T., et al. (2019). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Cancer Science. [Link]
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Richi Cure. (n.d.). Dovitinib. Richi Childhood Cancer Foundation. [Link]
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ResearchGate. (2021). Efficacy and safety of TAS-115, a novel oral multi-kinase inhibitor, in osteosarcoma: an expansion cohort of a phase I study. ResearchGate. [Link]
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Yamamoto, N., et al. (2019). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Cancer Medicine. [Link]
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Nakagawa, T., et al. (2014). The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile. Molecular Cancer Therapeutics. [Link]
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Fujiwara, T., et al. (2020). TAS-115 inhibits PDGFRα/AXL/FLT-3 signaling and suppresses lung metastasis of osteosarcoma. PubMed. [Link]
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ResearchGate. (n.d.). Comparison of treatment duration between previous regimens and TAS-115. ResearchGate. [Link]
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Fujiwara, T., et al. (2020). TAS-115 inhibits PDGFRα/AXL/FLT-3 signaling and suppresses lung metastasis of osteosarcoma. FEBS Open Bio. [Link]
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Taiho Pharmaceutical Co., Ltd. (n.d.). Product Pipeline. Taiho Pharma. [Link]
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Nakagawa, T., et al. (2014). The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile. PubMed. [Link]
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Yamamoto, N., et al. (2019). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. PubMed. [Link]
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Application Notes and Protocols for TAS-115 Mesylate in Idiopathic Pulmonary Fibrosis Research
For: Researchers, scientists, and drug development professionals investigating novel anti-fibrotic therapies.
Introduction: A New Therapeutic Avenue for Idiopathic Pulmonary Fibrosis
Idiopathic Pulmonary Fibrosis (IPF) is a relentless and ultimately fatal interstitial lung disease characterized by progressive scarring of the lung tissue, leading to an irreversible decline in respiratory function.[1] The prognosis for IPF patients remains grim, with a median survival of only 2-5 years from diagnosis.[2] While current standard-of-care treatments, pirfenidone and nintedanib, can slow the rate of lung function decline, they do not halt or reverse the fibrotic process, highlighting the urgent need for more effective therapeutic strategies.[1][3]
The pathogenesis of IPF is complex, involving recurrent micro-injuries to the alveolar epithelium, which triggers an aberrant wound healing response. This leads to the activation and proliferation of fibroblasts and their differentiation into myofibroblasts, which are key effector cells responsible for the excessive deposition of extracellular matrix (ECM) proteins, primarily collagen, resulting in the characteristic lung scarring.[4] Several receptor tyrosine kinases (RTKs) are implicated in driving these pro-fibrotic cellular processes.
TAS-115 (also known as pamufetinib) mesylate has emerged as a promising investigational agent for IPF. It is a novel, orally available multi-kinase inhibitor that has demonstrated anti-fibrotic effects in both preclinical models and early-phase clinical trials.[5][6] This document serves as a comprehensive technical guide, providing detailed application notes and protocols for researchers utilizing TAS-115 in the context of IPF research.
Mechanism of Action: Multi-Targeted Inhibition of Pro-Fibrotic Signaling
TAS-115 exerts its anti-fibrotic effects by potently and selectively inhibiting several RTKs that are crucial to the progression of pulmonary fibrosis.[6][7][8] Its primary targets include:
-
Platelet-Derived Growth Factor Receptor (PDGFR): A key driver of fibroblast proliferation and migration.[6]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Implicated in abnormal angiogenesis and vascular remodeling seen in fibrotic lungs.[2][9][10]
-
Hepatocyte Growth Factor Receptor (c-MET): A complex player in tissue repair that, when dysregulated, can contribute to pro-fibrotic signaling and epithelial-to-mesenchymal transition (EMT).[3][11][12]
-
Colony-Stimulating Factor 1 Receptor (CSF1R or c-FMS): Crucial for the recruitment and activation of macrophages and fibrocytes, which are key contributors to the inflammatory and fibrotic milieu.[6][13]
By simultaneously blocking these pathways, TAS-115 offers a multi-pronged approach to attenuate fibroblast activation, reduce ECM deposition, and modulate the inflammatory environment that fuels the fibrotic process. Preclinical studies have shown that the inhibitory effects of TAS-115 on PDGFR and c-FMS are significantly more potent (3- to 10-fold higher) than those of nintedanib, a currently approved IPF therapy.[6]
Diagram 1: TAS-115 Mechanism of Action
Caption: TAS-115 inhibits key RTKs on fibroblasts and macrophages, blocking downstream pro-fibrotic pathways.
Experimental Protocols for Evaluating TAS-115
The following protocols provide detailed, step-by-step methodologies for assessing the anti-fibrotic potential of TAS-115 mesylate in established in vitro and in vivo models of pulmonary fibrosis.
Part 1: In Vitro Assessment using Human Lung Fibroblasts
Scientific Rationale: Primary human lung fibroblasts (HLFs) isolated from IPF patients or normal donors are the most relevant cell type for studying the direct effects of anti-fibrotic compounds. These cells are central to the production of collagen and the progression of fibrosis. This protocol details methods to assess the impact of TAS-115 on fibroblast proliferation, migration, and differentiation into myofibroblasts.
1.1. Culture of Human Lung Fibroblasts
-
Source: HLFs can be sourced commercially or isolated from lung tissue explants obtained with appropriate ethical approval.[14][15]
-
Culture Medium: Fibroblast Growth Medium (FGM), such as FGM-2, is recommended.[16] Typically contains Fibroblast Basal Medium supplemented with human fibroblast growth factor (hFGF), insulin, fetal bovine serum (FBS), and gentamicin/amphotericin-B.[16]
-
Protocol:
-
Initiate cultures from cryopreserved vials by rapidly thawing in a 37°C water bath.[16]
-
Transfer cells into a T-75 flask containing 15 mL of pre-warmed FGM.
-
Incubate at 37°C in a humidified 5% CO₂ atmosphere.
-
Change the medium after 24 hours to remove residual DMSO.
-
Subsequently, change the medium every 2-3 days.
-
Subculture cells when they reach 80-90% confluency using Trypsin/EDTA.[16] For experiments, use cells between passages 3 and 8 to avoid senescence.[14]
-
1.2. TAS-115 Preparation and Treatment
-
Reconstitution: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Store aliquots at -20°C or -80°C, protected from light.
-
Working Dilutions: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO at the same final concentration as the highest TAS-115 dose) must be included in all experiments.
-
Dose Rationale: Based on preclinical data, effective concentrations for inhibiting fibroblast functions in vitro are typically in the nanomolar to low micromolar range.[17][18] A dose-response study (e.g., 10 nM, 100 nM, 1 µM, 10 µM) is recommended to determine the IC₅₀ for the desired endpoint.
1.3. Key In Vitro Assays
| Assay | Principle | Typical Protocol Outline | Endpoints |
| Proliferation Assay (e.g., BrdU) | Measures DNA synthesis as an indicator of cell proliferation. | 1. Seed HLFs in 96-well plates. 2. Starve cells (0.5% FBS) for 24h. 3. Treat with TAS-115 for 1h. 4. Stimulate with a mitogen (e.g., PDGF, 20 ng/mL). 5. Add BrdU labeling reagent for the final 4-24h. 6. Measure BrdU incorporation via colorimetric or fluorescent readout. | % Inhibition of proliferation, IC₅₀ |
| Migration Assay (Wound Healing/Scratch) | Assesses the ability of cells to migrate and close a "wound" in a confluent monolayer. | 1. Grow HLFs to confluence in 24-well plates. 2. Create a scratch with a sterile pipette tip. 3. Wash with PBS and add fresh medium with TAS-115 ± mitogen (PDGF). 4. Image the scratch at 0h and 24h. | % Wound closure, migration rate |
| Myofibroblast Differentiation (Western Blot) | Quantifies the expression of alpha-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation. | 1. Seed HLFs and grow to ~70% confluence. 2. Treat with TAS-115 for 1h. 3. Stimulate with TGF-β1 (5 ng/mL) for 48h. 4. Lyse cells and perform Western blotting for α-SMA and a loading control (e.g., GAPDH). | Fold change in α-SMA expression |
| Collagen Production (Sircol Assay) | Quantifies soluble collagen secreted into the cell culture supernatant. | 1. Culture and treat cells as for differentiation. 2. Collect supernatant after 48-72h. 3. Use a Sircol Soluble Collagen Assay kit according to the manufacturer's instructions to measure collagen content. | µg/mL of collagen, % inhibition |
Part 2: In Vivo Assessment in a Bleomycin-Induced Pulmonary Fibrosis Model
Scientific Rationale: The bleomycin-induced lung injury model in mice is the most widely used and accepted preclinical model for IPF research.[19][20] It recapitulates key features of the human disease, including an initial inflammatory phase followed by a progressive fibrotic phase.[19][21] This model is essential for evaluating the efficacy of TAS-115 in a complex biological system.
Diagram 2: Bleomycin-Induced Fibrosis Workflow
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Application Notes and Protocols for TAS-115 Mesylate in Solid Tumor Experimental Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of TAS-115 mesylate in preclinical solid tumor experimental models. This document outlines the molecular rationale, detailed experimental protocols, and data interpretation guidelines based on established scientific findings.
Introduction to this compound: A Multi-Kinase Inhibitor
TAS-115, also known as pamufetinib, is a novel, orally available small molecule that functions as an ATP-competitive multi-tyrosine kinase inhibitor.[1][2][3] Its primary targets are the hepatocyte growth factor receptor (c-MET) and vascular endothelial growth factor receptors (VEGFRs), with potent activity also observed against platelet-derived growth factor receptors (PDGFRs) and the colony-stimulating factor-1 receptor (c-FMS).[1][4][5] This multi-targeted profile allows TAS-115 to concurrently inhibit key pathways involved in tumor growth, angiogenesis, and metastasis.[2][6]
Aberrant c-MET signaling, through gene amplification, mutation, or overexpression, is a known driver of cell proliferation, survival, and invasion in a variety of human cancers.[7] Similarly, the VEGF/VEGFR signaling cascade is a critical regulator of tumor angiogenesis.[1][8] By dually inhibiting these pathways, TAS-115 offers a compelling therapeutic strategy to overcome the limitations of single-target agents, including potential resistance mechanisms.[2][8] Preclinical studies have demonstrated the anti-tumor efficacy of TAS-115 in a range of malignancies, including gastric, lung, and synovial sarcoma.[9][10]
Mechanism of Action: Dual Inhibition of c-MET and VEGFR Signaling
TAS-115 exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of its target kinases, thereby inhibiting their autophosphorylation and downstream signaling.[1][2] This dual blockade of c-MET and VEGFR pathways disrupts crucial cellular processes for tumor progression.
Inhibition of c-MET Pathway
Upon binding of its ligand, hepatocyte growth factor (HGF), the c-MET receptor dimerizes and autophosphorylates, activating downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways. These pathways are integral to cell growth, proliferation, and survival. TAS-115 effectively blocks HGF-induced c-MET phosphorylation, leading to the suppression of these downstream effectors.[9]
Inhibition of VEGFR Pathway and Anti-Angiogenic Effects
VEGF, a key regulator of angiogenesis, binds to VEGFRs on endothelial cells, initiating a signaling cascade that promotes their proliferation, migration, and tube formation. TAS-115 inhibits VEGFR2 phosphorylation, thereby disrupting VEGF-dependent endothelial cell growth and suppressing tumor angiogenesis.[8][11] This anti-angiogenic activity is crucial for limiting the blood supply to tumors, thus inhibiting their growth and potential for metastasis.
Figure 1: Simplified signaling pathway of TAS-115 action.
In Vitro Experimental Protocols
Cell Proliferation Assay (WST-1 or MTS)
Objective: To determine the half-maximal inhibitory concentration (IC50) of TAS-115 in various solid tumor cell lines.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 3,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare a 2X serial dilution of this compound in growth medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Add 10 µL of WST-1 or MTS reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log concentration of TAS-115. Calculate the IC50 value using non-linear regression analysis.
Western Blot Analysis for Phospho-Kinase Inhibition
Objective: To confirm the inhibitory effect of TAS-115 on c-MET and VEGFR phosphorylation and their downstream signaling pathways.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with various concentrations of TAS-115 for 2 hours.
-
Ligand Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) or VEGF (e.g., 50 ng/mL) for 10-15 minutes to induce receptor phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phospho-c-MET, total c-MET, phospho-VEGFR2, total VEGFR2, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
In Vivo Experimental Protocols
Xenograft Tumor Models
Objective: To evaluate the anti-tumor efficacy of TAS-115 in a preclinical in vivo setting.
Protocol:
-
Cell Implantation: Subcutaneously implant solid tumor cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (p.o.) daily at predetermined doses (e.g., 50 or 200 mg/kg).[9] A vehicle control should be included. A 5-days-on/2-days-off schedule has also been used in clinical settings.[4][12]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised at specific time points after the final dose for western blot analysis of target engagement, as described in the in vitro protocol.
Figure 2: Workflow for in vivo xenograft studies with TAS-115.
Data Presentation and Interpretation
In Vitro Data
| Cell Line | Tumor Type | IC50 (µM) | Reference |
| Yamato-SS | Synovial Sarcoma | 0.52 | [9] |
| SYO-1 | Synovial Sarcoma | 7.32 | [9] |
| HS-SY-II | Synovial Sarcoma | 2.43 | [9] |
This table should be populated with data generated from the described cell proliferation assays.
In Vivo Data
| Xenograft Model | TAS-115 Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| Yamato-SS | 200 | Complete prevention of tumor growth | [9] |
| A549-luc-BM1 | Not specified | Significant suppression of tumor growth | [11] |
This table should be populated with data from in vivo efficacy studies, with Tumor Growth Inhibition (TGI) calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Clinical Relevance and Translational Considerations
A Phase I clinical study of TAS-115 in patients with advanced solid tumors has been completed.[4][12] The recommended Phase II dose was determined to be 650 mg once daily with a 5-days-on/2-days-off schedule.[4][12] The most common treatment-related adverse events included neutropenia, hypophosphatemia, anemia, and thrombocytopenia.[1][4] While no complete or partial responses were observed by RECIST criteria, stable disease was achieved in 37.8% of patients, and promising anti-tumor activity was noted, particularly in bone metastases.[1][4][12] These clinical findings underscore the translational potential of preclinical research with TAS-115.
References
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Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Invest New Drugs. [Link]
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Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Semantic Scholar. [Link]
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Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. OUCI. [Link]
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First-in-human study of TAS-115, a novel oral MET/VEGFR inhibitor, in patients with advanced solid tumors. ASCO Publications. [Link]
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The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile. PubMed. [Link]
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Efficacy and safety of TAS-115, a novel oral multi-kinase inhibitor, in osteosarcoma: an expansion cohort of a phase I study. PubMed. [Link]
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Therapeutic potential of TAS-115 via c-MET and PDGFRα signal inhibition for synovial sarcoma. National Institutes of Health. [Link]
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Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. National Institutes of Health. [Link]
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Abstract 3577: TAS-115: a highly potent c-Met + VEGFRs dual inhibitor with prominently safer profile. AACR Journals. [Link]
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Abstract A245: TAS-115, a novel potent dual MET/VEGFRs inhibitor, has highly safer profile leading to more potent efficacy in vivo. AACR Journals. [Link]
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Harnessing the Therapeutic Potential of TAS-115: A Dual c-Met and VEGFRs Inhibitor with Enhanced Safety Profile. Patsnap Synapse. [Link]
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(PDF) The Novel VEGF Receptor/MET–Targeted Kinase Inhibitor TAS-115 Has Marked In Vivo Antitumor Properties and a Favorable Tolerability Profile. ResearchGate. [Link]
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Therapeutic potential of TAS-115 in 3D breast cancer models. PubMed Central. [Link]
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TAS-115, a potent MET/VEGFRs-targeted kinase inhibitor with high tolerability, to suppress NSCLC-driven bone disruption. ASCO Publications. [Link]
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TAS-115 Mesylate: Application Notes & Protocols for Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Tumor Angiogenesis with TAS-115
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis.[1][2] Tumors require a dedicated blood supply to provide oxygen and nutrients and to remove waste products. Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are central players in this process, making them prime targets for anti-cancer therapies.[3] TAS-115 (also known as TSU-68 or Pamufetinib) is a potent, orally available, multi-kinase inhibitor designed to disrupt tumor angiogenesis and growth by targeting key receptor tyrosine kinases (RTKs).[3][4][5]
Developed to overcome limitations of earlier VEGFR inhibitors, such as toxicity and acquired resistance, TAS-115 exhibits a unique kinase inhibition profile.[4][6] This guide provides an in-depth overview of the mechanism of TAS-115 and detailed protocols for its application in both in vitro and in vivo angiogenesis research.
Part 1: Mechanism of Action - A Multi-Pronged Attack
TAS-115 functions as an ATP-competitive inhibitor, targeting the kinase activity of several critical receptors involved in angiogenesis and tumor cell proliferation.[3][5] Its primary targets include:
-
VEGF Receptors (VEGFRs): Central to angiogenesis, VEGFR signaling promotes endothelial cell proliferation, migration, and survival.[3] TAS-115 potently inhibits VEGFR2 (KDR), a key mediator of the angiogenic signal.[3][7]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFR signaling is involved in the recruitment of pericytes and smooth muscle cells, which stabilize newly formed blood vessels.[3] By inhibiting PDGFR, TAS-115 can disrupt vessel maturation.
-
Hepatocyte Growth Factor Receptor (MET): The HGF/MET pathway can act as an alternative angiogenic pathway, and its upregulation has been linked to resistance against VEGFR-targeted therapies.[3] Dual inhibition of VEGFR and MET by TAS-115 provides a strategy to potentially overcome this resistance.[4][6]
-
Colony-Stimulating Factor-1 Receptor (CSF1R or FMS): CSF1R is crucial for the differentiation and survival of macrophages.[3] Tumor-associated macrophages (TAMs) can promote angiogenesis and immunosuppression; thus, inhibiting CSF1R can modulate the tumor microenvironment.[8][9]
By simultaneously blocking these pathways, TAS-115 exerts a powerful anti-angiogenic and anti-tumor effect.[4][10]
Signaling Pathway Overview
The following diagram illustrates the primary signaling pathways inhibited by TAS-115.
Caption: Workflow for a typical in vivo tumor xenograft study to evaluate TAS-115.
Part 4: Safety and Handling
TAS-115 mesylate is a potent cytotoxic agent and should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling the compound.
-
Preparation: Prepare solutions in a chemical fume hood or a biological safety cabinet to avoid inhalation of the powder.
-
Disposal: Dispose of all waste contaminated with TAS-115 according to institutional guidelines for chemical and cytotoxic waste.
References
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Fujita, H., et al. (2013). The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile. Molecular Cancer Therapeutics. [Link]
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Doi, T., et al. (2020). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Investigational New Drugs. [Link]
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Doi, T., et al. (2020). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. PubMed. [Link]
-
Fujita, H., et al. (2011). Abstract A245: TAS-115, a novel potent dual MET/VEGFRs inhibitor, has highly safer profile leading to more potent efficacy in vivo. Molecular Cancer Therapeutics. [Link]
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Inhibitory activity of TAS-115 against FMS, VEGFR2 and MET expressed in... ResearchGate. [Link]
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Morioka, H., et al. (2021). Efficacy and safety of TAS-115, a novel oral multi-kinase inhibitor, in osteosarcoma: an expansion cohort of a phase I study. PubMed. [Link]
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Phase II results for TAS-115 for the treatment of IPF presented. BioWorld. [Link]
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García-Caballero, M., et al. (2011). In silico prediction of targets for anti-angiogenesis and their in vitro evaluation confirm the involvement of SOD3 in angiogenesis. BMC Medical Genomics. [Link]
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The novel VEGF receptor/MET-targeted kinase inhibitor, TAS-115, has marked in vivo anti-tumor properties and a favorable tolerability profile. Taiho Pharmaceutical Co., Ltd.. [Link]
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Ogitani, Y., et al. (2023). Modulation of tumor immune microenvironment by TAS-115, a multi-receptor tyrosine kinase inhibitor, promotes antitumor immunity and contributes anti-PD-1 antibody therapy. Scientific Reports. [Link]
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Ogura, T., et al. (2022). Exploratory phase 2 study of the novel oral multi-kinase inhibitor TAS-115 in patients with idiopathic pulmonary fibrosis. PubMed. [Link]
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Suzuki, T., et al. (2009). Decrease in plasma concentrations of antiangiogenic agent TSU-68... during oral administration twice a day to rats. Drug Metabolism and Disposition. [Link]
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Ogitani, Y., et al. (2023). Modulation of tumor immune microenvironment by TAS-115, a multi-receptor tyrosine kinase inhibitor, promotes antitumor immunity and contributes anti-PD-1 antibody therapy. PubMed. [Link]
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Doi, T., et al. (2011). Phase I, pharmacokinetic, and biological studies of TSU-68, a novel multiple receptor tyrosine kinase inhibitor... Cancer Chemotherapy and Pharmacology. [Link]
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Lugano, R., et al. (2021). Anti-angiogenic drugs in cancer therapeutics: a review of the latest preclinical and clinical studies... OAE Publishing Inc.. [Link]
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Bishop, E. T., et al. (2007). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. Vascular Cell. [Link]
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Staton, C. A., et al. (2009). Angiogenesis Assays. Methods in Molecular Biology. [Link]
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HUTCHMED Announces Breakthrough Therapy Designation in China for ORPATHYS® and TAGRISSO® Combination... Hutchmed. [Link]
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Arnaoutova, I., et al. (2019). In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology. MDPI. [Link]
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Application Notes: A Researcher's Guide to the Preparation and Use of TAS-115 Mesylate in Cell Culture Experiments
Authored by: Senior Application Scientist
Abstract
These application notes provide a comprehensive, field-proven guide for researchers utilizing the multi-kinase inhibitor TAS-115 mesylate (also known as Pamufetinib) in cell culture-based experiments. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each procedural choice, ensuring experimental robustness and data integrity. We will cover the mechanism of action, detailed protocols for solubilization and storage, and methodologies for validating its biological effects on cancer cell lines, including the assessment of target engagement, cell viability, and migratory potential.
Scientific Background: Understanding TAS-115
TAS-115 is a potent, orally available, small-molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs). Its primary mechanism of action involves the ATP-competitive inhibition of the hepatocyte growth factor (HGF) receptor, c-MET, and the vascular endothelial growth factor receptor (VEGFR).[1][2][3] Dysregulation of the HGF/c-MET signaling axis is a well-documented driver of oncogenesis, promoting tumor growth, proliferation, survival, invasion, and metastasis in a variety of human cancers.[4][5][6]
Upon binding its ligand HGF, the c-MET receptor dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins. This initiates a cascade of downstream signaling through critical pathways, including the RAS-MAPK, PI3K-AKT-mTOR, and STAT pathways, which collectively orchestrate a program of invasive cell growth.[4][7] TAS-115 effectively blocks this initial phosphorylation event, thereby silencing these pro-tumorigenic signals.[8] Its dual inhibition of VEGFR also provides anti-angiogenic effects, crucial for limiting tumor expansion.[3] This makes TAS-115 a valuable tool for investigating c-MET-dependent cancers and a promising therapeutic candidate.[9]
Figure 1. The c-MET signaling pathway and the inhibitory action of TAS-115.
Reagent Preparation: Foundational Steps for Reproducibility
The accuracy of in vitro experiments hinges on the correct preparation and storage of the small molecule inhibitor. Errors at this stage can lead to insolubility, degradation, and inaccurate concentration, invalidating downstream results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 4-(2-fluoro-4-(3-(2-phenylacetyl)thioureido)phenoxy)-7-methoxy-N-methylquinoline-6-carboxamide methanesulfonate | [10] |
| Molecular Weight | 614.66 g/mol | [8][10] |
| CAS Number | 1688673-09-7 | [8][10] |
| Solubility | Soluble in DMSO (≥10 mg/mL), Insoluble in Water | [11] |
| Appearance | Lyophilized Powder | N/A |
Protocol 1: Reconstitution of this compound Stock Solution (10 mM)
Causality: A concentrated stock solution in an appropriate organic solvent is the standard for long-term storage and serial dilution. Dimethyl sulfoxide (DMSO) is the recommended solvent for TAS-115.[11][12] It is crucial to use anhydrous, high-purity DMSO, as contaminating moisture can promote compound degradation and hydrolysis over time.[13]
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
Procedure:
-
Pre-analysis: Before opening, briefly centrifuge the vial of lyophilized TAS-115 powder to ensure all contents are at the bottom, preventing loss.[14]
-
Calculation: To prepare a 10 mM stock solution, use the following formula:
-
Volume of DMSO (μL) = [Weight of TAS-115 (mg) / 614.66 ( g/mol )] * 100,000
-
Example: For 5 mg of TAS-115: [5 mg / 614.66] * 100,000 ≈ 813.5 μL of DMSO.
-
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial of TAS-115.
-
Homogenization: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can aid dissolution if necessary, but always check for complete clarity before proceeding.[14]
Protocol 2: Aliquoting and Long-Term Storage
Causality: Repeated freeze-thaw cycles are a primary cause of small molecule degradation, leading to a gradual loss of potency. Creating single-use aliquots is a critical, self-validating step to ensure consistent compound activity across experiments.[1]
Procedure:
-
Dispense the 10 mM stock solution into small-volume, single-use aliquots (e.g., 10-20 μL) in sterile, low-retention microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store aliquots protected from light at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term use (up to 1 month) .[1][11]
-
Once an aliquot is thawed for an experiment, any unused portion should be discarded. Do not refreeze.
Application in Cell Culture: From Stock to Cells
This section details the workflow for treating cultured cells with TAS-115 and establishing an effective dose.
Figure 2. Experimental workflow for preparing and validating TAS-115 in cell culture.
Protocol 3: Preparing Working Solutions and Cell Treatment
Causality: Direct addition of a concentrated DMSO stock to aqueous culture medium can cause the compound to precipitate, making it unavailable to the cells.[13] A serial dilution or careful dropwise addition while mixing is necessary. Furthermore, DMSO itself can be toxic to cells at concentrations above 0.5-1%. Therefore, the final DMSO concentration must be kept low (ideally ≤0.1%) and, critically, a vehicle-only control must be included in every experiment to isolate the effect of the compound from that of the solvent.[13]
Procedure:
-
Thaw one aliquot of the 10 mM TAS-115 stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
Prepare the highest concentration of your working solution by slowly adding the required volume of stock solution to the pre-warmed medium while gently vortexing. For example, to make a 10 μM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 5 μL of stock to 5 mL of medium). This results in a final DMSO concentration of 0.1%.
-
Create serial dilutions from this highest concentration to generate your dose-response range.
-
Prepare a vehicle control: Add the same volume of DMSO used for the highest drug concentration to an equal volume of medium (e.g., 5 μL of DMSO to 5 mL of medium for a 0.1% DMSO control).
-
Aspirate the old medium from your cultured cells and replace it with the medium containing the desired concentrations of TAS-115 or the vehicle control.
-
Return the cells to a 37°C, 5% CO₂ incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
Table 2: Example Concentration Ranges for Initial Experiments
| Cell Context | Concentration Range | Notes | Source |
| MET-amplified cells (e.g., MKN45) | 10 nM - 1 µM | High sensitivity expected. | [15] |
| MET-inactivated cells (e.g., MCF-7) | 1 µM - 20 µM | Lower sensitivity expected. | [15] |
| Breast Cancer Spheroids | 10 µM - 500 µM | Higher concentrations may be needed for 3D models. IC50 found to be ~212 µM at 24h. | [12] |
| General Dose-Response | 0.01 µM - 10 µM | A broad logarithmic range is recommended for initial IC50 determination. | N/A |
Validating the Biological Effect of TAS-115
After treatment, it is essential to validate that the inhibitor is performing as expected. This involves confirming target engagement and measuring the downstream phenotypic consequences.
Protocol 4: Western Blot Analysis of c-MET Phosphorylation
Causality: The most direct way to confirm TAS-115 is inhibiting its target is to measure the phosphorylation status of c-MET. A successful experiment will show a dose-dependent decrease in phosphorylated c-MET (p-MET) levels, while total c-MET levels remain relatively unchanged.[16][17]
Procedure (Abbreviated):
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use separate blots or strip and re-probe for:
-
Anti-phospho-c-MET (e.g., Tyr1234/1235)
-
Anti-total c-MET
-
Anti-β-Actin or GAPDH (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19] Quantify band intensities to determine the ratio of p-MET to total c-MET.
Protocol 5: Cell Viability Assay (MTT/XTT)
Causality: To quantify the cytotoxic or cytostatic effects of TAS-115, a cell viability assay is performed. MTT and XTT assays are colorimetric methods that measure the metabolic activity of a cell population, which is proportional to the number of viable cells.[20][21] The reduction of a tetrazolium salt (MTT or XTT) to a colored formazan product by mitochondrial dehydrogenases in living cells forms the basis of this assay.[22][23]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of TAS-115 concentrations and a vehicle control as described in Protocol 3.
-
Incubation: Incubate for the desired time period (e.g., 24-72 hours).
-
Reagent Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.
-
Measurement:
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 6: Cell Migration Assay (Transwell)
Causality: Since c-MET signaling is a major driver of cell motility and invasion, assessing the effect of TAS-115 on cell migration is a key functional readout. The Transwell (or Boyden chamber) assay provides a quantitative measure of chemotactic cell movement.[24][25]
Procedure:
-
Cell Preparation: Starve cells in serum-free medium for 12-24 hours prior to the assay. Harvest cells and resuspend them in serum-free medium.
-
Assay Setup: Place Transwell inserts (typically with an 8.0 µm pore size membrane) into the wells of a 24-well plate.
-
Add complete medium (containing serum or a chemoattractant like HGF) to the lower chamber.
-
Add the cell suspension (e.g., 50,000 cells) to the upper chamber of the insert. Include different concentrations of TAS-115 or a vehicle control in both the upper and lower chambers.
-
Incubation: Incubate the plate for a period sufficient for migration to occur (e.g., 12-24 hours).
-
Cell Removal: After incubation, carefully remove the non-migratory cells from the top surface of the membrane with a cotton swab.
-
Staining and Counting: Fix and stain the migratory cells on the underside of the membrane with a stain like crystal violet.
-
Elute the stain and measure its absorbance, or count the number of stained cells in several microscopic fields to quantify migration.
References
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Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3657–3660. [Link]
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Sun, W., et al. (2023). Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. MDPI. Retrieved January 10, 2026, from [Link]
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Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. AACR Journals. Retrieved January 10, 2026, from [Link]
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AbbVie. (n.d.). c-MET. AbbVie Science. Retrieved January 10, 2026, from [Link]
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Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met signaling pathway in cancer. PubMed - NIH. Retrieved January 10, 2026, from [Link]
-
Ramos, I., et al. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. JoVE. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2006). (PDF) Targeting the c-Met Signaling Pathway in Cancer. ResearchGate. Retrieved January 10, 2026, from [Link]
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Wikipedia. (n.d.). MTT assay. Wikipedia. Retrieved January 10, 2026, from [Link]
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protocols.io. (2020). Cell migration assay or Transwell assay. protocols.io. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol. ResearchGate. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. ResearchGate. Retrieved January 10, 2026, from [Link]
-
AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. AntBio. Retrieved January 10, 2026, from [Link]
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Doi, T., et al. (2019). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. NIH. Retrieved January 10, 2026, from [Link]
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Addgene. (2022). Western Blot. Addgene. Retrieved January 10, 2026, from [Link]
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OriGene Technologies Inc. (n.d.). Western Blot Protocol. OriGene Technologies Inc. Retrieved January 10, 2026, from [Link]
-
ResearchGate. (n.d.). Western blotting for c-Met, phosphorylated c-Met and selected downstream mediators in renal cell carcinoma (RCC) cell lines. ResearchGate. Retrieved January 10, 2026, from [Link]
-
Ghorbani, F., et al. (2025). Therapeutic potential of TAS-115 in 3D breast cancer models. PMC - PubMed Central. Retrieved January 10, 2026, from [Link]
-
Doi, T., et al. (2020). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. PubMed. Retrieved January 10, 2026, from [Link]
-
Utsugi, T., et al. (2013). The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile. PubMed. Retrieved January 10, 2026, from [Link]
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PubChem - NIH. (n.d.). This compound. PubChem - NIH. Retrieved January 10, 2026, from [Link]
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Bertin Bioreagent. (n.d.). TAS 115 (methanesulfonate). Bertin Bioreagent. Retrieved January 10, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Efficacy and safety of TAS-115, a novel oral multi-kinase inhibitor, in osteosarcoma: an expansion cohort of a phase I study. ResearchGate. Retrieved January 10, 2026, from [Link]
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Application Notes and Protocols for the Administration of TAS-115 Mesylate in Preclinical Animal Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of TAS-115 mesylate in animal studies. This document synthesizes technical data with practical, field-proven insights to ensure the effective and ethical use of this potent multi-kinase inhibitor in a preclinical setting.
Introduction to this compound: A Multi-Targeted Kinase Inhibitor
TAS-115, also known as pamufetinib, is a novel, orally available multi-kinase inhibitor.[1][2] Its primary mechanism of action involves the competitive inhibition of adenosine triphosphate (ATP) at the kinase domains of several receptor tyrosine kinases (RTKs) crucial for tumor growth, angiogenesis, and metastasis.[1] TAS-115 potently targets MET, vascular endothelial growth factor receptors (VEGFRs), FMS, and platelet-derived growth factor receptors (PDGFRs).[1][2]
Preclinical studies have demonstrated the significant anti-tumor efficacy of TAS-115 in a variety of cancer models, including non-small cell lung cancer, gastric cancer, and osteosarcoma.[3][4] Furthermore, its therapeutic potential is being explored in non-oncological applications such as idiopathic pulmonary fibrosis.[5] The ability of TAS-115 to modulate the tumor microenvironment and enhance anti-tumor immunity further underscores its potential as a promising therapeutic agent.[6]
These protocols are designed to provide a robust framework for conducting in vivo studies to further elucidate the pharmacological properties and therapeutic efficacy of this compound.
Mechanism of Action: Targeting Key Oncogenic Pathways
TAS-115 exerts its anti-tumor effects by simultaneously blocking multiple signaling pathways that are often dysregulated in cancer.
Physicochemical Properties and Formulation
Understanding the physicochemical properties of this compound is critical for its proper handling and formulation for in vivo administration.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₇FN₄O₇S₂ | [7] |
| Molecular Weight | 614.7 g/mol | [7] |
| Solubility | Insoluble in water; Soluble in DMSO (10 mg/mL) | [8] |
| Storage | Store powder at -20°C for long-term storage. | [9] |
Recommended Vehicle for Oral Gavage
Given its poor aqueous solubility, this compound should be administered as a suspension for oral gavage studies. A commonly used and effective vehicle for this purpose is a solution of 0.5% (w/v) Methylcellulose and 0.1% (v/v) Tween 80 in sterile water . This vehicle aids in creating a stable and homogenous suspension, ensuring accurate and reproducible dosing.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and administration of this compound in rodent models.
Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a 10 mg/mL suspension of this compound. The concentration can be adjusted based on the desired dosage and the body weight of the animals.
Materials:
-
This compound powder
-
Methylcellulose
-
Tween 80
-
Sterile, purified water
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Spatula
-
Graduated cylinders and pipettes
Procedure:
-
Prepare the Vehicle (0.5% Methylcellulose, 0.1% Tween 80):
-
To prepare 100 mL of the vehicle, add 0.5 g of methylcellulose to approximately 90 mL of sterile water while stirring.
-
Gently heat the mixture to aid in the dissolution of the methylcellulose. Do not boil.
-
Once the methylcellulose is fully dissolved, allow the solution to cool to room temperature.
-
Add 0.1 mL of Tween 80 and mix thoroughly.
-
Add sterile water to bring the final volume to 100 mL.
-
-
Weigh the this compound:
-
Accurately weigh the required amount of this compound powder. For example, to prepare 10 mL of a 10 mg/mL suspension, weigh 100 mg of the compound.
-
-
Prepare the Suspension:
-
Transfer the weighed this compound to a sterile glass vial.
-
Add a small volume of the prepared vehicle (e.g., 1-2 mL) to the powder to create a paste. This can be achieved by gentle trituration with a sterile spatula.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
For optimal homogeneity, use a magnetic stirrer to mix the suspension for at least 30 minutes before administration.
-
Stability and Storage:
-
It is highly recommended to prepare the suspension fresh on the day of dosing.
-
If temporary storage is necessary, store the suspension at 2-8°C, protected from light.
-
Before each use, the suspension must be thoroughly vortexed or stirred to ensure homogeneity.
Oral Gavage Administration Protocol for Mice
Animal Handling and Dose Calculation:
-
Animal Models: This protocol is suitable for standard mouse models.
-
Dose Volume: The recommended maximum oral gavage volume for mice is 10 mL/kg.[10] The exact volume should be calculated based on the most recent body weight of each animal.
-
Dose Calculation Example:
-
For a 25 g mouse to be dosed at 20 mg/kg:
-
Total dose = 0.025 kg * 20 mg/kg = 0.5 mg
-
If the suspension concentration is 5 mg/mL, the volume to administer is 0.5 mg / 5 mg/mL = 0.1 mL or 100 µL.
-
Administration Procedure:
-
Preparation:
-
Ensure the animal is properly restrained. Scruffing is a common and effective method for mice.
-
Select an appropriately sized gavage needle (typically 18-20 gauge for adult mice) with a ball-tip to prevent tissue damage.[10]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.[11]
-
Draw the calculated dose into a sterile syringe and attach the gavage needle.
-
-
Gavage:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) of the mouse's mouth.
-
Advance the needle smoothly along the roof of the mouth and into the esophagus. The animal should swallow as the tube is passed. If any resistance is met, do not force the needle. Withdraw and attempt again.
-
Once the needle is in the correct position, slowly administer the formulation.[11]
-
Gently withdraw the needle.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 15-30 minutes post-administration.
-
Continue to monitor the animals daily throughout the course of the study.
-
Dosing and Pharmacokinetics
Recommended Dosing Regimen in Mice
Based on preclinical studies, TAS-115 has been shown to be effective and well-tolerated in mice at doses ranging from 3 to 25 mg/kg, administered orally once daily .[1] The optimal dose for a specific study will depend on the animal model, tumor type, and experimental endpoints. It is recommended to perform a pilot study to determine the most effective and non-toxic dose for your specific model.
Pharmacokinetic Profile
In Vivo Efficacy Studies
TAS-115 has demonstrated significant anti-tumor activity in various mouse models.
| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| MKN45 xenograft | Gastric Cancer | 8 mg/kg, p.o., daily | Reduced tumor growth (ED₅₀) | [12] |
| A549-luc-BM1 bone metastasis | Lung Adenocarcinoma | Daily oral administration | Suppressed tumor growth and bone disruption | [3] |
| MC38 syngeneic | Colorectal Cancer | Not specified | Enhanced anti-tumor immunity, especially in combination with anti-PD-1 antibody | [6] |
| Bleomycin-induced | Pulmonary Fibrosis | Not specified | Significantly inhibited the development of pulmonary fibrosis | [13] |
Troubleshooting and Best Practices
-
Inconsistent Dosing: Ensure the suspension is homogenous before each administration by thorough vortexing or stirring.
-
Animal Distress During Gavage: Use appropriately sized gavage needles and proper restraint techniques. If the animal struggles excessively, it may be necessary to provide additional training for the personnel performing the procedure.
-
Vehicle-Related Toxicity: The recommended vehicle is generally well-tolerated. However, if any adverse effects are observed in the control group, consider alternative vehicles.
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
Conclusion
This compound is a promising multi-kinase inhibitor with significant therapeutic potential. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers to design and execute robust and reproducible in vivo studies. Adherence to these guidelines will facilitate the accurate evaluation of the pharmacological properties and therapeutic efficacy of TAS-115 in preclinical animal models.
References
- (2023). Modulation of tumor immune microenvironment by TAS-115, a multi-receptor tyrosine kinase inhibitor, promotes antitumor immunity and contributes anti-PD-1 antibody therapy. PubMed.
- Fujita, H., Gomori, A., Fujioka, Y., Kataoka, Y., Tanaka, K., Hashimoto, A., Suzuki, T., Ito, K., Haruma, T., Yamamoto-Yokoi, H., Harada, N., Sakuragi, M., Oda, N., Matsuo, K., Inada, M., & Yonekura, K. (2016). High Potency VEGFRs/MET/FMS Triple Blockade by TAS-115 Concomitantly Suppresses Tumor Progression and Bone Destruction in a Tumor-Induced Bone Disease Model with Lung Carcinoma Cells. PLoS One, 11(10), e0164830.
- Nishida, T., et al. (2020). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors.
- (2015). Abstract A108: TAS-115, a VEGFR/MET-targeted kinase inhibitor, potently suppresses HGF-induced aggressive bone and systemic metastasis in HGF knock-in mice bearing UM-UC-3 bladder tumors. Molecular Cancer Therapeutics.
- (2021). Efficacy and safety of TAS-115, a novel oral multi-kinase inhibitor, in osteosarcoma: an expansion cohort of a phase I study. PubMed Central.
- (2023). Modulation of tumor immune microenvironment by TAS-115, a multi-receptor tyrosine kinase inhibitor, promotes antitumor immunity and contributes anti-PD-1 antibody therapy. PubMed.
- (2021). Efficacy and safety of TAS-115, a novel oral multi-kinase inhibitor, in osteosarcoma: an expansion cohort of a phase I study. PubMed Central.
- (2024). and Small-Animal Studies of Safety, Pharmacokinetics (PK), and Biodistribution of Inflammasome-Targeting Nanoligomer in. bioRxiv.
- (2020). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Semantic Scholar.
- (2023).
- (2020). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. PubMed.
- (2019). The Tyrosine Kinase Inhibitor TAS-115 Attenuates Bleomycin-induced Lung Fibrosis in Mice.
- National Center for Biotechnology Information. (n.d.).
- (2015). Modifying a displacement pump for oral gavage dosing of solution and suspension preparations to adult and neonatal mice.
-
Bertin Bioreagent. (n.d.). TAS 115 (methanesulfonate). Retrieved from [Link]
-
UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]
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- 1. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of TAS-115, a novel oral multi-kinase inhibitor, in osteosarcoma: an expansion cohort of a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploratory phase 2 study of the novel oral multi-kinase inhibitor TAS-115 in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of tumor immune microenvironment by TAS-115, a multi-receptor tyrosine kinase inhibitor, promotes antitumor immunity and contributes anti-PD-1 antibody therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C28H27FN4O7S2 | CID 118130255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
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- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. TAS 115 (methanesulfonate) - Biochemicals - CAT N°: 33593 [bertin-bioreagent.com]
- 13. The Tyrosine Kinase Inhibitor TAS-115 Attenuates Bleomycin-induced Lung Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of TAS-115 Mesylate Treated Cells
Abstract
TAS-115 is a novel, orally administered multi-kinase inhibitor that potently targets c-Met (hepatocyte growth factor receptor, HGFR), Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-FMS.[1][2] Its mechanism of action involves the ATP-competitive inhibition of receptor autophosphorylation, thereby blocking downstream signaling cascades crucial for tumor angiogenesis, proliferation, and survival.[2][3] Unlike previous generations of VEGFR inhibitors, TAS-115 has demonstrated a more favorable tolerability profile, suggesting its potential for sustained therapeutic administration.[3][4] This application note provides a comprehensive, field-proven guide for researchers to effectively utilize Western blot analysis to investigate the pharmacodynamic effects of TAS-115. We detail the critical steps from experimental design and cell treatment to immunodetection, focusing on the modulation of c-Met and VEGFR2 phosphorylation and their key downstream effectors.
Introduction: The Scientific Rationale
The efficacy of a targeted kinase inhibitor like TAS-115 is fundamentally linked to its ability to engage its intended molecular targets and suppress their activity within the cellular context. Western blotting is an indispensable immunodetection technique that allows for the semi-quantitative analysis of specific proteins, making it an ideal method to verify the mechanism of action of TAS-115.
The core objective of this protocol is to measure the change in the phosphorylation status of key kinases upon TAS-115 treatment. A successful experiment will demonstrate a dose-dependent decrease in the phosphorylation of c-Met and VEGFR2 without significantly affecting the total protein levels of these receptors. This confirms that TAS-115 is acting as an inhibitor of kinase activity rather than inducing protein degradation. Furthermore, analyzing downstream signaling nodes, such as AKT and ERK, provides a broader understanding of the inhibitor's impact on the entire signaling network.[5]
Target Signaling Pathways
TAS-115 primarily exerts its effects by inhibiting the c-Met and VEGFR signaling pathways. Understanding these pathways is crucial for selecting the appropriate antibody targets for Western blot analysis.
-
c-Met Signaling: The binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor induces receptor dimerization and autophosphorylation at key tyrosine residues (Tyr1234/1235) within the kinase domain.[6] This activation creates docking sites for adaptor proteins, leading to the activation of downstream pro-survival and proliferative pathways, including the PI3K/AKT and RAS/MAPK/ERK pathways.[7][8]
-
VEGFR2 Signaling: As a major receptor for VEGF-A, VEGFR2 is pivotal for angiogenesis.[9] Ligand binding triggers VEGFR2 autophosphorylation, which in turn activates a similar set of downstream signaling cascades, prominently featuring the PI3K/AKT and MAPK/ERK pathways, to promote endothelial cell proliferation, migration, and survival.[10]
The following diagram illustrates the points of inhibition by TAS-115 and the key proteins to be analyzed by Western blot.
Experimental Design and Workflow
A robust experimental design is the foundation of reliable and reproducible data. This involves careful consideration of cell models, treatment conditions, and essential controls.
Workflow Overview
The entire process, from cell culture to data interpretation, follows a systematic workflow to ensure consistency and accuracy.
Key Considerations:
-
Cell Line Selection: Choose a cell line known to express detectable levels of c-Met and/or VEGFR2. A preliminary screen of baseline expression is highly recommended. Many cancer cell lines, such as various hepatocellular carcinoma lines, exhibit high c-Met expression.[7]
-
Controls are Non-Negotiable:
-
Vehicle Control: A control group treated with the same concentration of the drug's solvent (e.g., DMSO) is essential to rule out solvent effects.
-
Ligand Stimulation (Positive Control): To robustly assess inhibition, the signaling pathway should be active. Treat cells with HGF or VEGF for a short duration (e.g., 5-15 minutes) to induce maximal receptor phosphorylation.[8][11] The TAS-115 treated group should also be stimulated with the ligand to demonstrate the inhibitor's ability to block this activation.
-
Loading Control: To ensure that differences in band intensity are not due to unequal sample loading, the membrane must be probed with an antibody against a ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin).[12]
-
-
Dose-Response and Time-Course: To characterize the potency of TAS-115, a dose-response experiment is critical. Given that the reported IC50 values for TAS-115 are in the low nanomolar range (10-32 nM), a concentration range from 1 nM to 1 µM is a logical starting point.[3][13][14] A time-course experiment can also be performed to determine the onset and duration of inhibition.
Detailed Experimental Protocols
These protocols provide step-by-step instructions for each phase of the experiment. They are optimized for a standard 6-well plate format but can be scaled as needed.
Protocol 1: Cell Culture and Treatment
Rationale: This protocol is designed to prepare healthy, sub-confluent cell monolayers for treatment. Serum starvation is included as an optional step to reduce baseline kinase activity, leading to a cleaner, more robust induction of phosphorylation upon ligand stimulation.
Materials:
-
Selected cancer cell line
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Serum-free medium
-
TAS-115 mesylate stock solution (e.g., 10 mM in DMSO)
-
Recombinant human HGF or VEGF
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): Once cells reach the desired confluency, aspirate the complete medium, wash once with sterile PBS, and replace with serum-free medium. Incubate for 4-16 hours.
-
Inhibitor Pre-treatment: Prepare serial dilutions of TAS-115 in serum-free medium. Aspirate the medium from the wells and add the TAS-115 containing medium. Include a "vehicle only" control. Incubate for the desired time (e.g., 1-2 hours).[15]
-
Ligand Stimulation: Add HGF (e.g., 50 ng/mL) or VEGF (e.g., 100 ng/mL) directly to the medium in the appropriate wells.[11] Also, add the ligand to one of the vehicle-treated wells to serve as the positive control. Leave one vehicle-treated well unstimulated as a negative control. Incubate for a short period (e.g., 10 minutes for c-Met, 5 minutes for VEGFR2).[11]
-
Harvesting: Immediately after stimulation, place the plate on ice to stop all cellular processes. Proceed directly to Protocol 2: Protein Extraction.
Protocol 2: Protein Extraction
Rationale: The goal is to efficiently lyse cells and solubilize proteins while preserving their post-translational modifications. RIPA buffer is a strong lysis buffer suitable for extracting membrane and cytoplasmic proteins.[16][17] The immediate addition of fresh protease and phosphatase inhibitors is absolutely critical to prevent enzymatic degradation and dephosphorylation of target proteins.[18]
Materials:
-
Ice-cold PBS
-
RIPA Lysis Buffer (See recipe below)
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340)
-
Phosphatase Inhibitor Cocktail (e.g., Sigma-Aldrich P5726)
-
Cell scraper
-
Pre-chilled microcentrifuge tubes
-
Refrigerated microcentrifuge (4°C)
RIPA Buffer Recipe (100 mL):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
Procedure:
-
Wash Cells: Aspirate the medium and wash the cell monolayer twice with ice-cold PBS.
-
Cell Lysis: Aspirate the PBS completely. Add 150-200 µL of ice-cold RIPA buffer (importantly, with protease and phosphatase inhibitors added fresh just before use) to each well.[19]
-
Scrape and Collect: Using a cell scraper, scrape the adherent cells into the lysis buffer. Transfer the resulting lysate to a pre-chilled microcentrifuge tube.[19]
-
Incubate: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Clarify Lysate: Centrifuge the tubes at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.[19]
-
Collect Supernatant: Carefully transfer the clear supernatant to a new pre-chilled tube. This is your total protein lysate. Store on ice for immediate use or at -80°C for long-term storage.
Protocol 3: Protein Quantification (BCA Assay)
Rationale: The Bicinchoninic Acid (BCA) assay is a detergent-compatible colorimetric assay used to determine the total protein concentration of the lysate.[20] This step is essential for calculating the volume of lysate needed to load equal amounts of protein into each lane of the gel.
Materials:
-
BCA Assay Kit (e.g., Thermo Scientific Pierce BCA Protein Assay Kit)
-
Bovine Serum Albumin (BSA) standards
-
96-well microplate
-
Microplate reader (562 nm absorbance)
Procedure:
-
Prepare BSA Standards: Prepare a serial dilution of BSA standards in the same lysis buffer used for your samples, typically ranging from 0 to 2000 µg/mL.[21]
-
Prepare Working Reagent: Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[21][22]
-
Plate Setup: Pipette 10 µL of each standard, blank (lysis buffer), and unknown sample into separate wells of a 96-well plate. It is recommended to run samples in duplicate or triplicate.[20]
-
Add Working Reagent: Add 200 µL of the BCA working reagent to each well and mix gently.[21][22]
-
Incubate: Cover the plate and incubate at 37°C for 30 minutes.[21][22]
-
Read Absorbance: Cool the plate to room temperature. Measure the absorbance at 562 nm using a microplate reader.
-
Calculate Concentration: Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations. Use the equation of the line from the standard curve to calculate the protein concentration of your unknown samples.[20]
Protocol 4: SDS-PAGE and Immunodetection
Rationale: This multi-stage protocol first separates the denatured proteins by size (SDS-PAGE), transfers them to a solid support membrane, and then uses specific antibodies to detect the target proteins.
Materials:
-
Protein lysates (normalized concentration)
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels (choose percentage based on target MW)
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% w/v BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-VEGFR2, anti-VEGFR2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation: Based on the BCA results, mix a calculated volume of lysate (e.g., 20-30 µg of total protein) with Laemmli sample buffer to a final 1x concentration. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[23]
-
Gel Electrophoresis: Load the denatured samples and a molecular weight marker into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. PVDF is generally recommended for its durability.
-
Blocking: After transfer, wash the membrane briefly with TBST. Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[18][24] (Note: For phospho-specific antibodies, 5% BSA in TBST is often preferred over milk).
-
Primary Antibody Incubation: Dilute the primary antibody in fresh blocking buffer at the manufacturer's recommended concentration (a 1:1000 dilution is a common starting point). Incubate the membrane overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[18]
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate for 1-5 minutes, as per the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Stripping and Re-probing: To analyze total protein levels or a loading control on the same blot, the membrane can be stripped of the first set of antibodies using a commercial stripping buffer or a lab-prepared mild stripping buffer. After stripping, re-block the membrane and repeat steps 5-10 with the next primary antibody (e.g., total c-Met, then GAPDH).[5]
Data Interpretation and Presentation
The final step is to analyze the captured images and present the data in a clear, quantitative format.
-
Densitometry: Use image analysis software (e.g., ImageJ) to measure the band intensity for each protein.
-
Normalization: The analysis should follow a hierarchical normalization:
-
Normalize the phosphorylated protein signal to its corresponding total protein signal (e.g., p-c-Met / total c-Met). This accounts for any minor variations in total protein expression.
-
Normalize this ratio to the loading control signal (e.g., (p-c-Met / total c-Met) / GAPDH). This corrects for any loading inaccuracies.
-
Finally, express the results as a fold change relative to the ligand-stimulated vehicle control.
-
The results can be effectively summarized in a table.
| TAS-115 (nM) | Relative p-c-Met Level (%) | Relative p-VEGFR2 Level (%) | Relative p-AKT Level (%) | Relative p-ERK Level (%) |
| 0 (Unstimulated) | 5 | 8 | 10 | 12 |
| 0 (+ Ligand) | 100 | 100 | 100 | 100 |
| 10 | 65 | 70 | 75 | 72 |
| 30 | 25 | 30 | 40 | 38 |
| 100 | 8 | 10 | 15 | 14 |
| 300 | <5 | <5 | <5 | <5 |
| Table 1: Representative Quantitative Western Blot Analysis of TAS-115 Inhibition. Data is illustrative, showing a dose-dependent decrease in phosphorylation of target kinases and downstream effectors relative to the ligand-stimulated control. Total protein and loading control levels should remain consistent across all lanes (data not shown). |
References
-
Harnessing the Therapeutic Potential of TAS-115: A Dual c-Met and VEGFRs Inhibitor with Enhanced Safety Profile. Patsnap Synapse. [Link]
-
BCA (Bicinchoninic Acid) Protein Assay. Bio-protocol. [Link]
-
Pierce BCA Protein Assay Protocol V.2. [Link]
-
Bicinchoninic Acid (BCA) Protein Assay. G-Biosciences. [Link]
-
Protein Quantification: BCA Assay. QB3 Berkeley. [Link]
-
SDS-PAGE & Western Blotting Protocols. ResearchGate. [Link]
-
Western blot analysis of the expression of c-MET and downstream pathway... ResearchGate. [Link]
-
Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading. Bio-Techne. [Link]
-
The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile. PubMed. [Link]
-
Western Blot Protocol. OriGene Technologies Inc. [Link]
-
General Protocol for Western Blotting. Bio-Rad. [Link]
-
The Tyrosine Kinase Inhibitor TAS-115 Attenuates Bleomycin-induced Lung Fibrosis in Mice. PubMed. [Link]
-
Western blot analysis of VEGF signaling pathway-related protein... ResearchGate. [Link]
-
A Novel Inhibitor of c-Met and VEGF Receptor Tyrosine Kinases with a Broad Spectrum of In Vivo Antitumor Activities. AACR Journals. [Link]
-
Analysis of VEGFR2 pathway in HUVEC cells (A) Western blot analysis and... ResearchGate. [Link]
-
Efficacy and safety of TAS-115, a novel oral multi-kinase inhibitor, in osteosarcoma: an expansion cohort of a phase I study. ResearchGate. [Link]
-
Western blot analysis detection of c-Met expression. Strong c-Met... ResearchGate. [Link]
-
Molecular Imaging of c-Met Kinase Activity. PMC - NIH. [Link]
-
Stimulation of c-Met signaling pathways by HGF. Western blot assay was... ResearchGate. [Link]
-
Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. NIH. [Link]
-
Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. [Link]
-
Molecular Pharmacology of VEGF-A Isoforms: Binding and Signalling at VEGFR2. MDPI. [Link]
-
Downregulation of VEGFR2 signaling by cedrol abrogates VEGF‑driven angiogenesis and proliferation of glioblastoma cells through AKT/P70S6K and MAPK/ERK1/2 pathways. Spandidos Publications. [Link]
-
Are there any wide-spectrum kinase inhibitors? ResearchGate. [Link]
-
Definition of anti-cMET/EGFR/VEGF trispecific antibody TAVO412. NCI Drug Dictionary. [Link]
-
The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile. PubMed. [Link]
-
The activation status of VEGFR2 was tested by western blot analysis and... ResearchGate. [Link]
-
A trispecific antibody targeting EGFR/cMET/VEGF-A demonstrates multiple mechanisms of action to inhibit wild-type and mutant NSCLC animal models. NIH. [Link]
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assessing TAS-115 mesylate efficacy in 3D cell culture
Application Notes & Protocols
Topic: Assessing TAS-115 Mesylate Efficacy in 3D Cell Culture Audience: Researchers, scientists, and drug development professionals.
Guide to Evaluating the Multi-Kinase Inhibitor TAS-115 in Physiologically Relevant 3D Spheroid and Organoid Models
Abstract
Three-dimensional (3D) cell culture models, such as tumor spheroids and patient-derived organoids (PDOs), are increasingly recognized for their superior physiological relevance compared to traditional 2D monolayers, offering a more accurate platform for preclinical drug assessment.[1][2] This guide provides a comprehensive framework for evaluating the efficacy of TAS-115 (pamufetinib), a potent oral multi-kinase inhibitor, in these advanced in vitro systems. TAS-115 targets several key receptor tyrosine kinases implicated in tumor progression, including c-MET, VEGFRs, PDGFR, and c-FMS.[3][4][5][6] We present an integrated series of protocols covering 3D model generation, viability assessment, high-content imaging, and mechanistic validation to provide a robust characterization of the therapeutic potential of TAS-115.
Scientific Foundation: Why TAS-115 in 3D Culture?
1.1. Mechanism of Action of TAS-115
TAS-115 is a small-molecule inhibitor that simultaneously targets multiple signaling pathways crucial for tumor growth, angiogenesis, and metastasis.[6][7] Its primary targets include:
-
c-MET (Hepatocyte Growth Factor Receptor): Overactivation of the HGF/c-MET axis is linked to aggressive tumor phenotypes and poor prognosis in numerous cancers.[8]
-
VEGFRs (Vascular Endothelial Growth Factor Receptors): Inhibition of VEGFR signaling is a cornerstone of anti-angiogenic therapy, aiming to disrupt the tumor's blood supply.[6][8]
-
Other Key Kinases: TAS-115 also inhibits PDGFR (implicated in fibrosis and angiogenesis) and c-FMS (a receptor for macrophage colony-stimulating factor), suggesting a broader impact on the tumor microenvironment.[3][5]
By concurrently blocking these pathways, TAS-115 holds promise for overcoming the resistance mechanisms that often limit the efficacy of single-target agents.
Caption: TAS-115 inhibits c-MET and VEGFR signaling pathways.
1.2. The Imperative for 3D Models
Traditional 2D cell cultures lack the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients, that characterize in vivo tumors.[9] 3D models, such as spheroids and organoids, recapitulate these features, providing a more stringent and predictive test for drug candidates.[1][10] This is particularly relevant for inhibitors like TAS-115, whose effects on angiogenesis and cell invasion are poorly modeled on a flat plastic surface.
Experimental Workflow Overview
A successful evaluation of TAS-115 involves a multi-faceted approach, from initial model generation to terminal mechanistic analysis. The workflow is designed to first establish the drug's potency (IC50) and then to validate its on-target effects and phenotypic consequences.
Caption: Integrated workflow for assessing TAS-115 in 3D models.
Protocols for 3D Model Generation
The choice of model depends on the research question. Spheroids from established cell lines offer high reproducibility for screening, while PDOs provide maximal clinical relevance.[11]
3.1. Protocol: Tumor Spheroid Formation (Liquid Overlay Technique)
This method is suitable for generating single, uniform spheroids and is compatible with high-throughput screening.[12]
-
Rationale: Ultra-Low Attachment (ULA) surfaces prevent cell adhesion, forcing cells to aggregate and self-assemble into spheroids, mimicking the initial stages of tumor formation.
-
Materials:
-
Cancer cell line of interest (e.g., HT-29, A549)
-
Complete cell culture medium
-
96-well round-bottom ULA plates
-
-
Procedure:
-
Harvest cells grown in 2D culture using standard trypsinization.
-
Perform a cell count and resuspend the cell pellet in complete medium to a concentration of 1x10⁴ to 5x10⁴ cells/mL. The optimal seeding density must be determined empirically for each cell line.
-
Dispense 100 µL of the cell suspension into each well of a 96-well round-bottom ULA plate.
-
Centrifuge the plate at 300 x g for 4 minutes to facilitate initial cell aggregation at the bottom of the well.[13]
-
Incubate the plate under standard conditions (37°C, 5% CO₂). Spheroids will typically form within 24-72 hours.
-
Monitor spheroid formation daily using a brightfield microscope.
-
3.2. Protocol: Patient-Derived Organoid (PDO) Establishment (Summary)
Establishing PDOs is a complex process that requires access to fresh patient tissue and specialized reagents. It is crucial to have appropriate ethical approvals and patient consent.[14] This is a summarized workflow based on established methods.[14][15][16]
-
Rationale: PDOs are derived from patient tumors and cultured within an extracellular matrix (ECM) gel, preserving the original tumor's cellular heterogeneity and architecture.[11]
-
Procedure Outline:
-
Tissue Acquisition: Collect fresh tumor tissue (e.g., from a biopsy or surgical resection) in a sterile transport medium on ice.[14][15]
-
Dissociation: Mechanically mince the tissue and then digest it enzymatically (e.g., using collagenase/dispase) to release cell clusters.[15]
-
Embedding: Resuspend the cell clusters in an ECM gel (e.g., Matrigel®) and plate as droplets in a multi-well plate.
-
Culture: After the ECM gel solidifies, overlay with a specialized, serum-free organoid growth medium containing essential niche factors.
-
Maintenance: Culture the PDOs long-term, passaging them every 1-3 weeks by mechanically or enzymatically disrupting the organoids and re-embedding them in fresh ECM.[15]
-
Protocols for Efficacy and Mechanistic Assessment
4.1. Protocol: Spheroid Viability Assessment (ATP-Based Assay)
This protocol measures the metabolic activity of the entire spheroid, providing a quantitative measure of cell viability.
-
Rationale: The amount of ATP is directly proportional to the number of metabolically active, viable cells. Assays like the CellTiter-Glo® 3D are specifically formulated with potent lytic agents to penetrate the dense structure of spheroids.[17][18]
-
Materials:
-
Pre-formed spheroids/organoids in a 96-well plate (opaque-walled plates are required for luminescence reading)
-
This compound, prepared in a concentrated stock solution with DMSO
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer
-
-
Procedure:
-
Prepare a serial dilution of TAS-115 in culture medium. A typical concentration range would be 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Carefully remove 50% of the medium from each well and replace it with the medium containing the appropriate concentration of TAS-115.
-
Incubate the plate for a predetermined period (e.g., 72, 96, or 120 hours).
-
After incubation, equilibrate the plate to room temperature for approximately 30 minutes.[17]
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).[17]
-
Place the plate on an orbital shaker for 5 minutes to induce cell lysis.[19][20]
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[17][20]
-
Read the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the normalized luminescence against the log-transformed drug concentration and fitting to a four-parameter dose-response curve.
-
| Parameter | Description | Example Data (Hypothetical) |
| IC50 | Concentration of TAS-115 that reduces spheroid viability by 50%. | 85 nM |
| Max Inhibition | Maximum percentage of viability reduction achieved. | 95% |
| Hill Slope | The steepness of the dose-response curve. | 1.2 |
4.2. Protocol: High-Content Imaging of Spheroid Response
Imaging provides crucial spatial and morphological data that complements bulk viability assays.[21][22]
-
Rationale: Automated imaging and analysis can quantify changes in spheroid size, integrity, and the spatial distribution of live and dead cells, offering deeper insights into the drug's cytostatic vs. cytotoxic effects.[23][24]
-
Materials:
-
Drug-treated spheroids
-
Fluorescent dyes: Calcein-AM (stains live cells green), Propidium Iodide (PI) or similar (stains dead cells red), Hoechst 33342 (stains all nuclei blue)
-
High-content imaging system with z-stacking capability
-
Image analysis software
-
-
Procedure:
-
Following TAS-115 treatment, add the fluorescent dyes directly to the culture medium at their final working concentrations.
-
Incubate for 1-2 hours at 37°C, protected from light.
-
Acquire images using a high-content imager. It is essential to capture a z-stack of images through the entire spheroid to analyze its 3D structure.[9][22]
-
Analyze the images using appropriate software. The software can reconstruct the 3D volume and quantify key parameters.[9][21]
-
Brightfield/Transmitted Light: Measure spheroid diameter and circularity. A cytostatic effect will halt growth, while a cytotoxic effect will cause shrinkage and loss of integrity.[25]
-
Fluorescence Channels: Quantify the volume or number of live (green) and dead (red) cells. A potent drug should show a dose-dependent increase in the red/green fluorescence ratio.
-
-
4.3. Protocol: Immunofluorescence (IF) Staining of Whole Spheroids
IF allows for the visualization of protein expression and localization within the 3D context of the spheroid.
-
Rationale: Staining for key biomarkers can validate the mechanism of action. For TAS-115, this includes assessing proliferation (Ki-67), apoptosis (Cleaved Caspase-3), and direct target engagement (phosphorylated c-MET). Antibody penetration is a critical challenge that requires protocol optimization.[13]
-
Materials:
-
Drug-treated spheroids
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary and fluorescently-conjugated secondary antibodies
-
-
Procedure:
-
Fixation: Gently collect spheroids and fix with 4% PFA for 1-2 hours at room temperature.[26][27]
-
Permeabilization: Wash with PBS and permeabilize with Triton X-100 for at least 3 hours at room temperature. Larger spheroids may require longer incubation.[26]
-
Blocking: Incubate in blocking buffer for 1-2 hours to reduce non-specific antibody binding.
-
Primary Antibody: Incubate with the primary antibody (e.g., anti-Ki-67, anti-Cleaved Caspase-3) in blocking buffer. This is the most critical step; incubation should be performed for 24-72 hours at 4°C with gentle agitation to ensure deep penetration.[13][26]
-
Washing: Perform extensive washes with PBS containing a low concentration of detergent (e.g., 0.1% Tween-20) over several hours.
-
Secondary Antibody: Incubate with the corresponding secondary antibody and a nuclear counterstain (e.g., DAPI) overnight at 4°C.
-
Clearing (Optional but Recommended): For large spheroids, optical clearing can render the tissue transparent, allowing for better imaging of the core.[13]
-
Imaging: Image using a confocal or light-sheet microscope.
-
4.4. Protocol: Western Blot Analysis of Spheroid Lysates
This provides quantitative data on protein expression and phosphorylation status across the entire spheroid population.
-
Rationale: Western blotting confirms that TAS-115 is inhibiting the phosphorylation of its targets (p-MET, p-VEGFR2) and their downstream effectors (p-AKT, p-ERK), providing direct molecular evidence of its mechanism.[28][29]
-
Materials:
-
Pools of drug-treated spheroids (typically 20-50 per condition)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Standard Western blot reagents and equipment
-
-
Procedure:
-
Collect spheroids by centrifugation.
-
Wash with ice-cold PBS.
-
Add ice-cold lysis buffer and mechanically disrupt the spheroids using a pestle or by sonication.
-
Incubate on ice for 30 minutes to ensure complete lysis.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
-
Proceed with standard SDS-PAGE, protein transfer, and immunodetection using antibodies against total and phosphorylated forms of target proteins (e.g., c-MET, p-c-MET, VEGFR2, p-VEGFR2, AKT, p-AKT, ERK, p-ERK).[28][29]
-
References
A complete list of all sources cited within this document, including titles and verifiable URLs.
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- ResearchGate. (n.d.). Immunostaining of 3D cultured Spheroids.
- Genc, E., et al. (2017). Quantitative three-dimensional evaluation of immunofluorescence staining for large whole mount spheroids with light sheet microscopy. Biomedical Optics Express.
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- Selleck Chemicals. (n.d.). Pamufetinib (TAS-115). Selleckchem.
- Nakaoku, T., et al. (2014). The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile. Cancer Research.
- ResearchGate. (n.d.). Western blot analysis in adherent and spheroid cells.
- ResearchGate. (n.d.). FGFR-inhibition induces cyst formation and cellular differentiation in pre-established organoids.
- Broukou, A., et al. (2024). Combined targeted therapy with PI3K and CDK4/6, or FGFR inhibitors show synergistic effects in a neuroblastoma spheroid culture model. PubMed.
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Application Notes: Utilizing TAS-115 Mesylate for the Study of Drug Resistance Mechanisms
Introduction
The emergence of drug resistance is a primary obstacle in oncology, limiting the long-term efficacy of targeted therapies and conventional chemotherapy. To develop next-generation treatment paradigms, it is imperative for researchers to possess robust tools to investigate the molecular underpinnings of resistance. TAS-115 (also known as Pamufetinib or Dovitinib) is a potent, orally available, multi-kinase inhibitor that provides a unique instrument for this purpose.[1][2][3] Developed by Taiho Pharmaceutical, TAS-115 is an ATP-competitive inhibitor that dually targets key drivers of tumor growth, angiogenesis, and metastasis, most notably the hepatocyte growth factor receptor (c-MET) and vascular endothelial growth factor receptors (VEGFRs).[4][5][6] Its portfolio of targets also includes PDGFR, FMS, and others, making it a versatile agent for probing complex signaling networks.[1][5]
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals. They provide both the conceptual framework and detailed, field-tested protocols for leveraging TAS-115 to generate and characterize drug-resistant cancer models, elucidate resistance mechanisms, and explore strategies to overcome them.
Mechanism of Action: A Dual-Pronged Attack on Pro-Survival Signaling
TAS-115 exerts its anti-tumor effects by simultaneously blocking multiple receptor tyrosine kinases (RTKs) crucial for cancer cell survival and proliferation.[5] Its primary targets, c-MET and VEGFR2, are often implicated in intrinsic and acquired resistance to other therapies.
-
c-MET (Hepatocyte Growth Factor Receptor): Aberrant c-MET signaling, driven by gene amplification, mutation, or overexpression, is a known oncogenic driver.[7] It activates downstream pathways including RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and invasion. Crucially, c-MET activation is a well-documented mechanism for bypassing the effects of other targeted drugs, such as EGFR inhibitors.[8][9][10]
-
VEGFRs (Vascular Endothelial Growth Factor Receptors): As key regulators of angiogenesis, VEGFRs are critical for supplying tumors with nutrients and oxygen.[5] Inhibition of this pathway can starve the tumor and is a validated anti-cancer strategy.
By co-inhibiting these pathways, TAS-115 can not only directly impede tumor growth but also preemptively block a major escape route used by cancer cells to develop resistance. Biochemical assays have identified TAS-115 as a potent ATP-competitive inhibitor of both c-MET and VEGFR2, with IC50 values in the low nanomolar range (32 nM and 30 nM, respectively).[4][6]
Signaling Pathway Overview
The following diagram illustrates the primary signaling axes targeted by TAS-115.
Caption: Workflow for generating and analyzing drug-resistant cells.
Protocol 1: Determination of Baseline IC50
Objective: To determine the concentration of TAS-115 that inhibits 50% of cell growth (IC50) in the parental cancer cell line. This is a critical first step for establishing the starting concentration for resistance development.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
TAS-115 mesylate stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, MTT)
-
Multichannel pipette, plate reader
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Dilution: Prepare a serial dilution of TAS-115 in complete medium. A common range to start with is 1 nM to 10 µM. Ensure the final DMSO concentration is consistent and non-toxic (typically <0.1%).
-
Cell Treatment: Replace the medium with the drug-containing medium. Include "vehicle only" (DMSO) controls.
-
Incubation: Incubate for 72 hours, or a period equivalent to 2-3 cell doublings.
-
Viability Assay: Perform the cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Normalize data to the vehicle control (100% viability). Plot normalized viability versus the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value. [11][12]
Protocol 2: Generation of Resistant Cell Lines by Dose Escalation
Objective: To select for a population of cells that can proliferate in the presence of high concentrations of TAS-115.
Materials:
-
Parental cancer cell line with known IC50
-
Complete cell culture medium
-
This compound
-
T25 or T75 cell culture flasks
Methodology:
-
Initiation: Begin by culturing the parental cells in a medium containing TAS-115 at a sub-lethal concentration, typically the IC10-IC20 determined in Protocol 1. [13]2. Maintenance: Maintain the culture, replacing the medium with fresh drug-containing medium every 2-3 days. Initially, cell growth may slow significantly.
-
Dose Escalation: Once the cells resume a stable proliferation rate (approaching that of the parental line), increase the TAS-115 concentration by a factor of 1.5 to 2.0. [13][14]4. Iteration: Repeat this cycle of adaptation followed by dose escalation over several months. The goal is to achieve a cell population that can thrive in a TAS-115 concentration that is 5- to 10-fold higher than the initial parental IC50. [14]5. Confirmation: Periodically re-evaluate the IC50 of the cultured population (using Protocol 1) to track the development of resistance. A significant rightward shift in the dose-response curve indicates success.
-
Cryopreservation: At key milestones (e.g., 2x, 5x, 10x IC50), cryopreserve stocks of the resistant cells for future experiments.
Protocol 3: Elucidation of Resistance Mechanisms
Objective: To identify the molecular changes in the resistant cells that allow them to survive TAS-115 treatment.
Common Mechanisms of Resistance to Kinase Inhibitors:
-
Secondary Mutations: Mutations in the target kinase (e.g., c-MET) that prevent drug binding. [15][16]* Bypass Pathway Activation: Upregulation of parallel signaling pathways that compensate for the inhibited target. A common example is the activation of Src kinase or the PI3K/AKT pathway. [16][17][18]* Target Overexpression: Amplification of the target gene (e.g., c-MET), requiring higher drug concentrations for inhibition.
Recommended Analysis Methods:
-
Phospho-Kinase Array: A powerful screening tool to compare the activation status of dozens of RTKs and signaling proteins between parental and resistant cells. This can quickly identify potential bypass pathways. [18]2. Western Blotting: To validate findings from arrays. Probe for total and phosphorylated levels of c-MET, VEGFR, and key downstream effectors like AKT and ERK. Also, probe for proteins in suspected bypass pathways (e.g., p-Src). [10][18]3. DNA/RNA Sequencing: Perform whole-exome or targeted sequencing of the resistant clones to identify mutations in c-MET or other relevant kinases. RNA-sequencing can reveal widespread changes in gene expression that contribute to the resistant phenotype.
| Parameter | Parental Line (Example) | Resistant Line (Example) | Method of Analysis |
| TAS-115 IC50 | 50 nM | 750 nM | Cell Viability Assay |
| p-MET / Total MET | High (Inhibited by TAS-115) | High (Uninhibited) or Normal | Western Blot |
| p-Src / Total Src | Low | High | Western Blot, Kinase Array |
| c-MET Gene Status | Wild-Type | Gatekeeper Mutation (e.g., Y1230C) | DNA Sequencing |
Core Application: Overcoming Resistance to Other Agents
TAS-115 is also a valuable tool for investigating and potentially reversing resistance to other drugs, particularly those where c-MET activation is a known escape mechanism. For instance, c-MET signaling can confer resistance to cytotoxic agents and other targeted therapies. [8][9][10]
Protocol 4: Synergy and Combination Studies
Objective: To determine if TAS-115 can re-sensitize drug-resistant cancer cells to another therapeutic agent.
Methodology:
-
Model System: Use a cell line with a known resistance mechanism that involves c-MET activation (e.g., an EGFR inhibitor-resistant lung cancer cell line with c-MET amplification).
-
Experimental Design: Use a checkerboard assay format. Plate cells and treat with a matrix of concentrations of Drug A (the drug to which cells are resistant) and Drug B (TAS-115).
-
Data Collection: After 72 hours, measure cell viability.
-
Synergy Analysis: Calculate synergy scores using a standard model, such as the Bliss independence or Chou-Talalay method. A synergy score indicates that the combined effect of the two drugs is greater than their additive effects. For example, a study showed that combining TAS-115 with the active metabolite of irinotecan (SN-38) or gemcitabine could inhibit the growth of chemoresistant lung cancer cells. [10]This suggests TAS-115 can reverse resistance mediated by c-MET activation. [8][9]
Summary and Best Practices
This compound is a scientifically valuable tool for probing the complex biology of drug resistance. Its dual-targeting of c-MET and VEGFR allows for the investigation of resistance mechanisms driven by these critical pathways.
-
Trustworthiness through Controls: Every experiment must include parental cell lines run in parallel with resistant lines. Vehicle controls are mandatory for all assays.
-
Maintaining Resistance: Resistant cell lines should be continuously cultured in the presence of the selective pressure (TAS-115) to prevent reversion to a sensitive state.
-
Clonal Variability: It is highly recommended to isolate and characterize multiple independent clones from a resistant population, as different clones may have evolved distinct resistance mechanisms.
By employing the robust protocols and logical frameworks outlined in these notes, researchers can effectively utilize TAS-115 to uncover novel insights into drug resistance, ultimately paving the way for more durable and effective cancer therapies.
References
- Current time information in Central Highlands Council, AU. Google.
-
Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. PubMed. [Link]
-
Antitumor Activity and Acquired Resistance Mechanism of Dovitinib (TKI258) in RET-Rearranged Lung Adenocarcinoma. PubMed. [Link]
-
Reversal of c-MET-mediated Resistance to Cytotoxic Anticancer Drugs by a Novel c-MET Inhibitor TAS-115. PubMed. [Link]
-
Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Semantic Scholar. [Link]
-
Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. OUCI. [Link]
-
First-in-human study of TAS-115, a novel oral MET/VEGFR inhibitor, in patients with advanced solid tumors. ASCO Publications. [Link]
-
Efficacy and safety of TAS-115, a novel oral multi-kinase inhibitor, in osteosarcoma: an expansion cohort of a phase I study. PubMed. [Link]
-
Reversal of c-MET-mediated Resistance to Cytotoxic Anticancer Drugs by a Novel c-MET Inhibitor TAS-115. Semantic Scholar. [Link]
-
The molecular mechanisms by which mutations confer resistance to... ResearchGate. [Link]
-
Ways to generate drug-resistant cancer cell lines? ResearchGate. [Link]
-
Abstract 3723: TAS-115, a novel MET + VEGFRs dual inhibitor, decreases the cytotoxic anticancer drug resistance in lung cancer. AACR Journals. [Link]
-
Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. NIH National Library of Medicine. [Link]
-
Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines. NIH National Library of Medicine. [Link]
-
E-GEOD-69226 - Anti-tumor activity and acquired resistance mechanism of Dovitinib (TKI258) in RET rearranged lung adenocarcinoma. OmicsDI. [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures. PMC - NIH. [Link]
-
Harnessing the Therapeutic Potential of TAS-115: A Dual c-Met and VEGFRs Inhibitor with Enhanced Safety Profile. Patsnap Synapse. [Link]
-
The Tyrosine Kinase Inhibitor TAS-115 Attenuates Bleomycin-induced Lung Fibrosis in Mice. The American Journal of Pathology. [Link]
-
Efficacy and safety of TAS-115, a novel oral multi-kinase inhibitor, in osteosarcoma: an expansion cohort of a phase I study. PubMed Central. [Link]
Sources
- 1. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors | Semantic Scholar [semanticscholar.org]
- 3. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors [ouci.dntb.gov.ua]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Reversal of c-MET-mediated Resistance to Cytotoxic Anticancer Drugs by a Novel c-MET Inhibitor TAS-115 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversal of c-MET-mediated Resistance to Cytotoxic Anticancer Drugs by a Novel c-MET Inhibitor TAS-115. | Semantic Scholar [semanticscholar.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Antitumor Activity and Acquired Resistance Mechanism of Dovitinib (TKI258) in RET-Rearranged Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
TAS-115 mesylate solubility in different solvents
Welcome to the technical support guide for TAS-115 mesylate (also known as Pamufetinib mesylate). This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-tested guidance on the solubility, handling, and use of this compound in a laboratory setting. Our goal is to equip you with the necessary information to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Here we address common questions and challenges encountered when working with this compound.
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] TAS-115 is sparingly soluble in aqueous solutions and ethanol, making DMSO the solvent of choice for achieving high-concentration stock solutions suitable for cell-based assays and other in vitro experiments.[3]
Q2: I'm struggling to fully dissolve this compound powder in DMSO. What am I doing wrong?
A2: This is a common challenge, as achieving the maximum concentration requires specific techniques. Simply adding DMSO to the powder at room temperature may not be sufficient. To facilitate dissolution, especially for higher concentrations, gentle warming and sonication are recommended.[4] Be cautious not to overheat the solution, as this could lead to degradation of the compound. For lower concentrations, vortexing for several minutes may be adequate.
Q3: My this compound precipitated out of solution when I diluted my DMSO stock into my aqueous cell culture medium. How can I prevent this?
A3: This phenomenon, known as "crashing out," occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is poor. Here are several strategies to mitigate this issue:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration in your assay that is as low as possible (typically ≤0.1%) to avoid solvent-induced artifacts.[3]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer or medium. This gradual change in solvent composition can help keep the compound in solution.
-
Vortex During Dilution: Add the DMSO stock to the aqueous medium while vortexing to ensure rapid and even dispersion.
-
Warm the Aqueous Medium: Gently warming your cell culture medium or buffer to 37°C before adding the DMSO stock can sometimes improve solubility.
Q4: What are the optimal storage conditions for this compound powder and its stock solutions?
A4: Proper storage is critical to maintain the integrity and activity of this compound.
-
Powder: The solid form should be stored at -20°C for long-term stability, protected from moisture and light.[1]
-
DMSO Stock Solutions: For optimal stability, aliquot your high-concentration stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] General best practice for many small molecules in DMSO suggests that several freeze-thaw cycles may not damage the compound, but minimizing them is always recommended.[5][6]
Q5: Can I use this compound for in vivo animal studies? How should I formulate it?
A5: Yes, TAS-115 has been used in multiple in vivo studies.[7] However, its poor aqueous solubility requires a specific formulation for oral administration. A common approach is to first dissolve the compound in a small amount of DMSO and then suspend this solution in a vehicle like corn oil or a solution of 20% SBE-β-CD in saline.[4] It is crucial to ensure a homogenous and stable suspension for accurate dosing.
Quantitative Solubility Data
The solubility of a compound is a critical parameter for experimental design. The following table summarizes the known solubility of this compound in various solvents.
| Solvent/Vehicle | Form | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | Mesylate Salt | 75 | 122.02 | Requires sonication to achieve this concentration.[4] |
| 10% DMSO in Corn Oil | Mesylate Salt | ≥ 2.5 | ≥ 4.07 | Suitable for in vivo formulation.[4][8] |
| 10% DMSO in 20% SBE-β-CD in saline | Mesylate Salt | ≥ 2.5 | ≥ 4.07 | Alternative in vivo formulation.[4][8] |
| Water | Free Base | Insoluble | - | [9] |
| Ethanol | Free Base | Insoluble | - |
Molecular Weight of this compound: 614.66 g/mol [2]
Experimental Protocols
Adherence to a standardized protocol is key to reproducible results. The following are detailed, step-by-step methodologies for the preparation of this compound solutions.
Protocol 1: Preparation of a High-Concentration (75 mg/mL) DMSO Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Pre-weighing: Accurately weigh the desired amount of this compound powder in a suitable vial. For example, to prepare 1 mL of a 75 mg/mL solution, weigh out 75 mg of the powder.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 2-3 minutes.
-
Sonication: Place the vial in an ultrasonic water bath. Sonicate the solution until all solid particles are visibly dissolved. This step is crucial for reaching the maximum solubility of 75 mg/mL.[4]
-
Visual Inspection: Carefully inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store these aliquots at -80°C for long-term storage (up to 6 months).[4]
Protocol 2: Preparation of Working Solutions for Cell Culture
Objective: To dilute the high-concentration DMSO stock solution into an aqueous cell culture medium for treating cells.
Materials:
-
75 mg/mL this compound DMSO stock solution
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the DMSO stock solution from the -80°C freezer and allow it to thaw completely at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is often beneficial to perform an intermediate dilution. For example, dilute the 75 mg/mL stock 1:100 in sterile cell culture medium to create a 0.75 mg/mL intermediate solution.
-
Final Dilution: Add the required volume of the intermediate solution (or the initial stock for very high final concentrations) to the pre-warmed cell culture medium to achieve the desired final concentration for your experiment. It is best to add the drug solution to the medium while gently swirling or vortexing.
-
Final DMSO Concentration Check: Ensure that the final concentration of DMSO in your cell culture does not exceed a level that is toxic to your cells or interferes with your assay (typically <0.5%, and ideally ≤0.1%).
-
Immediate Use: Use the freshly prepared working solution immediately to treat your cells. Do not store aqueous dilutions of this compound.
Visualizing Experimental Logic and Pathways
Understanding the mechanism of action of TAS-115 is key to designing and interpreting experiments. TAS-115 is a multi-kinase inhibitor that primarily targets VEGFR, c-MET, and PDGFR signaling pathways.[3]
Caption: Workflow for preparing and using this compound.
Caption: TAS-115 inhibits key signaling pathways.
References
-
Fujita H, et al. The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile. Mol Cancer Ther. 2013 Dec;12(12):2685-96. [Link]
-
Minami, H., et al. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Cancer Sci. 2020 Jan; 111(1): 169–177. [Link]
-
Cheng, X., et al. Studies on repository compound stability in DMSO under various conditions. J Biomol Screen. 2003 Jun;8(3):292-304. [Link]
-
Kilic, U., et al. Therapeutic potential of TAS-115 in 3D breast cancer models. Biomed Eng Lett. 2023 Nov 8. [Link]
Sources
- 1. mybiosource.com [mybiosource.com]
- 2. medkoo.com [medkoo.com]
- 3. Therapeutic potential of TAS-115 in 3D breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing In Vivo Bioavailability of TAS-115 Mesylate
Welcome to the technical support center for TAS-115 mesylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the in vivo bioavailability of this potent multi-kinase inhibitor. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your critical experiments.
Introduction to this compound
TAS-115 (also known as Pamufetinib) is an orally administered multi-kinase inhibitor that targets key drivers of tumor progression and fibrosis, including VEGFR, c-MET, PDGFR, and FMS.[1][2][3][4][5][6][7] The therapeutic potential of TAS-115 is significant, but like many kinase inhibitors, achieving consistent and optimal oral bioavailability can be a primary experimental hurdle. Reports from early clinical development indicated that with a standard tablet formulation, the absorption of TAS-115 appeared to be saturated at higher doses, a classic sign of dissolution- or solubility-limited bioavailability.[3][8]
This guide will address the common challenges you may face and provide robust, field-proven strategies to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My in vivo study with this compound shows low and highly variable plasma concentrations (AUC and Cmax). What is the likely cause?
Answer:
This is a common and critical issue for many orally administered kinase inhibitors, which are often classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds—characterized by low aqueous solubility.[9][10] The variability you're observing likely stems from one or more of the following factors:
-
Poor Aqueous Solubility: TAS-115, like many kinase inhibitors, is likely a poorly soluble molecule. When administered as a simple aqueous suspension, the rate at which the drug dissolves in the gastrointestinal (GI) fluid is slower than the rate at which it can be absorbed across the gut wall. This "dissolution-limited absorption" is a major cause of low bioavailability.[11][12]
-
pH-Dependent Solubility: The solubility of your compound might be significantly different in the acidic environment of the stomach versus the more neutral pH of the small intestine, where most absorption occurs. This can lead to inconsistent dissolution and absorption profiles.[12]
-
Food Effects: The presence or absence of food in preclinical models can drastically alter GI physiology (e.g., pH, bile secretion), which can lead to significant variability in the absorption of poorly soluble drugs.[10]
-
Suboptimal Formulation: A simple suspension in an aqueous vehicle like carboxymethylcellulose (CMC) may not be sufficient to overcome the solubility limitations of TAS-115. The drug particles may agglomerate, reducing the effective surface area for dissolution.[12]
The first step in troubleshooting is to move beyond a simple suspension and explore enabling formulation strategies designed to enhance the solubility and dissolution rate of the drug in the GI tract.
FAQ 2: What are the recommended starting points for improving my TAS-115 formulation for in vivo rodent studies?
Answer:
To systematically improve the bioavailability of TAS-115, you should consider advanced formulation strategies that increase the concentration of the drug in a dissolved state at the site of absorption.[13][14][15] Below are two proven strategies, ranging from simpler to more complex, with step-by-step protocols.
LBFs, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are an excellent choice for lipophilic drugs.[12][14] They work by dissolving the drug in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in the aqueous environment of the GI tract, they form a fine oil-in-water emulsion or microemulsion, presenting the drug in a solubilized state ready for absorption.[14]
Experimental Protocol: Preparing a Simple SEDDS Formulation
-
Component Selection:
-
Oil Phase: Long-chain or medium-chain triglycerides (e.g., sesame oil, Capryol™ 90).
-
Surfactant: High HLB (Hydrophile-Lipophile Balance) non-ionic surfactants (e.g., Kolliphor® EL, Tween® 80).
-
Co-solvent/Co-surfactant: To improve drug solubility in the lipid base and facilitate emulsification (e.g., Transcutol® HP, PEG 400).
-
-
Solubility Screening:
-
Determine the saturation solubility of this compound in each individual excipient to identify the most suitable components.
-
Add an excess amount of TAS-115 to a fixed volume (e.g., 1 mL) of each excipient.
-
Mix at room temperature for 24-48 hours.
-
Centrifuge and analyze the supernatant for drug concentration using a validated HPLC method.
-
-
Formulation Preparation:
-
Based on solubility data, prepare a series of prototype formulations by mixing the oil, surfactant, and co-solvent in different ratios (see table below for examples).
-
Add the required amount of this compound to the excipient mixture.
-
Gently heat (e.g., to 40°C) and vortex until a clear, homogenous solution is formed.
-
-
Characterization:
-
Emulsification Test: Add 100 µL of the SEDDS formulation to 100 mL of water in a glass beaker with gentle stirring. A stable, milky-white emulsion should form rapidly.
-
Droplet Size Analysis: Use dynamic light scattering (DLS) to measure the droplet size of the resulting emulsion. Droplet sizes in the nanometer range are desirable.
-
Table 1: Example Lipid-Based Formulations for Screening
| Formulation ID | Oil Phase (e.g., Capryol™ 90) (% w/w) | Surfactant (e.g., Kolliphor® EL) (% w/w) | Co-solvent (e.g., Transcutol® HP) (% w/w) |
|---|---|---|---|
| LBF-1 | 40 | 40 | 20 |
| LBF-2 | 30 | 50 | 20 |
| LBF-3 | 20 | 50 | 30 |
ASDs are a powerful technique where the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix.[12][13] The amorphous state has higher free energy than the crystalline state, leading to a significant increase in apparent solubility and dissolution rate.[12]
Experimental Protocol: Preparing an ASD via Solvent Evaporation
-
Component Selection:
-
Polymer: Choose a polymer that forms a stable amorphous dispersion with your drug (e.g., PVP K30, Soluplus®, HPMC-AS).
-
Solvent System: Find a common volatile solvent that dissolves both TAS-115 and the chosen polymer (e.g., dichloromethane, methanol, or a mixture).
-
-
Preparation:
-
Dissolve TAS-115 and the polymer in the solvent system at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Remove the solvent using a rotary evaporator under vacuum to form a thin film.
-
Further dry the film under high vacuum for 24 hours to remove residual solvent.
-
Scrape the resulting solid dispersion from the flask and mill it into a fine powder.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): Confirm the absence of a crystalline drug melting peak, which indicates the formation of an amorphous system.
-
Powder X-Ray Diffraction (PXRD): Verify the amorphous nature by the absence of sharp diffraction peaks characteristic of the crystalline drug.
-
In Vitro Dissolution Testing: Perform dissolution studies in simulated gastric and intestinal fluids to compare the dissolution rate of the ASD to the crystalline drug.
-
-
In Vivo Dosing:
-
For in vivo studies, the ASD powder can be suspended in an aqueous vehicle (e.g., 0.5% methylcellulose) just prior to oral gavage.
-
Diagram 1: Formulation Selection Workflow
Sources
- 1. | BioWorld [bioworld.com]
- 2. A Phase II, Randomized, Open-Label, Multi-arm Study of TAS-115 for Castration-Resistant Prostate Cancer Patients With Bone Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Tyrosine Kinase Inhibitor TAS-115 Attenuates Bleomycin-induced Lung Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Harnessing the Therapeutic Potential of TAS-115: A Dual c-Met and VEGFRs Inhibitor with Enhanced Safety Profile [synapse.patsnap.com]
- 8. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. upm-inc.com [upm-inc.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
Technical Support Center: Managing TAS-115 Mesylate Toxicity in Animal Models
Prepared by: Gemini Senior Application Scientist
Welcome to the technical support guide for TAS-115 (Pamufetinib) mesylate. This document is designed for researchers, toxicologists, and drug development professionals to provide field-proven insights and practical guidance on anticipating, monitoring, and managing potential toxicities during preclinical animal studies. Our approach is grounded in established toxicological principles and synthesizes data from TAS-115's mechanism of action, human clinical trials, and the profiles of analogous multi-kinase inhibitors.
Section 1: Understanding TAS-115 Mesylate
1.1 Mechanism of Action
TAS-115 is a potent, orally available, multi-targeted tyrosine kinase inhibitor (TKI). Its anti-tumor and anti-fibrotic effects are primarily driven by the inhibition of several key receptor tyrosine kinases (RTKs) involved in oncogenesis, angiogenesis, and fibrosis.[1][2] TAS-115 acts as an ATP-competitive inhibitor, blocking the autophosphorylation and activation of the following key receptors:[3][4]
-
MET (Hepatocyte Growth Factor Receptor): Crucial for cell proliferation, migration, and invasion.
-
VEGFRs (Vascular Endothelial Growth Factor Receptors): The primary drivers of tumor angiogenesis.
-
PDGFRs (Platelet-Derived Growth Factor Receptors): Involved in cell growth, angiogenesis, and fibroblast activation.[5]
-
FMS (Colony-Stimulating Factor 1 Receptor): Plays a role in macrophage differentiation and survival.
By inhibiting these pathways, TAS-115 disrupts the signaling cascades, primarily the PI3K/AKT and MAPK pathways, that cancer cells and fibrotic tissues rely on for growth and survival.[3]
1.2 Formulation for Animal Studies
This compound is a crystalline solid. For oral gavage in rodent studies, creating a stable and homogenous suspension is critical for accurate dosing. High concentrations of DMSO should be avoided for repeated dosing studies due to its own potential for toxicity and confounding effects. A commonly used, well-tolerated vehicle for TKIs is recommended.
Recommended Vehicle: A suspension in 0.5% (w/v) Methylcellulose with 0.1-0.2% (v/v) Tween® 80 in purified water . This vehicle is standard in preclinical toxicology and provides a uniform suspension for insoluble compounds. For a detailed protocol, see Section 6.
Section 2: Anticipated Toxicities & Monitoring Plan
Specific repeated-dose toxicology studies for TAS-115 in rodents are not extensively published. However, by synthesizing data from its known targets, human Phase I/II clinical trials[3][5][6], and the preclinical profiles of analogous TKIs like cabozantinib and nintedanib[7][8], we can construct a robust monitoring plan. The principle of "on-target" toxicity suggests that adverse effects often arise from inhibiting the same receptors in healthy, non-tumor tissues.
Table 1: Anticipated TAS-115 Toxicities & Recommended Monitoring
| Organ System / Class | Potential Adverse Events | Rationale & Causality | Recommended Monitoring Schedule |
|---|---|---|---|
| Hematopoietic | Anemia, Thrombocytopenia, Neutropenia, Leukocytopenia | Inhibition of kinases like c-Kit and FMS, which are involved in hematopoietic stem cell function and myeloid cell differentiation. Observed in human trials.[3][6] | Baseline & Terminal: Complete Blood Count (CBC) with differential. Weekly for MTD studies. |
| Gastrointestinal | Diarrhea, Decreased Appetite, Body Weight Loss | Off-target effects on gut epithelial homeostasis are common with TKIs. Diarrhea and decreased appetite are frequent in human patients.[3] | Daily: Clinical observation for diarrhea (fecal consistency), cage-side food consumption estimate. 3x/week: Individual body weights. |
| Hepatic | Elevated Liver Enzymes (ALT, AST) | The liver is a primary site of drug metabolism. Hepatotoxicity is a known class effect for TKIs. Cabozantinib and nintedanib show liver findings in animals.[7][8] | Baseline & Terminal: Serum clinical chemistry panel (ALT, AST, ALP, Bilirubin). |
| Renal | Altered Kidney Function (BUN, Creatinine) | The kidney is a key organ for drug excretion. Nintedanib and cabozantinib have shown renal effects in animal models.[7][8] | Baseline & Terminal: Serum clinical chemistry panel (BUN, Creatinine). Urinalysis if indicated. |
| Dermatological | Rash, Skin Lesions | PDGFR inhibition can affect skin and hair follicle homeostasis. Rash was a dose-limiting toxicity in human trials.[3] | Daily: Clinical observation for alopecia, erythema, or dermatitis. |
| Endocrine/Skeletal | Hypophosphatemia, Bone/Tooth Abnormalities | Inhibition of FGF/VEGF pathways can impact phosphate regulation and bone growth plates. Hypophosphatemia is a key human AE.[6] Nintedanib affects bone/teeth in young animals.[9] | Terminal: Serum chemistry (Phosphate, Calcium). Gross necropsy and histopathology of long bones (e.g., femur) and incisors in rodents. |
Section 3: Proactive Toxicity Management & Monitoring Workflow
A well-designed study incorporates proactive monitoring to detect toxicity early, allowing for humane intervention and ensuring data integrity. This workflow is based on established guidelines for preclinical toxicology studies, such as those from the OECD.[10][11][12]
Section 4: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: We observed a rapid (>15%) body weight loss and hunched posture in our high-dose group within the first week. What should we do?
A1: This is a sign of significant, acute toxicity.
-
Immediate Action: First, consult your institution's humane endpoint guidelines. Animals exceeding a 15-20% body weight loss or showing severe clinical signs may need to be euthanized.
-
Causality: Rapid weight loss is often linked to a combination of decreased food/water intake (due to malaise) and direct gastrointestinal toxicity. Multi-kinase inhibitors can have potent off-target effects at high doses.
-
Troubleshooting:
-
Pause Dosing: Temporarily suspend dosing for the affected group to allow for recovery.
-
Supportive Care: Provide hydration support (e.g., hydrogel packs) and palatable, soft food in the cage.
-
Dose Reduction: If animals recover, consider re-initiating dosing at a lower level (e.g., 50% of the original dose).
-
Re-evaluate Doses: Your high dose has likely exceeded the Maximum Tolerated Dose (MTD). The next lower dose level should now be considered your potential MTD. This is a critical outcome of a dose-range finding study.
-
Q2: Several animals in a treatment group have developed mild to moderate diarrhea (soft, unformed stool), but their body weight is stable. How should we manage this?
A2: This is a common on-target/off-target effect of TKIs but requires careful management.
-
Causality: TKIs can disrupt the normal turnover and function of intestinal epithelial cells, leading to diarrhea.
-
Management:
-
Monitor Closely: Continue daily dosing but increase the frequency of clinical observation. Pay close attention to hydration status (skin tenting) and perineal soiling.
-
Record Severity: Use a scoring system (e.g., 0=normal, 1=soft stool, 2=watery diarrhea) to track the severity and progression.
-
Dose Interruption: If the diarrhea progresses to severe (watery) or is accompanied by weight loss, interrupt dosing for 1-3 days. Often, a short "drug holiday" allows the gut to recover without requiring a permanent dose reduction.
-
Pathology Correlation: At necropsy, ensure the gastrointestinal tract is carefully examined for any signs of inflammation, erosion, or mucosal atrophy to correlate with clinical signs.
-
Q3: At our terminal blood draw, the CBC results show moderate, non-regenerative anemia and thrombocytopenia in the highest dose group. Is this expected?
A3: Yes, this is an anticipated finding based on TAS-115's mechanism and clinical data.
-
Causality: Inhibition of key kinases like FMS and c-Kit, which are vital for the development of myeloid and erythroid progenitors in the bone marrow, is the likely cause. This is a form of on-target toxicity.
-
Interpretation: This finding confirms that the bone marrow is a target organ of toxicity. The lack of regeneration (e.g., low reticulocyte count) suggests direct suppression of production rather than peripheral destruction.
-
Self-Validation: Correlate these findings with other data.
-
Histopathology: Examine the bone marrow (from femur/sternum) for hypocellularity.
-
Organ Weights: Check for changes in spleen and thymus weights, which can be associated with hematopoietic effects.
-
Section 5: Frequently Asked Questions (FAQs)
Q: What is a good starting dose for my mouse efficacy/toxicity study?
A: There is no single answer, as it depends on the model and study goals. A best practice is to perform a pilot dose-range finding study.
-
Efficacy-Based Start: Published data shows TAS-115 has an ED50 of 8 mg/kg and was used at doses up to 200 mg/kg/day in xenograft models, where it was described as having a "favorable tolerability profile".[1][4] A good starting point for an efficacy study could be in the 25-50 mg/kg/day range.
-
Toxicity-Based Design (Dose-Range Finding): To find the MTD, use a design based on OECD Guideline 407 principles.[11] Start with a low dose (e.g., 10 mg/kg), a mid-dose (e.g., 50 mg/kg), and a high dose (e.g., 200 mg/kg). The goal of the high dose is to induce observable, but non-lethal, toxicity. Based on the results, you can select appropriate doses for your definitive study.
Q: How do I prepare this compound for oral gavage?
A: Use the following step-by-step protocol to prepare a 10 mg/mL suspension in the recommended vehicle. Adjust amounts as needed for your target concentration.
-
Prepare Vehicle: To make 50 mL of 0.5% Methylcellulose / 0.2% Tween 80 vehicle, add 0.25 g of Methylcellulose to ~25 mL of hot water (~80°C) and vortex until dispersed. Cool the mixture in an ice bath and add cold water to bring the volume to 50 mL. Stir until a clear, viscous solution forms. Finally, add 100 µL of Tween 80 and mix thoroughly.
-
Weigh Compound: Accurately weigh 500 mg of this compound powder.
-
Create Slurry: Add a small amount of the vehicle (~5 mL) to the powder and triturate with a spatula or mortar and pestle to create a smooth, uniform paste. This step is critical to prevent clumping.
-
Dilute to Final Volume: Gradually add the remaining vehicle while continuously stirring or vortexing to bring the total volume to 50 mL.
-
Maintain Suspension: Store at 4°C. Before each use, bring to room temperature and vortex vigorously to ensure the suspension is homogenous. Continuously stir the suspension on a stir plate during the dosing procedure to prevent the compound from settling.
Q: Should I use a 5-days-on / 2-days-off dosing schedule like in the clinical trials?
A: It depends on your study's objective.
-
For MTD/Toxicology Studies: Continuous daily dosing (7 days/week) is standard as it represents a worst-case scenario for toxicity accumulation and is consistent with regulatory guidelines (e.g., OECD 407/408).[11][13]
-
For Long-Term Efficacy Studies: An intermittent schedule (5-on/2-off) can be an excellent strategy to improve the long-term tolerability of the drug, potentially allowing you to maintain a higher effective dose over time. This mimics the clinical approach used to manage chronic side effects.[3][6] If you choose this path, it should be clearly justified in your study design.
Section 6: Key Experimental Protocols
6.1 Protocol: Daily Clinical Observations
Objective: To systematically assess animal health and detect signs of toxicity. Frequency: At least once daily. Twice daily for high-dose groups or if signs of toxicity are present. Reference: Based on FDA and OECD guidelines.[12][14]
-
General Assessment (Cage-Side):
-
Observe animals in their home cage before disturbing them.
-
Activity: Note if animals are Bright, Alert, Responsive (BAR) or lethargic, immobile, or showing abnormal activity (circling).
-
Posture: Look for normal posture vs. hunched, prostrate, or abnormal gait.
-
Social Behavior: Note any signs of isolation from cage mates.
-
-
Individual Animal Examination (Hand-held):
-
Appearance: Check for piloerection (rough coat), soiling of fur (especially perineal area for diarrhea), and any skin abnormalities (alopecia, erythema).
-
Eyes: Note any discharge, cloudiness, or squinting.
-
Respiration: Observe for labored breathing, nasal discharge, or clicking sounds.
-
Hydration: Perform a gentle skin tent test over the dorsal neck/back to assess for dehydration.
-
-
Scoring: Record all observations using a numerical scoring sheet. Any score above "0" (Normal) should be documented with comments. If an animal's cumulative score reaches a pre-defined humane endpoint, action must be taken according to the approved animal use protocol.
6.2 Protocol: Blood Collection and Analysis
Objective: To quantitatively assess hematological and systemic organ toxicity. Frequency: At baseline (pre-dose) and at study termination.
-
Collection:
-
Collect blood from an appropriate site (e.g., submandibular vein, saphenous vein for interim draws; cardiac puncture for terminal collection under deep anesthesia).
-
For hematology, collect ~50-100 µL into EDTA-coated (purple top) tubes. Gently invert 8-10 times to prevent clotting.
-
For clinical chemistry, collect ~100-200 µL into serum separator tubes (SST, gold top).
-
-
Processing:
-
Analyze hematology samples within a few hours of collection or store at 4°C as per analyzer instructions.
-
Allow serum samples to clot for 30 minutes at room temperature, then centrifuge at 2,000 x g for 10 minutes. Harvest the serum and store at -80°C until analysis.
-
-
Analysis Panels:
Table 2: Recommended Hematology and Clinical Chemistry Panels
Panel Key Parameters Rationale CBC WBC (with differential), RBC, HGB, HCT, PLT, Reticulocytes To detect myelosuppression (neutropenia, leukopenia), anemia, and thrombocytopenia. Chemistry ALT, AST, ALP, GGT, Total Bilirubin To detect hepatocellular injury and cholestasis (Liver toxicity). BUN, Creatinine To detect changes in glomerular filtration and renal function (Kidney toxicity). Total Protein, Albumin, Globulin To assess general health, nutritional status, and hepatic synthetic function. | | Glucose, Phosphorus, Calcium | To assess metabolic status and detect key on-target effects like hypophosphatemia. |
6.3 Protocol: Necropsy and Tissue Collection
Objective: To identify gross pathological changes and collect tissues for microscopic evaluation. Frequency: At study termination or for any animal found dead/euthanized moribund.
-
Euthanasia: Euthanize animals using an AVMA-approved method.
-
Gross Necropsy:
-
Perform a full external examination.
-
Open the thoracic and abdominal cavities and perform a systematic examination of all organ systems in situ.
-
Record any abnormalities (e.g., changes in size, color, texture; presence of masses or lesions).
-
-
Organ Weights: Collect and weigh key organs, including the liver, kidneys, spleen, thymus, and adrenal glands.
-
Tissue Collection and Fixation:
-
Collect a comprehensive set of tissues as recommended by OECD guidelines.[15]
-
Priority Tissues for TAS-115: Liver, kidneys, bone marrow (femur), spleen, thymus, and the entire gastrointestinal tract (stomach, duodenum, jejunum, ileum, cecum, colon).
-
Place tissues in labeled cassettes and fix in 10% neutral buffered formalin at a ratio of at least 10:1 formalin volume to tissue volume for 24-48 hours.
-
After fixation, transfer tissues to 70% ethanol for long-term storage before processing for histopathology.
-
Section 7: References
-
Nishioka, Y., Azuma, A., Kishi, K., et al. (2021). Design of phase 2 study of TAS-115, a novel oral multi-kinase inhibitor, in patients with idiopathic pulmonary fibrosis. Contemporary Clinical Trials Communications, 23, 100832. [Link]
-
EU Science Hub - The Joint Research Centre. Repeated dose toxicity. [Link]
-
Slideshare. (2016). 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf. [Link]
-
Scribd. OECD Toxicity Guidelines Overview. [Link]
-
Kato, T., Kugan, T., Ueta, H., et al. (2013). The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile. Molecular Cancer Therapeutics, 12(12), 2685-2696. [Link]
-
U.S. Food and Drug Administration (FDA). (2014). Pharmacology/Toxicology NDA Review and Evaluation for Nintedanib. accessdata.fda.gov. [Link]
-
IVAMI. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). [Link]
-
OECD. (2018). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
Doi, T., Yoshino, T., Fuse, N., et al. (2020). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Investigational New Drugs, 38(4), 1175-1185. [Link]
-
National Toxicology Program. EPA Health Effects Test Guidelines: Repeated Dose 28-Day Oral Toxicity Study in Rodents. [Link]
-
Haws, H. I., Gherardi, S., Kim, H. L., et al. (2014). Cabozantinib (XL184) Inhibits Growth and Invasion of Preclinical TNBC Models. Translational Oncology, 7(4), 503-513. [Link]
-
Therapeutic Goods Administration (TGA). (2017). Australian Public Assessment Report for Cabozantinib. [Link]
-
National Institute of Environmental Health Sciences. (2023). Laboratory Animal Medicine and Toxicology - Specifications for the Conduct of Toxicity Studies. NIEHS. [Link]
-
U.S. Food and Drug Administration (FDA). (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. [Link]
-
U.S. Food and Drug Administration (FDA). (2012). Pharmacology Review(s) for Cabozantinib. accessdata.fda.gov. [Link]
-
Torres, S., Boccaccino, A., Di Somma, S., et al. (2023). Therapeutic potential of TAS-115 in 3D breast cancer models. Biomedical Engineering Advances, 6, 100103. [Link]
-
Ohishi, T., Aref, A. R., & Sonobe, Y. (2020). Antitumor effects of the multi-target tyrosine kinase inhibitor cabozantinib: a comprehensive review of the preclinical evidence. Cancer Science, 111(7), 2242-2250. [Link]
-
OECD. (2009). Test No. 452: Chronic Toxicity Studies. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
ResearchGate. 57 questions with answers in ORAL GAVAGE. [Link]
-
Osaka International Cancer Institute. (2020). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. [Link]
-
ResearchGate. (2021). Exploratory phase 2 study of the novel oral multi-kinase inhibitor TAS-115 in patients with idiopathic pulmonary fibrosis. [Link]
-
ICCF. (2019). Sub-Chronic Oral Toxicity Testing in Laboratory Animals. [Link]
-
U.S. Food and Drug Administration (FDA). (2023). NDA/BLA Multi-Disciplinary Review and Evaluation (Nintedanib). [Link]
-
Bonatti, M., Pitozzi, V., Caruso, P. L., et al. (2022). Effect of Nintedanib in a rat model of bleomycin-induced lung fibrosis: a transcriptome analysis. ResearchGate. [Link]
-
Gubra. Nintedanib does not improve lung function and fibrosis in a spirometry-confirmed and bleomycin-induced mouse model of IPF. [Link]
-
Van der VELDEN, J., Wouters, A., La Rovere, R., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLoS ONE, 13(2), e0192580. [Link]
-
Lin, Y. C., Lee, Y. C., Chen, Y. L., et al. (2022). Comparison of reversal of rat pulmonary fibrosis of nintedanib, pirfenidone, and human umbilical mesenchymal stem cells from Wharton's jelly. Stem Cell Research & Therapy, 13(1), 17. [Link]
-
National Agricultural Library. (2025). Bibliography on Alternatives to Oral Gavage for Mice and Rats. [Link]
-
National Agricultural Library. Search Hedges for Alternatives to Oral Gavage in Mice and Rats. [Link]
Sources
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Investigating and Mitigating Off-Target Effects of TAS-115 Mesylate in Kinase Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for TAS-115 (Pamufetinib). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using TAS-115 in kinase assays, with a specific focus on understanding and troubleshooting its off-target effects. As a multi-kinase inhibitor, a thorough understanding of its complete selectivity profile is paramount for accurate data interpretation and successful experimental outcomes.
Introduction: The Double-Edged Sword of Multi-Kinase Inhibition
TAS-115 is a potent, orally available, ATP-competitive multi-tyrosine kinase inhibitor. Its primary therapeutic rationale is the dual inhibition of the c-MET (hepatocyte growth factor receptor) and VEGFR (vascular endothelial growth factor receptor) signaling pathways, which are critical drivers of tumor angiogenesis, proliferation, and metastasis.[1][2][3] However, like many kinase inhibitors, its activity is not confined to these primary targets. Broader kinase screening has revealed that TAS-115 modulates the activity of a larger set of kinases, a phenomenon known as polypharmacology.
Understanding these off-target effects is not merely an academic exercise. Unidentified off-target kinase inhibition can lead to a misinterpretation of experimental results, where a biological effect is incorrectly attributed to the inhibition of c-MET or VEGFR.[4][5] Furthermore, characterizing the full inhibitory profile is crucial for predicting potential mechanisms of toxicity or identifying opportunities for therapeutic repositioning. This guide provides the foundational knowledge and practical tools to address these challenges head-on.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the use of TAS-115 in kinase assays.
Q1: What are the primary targets of TAS-115 and its potency against them?
TAS-115 was specifically developed as a potent dual inhibitor of c-MET and VEGFR2. Biochemical assays have consistently demonstrated low nanomolar potency against these recombinant kinases. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency.
Table 1: On-Target Potency of TAS-115
| Target Kinase | IC₅₀ (nM) | Source |
|---|---|---|
| Recombinant VEGFR2 | 30 | [1][6][7] |
| Recombinant MET | 32 |[1][6][7] |
These values confirm that TAS-115 is a highly potent inhibitor of its intended targets in cell-free assay systems.
Q2: What is the known off-target profile of TAS-115 from broad kinase screening?
Comprehensive selectivity profiling is essential to understand an inhibitor's full spectrum of activity. In a large-scale kinase panel assay, TAS-115 was shown to be active against a subset of the human kinome beyond its primary targets.
A key study screened TAS-115 against a panel of 192 different kinases. The results showed that at a concentration of 1 µmol/L, TAS-115 inhibited 53 of these kinases (28% of the panel).[1][8] This demonstrates a degree of promiscuity that necessitates careful experimental design and data interpretation.
Table 2: Selectivity Profile of TAS-115 (On-Target vs. Key Off-Targets)
| Target Kinase Family | Specific Kinase | IC₅₀ (nM) | Note | Source |
|---|---|---|---|---|
| Primary On-Targets | VEGFR2 | 30 | [1][6][7] | |
| MET | 32 | [1][6][7] | ||
| Known Off-Targets | PDGFR | PDGFRα, PDGFRβ | Potent Inhibition | [1][9][10] |
| TAM Family | AXL | Potent Inhibition | [1][10] | |
| CSF1R Family | FMS (CSF1R) | Potent Inhibition | [1][8] | |
| SRC Family | Src | Potent Inhibition | [1][10] | |
| Other RTKs | c-Kit | Potent Inhibition | [1][10] |
| | | FLT-1 | Potent Inhibition |[10] |
Note: Specific IC₅₀ values for all off-targets are not always publicly available, but they are identified as potent hits in panel screens.
Q3: My results in cell-based assays don't seem to align with pure c-MET/VEGFR inhibition. Could off-target effects be responsible?
This is a critical and common observation. If the observed cellular phenotype (e.g., apoptosis, cell cycle arrest) does not correlate with the known biology of c-MET and VEGFR signaling in your model system, it is highly probable that one or more off-target kinases are driving the effect.[4]
For example, inhibition of PDGFRα has been shown to be a key mechanism of action for TAS-115 in synovial sarcoma models.[9] Similarly, inhibition of c-Kit or Src could lead to significant anti-proliferative or anti-migratory effects independent of c-MET/VEGFR blockade. This is why a phenotype should never be attributed to the on-target without direct validation.
Q4: How can I experimentally determine if TAS-115 is hitting off-targets in my specific model system?
A systematic, tiered approach is the most rigorous way to validate on- and off-target effects in your specific experimental context.[11][12]
Caption: Simplified TAS-115 On-Target Signaling Pathways.
References
-
Fujita, H., et al. (2013). The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile. Molecular Cancer Therapeutics, 12(12), 2685-96. [Link]
-
Shimizu, T., et al. (2019). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Cancer Science, 111(2), 539-548. [Link]
-
Fujita, H., et al. (2013). The Novel VEGF Receptor/MET–Targeted Kinase Inhibitor TAS-115 Has Marked In Vivo Antitumor Properties and a Favorable Tolerability Profile. ResearchGate. [Link]
-
Patsnap Synapse. (2024). Harnessing the Therapeutic Potential of TAS-115: A Dual c-Met and VEGFRs Inhibitor with Enhanced Safety Profile. Patsnap Website. [Link]
-
van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
Yilmaz, A., et al. (2025). Therapeutic potential of TAS-115 in 3D breast cancer models. PubMed Central. [Link]
-
Ogura, T., et al. (2025). TAS-115 (Pamufetinib) in Patients With Chronic Fibrosing Interstitial Lung Disease With a Progressive Phenotype: Results of Phase 2b Randomized Clinical Trial. ATS Journals. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. [Link]
-
AACR Journals. (2014). Abstract 3723: TAS-115, a novel MET + VEGFRs dual inhibitor, decreases the cytotoxic anticancer drug resistance in lung cancer. AACR Journals Website. [Link]
-
Yamada, S., et al. (2017). Therapeutic potential of TAS-115 via c-MET and PDGFRα signal inhibition for synovial sarcoma. PubMed Central. [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]
-
ResearchGate. Therapeutic targeting of HGF/c-Met pathway. ResearchGate Website. [Link]
-
AACR Journals. (2011). Abstract 3577: TAS-115: a highly potent c-Met + VEGFRs dual inhibitor with prominently safer profile. Cancer Research. [Link]
-
ResearchGate. (2013). The Novel VEGF Receptor/MET–Targeted Kinase Inhibitor TAS-115 Has Marked In Vivo Antitumor Properties and a Favorable Tolerability Profile. ResearchGate. [Link]
-
ResearchGate. TAS-115–induced highly potent and selective inhibition of MET and VEGFR... ResearchGate. [Link]
-
ASCO Publications. (2015). TAS-115, a potent MET/VEGFRs-targeted kinase inhibitor with high tolerability, to suppress NSCLC-driven bone disruption. Journal of Clinical Oncology. [Link]
-
SpringerLink. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. SpringerLink Website. [Link]
-
Joore, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology Website. [Link]
-
Aoyagi, Y., et al. (2023). Modulation of tumor immune microenvironment by TAS-115, a multi-receptor tyrosine kinase inhibitor, promotes antitumor immunity and contributes anti-PD-1 antibody therapy. PubMed. [Link]
-
Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]
-
Lino, C. A., et al. (2018). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. PubMed Central. [Link]
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- 3. Therapeutic potential of TAS-115 in 3D breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 10. TAS-115 |CAS:1190836-34-0 Probechem Biochemicals [probechem.com]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing TAS-115 Mesylate Dosing for Preclinical Efficacy
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for TAS-115 mesylate (also known as pamufetinib). This guide is designed to provide you, our fellow researchers, with the in-depth knowledge and practical guidance required to optimize the dosing schedule of TAS-115 for maximal therapeutic efficacy in your preclinical cancer models. As a multi-kinase inhibitor with a unique profile, understanding the nuances of its application is paramount to generating robust and translatable data.
Understanding this compound: A Multi-pronged Attack on Tumor Growth and Angiogenesis
TAS-115 is a potent, orally available small molecule inhibitor that targets several receptor tyrosine kinases (RTKs) critical for tumor progression. Its primary targets include:
-
c-MET (Hepatocyte Growth Factor Receptor): A key driver of tumor cell proliferation, survival, migration, and invasion. Aberrant c-MET signaling is implicated in the development and progression of numerous cancers.[1][2]
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VEGFRs (Vascular Endothelial Growth Factor Receptors): Principally VEGFR2, which plays a central role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[3][4]
-
PDGFRs (Platelet-Derived Growth Factor Receptors): Involved in angiogenesis and the recruitment of pericytes to stabilize newly formed blood vessels.
-
FMS (Colony-Stimulating Factor 1 Receptor): Plays a role in the tumor microenvironment, particularly in the function of tumor-associated macrophages.
By simultaneously inhibiting these pathways, TAS-115 exerts a dual effect: a direct anti-tumor action on cancer cells and an anti-angiogenic effect on the tumor vasculature. This multi-targeted approach holds the promise of enhanced efficacy and the potential to overcome resistance mechanisms associated with single-target agents.[2][5][6]
Visualizing the Mechanism: TAS-115 Signaling Pathway Inhibition
Caption: TAS-115 inhibits c-MET and VEGFR2 signaling pathways.
Frequently Asked Questions (FAQs) for Preclinical Dosing Optimization
This section addresses common questions encountered during the design and execution of in vivo efficacy studies with TAS-115.
Q1: What is a good starting dose for my mouse xenograft model?
A1: A sensible starting point for dose-finding studies in mice is within the range of 3 to 30 mg/kg, administered orally once daily . This range is based on preclinical studies where TAS-115 has demonstrated potent anti-tumor activity in various xenograft models, in some cases leading to complete tumor eradication.[5][6]
It is crucial to perform a dose-range finding study in your specific model to determine the optimal balance between efficacy and tolerability. We recommend starting with at least three dose levels (e.g., 5, 15, and 30 mg/kg) and a vehicle control group.
Q2: How can I translate the clinically recommended dose to my animal model?
A2: The recommended Phase II dose (RP2D) in humans is 650 mg once daily on a 5-days-on/2-days-off schedule .[3][7][8] To translate this to a Human Equivalent Dose (HED) for your animal models, you can use allometric scaling based on body surface area.
For mice, a common conversion factor is to multiply the human dose in mg/kg by 12.3. However, it is important to consult the latest FDA guidance on dose conversion for the most accurate calculations.
Q3: What is the recommended dosing schedule for preclinical studies?
A3: While a continuous daily dosing schedule has been shown to be effective in preclinical models, the clinically recommended intermittent schedule of 5 days on, 2 days off is designed to improve tolerability and allow for sustained treatment.[3][7][8]
We recommend evaluating both continuous and intermittent dosing schedules in your models to determine which provides the optimal therapeutic index. The "off" days in an intermittent schedule can help mitigate potential toxicities, allowing for a higher dose to be administered during the "on" days, which may lead to greater efficacy.
Q4: What pharmacodynamic (PD) biomarkers can I use to confirm target engagement?
A4: Assessing target engagement is critical to ensure that TAS-115 is hitting its intended targets at the administered doses. We recommend the following PD biomarkers:
-
For c-MET inhibition:
-
Western Blotting: Measure the levels of phosphorylated c-MET (p-cMET) in tumor lysates. A significant reduction in p-cMET relative to total c-MET indicates target engagement.
-
Immunohistochemistry (IHC): Stain tumor sections for p-cMET to visualize the extent of target inhibition within the tumor tissue.
-
-
For VEGFR inhibition:
-
Gene Expression Analysis (qPCR): Measure the mRNA levels of VEGF-dependent vasculature (VDV) genes in tumor tissue. A decrease in the expression of these genes is indicative of VEGFR signaling inhibition.
-
Plasma/Serum Analysis: Measure the levels of circulating VEGF. An increase in plasma VEGF levels can be an indirect marker of VEGFR inhibition.
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Microvessel Density (MVD) Analysis: Perform IHC for endothelial cell markers such as CD31 on tumor sections. A decrease in MVD can indicate an anti-angiogenic effect.
-
Q5: How can I distinguish between the direct anti-tumor and anti-angiogenic effects of TAS-115?
A5: This is a key question when evaluating a multi-targeted inhibitor. We suggest a multi-pronged approach:
-
In vitro studies: Assess the direct effect of TAS-115 on the proliferation and survival of your cancer cell lines. This will establish the direct anti-tumor activity.
-
In vivo studies:
-
Early time-point analysis: Evaluate changes in the tumor microenvironment (e.g., MVD, hypoxia) at early time points after treatment initiation, before significant tumor growth inhibition is observed. This can provide insights into the anti-angiogenic effects.
-
Correlation analysis: Correlate changes in PD biomarkers of angiogenesis (e.g., MVD, VDV gene expression) with tumor growth inhibition.
-
Models with varying c-MET/VEGF dependence: Utilize tumor models with known differences in their reliance on c-MET and VEGF signaling to dissect the contribution of each pathway to the overall anti-tumor effect.
-
Troubleshooting Guide for In Vivo Efficacy Studies
This section provides guidance on how to address common issues that may arise during your in vivo experiments with TAS-115.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Lack of Efficacy | - Insufficient dose or suboptimal dosing schedule.- Poor oral bioavailability in the chosen animal strain.- Intrinsic or acquired resistance of the tumor model. | - Perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD) and optimal efficacious dose.- Evaluate both continuous and intermittent dosing schedules.- Confirm target engagement using pharmacodynamic biomarkers (see FAQ Q4).- Assess the expression levels of c-MET and VEGF in your tumor model.- Consider combination therapy with other agents to overcome resistance. |
| Toxicity (e.g., weight loss, lethargy) | - Dose is too high.- Off-target effects.- Overlapping toxicities from inhibiting both c-MET and VEGFR pathways. | - Reduce the dose or switch to an intermittent dosing schedule.- Closely monitor animal health and body weight.- Consult literature on the known toxicities of c-MET and VEGFR inhibitors (e.g., hypertension, gastrointestinal issues, myelosuppression).[9][10]- Implement supportive care measures as recommended by your institution's animal care and use committee. |
| Variability in Tumor Growth Inhibition | - Inconsistent drug formulation or administration.- Heterogeneity of the tumor model.- Differences in drug metabolism between individual animals. | - Ensure proper formulation and consistent oral gavage technique.- Increase the number of animals per group to improve statistical power.- Consider using a more homogenous tumor model if possible.- Monitor plasma drug levels to assess pharmacokinetic variability. |
| Difficulty in Assessing Anti-Angiogenic Effects | - Timing of analysis is not optimal.- Insensitive methods for measuring changes in the tumor vasculature. | - Perform analysis at multiple time points to capture the dynamic changes in the tumor microenvironment.- Utilize advanced imaging techniques such as dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) to assess vessel function.[11]- Employ quantitative immunohistochemistry for markers of vessel density (CD31) and maturity (α-SMA). |
Experimental Protocols: A Step-by-Step Guide
To assist you in your research, we provide the following detailed protocols for key experiments.
Protocol 1: In Vivo Tumor Growth Inhibition Study
-
Cell Culture and Tumor Implantation:
-
Culture your chosen cancer cell line under standard conditions.
-
Implant tumor cells subcutaneously into the flank of immunocompromised mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
-
Animal Randomization and Dosing:
-
Randomize mice into treatment groups (e.g., vehicle control, TAS-115 at three dose levels).
-
Prepare TAS-115 formulation for oral gavage (a common vehicle is 0.5% methylcellulose in sterile water).
-
Administer TAS-115 or vehicle orally once daily according to your chosen schedule (continuous or intermittent).
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health daily.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Protocol 2: Western Blotting for p-cMET
-
Tumor Lysate Preparation:
-
Excise tumors from treated and control animals and snap-freeze in liquid nitrogen.
-
Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against p-cMET and total c-MET overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the p-cMET signal to the total c-MET signal.
-
Workflow for Optimizing TAS-115 Dosing Schedule
Caption: A workflow for optimizing TAS-115 dosing in preclinical models.
We trust that this technical support guide will be a valuable resource for your research with this compound. Our goal is to empower you to design and execute well-controlled experiments that will ultimately contribute to a deeper understanding of this promising therapeutic agent. For any further questions or support, please do not hesitate to contact our scientific support team.
References
Sources
- 1. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Harnessing the Therapeutic Potential of TAS-115: A Dual c-Met and VEGFRs Inhibitor with Enhanced Safety Profile [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors [ouci.dntb.gov.ua]
- 9. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The molecular basis of class side effects due to treatment with inhibitors of the VEGF/VEGFR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring tumour microenvironment changes during anti-angiogenesis therapy using functional MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
TAS-115 Mesylate Technical Support Center: A Guide to the 5 Days On, 2 Days Off Dosing Schedule
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the scientific and clinical rationale behind the 5 days on, 2 days off dosing schedule for TAS-115 mesylate. As a multi-kinase inhibitor with a unique target profile, understanding the principles of its administration is critical for designing robust preclinical and clinical investigations. This document is structured to provide direct, in-depth answers and practical guidance for your research.
Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind the Schedule
Q1: What is this compound and what are its primary molecular targets?
TAS-115, also known as pamufetinib, is a novel oral multi-kinase inhibitor.[1][2][3] Its primary targets include the MET proto-oncogene, vascular endothelial growth factor receptor (VEGFR), colony-stimulating factor 1 receptor (CSF1R/FMS), and platelet-derived growth factor receptor (PDGFR).[1][3][4] By inhibiting these key signaling pathways, TAS-115 is designed to disrupt tumor growth, angiogenesis, and metastasis.[3][5]
Q2: What is the fundamental rationale for the 5 days on, 2 days off dosing schedule?
The 5 days on, 2 days off schedule is a strategy to optimize the therapeutic index of TAS-115, balancing its anti-tumor activity with patient safety and tolerability.[1][2] Continuous daily administration in early clinical studies led to dose-limiting toxicities (DLTs).[1] The intermittent schedule allows for a "drug holiday," a 2-day break in treatment, which helps to mitigate the cumulative side effects while maintaining therapeutic efficacy.[1][6] This approach is common for kinase inhibitors where the targets are also involved in normal physiological processes.[7][8]
Q3: How does the pharmacokinetic profile of TAS-115 support this intermittent schedule?
TAS-115 was developed with a relatively short half-life to improve the continuity of drug administration.[1][2][3] This characteristic is advantageous for an intermittent schedule. During the 5 "on" days, the drug can achieve and maintain therapeutic concentrations. The short half-life then allows for sufficient clearance of the drug during the 2 "off" days, preventing accumulation that could lead to increased toxicity.[1]
Q4: What specific toxicities were observed with continuous dosing that prompted the move to an intermittent schedule?
In a Phase I study, continuous once-daily administration of TAS-115 resulted in dose-limiting toxicities at higher doses, including grade 3 rash and thrombocytopenia with bleeding.[1] By switching to a 5 days on, 2 days off schedule, the maximum tolerated dose could be administered with improved management of adverse events.[1] With the intermittent schedule, common grade ≥3 treatment-related adverse events included neutropenia, hypophosphatemia, anemia, and thrombocytopenia, which were considered manageable.[1]
Part 2: Troubleshooting and Experimental Design
This section provides guidance for researchers encountering specific issues during their experiments with TAS-115 on a 5/2 schedule.
Scenario 1: Sub-optimal Efficacy in a Preclinical Model
-
Potential Issue: The dose of TAS-115 may not be sufficient for the specific tumor model, or the tumor may have intrinsic resistance.
-
Troubleshooting Steps:
-
Dose Escalation: If tolerability allows, consider a dose-escalation study within the 5/2 framework.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure plasma and tumor concentrations of TAS-115 to ensure adequate exposure. Correlate this with target inhibition (e.g., phosphorylation of MET or VEGFR2) in tumor tissue.
-
Combination Studies: Explore rational combinations with other agents to overcome potential resistance mechanisms.
-
Scenario 2: Unexpected Toxicity in an Animal Model
-
Potential Issue: The specific animal strain or tumor model may be more sensitive to the on-target or off-target effects of TAS-115.
-
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to reduce the dose while maintaining the 5/2 schedule.
-
Alternative Intermittent Schedules: Consider exploring other intermittent schedules, such as 4 days on/3 days off, to provide a longer recovery period.
-
Supportive Care: Implement supportive care measures based on the observed toxicities (e.g., growth factors for neutropenia).
-
Part 3: Protocols and Data Visualization
Experimental Protocol: Evaluating TAS-115 in a Xenograft Model
-
Cell Line/Model Selection: Choose a cancer cell line with known MET or VEGFR pathway activation.
-
Animal Implantation: Implant tumor cells subcutaneously into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment and control groups.
-
Dosing Preparation: Formulate this compound in an appropriate vehicle for oral gavage.
-
Treatment Administration:
-
Treatment Group: Administer TAS-115 orally once daily for 5 consecutive days.
-
Control Group: Administer vehicle on the same schedule.
-
Rest Period: Withhold treatment for both groups for the next 2 days.
-
Cycle Repetition: Repeat this 7-day cycle.
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.
-
Endpoint: Conclude the study when tumors in the control group reach the predetermined maximum size, or after a set number of cycles.
-
Tissue Collection: At the end of the study, collect tumor and plasma samples for PK/PD analysis.
Data Presentation: Clinical Trial Tolerability
| Dosing Schedule | Maximum Tolerated Dose (MTD) | Key Dose-Limiting Toxicities (DLTs) |
| Continuous Daily | 650 mg | Grade 3 Rash, Thrombocytopenia with Bleeding |
| 5 Days On / 2 Days Off | 650 mg | No DLTs observed at the MTD in Cycle 1 |
Data synthesized from the Phase I study of TAS-115.[1]
Visualizing the Rationale and Pathways
Caption: Rationale and Molecular Targets of TAS-115.
Caption: Visual Representation of a Single Treatment Cycle.
References
- Time in Central Highlands Council, AU. Google Search.
-
Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Investigational New Drugs. [Link]
-
Continuous vs intermittent dosing of dabrafenib and trametinib in BRAF mutated melanoma. ecancer. [Link]
-
A randomized phase 2 study of continuous or intermittent dosing schedule of imatinib re-challenge in patients with tyrosine kinase inhibitor-refractory gastrointestinal stromal tumors. ASCO Publications. [Link]
-
A randomized phase 2 study of continuous or intermittent dosing schedule of imatinib re-challenge in patients with tyrosine kina. ASCO Publications. [Link]
-
Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Osaka University Clinical Research. [Link]
-
Efficacy and safety of TAS-115, a novel oral multi-kinase inhibitor, in osteosarcoma: an expansion cohort of a phase I study. ResearchGate. [Link]
-
A randomised phase 2 study of continuous or intermittent dosing schedule of imatinib re-challenge in patients with tyrosine kinase inhibitor-refractory gastrointestinal stromal tumours. European Journal of Cancer. [Link]
-
Efficacy and safety of intermittent versus continuous dosing schedule of apatinib combined with docetaxel as second-line treatment for advanced gastric cancer. ASCO Publications. [Link]
-
First-in-human study of TAS-115, a novel oral MET/VEGFR inhibitor, in patients with advanced solid tumors. ASCO Publications. [Link]
-
Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. National Institutes of Health. [Link]
-
Exploratory phase 2 study of the novel oral multi-kinase inhibitor TAS-115 in patients with idiopathic pulmonary fibrosis. Respiratory Investigation. [Link]
-
A Phase II, Randomized, Open-Label, Multi-arm Study of TAS-115 for Castration-Resistant Prostate Cancer Patients With Bone Metastases. Clinical Genitourinary Cancer. [Link]
-
Efficacy and safety of TAS-115, a novel oral multi-kinase inhibitor, in osteosarcoma: an expansion cohort of a phase I study. Investigational New Drugs. [Link]
-
Feasibility of 5-days-on/2-days-off UFT/leucovorin in post-operative long-term adjuvant chemotherapy for colorectal cancer. National Institutes of Health. [Link]
-
The Tyrosine Kinase Inhibitor TAS-115 Attenuates Bleomycin-induced Lung Fibrosis in Mice. American Journal of Respiratory Cell and Molecular Biology. [Link]
-
The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile. Cancer Science. [Link]
-
What Is the 7-Day Rule in Chemotherapy? Encer. [Link]
-
Safety and Efficacy of 7 Days on/7 Days off Versus 14 Days on/7 Days off Schedules of Capecitabine in Patients with Metastatic Colorectal Cancer. Ovid. [Link]
-
Phase II Study of Two Weeks on, One Week off Sunitinib Scheduling in Patients With Metastatic Renal Cell Carcinoma. National Institutes of Health. [Link]
-
Spurred by Survivors, Researchers Are Revisiting Cancer Drug Doses. National Cancer Institute. [Link]
Sources
- 1. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors [ouci.dntb.gov.ua]
- 3. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase II, Randomized, Open-Label, Multi-arm Study of TAS-115 for Castration-Resistant Prostate Cancer Patients With Bone Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efforts to Lower Cancer Drug Doses Gain Steam - NCI [cancer.gov]
- 7. ovid.com [ovid.com]
- 8. Phase II Study of Two Weeks on, One Week off Sunitinib Scheduling in Patients With Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance to TAS-115 Mesylate: A Technical Support Guide
Welcome to the technical support center for TAS-115 mesylate (pamufetinib). This resource is designed for researchers, scientists, and drug development professionals investigating the efficacy and potential resistance mechanisms of this multi-kinase inhibitor. As a potent oral inhibitor of c-MET, VEGFR, PDGFR, and FMS, TAS-115 holds significant promise in various therapeutic areas.[1][2][3][4] However, as with any targeted therapy, the emergence of resistance is a critical challenge to address.
This guide provides in-depth troubleshooting protocols and frequently asked questions to support your research into the nuanced mechanisms of both intrinsic and acquired resistance to TAS-115. The information herein is curated to provide not just procedural steps, but also the underlying scientific rationale to empower your experimental design and data interpretation.
Part 1: Troubleshooting Guide for Investigating TAS-115 Resistance
This section addresses common experimental hurdles and offers systematic approaches to dissecting resistance.
Scenario 1: Gradual Loss of TAS-115 Efficacy in Long-Term Cell Culture
Question: My cancer cell line, which was initially sensitive to TAS-115, is now showing reduced responsiveness after several weeks of continuous culture with the drug. How can I determine the mechanism of this acquired resistance?
Answer: This is a classic presentation of acquired resistance. The underlying cause is likely the selection and expansion of a sub-population of cells that have developed mechanisms to circumvent the inhibitory effects of TAS-115. A multi-pronged approach is necessary to elucidate the specific mechanism.
Experimental Workflow for Characterizing Acquired Resistance
Caption: Workflow for investigating acquired resistance to TAS-115.
Step-by-Step Protocol:
-
Confirm Resistance:
-
Action: Perform a dose-response curve (e.g., using a CellTiter-Glo® assay) to compare the IC50 of TAS-115 in the resistant cell line to the parental, sensitive cell line.
-
Rationale: This quantitative measure confirms the degree of resistance and provides a baseline for subsequent experiments.
-
-
Assess On-Target Activity:
-
Action: Treat both parental and resistant cells with TAS-115 and perform Western blotting for phosphorylated and total c-MET and VEGFR2.
-
Rationale:
-
If p-cMET and p-VEGFR2 are not inhibited in resistant cells, this suggests an "on-target" resistance mechanism, such as a mutation in the drug-binding site.
-
If p-cMET and p-VEGFR2 are still inhibited, this points towards an "off-target" or "bypass" mechanism where the cell has activated alternative survival pathways.
-
-
-
Investigate On-Target Mutations:
-
Action: If on-target activity is lost, sequence the kinase domains of MET and KDR (VEGFR2) in the resistant cells.
-
Rationale: Mutations in the kinase domain, such as "gatekeeper" mutations, can prevent TAS-115 from binding effectively. For c-MET, mutations like D1228 and Y1230 have been implicated in resistance to other TKIs.[5] Similarly, for FGFRs (another potential target family for multi-kinase inhibitors), N550 and V565 mutations are common resistance mechanisms.[6]
-
-
Explore Bypass Signaling Pathways:
-
Action: If on-target inhibition is maintained, probe for the activation of alternative signaling pathways via Western blot. Key pathways to examine include PI3K/AKT/mTOR and RAS/MEK/ERK.[7][8] Look for increased phosphorylation of key molecules like AKT, mTOR, S6K, and ERK.
-
Rationale: Cancer cells can develop resistance by upregulating parallel signaling pathways to bypass the inhibited targets.[5][9][10] For instance, activation of the PI3K/AKT pathway is a known resistance mechanism to FGFR inhibitors.[9]
-
Further Investigation: RNA sequencing (RNA-Seq) can provide a broader, unbiased view of transcriptional changes, potentially revealing the upregulation of other receptor tyrosine kinases (RTKs) like EGFR, HER2, or AXL that can take over signaling.[11]
-
-
Functional Validation of Bypass Pathways:
-
Action: If a bypass pathway is identified, treat the resistant cells with a combination of TAS-115 and an inhibitor of the activated pathway (e.g., a PI3K inhibitor or a MEK inhibitor).
-
Rationale: Restored sensitivity to TAS-115 upon combination treatment provides strong evidence that the activated bypass pathway is a key driver of resistance.
-
Scenario 2: Intrinsic (De Novo) Resistance to TAS-115
Question: I am screening a panel of cell lines, and some are intrinsically resistant to TAS-115, even without prior exposure. What are the likely underlying reasons?
Answer: Intrinsic resistance occurs when cancer cells possess pre-existing characteristics that make them non-responsive to a particular drug. The mechanisms can be diverse and often involve the tumor's genetic and signaling landscape.
Potential Mechanisms of Intrinsic Resistance:
| Mechanism | Description | Experimental Approach |
| Low/No Target Expression | The cell line does not express sufficient levels of c-MET or VEGFRs, the primary targets of TAS-115. | Western Blot or qPCR for total c-MET and VEGFR2. |
| Co-activation of Other RTKs | The cells are dependent on signaling from other RTKs (e.g., EGFR, FGFR, AXL) that are not potently inhibited by TAS-115 at clinically relevant concentrations. | Phospho-RTK array to screen for highly activated kinases. |
| Downstream Mutations | The cell line harbors activating mutations downstream of the receptor, such as in KRAS or PIK3CA, making the inhibition of upstream receptors ineffective.[11] | Next-generation sequencing (NGS) of common cancer-related genes. |
| Drug Efflux | Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can pump the drug out of the cell. | Treat cells with TAS-115 in the presence and absence of an ABC transporter inhibitor (e.g., verapamil) and measure cell viability. |
| Epithelial-to-Mesenchymal Transition (EMT) | Cells with a mesenchymal phenotype may exhibit intrinsic resistance to TKIs.[12] | Assess cell morphology and expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin, ZEB1).[12] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of TAS-115?
TAS-115 is an oral multi-kinase inhibitor that primarily targets c-MET (also known as hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[13][14] It also demonstrates inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR) and Feline McDonough Sarcoma (FMS), also known as Colony-Stimulating Factor 1 Receptor (CSF-1R).[2][3] It functions as an ATP-competitive inhibitor.[2][15]
Q2: What is the HGF/c-MET signaling pathway and its role in cancer?
The HGF/c-MET pathway is a crucial signaling network that regulates cell proliferation, survival, motility, and invasion.[7] Aberrant activation of c-MET, through mutation, amplification, or overexpression, can drive tumor growth and metastasis.[7][16] Binding of the ligand, Hepatocyte Growth Factor (HGF), to c-MET leads to receptor dimerization and autophosphorylation of key tyrosine residues (Y1234, Y1235, Y1349, Y1356), which then recruit downstream signaling molecules to activate pathways like PI3K/AKT, RAS/MAPK, and JAK/STAT.[7][8][17]
HGF/c-MET Signaling Pathway
Sources
- 1. | BioWorld [bioworld.com]
- 2. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FGFR Inhibition: Understanding and Overcoming Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Resistance to MET inhibition in MET-dependent NSCLC and therapeutic activity after switching from type I to type II MET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of c-Met and EGFR tyrosine kinase inhibitor resistance through epithelial mesenchymal transition in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. HGF/c-MET pathway in cancer: from molecular characterization to clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
common adverse events of TAS-115 mesylate in preclinical studies
Technical Support Center: TAS-115 Mesylate Preclinical Studies
Guide for Investigators on Monitoring and Troubleshooting Common Adverse Events
A Note from the Senior Application Scientist: While TAS-115 (Pamufetinib) has been noted for a generally favorable safety profile in early animal studies compared to other multi-kinase inhibitors, robust preclinical toxicology data is not extensively detailed in the public domain.[1][2] This guide has been constructed by synthesizing data from published in vivo efficacy studies and, most significantly, by extrapolating key findings from the Phase I clinical trial in patients with advanced solid tumors (NCT01964292).[3][4] The adverse events observed in human subjects represent the most reliable indicators for potential toxicities to monitor in preclinical animal models. This document is designed to help you, the researcher, anticipate, troubleshoot, and manage these potential findings in your experiments.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: We've observed a significant drop in neutrophil and total white blood cell counts in our mouse xenograft model after TAS-115 administration. Is this expected and what are the next steps?
Answer: Yes, this is an anticipated finding. The most common Grade ≥3 treatment-related adverse events reported in the human Phase I expansion cohort were hematological, including neutropenia (24.6%) and leukocytopenia (11.5%).[4]
Expert Insight & Causality: TAS-115 is a potent inhibitor of several tyrosine kinases, including FMS, which is the receptor for Colony-Stimulating Factor 1 (CSF-1R).[3] The CSF-1/CSF-1R signaling pathway is critical for the survival, proliferation, and differentiation of myeloid lineage cells, including monocytes and macrophages, and plays a role in regulating hematopoiesis. Inhibition of this pathway is a likely contributor to the observed neutropenia and leukocytopenia. Furthermore, while primarily associated with angiogenesis, VEGFR signaling can also influence hematopoietic stem and progenitor cell function.
Recommended Monitoring & Troubleshooting Protocol:
-
Establish a Baseline: Perform a complete blood count (CBC) with differential for all animals prior to the first dose of TAS-115.
-
Implement Routine Monitoring: Conduct CBCs at regular intervals throughout the study. A recommended starting point is twice weekly for the first two weeks to capture acute effects, followed by weekly monitoring.
-
Define Actionable Thresholds: Pre-define humane endpoints and dose-modification criteria based on the severity of cytopenias (e.g., a 50% reduction in neutrophils from baseline may trigger a dose reduction or a temporary "drug holiday").
-
Investigate Severe Myelosuppression: If severe or prolonged neutropenia is observed, consider a terminal endpoint for a subset of animals to perform:
-
Bone Marrow Analysis: Collect femoral bone marrow for cytological (smear) and histological analysis to assess overall cellularity and the myeloid-to-erythroid ratio. This will help determine if the neutropenia is due to decreased production (myelosuppression).
-
Spleen Histology: Examine the spleen for changes in hematopoietic activity (extramedullary hematopoiesis).
-
-
Test Alternative Dosing Schedules: The clinical trial successfully used a 5-days-on/2-days-off schedule to improve tolerability.[3][4] If continuous daily dosing leads to excessive myelosuppression, implementing an intermittent dosing schedule in your animal model is a logical next step.
FAQ 2: Our study animals are showing decreased platelet and red blood cell counts. What is the mechanistic basis for this?
Answer: Thrombocytopenia (low platelets) and anemia (low red blood cells) are also known potential adverse events. In the Phase I expansion cohort, both were reported as Grade ≥3 toxicities in 14.8% of patients each.[4]
Expert Insight & Causality: The mechanism is likely multifactorial and linked to the broad kinase inhibition profile of TAS-115.
-
VEGFR Inhibition: VEGFR is expressed on hematopoietic stem cells, and its inhibition can disrupt normal hematopoiesis, affecting multiple cell lineages.
-
PDGFR Inhibition: Platelet-Derived Growth Factor Receptor (PDGFR) signaling is crucial for megakaryopoiesis (platelet production). Inhibition of PDGFR can directly impair the maturation of megakaryocytes and subsequent platelet release.
-
Off-Target Effects: Although TAS-115 is considered highly selective, inhibition of other kinases like c-Kit (which it inhibits with an IC50 <1 μmol/L) can also impact hematopoiesis.[3]
-
Tumor Hemorrhage: In the clinical study, tumor hemorrhage was noted as a serious adverse event.[5] While less common, be vigilant for any signs of bleeding in study animals, which could exacerbate anemia and thrombocytopenia.
Recommended Monitoring & Troubleshooting Protocol:
-
Comprehensive CBC Analysis: Ensure your CBC analysis includes platelet counts (PLT), hemoglobin (HGB), and hematocrit (HCT).
-
Clinical Observations: Routinely check for clinical signs of bleeding or anemia, such as petechiae, bruising (especially at injection or handling sites), pale mucous membranes, or lethargy.
-
Dose-Response Evaluation: If these effects are observed, it is critical to determine if they are dose-dependent. A dose-range-finding study is essential to identify the maximum tolerated dose (MTD) in your specific model, where efficacy is balanced against manageable hematological toxicity.
-
Supportive Care Considerations: For valuable or long-term studies, consult with your institution's veterinary staff regarding approved supportive care measures, though this is less common in preclinical efficacy studies.
FAQ 3: We are observing skin rashes and poor coat condition in our rat model. Is this related to TAS-115?
Answer: This is a very plausible treatment-related effect. In the initial dose-escalation part of the Phase I study, a Grade 3 rash was a dose-limiting toxicity (DLT), indicating it is a significant adverse event at higher dose levels.[4]
Expert Insight & Causality: Skin toxicities are common with multi-kinase inhibitors. While the exact mechanism for TAS-115-induced rash is not fully elucidated, it is often linked to the inhibition of kinases that are also expressed in the skin and hair follicles, such as PDGFR and other members of the Src family of kinases.[3] These pathways are involved in the normal homeostasis and repair of epidermal and dermal tissues. Disruption can lead to inflammation, rashes, and changes in hair growth or quality.
Recommended Monitoring & Troubleshooting Protocol:
-
Standardized Dermatological Scoring: Implement a simple, standardized scoring system for skin and coat condition (e.g., 0 = normal; 1 = mild ruffling/scaling; 2 = moderate hair loss/rash; 3 = severe, ulcerative dermatitis). Score animals at each health check.
-
Photographic Documentation: Take clear photographs at baseline and at regular intervals to document any changes objectively.
-
Histopathological Analysis: If skin lesions are a primary toxicity, collect skin samples from affected and unaffected areas at the study endpoint. Histopathological examination can reveal the nature of the inflammation (e.g., neutrophilic, lymphocytic) and the specific skin layers affected, providing mechanistic clues.
-
Dose Adjustment: As a DLT in humans, skin rash should be considered a key indicator of dose tolerability in your animal model. The appearance of severe rash is a strong signal to consider dose reduction.
Data Summary: Key Adverse Events
The following table summarizes the most frequent Grade ≥3 treatment-related adverse events (TRAEs) observed in the expansion cohort (n=61) of the Phase I clinical study, which utilized a 650 mg, 5-on/2-off dosing schedule.[4] This data is invaluable for anticipating potential toxicities in preclinical models.
| Adverse Event (Grade ≥3) | Frequency in Patients | Potential Mechanistic Link (Inhibited Kinase) | Recommended Preclinical Monitoring |
| Neutropenia | 24.6% | FMS (CSF-1R), VEGFR | CBC with Differential |
| Hypophosphatemia | 21.3% | Off-target renal effects (common with TKIs) | Serum Chemistry Panel |
| Anemia | 14.8% | VEGFR, PDGFR, c-Kit | CBC (Hemoglobin, Hematocrit) |
| Thrombocytopenia | 14.8% | PDGFR, VEGFR, c-Kit | CBC (Platelet Count) |
| Leukocytopenia | 11.5% | FMS (CSF-1R), VEGFR | CBC with Differential |
Visualized Workflows and Mechanisms
TAS-115 Signaling Pathway Inhibition
Caption: TAS-115 inhibits key receptor tyrosine kinases, leading to desired anti-tumor effects but also potential hematological toxicities.
Preclinical Workflow for Managing Hematotoxicity
Caption: A logical workflow for monitoring and responding to hematological adverse events during a preclinical TAS-115 study.
References
-
Nanki, K., et al. (2020). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Investigational New Drugs, 38(4), 1175–1185. [Link]
-
Maeda, K., et al. (2013). The Novel VEGF Receptor/MET–Targeted Kinase Inhibitor TAS-115 Has Marked In Vivo Antitumor Properties and a Favorable Tolerability Profile. Molecular Cancer Therapeutics, 12(12), 2685-96. [Link]
-
Kato, T., et al. (2011). Abstract A245: TAS-115, a novel potent dual MET/VEGFRs inhibitor, has highly safer profile leading to more potent efficacy in vivo. Molecular Cancer Therapeutics, 10(11_Supplement), A245. [Link]
-
Patsnap Synapse. (2024). Harnessing the Therapeutic Potential of TAS-115: A Dual c-Met and VEGFRs Inhibitor with Enhanced Safety Profile. Retrieved January 10, 2026, from [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
TAS-115 Mesylate Technical Support Center: A Guide to Managing Dose-Limiting Toxicities
Welcome to the technical support center for TAS-115 mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on identifying, understanding, and managing the dose-limiting toxicities (DLTs) and other common adverse events associated with this novel multi-kinase inhibitor. Our goal is to equip you with the necessary information to ensure the safe and effective use of TAS-115 in your preclinical and clinical research.
Understanding this compound
TAS-115 is a potent oral multi-kinase inhibitor that targets several key signaling pathways implicated in tumor growth, angiogenesis, and metastasis. Its primary targets include MET, vascular endothelial growth factor receptors (VEGFRs), FMS, and platelet-derived growth factor receptors (PDGFRs)[1][2]. By inhibiting these pathways, TAS-115 disrupts critical pro-tumorigenic mechanisms[3]. This multi-targeted approach, while promising, can also lead to a unique spectrum of on-target and off-target toxicities that require careful monitoring and management.
Frequently Asked Questions (FAQs)
Q1: What are the established dose-limiting toxicities (DLTs) of this compound?
A phase I dose-escalation study in patients with advanced solid tumors identified the following DLTs[1][4]:
-
Grade 3 Rash: Observed at a dose of 650 mg once daily (SID).
-
Thrombocytopenia with bleeding and Rash: Observed at a dose of 800 mg SID.
Based on these findings, the maximum tolerated dose (MTD) was determined to be 650 mg SID[1][4]. A recommended Phase II dose was established at 650 mg SID on a 5-days-on/2-days-off schedule to improve tolerability[1][5][6].
Q2: What are other common adverse events associated with this compound?
Beyond the specific DLTs, clinical studies have reported several other treatment-related adverse events. In a study involving patients with advanced solid tumors, the most frequent Grade ≥ 3 adverse events included[1][5]:
-
Neutropenia (24.6%)
-
Hypophosphatemia (21.3%)
-
Anemia (14.8%)
-
Thrombocytopenia (14.8%)
-
Leukocytopenia (11.5%)
In a Phase II study in patients with castration-resistant prostate cancer, the most frequent Grade ≥ 3 adverse drug reactions were hypophosphatemia and anemia[3]. Skin-related adverse events were also commonly reported in a study of patients with chronic fibrosing interstitial lung disease, although most were mild to moderate in severity[7].
Troubleshooting Guides for Dose-Limiting Toxicities
This section provides detailed troubleshooting guides for the key DLTs and common adverse events associated with this compound.
Guide 1: Management of TAS-115-Induced Rash
Underlying Mechanism: The development of a papulopustular or "acneiform" rash is a common class effect of agents that inhibit the epidermal growth factor receptor (EGFR) pathway. While TAS-115's primary targets are not EGFR, the inhibition of other tyrosine kinases can indirectly affect skin homeostasis, leading to inflammatory skin reactions.
Proactive Management and Patient Education:
-
Skin Care: Advise patients to use alcohol-free, hypoallergenic moisturizers and gentle cleansers. Sun exposure should be minimized through the use of broad-spectrum sunscreen and protective clothing.
-
Nail Care: Patients should be advised to keep their nails short and avoid harsh chemicals. The use of Vaseline® around the nail beds can act as a protective barrier.
Step-by-Step Management Protocol:
-
Grading of Rash: The severity of the rash should be graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
| Grade | Description | Recommended Action |
| 1 | Scattered macular or papular eruption or erythema that is asymptomatic. | Continue TAS-115 at the current dose. Initiate topical therapies such as hydrocortisone or clindamycin. |
| 2 | Generalized symptomatic macular, papular, or vesicular eruption. | Continue TAS-115 at the current dose. Add oral antibiotics like doxycycline or minocycline to topical treatments. |
| 3 | Severe, generalized erythematous, maculopapular, or vesiculobullous rash. | Interrupt TAS-115 treatment. Consider a course of oral corticosteroids. Once the rash improves to Grade 1, TAS-115 may be restarted at a reduced dose. |
| 4 | Life-threatening exfoliative, ulcerative, or bullous dermatitis. | Permanently discontinue TAS-115. Provide intensive supportive care. |
Source: Adapted from general guidelines for managing TKI-induced skin toxicities.
Desensitization Protocol for Severe Rash: In cases of severe (Grade ≥3) rash, after resolution, a gradual dose re-escalation (desensitization) protocol may be considered to allow the patient to continue treatment if they are deriving clinical benefit. This should be done under close medical supervision.
Guide 2: Management of TAS-115-Induced Hematological Toxicities (Thrombocytopenia and Neutropenia)
Underlying Mechanism: Inhibition of tyrosine kinases such as FMS (CSF1R) and PDGFR can impact hematopoiesis, leading to cytopenias. These kinases play a role in the differentiation and survival of hematopoietic progenitor cells.
Monitoring and Management of Thrombocytopenia:
-
Monitoring: Platelet counts should be monitored at baseline and regularly throughout treatment.
-
Dose Interruption Criteria: A phase I study of TAS-115 specified dose interruption for a platelet count of <50,000/mm³[2].
-
Management:
-
Grade 1-2: Continue TAS-115 with close monitoring.
-
Grade 3 (Platelet count <50,000/mm³ to ≥25,000/mm³): Interrupt TAS-115 until platelet count recovers to Grade 1 or baseline. Consider restarting at a reduced dose.
-
Grade 4 (Platelet count <25,000/mm³): Interrupt TAS-115. Platelet transfusions may be considered in cases of bleeding. Once recovered, consider restarting at a significantly reduced dose or discontinuing treatment.
-
Monitoring and Management of Neutropenia:
-
Monitoring: Neutrophil counts should be monitored at baseline and regularly during treatment.
-
Dose Interruption Criteria: The same phase I study indicated dose interruption for a neutrophil count of <500/mm³[2].
-
Management:
-
Grade 1-2: Continue TAS-115 with close monitoring.
-
Grade 3 (Neutrophil count <1,000/mm³ to ≥500/mm³): Interrupt TAS-115 until neutrophil count recovers. Consider restarting at a reduced dose.
-
Grade 4 (Neutrophil count <500/mm³): Interrupt TAS-115. The use of granulocyte colony-stimulating factors (G-CSFs) may be considered. Once recovered, consider restarting at a reduced dose.
-
Guide 3: Management of TAS-115-Induced Hypophosphatemia
Underlying Mechanism: The exact mechanism of TKI-induced hypophosphatemia is not fully elucidated but is thought to involve renal phosphate wasting.
Monitoring and Management of Hypophosphatemia:
-
Monitoring: Serum phosphate levels should be monitored at baseline and regularly during treatment.
-
Management: Management is dependent on the severity and presence of symptoms.
-
Mild (0.6-0.79 mmol/L): No treatment is typically required. Encourage a diet rich in phosphate (e.g., dairy, meat, beans).
-
Moderate (0.3-0.59 mmol/L): Oral phosphate supplementation is recommended. If the patient is symptomatic or unable to take oral medication, intravenous phosphate replacement should be considered[8].
-
Severe (<0.3 mmol/L): Intravenous phosphate replacement is necessary[8].
-
Oral Phosphate Replacement:
-
Dosage: Typically 1-2 tablets of a phosphate supplement (e.g., Phosphate Sandoz®) three times daily. Diarrhea is a common side effect and can be managed by reducing the dose or taking the supplement with plenty of water[8].
Intravenous Phosphate Replacement:
-
Dosage and Administration: The dose and rate of infusion should be carefully calculated based on the patient's weight and renal function. For example, in a patient with normal renal function and severe hypophosphatemia, an infusion of 20 mmol of sodium glycerophosphate in 500ml of 5% glucose over 12 hours, repeated twice, may be appropriate[8].
-
Monitoring during IV Replacement: Serum phosphate, potassium, calcium, and magnesium levels should be monitored every 12-24 hours during intravenous administration[8].
Visualizations
TAS-115 Signaling Pathway Inhibition
Caption: Mechanism of action of TAS-115.
Workflow for Managing TAS-115 Toxicities
Caption: General workflow for managing TAS-115 toxicities.
References
-
TAS-115 (Pamufetinib) in Patients With Chronic Fibrosing Interstitial Lung Disease With a Progressive Phenotype: Results of Phase 2b Randomized Clinical Trial. ATS Journals. [Link]
-
Managing common toxicities with new tyrosine kinase inhibitors. Cancer World Archive. [Link]
-
Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. PubMed. [Link]
-
A Phase II, Randomized, Open-Label, Multi-arm Study of TAS-115 for Castration-Resistant Prostate Cancer Patients With Bone Metastases. PubMed. [Link]
-
Efficacy and safety of TAS-115, a novel oral multi-kinase inhibitor, in osteosarcoma: an expansion cohort of a phase I study. PubMed. [Link]
-
Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. NIH. [Link]
-
Phase II results for TAS-115 for the treatment of IPF presented. BioWorld. [Link]
-
Managing Toxicities of Tyrosine Kinase Inhibitors (TKI) in CML. YouTube. [Link]
-
Toxicities of Receptor Tyrosine Kinase Inhibitors in Cancer Pharmacotherapy: Management with Clinical Pharmacology. Bentham Science Publishers. [Link]
-
Therapeutic potential of TAS-115 in 3D breast cancer models. PubMed Central. [Link]
-
Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Springer. [Link]
-
Side effects of tyrosine kinase inhibitors — management guidelines. Via Medica Journals. [Link]
-
Managing Cardiotoxicities From Tyrosine Kinase Inhibitor and Immuno-Oncology Treatment. American College of Cardiology. [Link]
-
Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Semantic Scholar. [Link]
-
(PDF) Efficacy and safety of TAS-115, a novel oral multi-kinase inhibitor, in osteosarcoma: an expansion cohort of a phase I study. ResearchGate. [Link]
-
Exploratory phase 2 study of the novel oral multi-kinase inhibitor TAS-115 in patients with idiopathic pulmonary fibrosis. ResearchGate. [Link]
Sources
- 1. Vascular endothelial growth factor inhibiting drug specific toxicities | Right Decisions [rightdecisions.scot.nhs.uk]
- 2. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase II, Randomized, Open-Label, Multi-arm Study of TAS-115 for Castration-Resistant Prostate Cancer Patients With Bone Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mcgill.ca [mcgill.ca]
- 5. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Approach to treatment of hypophosphatemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GGC Medicines - Management of Hypophosphataemia [handbook.ggcmedicines.org.uk]
how to store and handle TAS-115 mesylate powder
Welcome to the technical support center for TAS-115 mesylate (also known as Pamufetinib). This guide is designed for researchers, scientists, and drug development professionals to ensure the proper storage, handling, and use of this compound powder in experimental settings. Our goal is to provide you with the necessary information to maintain the integrity of the compound and achieve reproducible results.
Introduction to this compound
TAS-115 is a potent, orally available, multi-kinase inhibitor that primarily targets the vascular endothelial growth factor receptor (VEGFR) and the hepatocyte growth factor receptor (c-MET/HGFR).[1][2] By competitively inhibiting ATP binding, TAS-115 blocks the autophosphorylation and activation of these key receptor tyrosine kinases (RTKs).[3][4] This dual inhibition disrupts critical signaling pathways, such as PI3K/AKT and RAS/ERK, which are essential for tumor cell proliferation, survival, migration, and angiogenesis.[5][6][7] Its high selectivity and favorable safety profile make it a valuable tool in cancer research, particularly in studies involving c-MET driven cancers and tumor-induced bone disease.[4][5]
I. Storage and Stability FAQs
Proper storage is paramount to preserving the chemical integrity and biological activity of this compound. Here are answers to common questions regarding its storage.
Q1: How should I store the this compound powder upon receipt?
A1: Upon receipt, the lyophilized powder should be stored under specific conditions to ensure long-term stability. The product is stable for several weeks at ambient temperature during shipping.[5] For long-term storage, it is crucial to store the powder in a dry, dark environment.
| Condition | Duration | Temperature |
| Short-term | Days to Weeks | 0 - 4°C |
| Long-term | Months to Years | -20°C[5] |
Causality: Storing at -20°C minimizes chemical degradation and preserves the compound's potency over time. The "dry and dark" requirements protect the compound from hydrolysis and photodegradation, respectively.
Q2: The vial of this compound powder was left at room temperature for a day. Is it still usable?
A2: Yes, the compound is stable enough for a few weeks during ordinary shipping at ambient temperatures.[5] While prolonged exposure to room temperature is not recommended, a short period (e.g., 24-48 hours) is unlikely to cause significant degradation. For optimal results, immediately store it at -20°C upon discovery and proceed with your experiment, keeping this deviation in mind when analyzing results.
Q3: How long can I store this compound once it is dissolved in a solvent?
A3: The stability of this compound in solution is significantly different from its powdered form and is highly dependent on the storage temperature. To prevent degradation and the effects of repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1][2] |
Expert Insight: Storing stock solutions at -80°C is strongly recommended as it significantly slows down the degradation process compared to -20°C. The one-month stability at -20°C should be strictly adhered to for ensuring experimental consistency.
II. Solution Preparation and Handling Guide
This section provides detailed protocols and troubleshooting for preparing this compound solutions for both in vitro and in vivo applications.
Core Principles of Handling
-
Hygroscopicity: this compound powder can be hygroscopic.[1] It is advisable to handle the powder in a low-humidity environment (e.g., a glove box) and to tightly seal the vial immediately after use.
-
Safety Precautions: As with any chemical compound, standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a stock solution for most in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator
Step-by-Step Methodology:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: In a controlled environment, weigh the desired amount of powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired concentration. For example, to prepare a 25 mg/mL stock solution, add 1 mL of DMSO to 25 mg of this compound.[1]
-
Solubilization Assistance: Vortex the solution thoroughly. If the powder does not dissolve completely, you can employ the following methods:
-
Sterilization (Optional): If required for your cell culture experiments, filter-sterilize the solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile polypropylene tubes and store at -80°C for up to 6 months.[1]
Workflow for Stock Solution Preparation```dot
III. Troubleshooting Common Issues
Problem 1: The this compound powder won't fully dissolve in DMSO at room temperature.
-
Cause: this compound may require energy input to fully dissolve, especially at higher concentrations. A[1]dditionally, using non-anhydrous DMSO can significantly impact solubility. *[1][8] Solution:
-
Ensure you are using fresh, anhydrous DMSO.
-
Gently warm the solution to 60°C in a water bath or use sonication. T[1]his typically resolves solubility issues. Do not boil the solution.
-
Problem 2: I observed precipitation in my stock solution after storing it at -20°C.
-
Cause: The compound may have come out of solution during the freezing process. This can also happen if the stock solution was not fully dissolved initially.
-
Solution: Before use, thaw the aliquot at room temperature and vortex thoroughly. If precipitation persists, briefly warm the solution to 60°C or sonicate until it becomes clear again. Always ensure the solution is clear before making further dilutions.
Problem 3: My in vivo formulation using corn oil shows phase separation.
-
Cause: Formulations with high percentages of corn oil can be challenging to homogenize.
-
Solution: Prepare the formulation by first dissolving TAS-115 in a small volume of DMSO (e.g., 10% of the final volume) and then adding the corn oil. V[2]ortex or sonicate extensively to create a stable suspension or solution. For in vivo studies, it is highly recommended to prepare the working solution fresh on the day of use to ensure homogeneity and prevent degradation.
[2]### IV. Mechanism of Action Visualization
To effectively use TAS-115, it is crucial to understand its mechanism of action. TAS-115 dually inhibits c-MET and VEGFR signaling, which are often implicated in tumor progression and resistance to therapy.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing the Therapeutic Potential of TAS-115: A Dual c-Met and VEGFRs Inhibitor with Enhanced Safety Profile [synapse.patsnap.com]
- 5. medkoo.com [medkoo.com]
- 6. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of TAS-115 via c-MET and PDGFRα signal inhibition for synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting Experimental Variability with TAS-115 Mesylate
Welcome to the technical support center for TAS-115 mesylate (Pamufetinib). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent multi-kinase inhibitor. Here, we address common sources of experimental variability in a question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your research.
Introduction to this compound
TAS-115 is an oral multi-kinase inhibitor that primarily targets VEGFR2 and c-MET, with IC50 values of 30 nM and 32 nM, respectively.[1][2] It also shows inhibitory activity against other kinases such as FMS and PDGFR.[3][4] Its mechanism of action involves ATP-competitive inhibition of autophosphorylation of these receptors, thereby blocking downstream signaling pathways crucial for tumor angiogenesis, growth, and metastasis.[3][5][6] Given its multi-targeted nature, experiments with TAS-115 require careful design and execution to ensure reproducible and meaningful results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound Handling and Preparation
Question 1: I'm observing precipitation in my this compound stock solution. How can I ensure complete dissolution and maintain its stability?
Answer: This is a critical first step, as undissolved compound is a major source of variability.
-
Root Cause Analysis: this compound is soluble in DMSO.[2][5] However, issues can arise from using old or water-contaminated DMSO, improper storage, or exceeding the solubility limit. Mesylate salts, while often improving solubility, can sometimes be hygroscopic.[7][8]
-
Troubleshooting Protocol:
-
Use High-Quality, Anhydrous DMSO: Always use fresh, anhydrous DMSO for preparing your stock solution. Moisture can reduce the solubility of the compound.[2]
-
Proper Storage: Store the stock solution at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
Gentle Warming and Vortexing: If you observe precipitation, you can gently warm the solution (e.g., in a 37°C water bath for a few minutes) and vortex thoroughly to aid dissolution. Always visually inspect for complete clarity before use.
-
Sonication: In some cases, brief sonication can help break up aggregates and facilitate dissolution.
-
Fresh Preparations: For sensitive experiments, it is best practice to prepare fresh working dilutions from your stock for each experiment.
-
Question 2: What is the significance of TAS-115 being a mesylate salt, and how might this affect my experiments?
Answer: The formulation of a drug as a salt is a common practice in pharmacology to improve properties like solubility and stability.[7]
-
Scientific Rationale: Methanesulfonic acid is used to form the mesylate salt of a basic drug like TAS-115.[7] This generally results in a more water-soluble and stable compound compared to the free base.[7]
-
Experimental Considerations:
-
Molecular Weight Calculation: Ensure you are using the correct molecular weight for the mesylate salt (C28H27FN4O7S2, MW: 614.7 g/mol ) and not the free base for accurate concentration calculations.[9]
-
pH Effects: While the mesylate salt improves solubility, the pH of your final assay buffer can still influence the compound's charge state and solubility. Be mindful of this, especially in cell-free assays.
-
Potential for Genotoxic Impurities: While unlikely in high-quality research-grade compounds, the synthesis of mesylate salts in the presence of alcohol solvents has been a topic of discussion regarding the potential for genotoxic alkyl mesylate impurities.[10] Using a reputable supplier minimizes this risk.
-
Section 2: In Vitro Kinase Assays
Question 3: My IC50 values for TAS-115 in a cell-free kinase assay are inconsistent between runs. What are the likely causes?
Answer: Variability in IC50 values is a common challenge in kinase assays and can stem from several factors.[11]
-
Root Cause Analysis: The IC50 of an ATP-competitive inhibitor like TAS-115 is highly dependent on the ATP concentration in the assay.[11][12] Other sources of variability include enzyme activity, incubation times, and the assay format itself.[13][14]
-
Troubleshooting and Best Practices:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Variable ATP Concentration | Use an ATP concentration at or near the Michaelis constant (Km) for the specific kinase. Keep the ATP concentration consistent across all experiments.[11][12] | The IC50 value of an ATP-competitive inhibitor will increase with increasing ATP concentration. Consistency is key for comparability. |
| Inconsistent Enzyme Activity | Aliquot the kinase upon receipt and store at -80°C. Thaw on ice and keep cold until use. Avoid repeated freeze-thaw cycles. Perform a titration to determine the optimal enzyme concentration for a linear reaction rate. | Kinase activity can be lost with improper handling and storage, leading to a weaker signal and skewed IC50 values. |
| Assay Technology Interference | Be aware of the limitations of your assay. For example, luciferase-based assays can be inhibited by some compounds.[15] Fluorescent assays can be affected by colored or fluorescent compounds.[15] | Assay artifacts can lead to false positive or false negative results. Run appropriate controls, such as the inhibitor in the absence of the enzyme, to check for interference. |
| Incubation Times | Standardize the pre-incubation time of the inhibitor with the kinase and the kinase reaction time. | The binding of the inhibitor to the kinase and the subsequent enzymatic reaction are time-dependent processes. |
-
Experimental Workflow for Consistent IC50 Determination:
Caption: Standardized workflow for IC50 determination.
Section 3: Cell-Based Assays
Question 4: I'm seeing high variability in the inhibition of downstream signaling (e.g., p-MET, p-VEGFR2) in my Western blots after TAS-115 treatment. How can I improve consistency?
Answer: Cell-based assays introduce biological variability on top of technical variability. Controlling for both is essential.
-
Root Cause Analysis: Inconsistent cell culture conditions, stimulation with ligands (e.g., HGF, VEGF), timing of drug treatment, and sample processing can all contribute to variable results.[16]
-
Troubleshooting Protocol:
-
Cell Culture Consistency: Use cells within a narrow passage number range. Ensure consistent seeding density and confluence at the time of the experiment. Starve cells of serum for a consistent period before stimulation to reduce basal signaling.
-
Ligand Stimulation: The concentration of the stimulating ligand (e.g., HGF for c-MET, VEGF for VEGFR2) is critical. High, non-physiological concentrations of HGF can overestimate the efficacy of c-MET inhibitors.[17] Perform a dose-response with the ligand to find a concentration that gives a robust but not oversaturated signal.
-
Time-Course Experiment: The kinetics of receptor phosphorylation and dephosphorylation can be rapid. Perform a time-course experiment for both ligand stimulation and TAS-115 inhibition to identify the optimal time points for analysis.
-
Lysis and Sample Prep: Lyse cells on ice with a buffer containing fresh protease and phosphatase inhibitors. Process all samples quickly and consistently to preserve phosphorylation states.[16]
-
Western Blotting Technique: Ensure accurate protein quantification and equal loading. Use a reliable loading control. Optimize antibody concentrations and incubation times.
-
-
Signaling Pathways Targeted by TAS-115:
Caption: Key signaling pathways inhibited by TAS-115.
Question 5: How can I distinguish between on-target effects on VEGFR/c-MET and potential off-target effects of TAS-115 in my cellular experiments?
Answer: This is a crucial question for validating your findings. Given that TAS-115 inhibits multiple kinases, a multi-pronged approach is necessary.[18]
-
Scientific Rationale: All kinase inhibitors have a selectivity profile, and off-target effects can confound data interpretation, especially at higher concentrations.[18][19]
-
Validation Strategies:
-
Dose-Response Analysis: On-target effects should occur at concentrations consistent with the known IC50 values for VEGFR2 and c-MET. Off-target effects often appear at higher concentrations.[19] Perform a wide dose-response curve for your phenotype of interest.
-
Genetic Approaches: Use siRNA or CRISPR to knock down c-MET or VEGFR2. The phenotype observed should mimic the effect of TAS-115 treatment if it is on-target.
-
Rescue Experiments: If TAS-115 inhibits a pathway, try to "rescue" the phenotype by overexpressing a constitutively active downstream effector.
-
Use Orthogonal Inhibitors: Use other, structurally distinct inhibitors of c-MET and/or VEGFR to see if they replicate the phenotype.[18] This helps to rule out off-target effects specific to the chemical scaffold of TAS-115.
-
Phenotypic vs. Toxic Effects: Distinguish between a specific anti-proliferative effect and general cytotoxicity. Run a simple cell viability assay (e.g., Trypan Blue or MTT) to determine the concentration at which TAS-115 becomes cytotoxic.[19] Your mechanistic experiments should be conducted at non-toxic concentrations.
-
Conclusion
Successfully experimenting with a multi-kinase inhibitor like this compound requires meticulous attention to detail, from initial compound handling to final data analysis. By understanding the underlying principles of its mechanism of action and the potential pitfalls in experimental design, researchers can minimize variability and generate high-quality, reproducible data. This guide serves as a starting point for troubleshooting, and we encourage a systematic approach to identifying and resolving sources of experimental inconsistency.
References
- The Fibroblast Growth Factor signaling pathway - PMC - PubMed Central. (n.d.).
- Understanding FGF Signaling: A Key Pathway in Development and Disease - Proteintech. (n.d.).
- HGF/c-MET pathway in cancer: from molecular characterization to clinical evidence. (2021, June 18). Oncogene.
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TAS-115 mesylate stability in cell culture media
Introduction: Ensuring Experimental Success with TAS-115 Mesylate
TAS-115, also known as Pamufetinib, is a potent, orally available multi-kinase inhibitor targeting VEGFR2 and c-MET, key drivers in tumor angiogenesis and proliferation.[1][2][3] Its efficacy in in vitro and in vivo models makes it a valuable tool for cancer research.[3][4] However, like many small molecule inhibitors, the stability of this compound in the complex aqueous environment of cell culture media is critical for obtaining reproducible and reliable experimental results.
This guide provides a comprehensive technical resource for researchers using this compound. It is designed to help you navigate potential challenges related to compound stability, offering field-proven insights, detailed protocols, and troubleshooting workflows to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A: The recommended solvent is high-purity, anhydrous dimethyl sulfoxide (DMSO).[4][5][6][7] TAS-115 is readily soluble in DMSO, allowing for the creation of concentrated stock solutions (e.g., 10-50 mM).[8] Using a high-concentration stock minimizes the final percentage of DMSO in your cell culture medium, which should ideally be kept below 0.5% (v/v) to avoid solvent-induced cellular stress.
Q2: How should I store my this compound stock solution?
A: Aliquot your DMSO stock solution into single-use volumes and store them at -20°C or below.[4][7] This practice is crucial to prevent degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture, as water contamination in DMSO can reduce the solubility and stability of the compound.[1][5]
Q3: I observed a precipitate or cloudiness after adding TAS-115 to my cell culture medium. What happened and what should I do?
A: This is likely due to the compound precipitating out of the aqueous solution, a common issue when a compound's final concentration exceeds its solubility limit in the media.[9] To resolve this, ensure you are diluting the DMSO stock sufficiently. A key technique is to add the stock solution to your pre-warmed (37°C) media while vortexing or swirling gently to ensure rapid and even dispersion, avoiding localized high concentrations that trigger precipitation.[5][9]
Q4: How long is TAS-115 stable once diluted in cell culture media at 37°C?
A: While specific public data on the degradation kinetics of TAS-115 in various media is limited, the stability of small molecules in culture is finite. It can be affected by the medium's pH, the presence of serum proteins, and enzymatic degradation by cells.[5][9] For long-term experiments (>24 hours), it is best practice to either replace the media with freshly prepared TAS-115 or to perform a stability study under your specific experimental conditions (see Protocol 2).
Q5: Can serum in the culture medium affect TAS-115 activity?
A: Yes. Serum contains proteins like albumin that can non-specifically bind to small molecules, reducing the free, bioavailable concentration of the inhibitor.[9][10] This binding can also sometimes stabilize a compound against chemical degradation.[10] Be aware that if you switch between serum-containing and serum-free conditions, the effective concentration of TAS-115 may change.
Troubleshooting Guide: Loss of Activity & Precipitation
Unexpected results, such as a loss of expected efficacy, can often be traced back to compound instability. Use the table below to diagnose and solve common issues.
| Observed Issue | Potential Root Cause | Recommended Solution & Rationale |
| Reduced or No Biological Effect | 1. Chemical Degradation: The compound may be degrading (e.g., via hydrolysis) in the aqueous, 37°C media environment.[5][9] | Perform a time-course stability study (Protocol 2). If degradation is confirmed, reduce the incubation time or replace the media with fresh compound at regular intervals (e.g., every 24 hours). |
| 2. Enzymatic Degradation: Enzymes present in serum or secreted by cells may be metabolizing TAS-115.[9] | Test stability in media with and without cells. If the compound is less stable with cells, enzymatic degradation is likely. Consider using a higher initial concentration or more frequent media changes. | |
| 3. Serum Protein Binding: High serum content may be sequestering the compound, lowering its bioavailable concentration.[9][10] | Reduce serum concentration or switch to serum-free media. Note that cells may need to be adapted to lower serum conditions. Alternatively, increase the TAS-115 concentration and re-determine the IC50 for your specific conditions. | |
| Precipitation in Media (Cloudiness/Crystals) | 1. Exceeded Solubility: The final concentration in the media is above the aqueous solubility limit of this compound.[9] | Optimize the dilution method. Add the DMSO stock to pre-warmed media while vortexing. Avoid making large dilutions directly from a highly concentrated stock into an aqueous buffer.[5] |
| 2. pH Shift: The pH of the medium can affect compound solubility. Cellular metabolism can alter the pH of the medium over time.[9] | Ensure your medium is properly buffered (e.g., with HEPES) and monitor the pH, especially in long-term cultures. Test the solubility of TAS-115 in fresh vs. conditioned media. | |
| 3. Incorrect Solvent: Using a solvent other than high-purity, anhydrous DMSO may introduce water, leading to poor initial dissolution. | Always use fresh, anhydrous, high-purity DMSO for stock preparation. [1][5] Discard old DMSO that may have absorbed moisture. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing stability and solubility issues with TAS-115.
Sources
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- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preclinical Management of TAS-115 Mesylate-Induced Neutropenia
Introduction
Welcome to the technical support guide for managing neutropenia associated with TAS-115 mesylate (Tivanisiran) in murine experimental models. TAS-115 is a potent oral multi-kinase inhibitor targeting MET, VEGFR2, PDGFR, and others, which has shown promise in preclinical and clinical settings.[1][2] A common and dose-limiting toxicity observed with TAS-115 and other tyrosine kinase inhibitors (TKIs) is myelosuppression, particularly neutropenia.[1][2][3] This guide provides in-depth, practical solutions, troubleshooting advice, and validated protocols to help researchers anticipate, monitor, and mitigate this specific hematological toxicity, thereby ensuring data integrity and animal welfare.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is TAS-115 and why does it cause neutropenia?
TAS-115 is a small molecule inhibitor that competitively binds to the ATP-binding sites of several receptor tyrosine kinases, including c-MET and VEGFR2.[2] These pathways are crucial for tumor growth and angiogenesis.[4][5] However, these kinases also play roles in normal physiological processes. The c-MET pathway is involved in hematopoiesis, and its inhibition can disrupt the proliferation and differentiation of hematopoietic stem and progenitor cells in the bone marrow. This disruption leads to a decrease in the production of mature neutrophils, resulting in neutropenia.[6] This is a known class effect for many TKIs.[3][7]
Q2: What is the typical timeline for neutrophil nadir (lowest point) in mice after starting TAS-115?
While specific preclinical data for TAS-115 is not extensively published, the nadir for TKI-induced neutropenia in mice generally occurs several days after initiation of treatment. For example, with chemotherapy agents used to induce neutropenia, the nadir is often observed around day 4 to 6 post-treatment.[8][9] For a continuously dosed oral agent like TAS-115, the onset may be more gradual. It is critical for researchers to establish this timeline within their specific experimental model and dosing regimen through serial blood sampling.
Q3: How should I monitor for neutropenia in my mouse colony?
Regular monitoring via complete blood counts (CBCs) is essential. Blood can be collected via tail vein or saphenous vein for analysis. The key parameter to track is the Absolute Neutrophil Count (ANC). Monitoring should begin before the first dose to establish a baseline and be performed frequently (e.g., twice weekly) during the initial treatment cycles to identify the nadir and recovery kinetics.
Q4: What are the clinical signs of severe neutropenia in mice?
Mice with severe neutropenia are immunocompromised and highly susceptible to infections. Clinical signs are often subtle until an infection becomes systemic. Watch for:
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Ruffled fur and hunched posture
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Lethargy and reduced activity
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Weight loss (>15% of baseline)
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Labored breathing or chattering
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Opportunistic infections (e.g., dermatitis, abscesses)
Part 2: Troubleshooting Guide for Common Issues
Q: We are observing higher-than-expected morbidity/mortality in our TAS-115 treatment arm, even at published doses. What could be wrong?
A: This is a critical issue often linked to severe, unmanaged neutropenia.
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Underlying Cause: Severe neutropenia (ANC < 500 cells/µL) dramatically increases the risk of opportunistic bacterial infections, which can rapidly become lethal in a research setting. The "published dose" may have been established in a different mouse strain or under specific pathogen-free (SPF) conditions that differ from your facility.
-
Investigative Steps:
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Confirm Neutropenia: Immediately perform CBCs on a subset of affected animals and healthy controls to confirm the severity of neutropenia.
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Environmental Scan: Review your animal husbandry procedures. Are cage changes frequent? Is food and water sterile? Even minor breaches in sterile technique can be catastrophic for neutropenic animals.
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Dose-Response Pilot: The Maximum Tolerated Dose (MTD) can vary. Consider running a small pilot study with a dose-reduction cohort (e.g., reduce dose by 25-50%) to see if toxicity is mitigated while retaining anti-tumor efficacy.
-
-
Solution Pathway:
-
Implement Prophylactic Support: For essential studies requiring high doses, consider prophylactic administration of Granulocyte-Colony Stimulating Factor (G-CSF) to stimulate neutrophil production.[10][11]
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Consider Intermittent Dosing: Clinical trials with TAS-115 adopted a "5 days on, 2 days off" schedule to allow for recovery from toxicities.[1][2] This strategy can be highly effective in preclinical models to manage myelosuppression.
-
Q: The degree of neutropenia is highly variable between mice in the same treatment group. Why?
A: Biological and technical variability are common in preclinical studies.
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Underlying Cause:
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Pharmacokinetic Variability: Minor differences in drug absorption and metabolism between individual mice can lead to different plasma concentrations of TAS-115, resulting in varied hematological effects.
-
Baseline Health: Subclinical infections or stress can impact an animal's hematopoietic reserve and its ability to tolerate the drug.
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Gavage Inaccuracy: Inconsistent oral gavage technique can lead to significant variations in the administered dose.
-
-
Investigative Steps & Solutions:
-
Refine Dosing Technique: Ensure all technicians are proficient in oral gavage to minimize dose variation. Consider using a colored dye in a practice run to visually confirm correct administration.
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Health Screening: Ensure all mice are healthy and properly acclimatized before starting the experiment. Do not include animals that are underweight or show any signs of illness.
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Increase Sample Size: A larger cohort can help normalize the data and ensure that the observed anti-tumor effects are not skewed by outliers suffering from severe toxicity.
-
Q: Our efficacy study is confounded because we have to euthanize mice due to neutropenia-related complications. How can we maintain our cohorts?
A: The goal is to separate drug toxicity from tumor progression as an endpoint. This requires proactive supportive care.
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Underlying Cause: Study endpoints are being reached due to adverse drug effects (infection, weight loss) rather than the primary endpoint (tumor size).
-
Solution Pathway:
-
Prophylactic G-CSF: Administering G-CSF can reduce the severity and duration of neutropenia, preventing infections and keeping mice on study longer.[10][11]
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Prophylactic Antibiotics: If your facility's veterinarian approves, adding a broad-spectrum antibiotic (e.g., enrofloxacin or trimethoprim-sulfamethoxazole) to the drinking water can help prevent opportunistic infections during the expected neutropenic window.
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Dose Modification: Implement a dose interruption or reduction strategy based on toxicity monitoring. For example, if a mouse loses >15% body weight or has an ANC < 500 cells/µL, pause TAS-115 treatment for 2-3 days to allow for hematopoietic recovery. Clinical trials for TAS-115 included criteria for dose interruption, such as a neutrophil count <500/mm³.[1][2]
-
Part 3: Prophylactic and Rescue Strategies
Managing TAS-115-induced neutropenia often requires a multi-faceted approach combining dose adjustments with supportive care.
Dose and Schedule Modification
As demonstrated in clinical trials, an intermittent dosing schedule can significantly improve the tolerability of TAS-115.[2]
| Strategy | Protocol | Rationale |
| Intermittent Dosing | Administer TAS-115 orally for 5 consecutive days, followed by 2 days of no treatment. | Allows for a "drug holiday" each week, giving the bone marrow time to recover and replenish the neutrophil pool before the next cycle. |
| Toxicity-Based Dose Reduction | If Grade 3 neutropenia (ANC 500-1,000/µL) is observed, reduce the subsequent dose by 25%. If Grade 4 (ANC <500/µL) occurs, interrupt dosing until recovery and restart at a 50% reduced dose. | A reactive approach to tailor the dose to the individual animal's tolerance, maximizing exposure while minimizing life-threatening toxicity. |
Supportive Care with G-CSF
Granulocyte-colony stimulating factor (G-CSF) is a growth factor that stimulates the bone marrow to produce more neutrophils.[11] It is a standard clinical intervention and can be effectively used in mice.[10][12]
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Mechanism: G-CSF acts on hematopoietic progenitor cells to promote their proliferation and differentiation into mature neutrophils, accelerating recovery from myelosuppression.[10]
-
When to Use:
-
Prophylactically: Start G-CSF administration 24 hours after the first dose of TAS-115 in studies where high doses are required.
-
As a Rescue: Initiate G-CSF treatment once neutropenia is confirmed (e.g., ANC < 1,000/µL).
-
-
Considerations: Studies have suggested that G-CSF administration can be delayed after chemotherapy without negatively impacting neutrophil recovery, which may have economic benefits.[12]
Part 4: Key Experimental Protocols
Protocol 1: Serial Blood Collection and CBC Analysis in Mice
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Animal Restraint: Place the mouse in a suitable restraint device. Briefly warming the tail under a heat lamp can improve blood flow.
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Site Preparation: Clean the lateral tail vein with an alcohol swab.
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Blood Collection: Using a 27-gauge needle, make a small nick in the vein. Collect 20-30 µL of blood into an EDTA-coated micro-collection tube to prevent clotting.
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Hemostasis: Apply gentle pressure to the site with sterile gauze until bleeding stops.
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Analysis: Analyze the sample immediately using a calibrated veterinary hematology analyzer to obtain a complete blood count, including the white blood cell (WBC) count and neutrophil percentage.
-
Calculation: Calculate the Absolute Neutrophil Count (ANC) using the formula: ANC = WBC count × (% Neutrophils)
-
Frequency: Perform this procedure to establish a baseline before dosing, and 1-2 times per week for the first 2-3 weeks of treatment to map the nadir and recovery.
Protocol 2: Prophylactic G-CSF Administration
-
Reagent Preparation: Reconstitute recombinant murine G-CSF (e.g., filgrastim or pegfilgrastim) in sterile saline or as per the manufacturer's instructions. A typical dose is 5-25 µg/kg.[10]
-
Timing: The first injection should be administered 24 hours after the first dose of TAS-115. Note: Do not administer G-CSF and the myelosuppressive agent simultaneously.
-
Administration: Administer the prepared G-CSF solution via intraperitoneal (IP) or subcutaneous (SQ) injection.
-
Dosing Schedule: Continue daily G-CSF injections until the neutrophil count has recovered to baseline levels, typically for 3-5 consecutive days.
Part 5: Visualizing Mechanisms and Workflows
Diagram 1: Proposed Mechanism of TAS-115-Induced Neutropenia
Caption: TAS-115 inhibits c-MET signaling, disrupting hematopoietic progenitor cell survival.
Diagram 2: Experimental Workflow for Managing Neutropenia
Caption: Workflow for monitoring and intervention for TAS-115 induced neutropenia in mice.
References
-
Bhatt, V., & Saleem, A. (2004). Drug-induced neutropenia - Pathophysiology, clinical features, and management. Annals of Clinical & Laboratory Science. [Link]
-
Dale, D. C., Crawford, J., & Lyman, G. H. (2016). G-CSF and GM-CSF in Neutropenia. In Hematology: Basic Principles and Practice. [Link]
-
G-CSF supplementation with chemotherapy can promote revascularization and subsequent tumor regrowth: prevention by a CXCR4 antagonist. PMC, NIH. [Link]
-
Kinetics of Neutrophils in Mice Exposed to Radiation and/or Granulocyte Colony-Stimulating Factor Treatment. PMC, NIH. [Link]
-
Nakai, Y., et al. (2021). Efficacy and safety of TAS-115, a novel oral multi-kinase inhibitor, in osteosarcoma: an expansion cohort of a phase I study. Investigational New Drugs. [Link]
-
Shibata, T., et al. (2019). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Cancer Science. [Link]
-
Zulifqar, A. A., et al. (2020). Haematological adverse events associated with tyrosine kinase inhibitors in chronic myeloid leukaemia: A network meta-analysis. British Journal of Clinical Pharmacology. [Link]
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Efficacy of delayed administration of post-chemotherapy granulocyte colony-stimulating factor: evidence from murine studies of bone marrow cell kinetics. PMC, NIH. [Link]
-
Zaragoza, O., et al. (2006). Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases. BMC Infectious Diseases. [Link]
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Awazu, Y., et al. (2013). A novel inhibitor of c-Met and VEGF receptor tyrosine kinases with a broad spectrum of in vivo antitumor activities. Molecular Cancer Therapeutics. [Link]
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Cascone, T., et al. (2017). The HGF/c-MET Pathway Is a Driver and Biomarker of VEGFR-inhibitor Resistance and Vascular Remodeling in Non-Small Cell Lung Cancer. Clinical Cancer Research. [Link]
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Shao, Y., et al. (2020). Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). Molecules. [Link]
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Vusirikala, M., & Jabbour, E. (2015). Management of Adverse Events Associated With Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia. Clinical Lymphoma, Myeloma & Leukemia. [Link]
-
Apperley, J. (2019). Tyrosine kinase inhibitors (TKIs) used in the management of chronic myeloid leukaemia are associated with haematologic toxicities—Which TKI is the safest? British Journal of Haematology. [Link]
-
Soussou, T., & Fontan, J. (2020). Safety and Tolerability of c-MET Inhibitors in Cancer. Drug Safety. [Link]
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Technical Support Center: TAS-115 Mesylate and Hypophosphatemia
Welcome to the technical support guide for researchers utilizing TAS-115 mesylate. This document provides in-depth guidance on a common and significant adverse event observed during preclinical and clinical studies: hypophosphatemia. As a multi-kinase inhibitor targeting MET, VEGFR, FMS, and PDGFR, TAS-115's potent activity can lead to off-target effects on phosphate homeostasis.[1][2][3] Understanding and managing this phenomenon is critical for maintaining the integrity of your experimental model and the validity of your research findings.
This guide is structured to provide rapid answers through FAQs and detailed, actionable protocols for troubleshooting and management.
Frequently Asked Questions (FAQs)
Q1: What is TAS-115 and why is it used in research?
A1: TAS-115 is an oral, multi-kinase inhibitor that targets several receptor tyrosine kinases, including MET, vascular endothelial growth factor receptors (VEGFRs), FMS (CSF-1R), and platelet-derived growth factor receptors (PDGFRs).[1][3] Its investigation in oncology is based on the role of these pathways in driving tumor cell proliferation, survival, metastasis, and angiogenesis.[4] It has been evaluated in clinical trials for various solid tumors, including osteosarcoma and castration-resistant prostate cancer, as well as for non-oncologic fibrotic diseases.[5][6][7]
Q2: What is the primary mechanism behind TAS-115-induced hypophosphatemia?
A2: While the exact mechanism is not fully elucidated for TAS-115 specifically, hypophosphatemia is a known class effect for many tyrosine kinase inhibitors (TKIs).[8][9] The leading hypothesis is an off-target effect on the fibroblast growth factor 23 (FGF23) signaling axis. FGF23 is a key hormone that regulates phosphate levels by acting on the kidney.[10][11] It promotes phosphate excretion by downregulating the expression of sodium-phosphate cotransporters (NaPi-IIa and NaPi-IIc) in the proximal tubules of the kidneys.[12][13][14] Inhibition of certain kinases by TAS-115 may lead to increased FGF23 activity, resulting in renal phosphate wasting and subsequent low serum phosphate levels (hypophosphatemia).
Q3: How significant is this side effect? Can it impact my experimental outcomes?
A3: Yes, it can be highly significant. In a phase I study of TAS-115, Grade ≥3 hypophosphatemia was observed in 21.3% of patients, making it one of the most common high-grade adverse events.[1][2] Severe hypophosphatemia can introduce confounding variables into your study by causing systemic effects such as muscle weakness, skeletal abnormalities, and altered energy metabolism, potentially masking or altering the specific anti-tumor effects you aim to measure.[15] Therefore, monitoring and management are crucial for data integrity.
Q4: What are the typical signs of hypophosphatemia in animal models?
A4: In rodent models, be observant for signs such as reduced mobility, lethargy, weight loss (independent of tumor burden or cachexia), bone deformities with long-term administration, and general failure to thrive. However, these signs are non-specific. The gold standard for identification is routine monitoring of serum phosphate levels.
Mechanistic Pathway Overview
The regulation of phosphate is a complex interplay between the gut, bone, and kidneys, primarily orchestrated by hormones like PTH, Vitamin D, and FGF23.[16] TAS-115 is thought to disrupt this balance, leading to excessive renal phosphate excretion.
Caption: Troubleshooting workflow for managing TAS-115 induced hypophosphatemia.
By proactively monitoring and managing hypophosphatemia, researchers can ensure the welfare of their animal models and enhance the reliability and reproducibility of their experimental data when studying the effects of TAS-115.
References
-
Matsubara, N., Uemura, H., Fukasawa, S., et al. (2021). A Phase II, Randomized, Open-Label, Multi-arm Study of TAS-115 for Castration-Resistant Prostate Cancer Patients With Bone Metastases. Clinical Genitourinary Cancer, 19(6), 491-500. [Link]
-
Shimada, T., Hasegawa, H., Yamazaki, Y., et al. (2004). FGF-23 is a potent regulator of vitamin D metabolism and phosphate homeostasis. Journal of Bone and Mineral Research, 19(3), 429-435. [Link]
-
Liu, S., & Quarles, L. D. (2007). Role of FGF23 in vitamin D and phosphate metabolism: implications in chronic kidney disease. Experimental Cell Research, 313(15), 3289-3297. [Link]
-
Navarro-González, J. F. (2014). FGF23 and phosphorus homeostasis: physiology and pathophysiology. Endocrine Abstracts. [Link]
-
Gattineni, J., & Baum, M. (2010). FGF23-mediated regulation of systemic phosphate homeostasis: is Klotho an essential player?. American Journal of Physiology-Renal Physiology, 298(6), F1285-F1291. [Link]
-
Armando, I. (2020). How Fibroblast growth factor 23 (FGF23) Regulation of Phosphate Body levels. YouTube. [Link]
-
Nishioka, Y., Azuma, A., Kishi, M., et al. (2021). TAS-115 (Pamufetinib) in Patients With Chronic Fibrosing Interstitial Lung Disease With a Progressive Phenotype: Results of Phase 2b Randomized Clinical Trial. American Journal of Respiratory and Critical Care Medicine. [Link]
-
Morioka, H., Yonemori, K., Tanabe, Y., et al. (2021). Efficacy and safety of TAS-115, a novel oral multi-kinase inhibitor, in osteosarcoma: an expansion cohort of a phase I study. Investigational New Drugs, 39(6), 1559-1567. [Link]
-
BioWorld. (2019). Phase II results for TAS-115 for the treatment of IPF presented. BioWorld. [Link]
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Tenenhouse, H. S. (2005). Regulation of phosphorus homeostasis by the type IIa Na/phosphate cotransporter. Annual Review of Nutrition, 25, 197-214. [Link]
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Matsubara, N., Uemura, H., Fukasawa, S., et al. (2021). A Phase II, Randomized, Open-Label, Multi-arm Study of TAS-115 for Castration-Resistant Prostate Cancer Patients With Bone Metastases. Clinical Genitourinary Cancer, 19(6), 491-500. [Link]
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Doi, T., Yoshino, T., Fuse, N., et al. (2015). First-in-human study of TAS-115, a novel oral MET/VEGFR inhibitor, in patients with advanced solid tumors. Journal of Clinical Oncology. [Link]
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Murer, H., Hernando, N., Forster, I., & Biber, J. (2004). Molecular characteristics of phosphate transporters and their regulation. Clinical Nephrology, 62(3), 183-195. [Link]
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Doi, T., Fujiwara, Y., Matsubara, N., et al. (2020). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Investigational New Drugs, 38(3), 743-753. [Link]
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Wagner, C. A., Hernando, N., Forster, I. C., & Biber, J. (2014). The SLC34 family of sodium-dependent phosphate transporters. Pflügers Archiv-European Journal of Physiology, 466(1), 139-153. [Link]
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Segawa, H., Aranami, F., Kaneko, I., Tomoe, Y., & Miyamoto, K. I. (2009). The roles of Na/Pi-II transporters in phosphate metabolism. Bone, 45, S2-S7. [Link]
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Segawa, H., Onitsuka, A., Furutani, J., et al. (2007). Type IIc Sodium–Dependent Phosphate Transporter Regulates Calcium Metabolism. Journal of the American Society of Nephrology, 18(9), 2489-2499. [Link]
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theMednet. (n.d.). How do you manage hypophosphatemia associated with CML TKIs?. theMednet. [Link]
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Sakurada, H., Kawase, Y., Asano, S., Teramachi, H., & Yamamura, M. (2019). [Investigation and Measurement of Hypophosphatemia Induced by Tyrosine Kinase Inhibitors in Patients with Chronic Myeloid Leukemia]. Gan to kagaku ryoho. Cancer & chemotherapy, 46(5), 891-894. [Link]
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Morioka, H., Yonemori, K., Tanabe, Y., et al. (2021). Efficacy and safety of TAS-115, a novel oral multi-kinase inhibitor, in osteosarcoma: an expansion cohort of a phase I study. Investigational New Drugs, 39(6), 1559-1567. [Link]
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Geller, A., & Hsiao, E. C. (2014). Effects of tyrosine kinase inhibition on bone metabolism. Endocrine-Related Cancer, 21(4), R247-R259. [Link]
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Geller, A., & Hsiao, E. C. (2014). Effects of tyrosine kinase inhibition on bone metabolism: untargeted consequences of targeted therapies in. Endocrine-Related Cancer, 21(4), R247-R259. [Link]
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Doi, T., Fujiwara, Y., Matsubara, N., et al. (2020). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Investigational New Drugs, 38(3), 743-753. [Link]
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Imedex, LLC. (2018). HCC Whiteboard #3: The Management of Adverse Events of Tyrosine Kinase Inhibitors. YouTube. [Link]
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Nishioka, Y., Azuma, A., Kishi, M., et al. (2021). Design of phase 2 study of TAS-115, a novel oral multi-kinase inhibitor, in patients with idiopathic pulmonary fibrosis. Respiratory Investigation, 59(6), 803-808. [Link]
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Navigating Drug-Drug Interactions with TAS-115 Mesylate: A Technical Support Guide
This guide provides a comprehensive technical support framework for researchers, scientists, and drug development professionals investigating the drug-drug interaction (DDI) profile of TAS-115 mesylate (pamufetinib). As an oral multi-kinase inhibitor targeting critical pathways in oncology and fibrosis, including MET, VEGFR, FMS, and PDGFR, a thorough understanding of its DDI potential is paramount for safe and effective clinical development.[1][2] This document offers field-proven insights and methodologies to address specific issues that may be encountered during experimental evaluation.
Frequently Asked Questions (FAQs)
General Understanding
Q1: What is the primary mechanism of action for TAS-115 and why is this relevant for DDI studies?
A1: TAS-115 is an ATP-competitive inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR, FMS, and PDGFR.[1][2] Its mechanism of action is crucial for DDI assessment because co-administered drugs could potentially be inhibitors or inducers of the same metabolic pathways responsible for clearing TAS-115, or they could be substrates of transporters that TAS-115 might inhibit. Understanding these potential points of interaction is the first step in designing a robust DDI investigation plan.
Q2: What are the known clinical pharmacokinetic properties of TAS-115?
A2: Clinical studies have shown that TAS-115 is rapidly absorbed after oral administration, with a time to maximum concentration (Tmax) of approximately 1.0 to 2.0 hours.[2] Systemic exposure, as measured by the area under the curve (AUC), increases in a dose-proportional manner within the 200 mg to 650 mg range.[2] Notably, at doses between 100 mg and 1200 mg, the absorption of TAS-115 appeared to be saturated in an early clinical study.[2]
Metabolism and Transporter Interactions
Q3: Has TAS-115 been evaluated as a perpetrator of drug-drug interactions in clinical studies?
A3: Yes, a clinical study was conducted to evaluate the effect of multiple administrations of TAS-115 on the pharmacokinetics of probe substrates for CYP2C8 (pioglitazone), CYP2C9 (losartan), and CYP3A4 (midazolam). The results indicated that TAS-115 has a limited impact on these major metabolic enzymes. Co-administration of TAS-115 resulted in minimal changes to the systemic exposure (AUC) of these substrates, suggesting a low risk of TAS-115 acting as a perpetrator of clinically significant DDIs through inhibition of these pathways.
Q4: What is the known metabolic pathway for TAS-115? Is it a substrate of any major CYP450 enzymes?
Q5: Is there any information on the interaction of TAS-115 with drug transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)?
A5: Specific in vitro or in vivo data detailing the interaction of TAS-115 with P-gp and BCRP is not available in the public domain literature reviewed. Given that many kinase inhibitors are substrates and/or inhibitors of these efflux transporters, this represents a critical data gap. Experiments using cell lines overexpressing these transporters are necessary to determine if TAS-115 is a substrate or inhibitor, which would inform its potential for altered absorption or tissue distribution when co-administered with other drugs that interact with these transporters.
Cardiac Safety
Q6: Has the potential for TAS-115 to cause QT prolongation been assessed?
A6: While clinical trials have monitored the overall safety profile of TAS-115, a dedicated clinical study focused on QT prolongation or detailed results from preclinical hERG channel assays are not publicly available. Assessing the potential for a new drug to delay ventricular repolarization is a standard and critical component of the safety evaluation. Researchers should assume that this has been or will be evaluated as part of the formal regulatory review process. For internal research, a preclinical hERG assay would be the standard initial step to assess this risk.
Troubleshooting Guides
In Vitro Metabolism Studies
Issue 1: High variability in metabolic stability assays with human liver microsomes.
-
Possible Cause:
-
Non-specific binding: TAS-115, like many kinase inhibitors, may be lipophilic and bind to the plasticware or microsomal proteins, leading to an artificially high clearance reading.
-
Solubility issues: Poor solubility of TAS-115 in the incubation buffer can lead to inconsistent results.
-
Cofactor degradation: NADPH, the essential cofactor for CYP450 activity, can degrade over the course of the incubation.
-
-
Troubleshooting Steps:
-
Assess non-specific binding: Perform incubations without NADPH to quantify the loss of TAS-115 due to binding. Consider using low-binding plates.
-
Optimize solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve TAS-115 is low (typically <0.5%) to avoid inhibiting enzyme activity.
-
Use a fresh NADPH regenerating system: This will ensure a consistent supply of the cofactor throughout the experiment.
-
Include positive controls: Run parallel experiments with known substrates for major CYP enzymes to validate the activity of the microsomal preparation.
-
Issue 2: Conflicting results from recombinant CYP phenotyping assays.
-
Possible Cause:
-
Multiple enzyme contributions: The metabolism of TAS-115 may be mediated by several CYP isoforms, making it difficult to pinpoint a single primary enzyme.
-
Atypical enzyme kinetics: TAS-115 may exhibit non-Michaelis-Menten kinetics with certain CYP isoforms.
-
-
Troubleshooting Steps:
-
Expand the panel of recombinant enzymes: Test a comprehensive panel of CYP isoforms to get a complete picture.
-
Perform chemical inhibition studies: Use selective chemical inhibitors of major CYP enzymes in human liver microsomes to corroborate the findings from recombinant enzymes.
-
Vary substrate concentrations: Run the assays at multiple TAS-115 concentrations to detect any substrate-dependent changes in enzyme kinetics.
-
In Vitro Transporter Studies
Issue 3: Inconclusive results in a P-gp or BCRP substrate assay.
-
Possible Cause:
-
High passive permeability: If TAS-115 has high passive diffusion, it may mask the contribution of active transport, making it difficult to determine if it is a substrate.
-
Cytotoxicity of TAS-115: At the concentrations tested, TAS-115 may be toxic to the cells, compromising the integrity of the cell monolayer and the assay.
-
-
Troubleshooting Steps:
-
Use specific inhibitors: Compare the transport of TAS-115 in the presence and absence of known potent inhibitors of P-gp (e.g., verapamil) and BCRP (e.g., Ko143). A significant increase in intracellular accumulation in the presence of the inhibitor suggests it is a substrate.
-
Determine cytotoxicity: Perform a cell viability assay at the relevant concentrations of TAS-115 to ensure the observed effects are not due to toxicity.
-
Bidirectional transport assay: Use a polarized cell monolayer system (e.g., Caco-2 or MDCK cells) to measure transport in both the apical-to-basolateral and basolateral-to-apical directions. A net efflux ratio significantly greater than 1 is indicative of active efflux.
-
Experimental Protocols & Data Presentation
Clinical DDI Study with CYP Substrates
The following table summarizes the publicly available data from a clinical study on TAS-115 as a DDI perpetrator.
| Probe Substrate | Corresponding CYP Enzyme | Geometric Mean Ratio (90% CI) of AUC with/without TAS-115 | Interpretation |
| Pioglitazone | CYP2C8 | 1.01 (0.9070–1.1249) | No significant effect |
| Losartan | CYP2C9 | 1.11 (0.9678–1.2643) | No significant effect |
| Midazolam | CYP3A4 | 0.93 (0.8406–1.0325) | No significant effect |
This data suggests that TAS-115 is unlikely to cause clinically significant pharmacokinetic DDIs by inhibiting CYP2C8, CYP2C9, or CYP3A4.
Visualizations of Experimental Workflows
Caption: Workflow for assessing TAS-115 as a DDI perpetrator.
Caption: Workflow for assessing TAS-115 as a DDI victim.
References
-
Takahashi, S., et al. (2020). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Investigational New Drugs, 38(4), 1175–1185. [Link]
-
Fujita, H., et al. (2013). The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile. Molecular Cancer Therapeutics, 12(12), 2685–2696. [Link]
-
Nishioka, Y., et al. (2021). Design of phase 2 study of TAS-115, a novel oral multi-kinase inhibitor, in patients with idiopathic pulmonary fibrosis. Contemporary Clinical Trials Communications, 23, 100832. [Link]
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Validation & Comparative
A Preclinical Head-to-Head: TAS-115 Mesylate vs. Cabozantinib in Cancer Models
A Comparative Guide for Researchers in Oncology Drug Development
In the landscape of targeted cancer therapies, the simultaneous inhibition of key signaling pathways involved in tumor growth, angiogenesis, and metastasis represents a cornerstone of modern drug development. Among the critical targets are the MET and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. This guide provides a detailed preclinical comparison of two potent oral multi-kinase inhibitors, TAS-115 mesylate (also known as pamufetinib) and cabozantinib, both of which target the MET and VEGFR pathways. This analysis is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective mechanisms, efficacy in preclinical models, and key differentiating features based on available experimental data.
Introduction to the Contenders: TAS-115 and Cabozantinib
Both TAS-115 and cabozantinib are small molecule inhibitors designed to disrupt aberrant signaling in cancer cells and the tumor microenvironment.[1][2] Their dual targeting of MET and VEGFR is rooted in the understanding that these pathways are often co-opted by tumors to drive proliferation, survival, invasion, and the formation of a blood supply (angiogenesis).[3] Dysregulation of the MET/VEGF axis is a known factor in the progression of numerous human cancers.[3] While both agents share this common strategic approach, their nuanced differences in kinase selectivity, potency, and preclinical performance warrant a closer examination.
Mechanism of Action: A Tale of Two Kinase Inhibition Profiles
At the molecular level, both TAS-115 and cabozantinib function as ATP-competitive inhibitors of their target kinases.[4][5] However, their inhibitory profiles, while overlapping, are not identical.
TAS-115 (Pamufetinib) is a potent dual inhibitor of MET and VEGFR.[6] Preclinical studies have shown that it strongly inhibits the kinase activity of both VEGFR2 and MET.[7] Beyond these primary targets, TAS-115 also demonstrates inhibitory activity against other kinases such as PDGFR and FMS (the receptor for macrophage colony-stimulating factor).[8][9] This broader spectrum of activity may contribute to its overall anti-tumor effects, including modulation of the tumor immune microenvironment.[10]
Cabozantinib is also a potent inhibitor of MET and VEGFR2.[3][11] Its kinase inhibition profile extends to other receptor tyrosine kinases implicated in tumor pathogenesis, including RET, KIT, AXL, and FLT3.[11][12] The inhibition of these additional targets is believed to contribute to its robust anti-tumor activity across a wide range of malignancies and may play a role in overcoming resistance to therapies that solely target the VEGF pathway.[13]
Below is a diagram illustrating the primary signaling pathways targeted by both TAS-115 and cabozantinib.
Caption: Targeted Signaling Pathways of TAS-115 and Cabozantinib.
Comparative Kinase Inhibition Profile
The following table summarizes the in vitro potency of TAS-115 and cabozantinib against their key targets.
| Kinase Target | TAS-115 (IC50) | Cabozantinib (IC50) | Reference(s) |
| VEGFR2 | 30 nM | 0.035 nM | [6][11] |
| MET | 32 nM | 1.3 nM | [6][11] |
IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity in vitro. Lower values indicate greater potency.
Preclinical Efficacy: A Comparative Look at In Vitro and In Vivo Models
Both TAS-115 and cabozantinib have demonstrated significant anti-tumor activity in a variety of preclinical cancer models.
In Vitro Studies
In cell-based assays, TAS-115 has been shown to potently inhibit HGF-dependent and VEGF-dependent cellular growth with IC50 values in the 10 nM range.[14] A key finding for TAS-115 is its high selectivity for cells dependent on MET or VEGFR signaling, with significantly less potent effects on cells that do not rely on these pathways.[14][15] In contrast, other well-known inhibitors have shown a lower selectivity margin.[14]
Cabozantinib has also demonstrated potent inhibition of cell proliferation and invasion in various cancer cell lines in vitro.[16] For instance, in triple-negative breast cancer (TNBC) models, cabozantinib was effective against MET-positive but not MET-negative cell lines, highlighting the importance of MET signaling for its activity in this context.[16] It has also been shown to inhibit HGF-stimulated migration and invasion, as well as VEGF-induced tubule formation in endothelial cells.[11]
In Vivo Xenograft Models
In vivo studies are critical for evaluating the therapeutic potential of drug candidates in a more complex biological system. Both TAS-115 and cabozantinib have shown robust anti-tumor efficacy in various xenograft models.
Orally administered TAS-115 has exhibited potent anti-tumor activity against both MET-positive and MET-negative xenografts, in some cases leading to complete tumor eradication.[14][17] The effective dose (ED50) values in 20 different xenograft models ranged from 3 to 25 mg/kg.[14] Notably, TAS-115 has been reported to have a favorable tolerability profile in these models, with a therapeutic index significantly higher than some other VEGFR inhibitors.[7][14] In MET-amplified human cancer models, TAS-115 induced marked tumor shrinkage and prolonged survival.[7]
Cabozantinib has also demonstrated significant in vivo efficacy, inhibiting tumor growth, angiogenesis, and metastasis in a range of preclinical models including those for prostate, breast, and medullary thyroid cancers.[11][16][18] In a medullary thyroid cancer xenograft model, oral administration of cabozantinib resulted in dose-dependent tumor growth inhibition, which correlated with a reduction in circulating levels of the biomarker calcitonin.[18] In a colorectal cancer patient-derived xenograft (PDTX) model, cabozantinib exhibited antitumor activity in 80% of the tumors treated, with the primary mechanism being a reduction in angiogenesis and induction of apoptosis.[13]
The following table provides a summary of the in vivo efficacy of both compounds in selected preclinical models.
| Compound | Cancer Model | Dosing | Key Findings | Reference(s) |
| TAS-115 | Various Xenografts | 3-25 mg/kg (ED50) | Potent anti-tumor activity, complete tumor eradication in some models. | [14] |
| TAS-115 | MET-amplified Gastric Cancer | 50-200 mg/kg/day | Marked tumor shrinkage and prolonged survival. | [6][7] |
| Cabozantinib | Medullary Thyroid Cancer (TT xenograft) | Dose-dependent | Tumor growth inhibition, reduced plasma calcitonin. | [18] |
| Cabozantinib | Triple-Negative Breast Cancer | Not specified | Significantly inhibited TNBC growth and metastasis. | [16] |
| Cabozantinib | Colorectal Cancer (PDTX) | 30 mg/kg | Antitumor activity in 80% of tumors, reduced angiogenesis. | [13] |
Experimental Protocol: A Representative In Vivo Xenograft Study
To provide a practical context for the preclinical evaluation of these inhibitors, a detailed, step-by-step methodology for a representative in vivo xenograft study is outlined below. This protocol is a composite based on standard practices in the field.
Objective: To evaluate the anti-tumor efficacy of an orally administered tyrosine kinase inhibitor (TKI) in a subcutaneous human tumor xenograft model in immunodeficient mice.
Workflow Diagram:
Caption: Workflow for a typical in vivo xenograft efficacy study.
Step-by-Step Methodology:
-
Cell Culture and Preparation:
-
Culture a human cancer cell line with known characteristics (e.g., MET amplification) under standard sterile conditions.
-
Harvest cells during the logarithmic growth phase using trypsinization.
-
Wash the cells with serum-free medium and resuspend them in a suitable buffer (e.g., PBS or Matrigel) at a concentration of 1-10 x 10^6 cells per 100 µL.
-
-
Animal Husbandry and Tumor Implantation:
-
Use immunodeficient mice (e.g., nude or SCID mice), typically 6-8 weeks old.
-
Acclimatize the animals for at least one week before the experiment.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment groups (e.g., vehicle control, TKI low dose, TKI high dose).
-
-
Drug Formulation and Administration:
-
Prepare the TKI (TAS-115 or cabozantinib) and vehicle solutions daily.
-
Administer the assigned treatment orally (e.g., via gavage) once daily for the duration of the study (e.g., 21-28 days).
-
-
Efficacy and Tolerability Assessment:
-
Continue to measure tumor volume and body weight of the mice 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Study Endpoint and Sample Collection:
-
Euthanize the mice when tumors in the control group reach a specified size or at the end of the treatment period.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., flash-freeze for pharmacodynamic studies or fix in formalin for immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time to assess anti-tumor efficacy.
-
Analyze the data for statistical significance between the treatment and control groups.
-
Evaluate tolerability by monitoring changes in body weight.
-
Senior Application Scientist's Perspective: Synthesizing the Preclinical Data
From a drug development standpoint, both TAS-115 and cabozantinib present compelling profiles as dual MET/VEGFR inhibitors. The choice between them for a specific clinical application would likely be guided by several factors, including the specific cancer type, its underlying molecular drivers, and the desired safety profile.
Cabozantinib's broader kinase inhibition profile, including potent activity against RET and AXL, may offer an advantage in tumors where these pathways are also key drivers of malignancy or resistance.[12] This is exemplified by its approval for medullary thyroid cancer, which is often driven by RET mutations.[18]
On the other hand, TAS-115's reported high selectivity for MET/VEGFR-dependent cells and its favorable tolerability profile in preclinical models are significant assets.[7][14] A wider therapeutic window could potentially allow for more sustained dosing at effective concentrations, which is a critical factor in managing chronic diseases like cancer. The additional targeting of PDGFR and FMS by TAS-115 may also contribute to its efficacy by impacting the tumor stroma and immune cell populations.[9][10]
Ultimately, the preclinical data suggest that both compounds are highly active agents. The decision to advance one over the other in a particular setting would necessitate a thorough consideration of the specific biological context and the overall therapeutic strategy.
Conclusion
References
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- Abstract A245: TAS-115, a novel potent dual MET/VEGFRs inhibitor, has highly safer profile leading to more potent efficacy in vivo. Molecular Cancer Therapeutics.
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- Fidler MJ, et al. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model. PubMed Central.
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- Patient-Derived Xenograft: A More Standard “Avatar” Model in Preclinical Studies of Gastric Cancer. Frontiers.
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- Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combin
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- THERAPEUTIC POTENTIAL OF TAS-115 IN 3D BREAST CANCER MODELS. PubMed.
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Introduction: The Evolving Landscape of Anti-Fibrotic Drug Discovery
An In-Depth Comparative Guide to TAS-115 Mesylate and Nintedanib in Preclinical Pulmonary Fibrosis Models
Idiopathic Pulmonary Fibrosis (IPF) is a relentless and progressive interstitial lung disease characterized by the scarring of lung tissue, which leads to an irreversible decline in lung function.[1] The pathogenesis is thought to involve recurrent, microscopic injury to the alveolar epithelium, followed by an aberrant wound healing response.[1] This dysregulated repair process involves the proliferation and differentiation of fibroblasts into myofibroblasts, which excessively deposit extracellular matrix (ECM) proteins, leading to the stiffening and scarring of the lung parenchyma.[2] Key signaling pathways driven by growth factors like Platelet-Derived Growth Factor (PDGF), Fibroblast Growth Factor (FGF), and Vascular Endothelial Growth Factor (VEGF) are central to this pro-fibrotic cascade.[3][4]
For years, therapeutic options were limited. The approval of nintedanib and pirfenidone marked a significant milestone, shifting the treatment paradigm from supportive care to actively slowing disease progression.[5][6] Nintedanib, a multi-tyrosine kinase inhibitor (TKI), has demonstrated efficacy in reducing the annual rate of decline in forced vital capacity (FVC) in IPF patients.[3][6] However, the quest for more potent and better-tolerated therapies continues. This guide focuses on a direct comparison between the established therapy, nintedanib, and an emerging investigational agent, this compound, within the context of preclinical pulmonary fibrosis models. We will delve into their distinct mechanisms of action, evaluate the supporting experimental data, and provide a framework for their assessment in a research setting.
Mechanism of Action: A Tale of Two Multi-Kinase Inhibitors
Both nintedanib and TAS-115 are small molecule inhibitors that target multiple receptor tyrosine kinases (RTKs). However, their specific target profiles differ, leading to potentially distinct biological effects.
Nintedanib: Targeting the Core Fibrotic Drivers
Nintedanib's anti-fibrotic activity is primarily attributed to its inhibition of three key RTKs:
-
Platelet-Derived Growth Factor Receptor (PDGFR)
-
Fibroblast Growth Factor Receptor (FGFR)
-
Vascular Endothelial Growth Factor Receptor (VEGFR) [1][3][7]
By binding to the intracellular ATP-binding pocket of these receptors, nintedanib blocks their autophosphorylation and downstream signaling cascades.[3][7] This interference disrupts fundamental fibrotic processes, including fibroblast proliferation, migration, and their transformation into contractile, ECM-producing myofibroblasts.[2][8] Additionally, studies have shown that nintedanib can inhibit signaling downstream of Transforming Growth Factor-β (TGF-β), a central pro-fibrotic cytokine, further contributing to its efficacy.[8]
This compound: Expanding the Target Spectrum
TAS-115 is a novel oral multi-kinase inhibitor with a distinct target profile that includes not only PDGFR and VEGFR but also c-MET (Hepatocyte Growth Factor Receptor, HGFR) and c-FMS (Colony-Stimulating Factor-1 Receptor).[9][10][11]
-
PDGFR/VEGFR Inhibition: Similar to nintedanib, this action blocks key pathways in fibroblast activation and angiogenesis.[11]
-
c-MET Inhibition: The role of the HGF/c-MET axis in fibrosis is complex. While HGF can have anti-fibrotic effects, c-MET upregulation is noted in fibroblastic foci of IPF lungs, suggesting its involvement in the disease process.[12][13] Targeting c-MET may modulate epithelial-mesenchymal transition and immune cell responses.[12][14]
-
c-FMS Inhibition: c-FMS is the receptor for macrophage colony-stimulating factor (M-CSF). By inhibiting c-FMS, TAS-115 can suppress macrophage activation and the production of pro-fibrotic chemokines like CCL2, which are crucial for recruiting inflammatory cells to the site of injury.[9][15]
This broader target profile suggests that TAS-115 may exert its anti-fibrotic effects by not only directly targeting fibroblasts but also by modulating the inflammatory microenvironment that fuels the fibrotic process.
Preclinical Efficacy: Head-to-Head in the Bleomycin Model
The bleomycin-induced pulmonary fibrosis model is the most widely used and accepted animal model for studying IPF. Intratracheal administration of bleomycin causes initial lung inflammation, which is followed by a progressive fibrotic phase, mimicking key aspects of human IPF pathology.[14]
A pivotal preclinical study directly compared TAS-115 with nintedanib in this model, providing valuable insights into their relative efficacy.[9]
In Vitro Comparative Data
The study first evaluated the compounds in cell-based assays. TAS-115 was shown to inhibit the phosphorylation of PDGFR on human lung fibroblasts and suppress their proliferation and migration.[9] Crucially, the inhibitory effects of TAS-115 on both PDGFR and c-FMS phosphorylation were found to be 3- to 10-fold more potent than those of nintedanib.[9][16]
In Vivo Comparative Data
In the mouse model of bleomycin-induced pulmonary fibrosis, orally administered TAS-115 significantly attenuated the development of fibrosis and reduced collagen deposition in the lungs.[9][11] The study highlighted that TAS-115 was as effective as nintedanib at half the dose, suggesting superior potency in this preclinical setting.[15] Furthermore, TAS-115 treatment was associated with a reduction in inflammatory cells and pro-inflammatory/pro-fibrotic markers in the bronchoalveolar lavage (BAL) fluid.[15]
| Parameter | Nintedanib | This compound | Key Findings | Source |
| Primary Targets | PDGFR, FGFR, VEGFR | PDGFR, VEGFR, c-MET, c-FMS | TAS-115 has a broader target profile, including key immune cell receptor c-FMS. | [3][9][10] |
| In Vitro Potency | Inhibits PDGFR & c-FMS | 3- to 10-fold higher inhibition of PDGFR & c-FMS vs. Nintedanib | TAS-115 demonstrates superior potency against shared and unique targets in vitro. | [9][16] |
| In Vivo Efficacy (Bleomycin Model) | Reduces fibrosis and collagen deposition. | Reduces fibrosis and collagen deposition. | TAS-115 was as effective as nintedanib at half the administered dose. | [9][15] |
| Effect on Inflammation | Demonstrates anti-inflammatory activity. | Attenuated lymphocyte numbers and pro-inflammatory cytokines in BAL fluid. | Both compounds modulate the inflammatory component of fibrosis. | [2][15] |
Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis Model
Reproducing these findings requires a robust and well-controlled experimental design. The following is a standardized protocol for inducing and assessing pulmonary fibrosis in mice.
Causality Behind Experimental Choices:
-
Animal Model: C57BL/6 mice are commonly used as they develop robust and reproducible fibrosis in response to bleomycin.
-
Bleomycin Administration: Intratracheal instillation ensures direct delivery to the lungs, providing a more consistent and localized injury compared to other routes.
-
Time Points: Analysis at Day 7 typically captures the peak inflammatory phase, while Days 14 and 21 are characteristic of the established fibrotic phase.[14]
-
Endpoints: A combination of histological scoring (Ashcroft score), biochemical analysis of collagen (hydroxyproline assay), and molecular analysis (gene/protein expression) provides a comprehensive assessment of fibrosis.
Step-by-Step Methodology
-
Animal Acclimatization: House 8-10 week old male C57BL/6 mice in a controlled environment for at least one week prior to the experiment.
-
Anesthesia: Anesthetize mice using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation).
-
Bleomycin Instillation:
-
Place the anesthetized mouse in a supine position on a surgical board.
-
Make a small midline incision in the neck to expose the trachea.
-
Using a 30-gauge needle, carefully instill a single dose of bleomycin sulfate (typically 1.5 - 3.0 U/kg) dissolved in 50 µL of sterile saline directly into the trachea.
-
The control group receives 50 µL of sterile saline only.
-
Suture the incision and allow the mouse to recover on a warming pad.
-
-
Drug Administration:
-
Prepare this compound and nintedanib in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Begin daily oral gavage of the compounds (and vehicle for the control group) at the desired doses (e.g., Nintedanib at 60 mg/kg, TAS-115 at 30 mg/kg) starting from Day 1 post-bleomycin instillation until the end of the experiment.
-
-
Sacrifice and Tissue Collection:
-
On Day 14 or 21, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by flushing the lungs with sterile saline to collect cells and fluid for inflammatory analysis.
-
Perfuse the lungs with saline via the right ventricle to remove blood.
-
-
Endpoint Analysis:
-
Histology: Inflate and fix the left lung lobe in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Masson's Trichrome to visualize collagen deposition. Score fibrosis severity using the Ashcroft scoring system.
-
Biochemistry: Homogenize the right lung lobes and use an aliquot for a hydroxyproline assay to quantify total collagen content.
-
Molecular Analysis: Use remaining lung homogenates for RNA extraction (for qPCR analysis of fibrotic markers like Col1a1, Acta2) or protein extraction (for Western blot analysis of signaling proteins).
-
Discussion and Future Perspectives
The preclinical data presents a compelling case for TAS-115 as a potent anti-fibrotic agent. Its superior in vitro potency and comparable in vivo efficacy at a lower dose than nintedanib suggest it may offer a therapeutic advantage.[9][15] The unique targeting of the c-FMS receptor on macrophages is particularly noteworthy, as it addresses the inflammatory component of fibrosis more directly than TKIs that primarily target fibroblast-related receptors.[9][15]
While the bleomycin model is an indispensable tool, it is an acute injury model and does not fully recapitulate the chronic, progressive nature of human IPF. Future preclinical studies should consider other models, such as silica-induced fibrosis or models involving genetically modified animals, to further validate these findings.
Phase 2 clinical trial results for TAS-115 have shown it was effective in slowing the decline of FVC in IPF patients, including those previously treated with pirfenidone or nintedanib, with a manageable safety profile.[17][18] These promising clinical findings, supported by the strong preclinical evidence, position TAS-115 as a significant candidate for the future treatment of pulmonary fibrosis, potentially offering a new mechanism of action to complement or surpass existing therapies.
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A Senior Application Scientist’s Guide to In Vivo Target Engagement Validation for TAS-115 Mesylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Efficacy—Confirming the Mechanism of TAS-115 In Vivo
TAS-115 (Pamufetinib) is a potent, orally administered, multi-kinase inhibitor designed to dually target hepatocyte growth factor receptor (c-MET) and vascular endothelial growth factor receptors (VEGFRs) in an ATP-competitive manner.[1][2][3] Preclinical data highlight its significant anti-tumor properties, often coupled with a more favorable tolerability profile compared to other multi-kinase inhibitors like sunitinib or cabozantinib.[1][4][5][6] While observing tumor growth inhibition in xenograft models is a critical endpoint, it is fundamentally a lagging indicator of efficacy. For drug development professionals, a more pressing question must be answered: "Is the observed anti-tumor effect a direct result of the drug hitting its intended targets in a live, complex biological system?"
This is the essence of in vivo target engagement validation. It provides the mechanistic link between pharmacokinetics (drug exposure) and pharmacodynamics (biological effect), offering crucial proof-of-concept and guiding dose selection for clinical trials.[7] This guide provides a framework for designing and executing robust in vivo studies to validate the target engagement of TAS-115, focusing on scientifically sound, self-validating experimental systems.
The Dual Targets of TAS-115: A Simplified Signaling Overview
TAS-115 exerts its anti-tumor effects by simultaneously blocking two critical oncogenic signaling pathways. Understanding this dual action is paramount to designing a comprehensive validation strategy.
-
The HGF/c-MET Axis: The c-MET receptor tyrosine kinase, when activated by its ligand HGF, triggers downstream pathways like PI3K/AKT and RAS/ERK, promoting cell proliferation, survival, and invasion.[8] Aberrant c-MET signaling is a known driver in numerous cancers.[9]
-
The VEGF/VEGFR Axis: VEGFRs, particularly VEGFR2, are pivotal for angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[10][11]
By inhibiting both pathways, TAS-115 aims to deliver a "one-two punch": directly inhibiting tumor cell growth and survival while simultaneously cutting off the tumor's blood supply.
Figure 1: Simplified signaling overview of TAS-115's dual inhibitory action.
Part 1: Validating c-MET Engagement in Tumor Tissue
The most direct pharmacodynamic (PD) biomarker for a kinase inhibitor is the phosphorylation status of its target.[12] Therefore, the primary goal is to demonstrate that TAS-115 administration leads to a dose-dependent decrease in phosphorylated c-MET (p-MET) in tumor tissue.
Experimental Approach: Tumor Xenograft Pharmacodynamic Study
This workflow forms the backbone of the in vivo validation. It is designed to correlate drug dose and exposure with target modulation over time.
Figure 2: General experimental workflow for a pharmacodynamic biomarker study.
Methodology 1: Western Blot for Phospho-Protein Analysis
Causality: Western blotting provides a semi-quantitative assessment of protein phosphorylation levels across the entire tumor lysate, offering a robust snapshot of pathway inhibition. It serves as the workhorse for initial PD studies.
Detailed Protocol:
-
Model Selection: Utilize a human cancer cell line with known c-MET amplification or dependency (e.g., GTL-16 gastric carcinoma) to establish subcutaneous xenografts in athymic nude mice.[12] This ensures the target is active and provides a clear signal to inhibit.
-
Dosing and Sample Collection: Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle, 10 mg/kg TAS-115, 30 mg/kg TAS-115).
-
Rationale: Doses should bracket the anticipated efficacious exposure based on prior studies.[1]
-
Administer a single oral dose of TAS-115 mesylate.
-
At specified time points post-dose (e.g., 2, 8, 24 hours), euthanize cohorts of mice (n=3-5 per time point) and immediately harvest tumors.
-
Snap-freeze tumors in liquid nitrogen. This is a critical step to preserve the phosphorylation state of proteins by halting kinase and phosphatase activity.
-
-
Lysate Preparation: Homogenize frozen tumor samples in a lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA). This is essential for equal loading on the gel.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phospho-MET (e.g., p-MET Tyr1234/1235).
-
After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop with an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Self-Validation System:
-
Strip the membrane and re-probe for Total c-MET . This is non-negotiable. It confirms that any decrease in the p-MET signal is due to inhibition of phosphorylation, not a reduction in the total amount of receptor protein.
-
Further validate by probing for downstream effectors like p-AKT and p-ERK . Concordant inhibition of these markers strengthens the evidence of on-target pathway modulation.
-
Part 2: Validating VEGFR Engagement and Angiogenesis Inhibition
Validating VEGFR engagement involves assessing both the direct phosphorylation of the receptor and the downstream physiological consequences—namely, the inhibition of angiogenesis.
Methodology 2: Immunohistochemistry (IHC) for In-Situ Analysis
Causality: While Western blotting averages the signal from the entire tumor, IHC provides spatial context, revealing which cells within the tumor microenvironment are affected. It is invaluable for assessing angiogenesis, which is a structural change.
Detailed Protocol:
-
Sample Preparation: Use tumors collected from the same PD study described above. Instead of snap-freezing, fix tumors in 10% neutral buffered formalin for 24 hours, then embed in paraffin (FFPE blocks).
-
Sectioning: Cut 4-5 µm sections and mount on charged slides.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., citrate buffer pH 6.0) to unmask the epitopes.
-
Staining for p-VEGFR2:
-
Block endogenous peroxidases and non-specific binding sites.
-
Incubate with a primary antibody against phospho-VEGFR2 (p-VEGFR2 Tyr1175). The signal should be localized to tumor-associated endothelial cells.
-
Follow with a polymer-based detection system and visualize with a chromogen like DAB.
-
-
Staining for Microvessel Density (MVD):
-
Rationale: The most reliable downstream indicator of anti-VEGFR activity is a reduction in the tumor's blood supply.[4]
-
Use an antibody against CD31 (PECAM-1) , a marker for endothelial cells.
-
Counterstain with hematoxylin.
-
-
Image Analysis:
-
Capture multiple high-power fields per tumor section.
-
Quantify p-VEGFR2 staining using a scoring system (e.g., H-score).
-
For MVD, count the number of CD31-positive vessels per field. A significant reduction in MVD in TAS-115-treated groups compared to vehicle provides powerful evidence of a biological response to target engagement.
-
Methodology 3: Analysis of Circulating Biomarkers
Causality: Changes in circulating proteins related to the VEGF pathway can serve as minimally invasive, systemic PD biomarkers. This approach is highly translatable to clinical settings.[11][13]
Detailed Protocol:
-
Sample Collection: From the same PD study, collect whole blood via cardiac puncture at the time of euthanasia into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood at ~1,500 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C.
-
ELISA Analysis:
-
Soluble VEGFR2 (sVEGFR2): Measure plasma sVEGFR2 levels using a validated ELISA kit.
-
VEGF-A: Measure plasma VEGF-A levels.
-
Expected Result: Paradoxically, potent VEGFR inhibitors often cause a compensatory increase in circulating VEGF-A, as the ligand is displaced from its now-blocked receptor.[11] This "rebound" is a strong indicator of target engagement.
-
-
-
Trustworthiness: The opposing dynamics of sVEGFR2 (decrease) and VEGF-A (increase) create a robust, self-validating biomarker signature for VEGFR inhibition.
Comparison of Validation Methodologies
No single method tells the whole story. A multi-pronged approach provides the most convincing evidence of target engagement.
| Methodology | Primary Target(s) | Information Provided | Advantages | Limitations |
| Western Blot | p-MET, p-VEGFR2, p-AKT, p-ERK | Semi-quantitative measure of pathway inhibition in bulk tumor tissue. | High throughput, robust, good for initial dose-response and time-course. | Lacks spatial information; susceptible to sampling bias from heterogeneous tumors. |
| IHC / IF | p-MET, p-VEGFR2, CD31, Ki-67 | In-situ, spatial localization of target inhibition and downstream effects (MVD, proliferation). | Visualizes effect in specific cell types (e.g., endothelium); assesses tissue architecture. | Quantification can be complex; lower throughput than Western blot. |
| Circulating Biomarkers (ELISA) | VEGFR pathway activity | Systemic, minimally invasive readout of target engagement. | Highly clinically translatable; allows for repeat sampling in some models. | Indirect measure; may not reflect target inhibition within the tumor microenvironment.[11] |
Comparative Context: TAS-115 vs. Other Multi-Kinase Inhibitors
Validating target engagement for TAS-115 is also about differentiation. Preclinical studies suggest TAS-115 has a wider therapeutic window than compounds like sunitinib or cabozantinib.[1][4][6] A key experimental goal is to demonstrate that TAS-115 achieves profound and sustained target inhibition at doses that are better tolerated.
-
Experimental Design: In a head-to-head study, include arms with a comparator compound (e.g., cabozantinib) dosed at its maximum tolerated dose (MTD).
-
Endpoints: Compare the magnitude and duration of p-MET/p-VEGFR2 inhibition alongside animal body weight and clinical signs of toxicity.
-
Hypothesis: TAS-115 will demonstrate comparable or superior target inhibition at doses that result in significantly less body weight loss, demonstrating a favorable safety/efficacy profile rooted in its specific kinase selectivity.[5]
Conclusion
Validating the in vivo target engagement of this compound is a critical, multi-faceted process that moves beyond simple efficacy readouts. By employing a combination of western blotting for robust pathway analysis, immunohistochemistry for spatial and physiological context, and circulating biomarkers for a systemic and translatable perspective, researchers can build a compelling, data-driven narrative. This narrative must demonstrate not only that TAS-115 hits c-MET and VEGFR but that it does so in a dose-dependent manner that correlates with downstream anti-tumor and anti-angiogenic activity. This level of mechanistic rigor is indispensable for making informed decisions and successfully advancing promising therapeutics like TAS-115 to the clinic.
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A Researcher's Guide to Validating c-Met Phosphorylation Inhibition: A Comparative Analysis of TAS-115 Mesylate
In the landscape of targeted oncology, the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase stands out as a pivotal mediator of tumor growth, invasion, and metastasis.[1][2] Its dysregulation is a known driver in numerous cancers, making it a high-value target for therapeutic intervention.[1][2] TAS-115 mesylate (also known as Pamufetinib) has emerged as a potent oral multi-kinase inhibitor targeting c-Met, VEGFR, FMS, and PDGFR.[3][4][5]
This guide provides a comprehensive framework for researchers to independently validate the inhibitory effect of TAS-115 on c-Met phosphorylation. We will delve into the causality behind experimental choices, present a detailed protocol for a self-validating Western blot assay, and objectively compare the performance of TAS-115 against other established c-Met inhibitors, Crizotinib and Cabozantinib.
The c-Met Signaling Cascade: The "Why" of Phosphorylation Validation
The binding of hepatocyte growth factor (HGF) to the c-Met receptor triggers its dimerization and subsequent autophosphorylation at key tyrosine residues (specifically Tyr1234/1235) within the kinase domain.[6] This phosphorylation event is the critical switch that activates downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, which are instrumental in promoting cell proliferation, survival, and motility.[5][6]
Therefore, directly measuring the phosphorylation status of c-Met is the most direct and reliable method to confirm the on-target activity of an inhibitor like TAS-115. A successful inhibitor will block this initial autophosphorylation, effectively shutting down the entire downstream signaling cascade.
Diagram: The c-Met Signaling Pathway and Inhibition by TAS-115
Caption: The HGF/c-Met signaling pathway and the inhibitory action of TAS-115.
Experimental Validation: A Step-by-Step Protocol
This protocol is designed to be a self-validating system, incorporating essential controls to ensure the trustworthiness of the results.
Materials and Reagents
-
Cell Line: A cell line with high endogenous c-Met expression is crucial for a robust signal. Non-small cell lung cancer (NSCLC) cell lines like H441 or H1993 are excellent candidates.[7][8] Alternatively, HEK293 cells stably over-expressing human c-Met can be used.[9]
-
c-Met Inhibitors: this compound, Crizotinib, Cabozantinib.
-
Recombinant Human HGF: To stimulate the pathway and create a positive control.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. The inclusion of phosphatase inhibitors is non-negotiable, as they prevent the removal of phosphate groups from c-Met, preserving its phosphorylation state for analysis.
-
Primary Antibodies:
-
Rabbit anti-phospho-c-Met (Tyr1234/1235)
-
Rabbit anti-total c-Met
-
Mouse anti-β-actin (as a loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is preferred over non-fat milk for phosphoprotein analysis because milk contains casein, a phosphoprotein that can increase background noise.[10]
-
SDS-PAGE and Western Blotting reagents and equipment.
Experimental Workflow
Diagram: Comparative Workflow for c-Met Inhibition
Caption: Workflow for comparing the effects of TAS-115 and other inhibitors.
Detailed Methodology
-
Cell Culture and Starvation: Seed H441 cells in 6-well plates and grow to 70-80% confluency. The day before the experiment, replace the growth medium with serum-free medium and incubate for 18-24 hours. This starvation step is critical to reduce basal levels of receptor tyrosine kinase activity, ensuring a clean baseline for HGF stimulation.
-
Inhibitor Treatment: Prepare stock solutions of TAS-115, Crizotinib, and Cabozantinib in DMSO. Pre-treat the starved cells with the inhibitors at various concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM) or with a vehicle control (DMSO) for 2 hours.
-
HGF Stimulation: Following inhibitor pre-treatment, stimulate the cells with recombinant human HGF (e.g., 50 ng/mL) for 15 minutes at 37°C. This short, potent stimulation ensures a robust and measurable phosphorylation of c-Met in control cells. Include a non-stimulated control to observe basal phosphorylation levels.
-
Cell Lysis: Immediately after stimulation, place the plates on ice and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well. Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifuging at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. This is essential for equal loading of protein in the subsequent steps.
-
Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in SDS-PAGE sample buffer.[11]
-
Separate the proteins on an 8% SDS-polyacrylamide gel.[11]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against phospho-c-Met (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:10,000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash three times with TBST.
-
Visualize the bands using an ECL detection system.
-
-
Stripping and Re-probing: To ensure accurate comparison, the same membrane should be stripped of the phospho-c-Met antibody and re-probed for total c-Met and then for β-actin. This controls for any variations in protein loading and confirms that the observed decrease in the phospho-c-Met signal is due to inhibition, not a decrease in the total amount of c-Met protein.
Comparative Analysis: TAS-115 vs. The Alternatives
To provide a clear comparison, we will evaluate TAS-115 alongside Crizotinib and Cabozantinib, two widely recognized c-Met inhibitors.
-
Crizotinib: A potent inhibitor of ALK, ROS1, and c-Met receptor tyrosine kinases.[12][13][14] It functions as an ATP-competitive small molecule inhibitor.[15]
-
Cabozantinib: A multi-kinase inhibitor that targets c-Met, VEGFRs, AXL, and RET.[16][17][18] Its action against multiple pathways makes it a potent anti-angiogenic and anti-metastatic agent.[17][19]
Quantitative Data Comparison
The following table summarizes the reported in vitro potencies (IC50) of these inhibitors against the c-Met kinase. Lower values indicate higher potency.
| Inhibitor | Target Kinases | c-Met Kinase IC50 (nM) | Reference |
| TAS-115 | c-Met, VEGFRs, FMS, PDGFR | ~10 | [20] |
| Crizotinib | c-Met, ALK, ROS1 | 11 (cell-based) | [1] |
| Cabozantinib | c-Met, VEGFRs, AXL, RET | ~4 | [16][17][18] |
Note: IC50 values can vary depending on the specific assay conditions and should be determined empirically under your experimental conditions for a direct comparison.
Interpreting the Results
A successful experiment will show a strong band for phospho-c-Met in the HGF-stimulated, vehicle-treated sample. In the inhibitor-treated samples, the intensity of this band should decrease in a dose-dependent manner. The total c-Met and β-actin bands should remain consistent across all lanes, confirming equal protein loading and the specific action of the inhibitors on phosphorylation.
By quantifying the band intensities (p-c-Met normalized to total c-Met), you can calculate the IC50 value for each compound, providing a robust, quantitative measure of their relative potency in your chosen cellular model.
Conclusion
Validating the effect of a kinase inhibitor on its target is a cornerstone of preclinical drug development. This guide provides a scientifically rigorous and logically structured approach to assess the inhibitory effect of this compound on c-Met phosphorylation. By employing the detailed, self-validating protocol and comparing it against established benchmarks like Crizotinib and Cabozantinib, researchers can generate high-quality, trustworthy data. Preclinical studies indicate that TAS-115 is a highly potent and selective dual inhibitor of c-Met and VEGFRs, with a potentially safer profile that may position it as a promising therapeutic agent for human cancers.[20] This framework empowers researchers to independently verify such claims and contribute to the comprehensive evaluation of this next-generation targeted therapy.
References
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Yoo, C., et al. (2020). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Investigational New Drugs, 38(4), 1175–1185. [Link]
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Drillisch, K. M., & Rixe, O. (2017). Cabozantinib: Mechanism of action, efficacy and indications. Bulletin du Cancer, 104(5), 458-464. [Link]
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Kazandjian, D., et al. (2014). Crizotinib: A comprehensive review. Oncology, 28(7), 623-630. [Link]
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Patsnap. (2025). What is the mechanism of action of Cabozantinib?. Patsnap Synapse. [Link]
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CancerNetwork. (2012). Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. CancerNetwork. [Link]
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Bocanegra, M., & Carr, B. I. (2023). Cabozantinib: mechanism of action, pharmacokinetics and clinical applications. Journal of Clinical and Translational Hepatology, 11(4), 934-944. [Link]
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Tan, W., & Zhang, W. (2013). Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer. Journal of Cancer, 4(2), 119–125. [Link]
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Patsnap. (2024). Harnessing the Therapeutic Potential of TAS-115: A Dual c-Met and VEGFRs Inhibitor with Enhanced Safety Profile. Patsnap Synapse. [Link]
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Welsh, J. W., et al. (2012). Higher levels of c-Met expression and phosphorylation identify cell lines with increased sensitivity to AMG-458, a novel selective c-Met inhibitor with radiosensitizing effects. International Journal of Radiation Oncology, Biology, Physics, 84(4), e525-e531. [Link]
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Patsnap. (2024). What is the mechanism of Crizotinib?. Patsnap Synapse. [Link]
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ResearchGate. (n.d.). Mechanism of action of cabozantinib. ResearchGate. [Link]
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Patsnap. (2024). What are c-Met inhibitors and how do they work?. Patsnap Synapse. [Link]
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Song, Z., et al. (2014). Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer. Cancer Letters, 351(1), 137-144. [Link]
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Naka, N., et al. (2017). Therapeutic potential of TAS-115 via c-MET and PDGFRα signal inhibition for synovial sarcoma. BMC Cancer, 17(1), 343. [Link]
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Naito, Y., et al. (2019). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Investigational New Drugs, 38(4), 1175-1185. [Link]
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Ma, P. C., et al. (2005). Functional Expression and Mutations of c-Met and Its Therapeutic Inhibition with SU11274 and Small Interfering RNA in Non–Small Cell Lung Cancer. Cancer Research, 65(4), 1479-1488. [Link]
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ResearchGate. (2016). What are the optimal conditions to see phospho-c-MET protein expression on a Western blot?. ResearchGate. [Link]
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Naka, N., et al. (2017). Therapeutic potential of TAS-115 via c-MET and PDGFRα signal inhibition for synovial sarcoma. BMC Cancer, 17, 343. [Link]
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head-to-head comparison of TAS-115 mesylate with other TKIs
An In-Depth Comparative Analysis of TAS-115 Mesylate and Other Tyrosine Kinase Inhibitors
Introduction
In the landscape of targeted cancer therapy, tyrosine kinase inhibitors (TKIs) have revolutionized treatment paradigms by targeting specific molecular drivers of oncogenesis. TAS-115 (also known as Pamufetinib) is an oral multi-kinase inhibitor developed by Taiho Pharmaceutical that has shown promise in preclinical and clinical studies.[1][2] This guide provides a detailed head-to-head comparison of TAS-115 with other prominent TKIs that share overlapping targets, namely cabozantinib, crizotinib, and capmatinib. By examining their kinase inhibition profiles, preclinical efficacy, and available clinical data, this document aims to offer researchers, scientists, and drug development professionals a clear perspective on the potential therapeutic standing of TAS-115.
Mechanism of Action and Target Profile of TAS-115
TAS-115 is an ATP-competitive multi-kinase inhibitor with a distinct target profile.[2] Its primary mechanism involves the dual inhibition of the hepatocyte growth factor receptor (MET) and the vascular endothelial growth factor receptor (VEGFR), two critical pathways involved in tumor angiogenesis, proliferation, invasion, and metastasis.[3][4]
Key targets of TAS-115 include:
-
MET (c-Met): A receptor tyrosine kinase whose aberrant activation (through mutation, amplification, or overexpression) drives tumor growth and resistance to other therapies.
-
VEGFRs: Essential mediators of angiogenesis, the process of forming new blood vessels that supply tumors with nutrients and oxygen.[2]
-
Other Significant Kinases: TAS-115 also demonstrates inhibitory activity against a panel of other kinases, including Platelet-Derived Growth Factor Receptors (PDGFR), Feline McDonough Sarcoma oncogene (FMS, or CSF-1R), AXL, c-Kit, and Src.[1][2] This broader activity may contribute to its efficacy in complex tumor microenvironments, such as those found in bone metastases.[4][5]
The following diagram illustrates the primary signaling pathways targeted by TAS-115.
Comparator Tyrosine Kinase Inhibitors
For a robust comparison, three TKIs with overlapping but distinct target profiles were selected:
-
Cabozantinib: A potent inhibitor of MET, VEGFR2, AXL, and RET.[6][7] It is known for its broad activity in various solid tumors and its impact on the tumor microenvironment.[8][9]
-
Crizotinib: Initially developed as a MET inhibitor, it is most widely used as a powerful inhibitor of ALK and ROS1 fusion proteins in non-small cell lung cancer (NSCLC).[10][11][12] Its activity against MET remains a key feature.[13]
-
Capmatinib: A highly selective MET inhibitor approved for NSCLC harboring MET exon 14 skipping mutations.[14][15] Its focused activity provides a useful contrast to the multi-kinase profile of TAS-115.[16]
Head-to-Head Comparison: Experimental Data
Biochemical Assays: Kinase Inhibition Profiles
The potency of a TKI is fundamentally defined by its ability to inhibit the enzymatic activity of its target kinases, typically measured as the half-maximal inhibitory concentration (IC50).
| Kinase Target | TAS-115 (IC50) | Cabozantinib (IC50) | Crizotinib (IC50) | Capmatinib (IC50) |
| MET | 32 nM[17] | ~4 nM | ~11 nM | ~0.13 nM |
| VEGFR2 | 30 nM[17] | ~0.035 nM | >100 nM | >10,000 nM |
| ALK | Not a primary target | Not a primary target | ~24 nM | Not a primary target |
| ROS1 | Not a primary target | Inhibits[6] | ~1.7 nM | Not a primary target |
| AXL | Inhibits (<1 µM)[2] | Inhibits (<10 nM) | Not a primary target | Not a primary target |
| PDGFRβ | Inhibits (<1 µM)[2] | ~12 nM | Not a primary target | Not a primary target |
| c-Kit | Inhibits (<1 µM)[2] | ~4.6 nM | Not a primary target | Not a primary target |
Note: IC50 values are compiled from various sources and assays; direct comparison should be made with caution. The primary sources for this table did not provide IC50 values for all comparator drugs against all listed kinases.
This biochemical data highlights that while TAS-115 is a potent dual inhibitor of MET and VEGFR2, other TKIs show higher potency against specific targets (e.g., Capmatinib for MET, Cabozantinib for VEGFR2). The unique value of TAS-115 lies in its balanced co-inhibition of these key pathways.
In Vitro Cellular Assays: Effects on Cell Growth
TAS-115 has demonstrated potent, selective inhibition of cell proliferation in cancer cell lines dependent on MET or VEGFR signaling. In one study, it was shown to inhibit MET-amplified tumor cells and VEGF-dependent endothelial cell growth.[4] Crucially, the growth inhibitory effect was reported to be 300- to 1000-fold weaker in cells that were not dependent on MET or VEGFR signaling, indicating high selectivity and minimal off-target effects at the cellular level.[4] This high degree of selectivity is associated with a better safety profile, as TAS-115 was found to induce less damage in various normal cells compared to other VEGFR inhibitors like sunitinib.[3]
In Vivo Preclinical Models: Antitumor Efficacy and Tolerability
Preclinical xenograft models are critical for evaluating a drug's therapeutic potential in a living system. TAS-115 has shown marked in vivo antitumor properties.[3]
A key study directly compared the efficacy of TAS-115 and cabozantinib in a mouse model of NSCLC bone metastasis (A549-luc-BM1 cell line).[4] The results are summarized below.
| Parameter | TAS-115 | Cabozantinib | Outcome |
| Tumor Growth | Significantly suppressed[4] | Inhibited tumor growth[4] | Both active, TAS-115 showed strong suppression. |
| Bone Disruption | Completely suppressed[4] | Partial effect[4] | TAS-115 demonstrated superior control of bone lesions. |
| Tolerability | No effect on body weight, even at doses 66-fold over the minimum effective dose[4] | Administered at Maximum Tolerated Dose (MTD)[4] | TAS-115 showed a significantly wider therapeutic window. |
Histopathological analysis from this study confirmed that TAS-115 treatment led to a decrease in Ki-67 positive (proliferating) cells, a reduction in CD31-positive blood vessels (anti-angiogenic effect), and a decrease in tumor-induced osteoclasts in the bone.[4] These findings suggest that TAS-115's dual inhibition of MET and VEGFR, combined with its favorable tolerability, allows for sustained, effective dosing that can control both tumor growth and its pathological effects on surrounding tissue.[3]
Clinical Development and Safety Profile
TAS-115 has been evaluated in Phase I and II clinical trials for various indications, including advanced solid tumors, osteosarcoma, castration-resistant prostate cancer (CRPC) with bone metastases, and idiopathic pulmonary fibrosis.[5][18][19][20]
-
Safety and Tolerability: Across studies, TAS-115 has demonstrated a manageable safety profile.[19][20] In a Phase I study in patients with advanced solid tumors, the maximum tolerated dose (MTD) was determined to be 650 mg administered once daily on a 5-days-on/2-days-off schedule.[2] Common treatment-related adverse events (Grade ≥ 3) included neutrophil count decrease, platelet count decrease, and increased aspartate aminotransferase.[19]
-
Efficacy: While no complete or partial responses were observed in an expansion cohort for osteosarcoma, stable disease was achieved in 50% of patients, with some achieving long-term disease control for over a year.[19] In CRPC patients with bone metastases, TAS-115 showed signs of anti-tumor activity.[5] These results suggest TAS-115 is a promising agent, particularly for cancers involving bone disruption.
Discussion and Future Perspectives
The preclinical and clinical data available for TAS-115 position it as a unique multi-kinase inhibitor with a highly favorable tolerability profile.
-
Key Differentiator: The most significant advantage of TAS-115 appears to be its wide therapeutic window.[4] Preclinical data suggests it can be administered at highly effective doses without the toxicity that limits other multi-kinase inhibitors, potentially allowing for more sustained pathway inhibition and better long-term outcomes.[3]
-
Therapeutic Niche: The potent, dual inhibition of MET and VEGFR, combined with activity against kinases like FMS (CSF-1R), makes TAS-115 particularly well-suited for tumors where angiogenesis, MET signaling, and the tumor microenvironment (especially in bone) are critical drivers. This is supported by promising signals in osteosarcoma and prostate cancer bone metastases.[5][19]
-
Comparison Summary:
-
vs. Cabozantinib: TAS-115 may offer superior tolerability and potentially better control of bone lesions, though cabozantinib may have higher potency against individual kinases like VEGFR2.[4]
-
vs. Crizotinib: Crizotinib is highly specialized for ALK/ROS1-driven cancers. TAS-115 offers a much broader spectrum of activity, making it applicable to a different set of tumors defined by MET and/or VEGF dependency rather than specific fusion genes.
-
vs. Capmatinib: Capmatinib is a "sharpshooter" for MET-mutated cancers. TAS-115 is a "multi-tool," addressing MET alongside angiogenesis and other pathways. The choice between them would depend entirely on the tumor's specific genetic drivers.
-
Methodologies and Experimental Protocols
In Vivo Xenograft Model for Bone Metastasis
This protocol describes a general workflow for evaluating the efficacy of TKIs in a preclinical bone metastasis model, based on methodologies cited in the literature.[4]
Step-by-Step Protocol:
-
Cell Preparation: Luciferase-expressing human cancer cells (e.g., A549-luc-BM1) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are anesthetized. A suspension of cancer cells is injected directly into the tibial bone marrow cavity.
-
Tumor Engraftment: Tumor growth is monitored non-invasively using bioluminescence imaging (BLI) on a weekly basis.
-
Randomization and Dosing: Once tumors reach a predetermined size, mice are randomized into treatment groups (e.g., Vehicle control, TAS-115, comparator TKI). Drugs are administered orally, typically once daily.
-
Efficacy and Tolerability Monitoring: Throughout the study, tumor burden is measured via BLI. Animal body weight and general health are monitored as indicators of drug toxicity.
-
-
Micro-computed Tomography (μCT): Excised tibiae are scanned to quantitatively assess bone volume, lesion area, and overall bone destruction.
-
Histopathology: Tibiae are fixed, decalcified, and sectioned. Immunohistochemical staining is performed for markers of proliferation (Ki-67), angiogenesis (CD31), and osteoclast activity (TRAP staining).
-
Kinase Inhibition Assay (Biochemical)
This protocol outlines a general method for determining the IC50 of an inhibitor against a recombinant kinase.
-
Reagents: Prepare recombinant kinase enzyme, appropriate substrate (e.g., a peptide), ATP, and the test inhibitor (TAS-115) at various concentrations.
-
Reaction Setup: In a microplate, combine the kinase, substrate, and inhibitor in a suitable reaction buffer.
-
Initiation: Start the kinase reaction by adding a defined concentration of ATP (often at the Km value). Incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using methods like ELISA with a phospho-specific antibody or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
References
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Taiho Pharmaceutical Co., Ltd. (2024). Product Pipeline. [Link][21]
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Fujita, H., et al. (2013). The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile. Molecular Cancer Therapeutics. [Link][3]
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Nishina, T., et al. (2019). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Investigational New Drugs. [Link][2]
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Matsubara, N., et al. (2021). A Phase II, Randomized, Open-Label, Multi-arm Study of TAS-115 for Castration-Resistant Prostate Cancer Patients With Bone Metastases. Clinical Genitourinary Cancer. [Link][5]
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Kato, T., et al. (2015). TAS-115, a potent MET/VEGFRs-targeted kinase inhibitor with high tolerability, to suppress NSCLC-driven bone disruption. Journal of Clinical Oncology. [Link][4]
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Tanaka, K., et al. (2021). Efficacy and safety of TAS-115, a novel oral multi-kinase inhibitor, in osteosarcoma: an expansion cohort of a phase I study. Investigational New Drugs. [Link][19]
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Exelixis, Inc. (2024). CABOMETYX® (cabozantinib) Mechanism of Action. [Link][6]
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Ou, S. H. I. (2012). Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. Cancer Network. [Link][13]
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Clinicaltrials.eu. (2024). Capmatinib – Application in Therapy and Current Clinical Research. [Link][14]
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Drilon, A., et al. (2014). Crizotinib: A comprehensive review. PMC. [Link][10]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 25145656, Capmatinib. [Link][22]
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A Comparative Analysis of TAS-115 Mesylate and Pirfenidone for the Treatment of Idiopathic Pulmonary Fibrosis
A Technical Guide for Researchers and Drug Development Professionals
Idiopathic Pulmonary Fibrosis (IPF) remains a significant challenge in respiratory medicine, characterized by a relentless progression of lung scarring that leads to irreversible decline in respiratory function.[1] The therapeutic landscape for IPF has evolved with the approval of two antifibrotic agents, pirfenidone and nintedanib. However, the search for more effective and better-tolerated treatments is ongoing. This guide provides a detailed comparative analysis of the established therapy, pirfenidone, and an investigational agent, TAS-115 mesylate, offering insights into their mechanisms of action, preclinical efficacy, and clinical trial data to inform future research and development efforts.
Understanding the Pathogenic Landscape of Idiopathic Pulmonary Fibrosis
IPF is a complex disease driven by a dysregulated wound-healing response to recurrent alveolar epithelial injury. This process involves the activation and proliferation of fibroblasts and their differentiation into myofibroblasts, which are key effector cells responsible for the excessive deposition of extracellular matrix (ECM) components, primarily collagen.[1] Several key signaling pathways are implicated in this fibrotic cascade, with Transforming Growth Factor-beta (TGF-β) and Platelet-Derived Growth Factor (PDGF) playing central roles.[1]
Pirfenidone: A Multifaceted Inhibitor of Fibrosis
Pirfenidone is an orally available small molecule with well-documented anti-fibrotic, anti-inflammatory, and antioxidant properties.[2] While its precise mechanism of action is not fully elucidated, a primary mode of action is the inhibition of the pro-fibrotic cytokine TGF-β.[2]
Mechanism of Action: Targeting the TGF-β Signaling Pathway
The TGF-β signaling pathway is a critical driver of fibrosis. Upon binding to its receptor, TGF-β initiates a signaling cascade that leads to the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate the transcription of genes involved in fibrosis, including those for collagen and other ECM components. Pirfenidone has been shown to downregulate the production of TGF-β, thereby attenuating this pro-fibrotic signaling.[2]
Caption: Pirfenidone's inhibitory effect on the TGF-β signaling pathway.
This compound: A Multi-Kinase Inhibitor with Potent Antifibrotic Activity
TAS-115 is a novel, orally administered multi-kinase inhibitor that targets several receptor tyrosine kinases implicated in the pathogenesis of IPF.[1][3] Its primary targets include Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Colony-Stimulating Factor-1 Receptor (c-FMS).[1][3]
Mechanism of Action: Blocking Key Drivers of Fibroblast Activation
The PDGF signaling pathway is a potent stimulator of fibroblast proliferation and migration, two critical processes in the development of fibrosis.[1] By inhibiting PDGFR, TAS-115 directly interferes with these pro-fibrotic cellular activities. Furthermore, its inhibition of c-FMS is thought to modulate the activity of pro-fibrotic macrophages.[4]
Caption: TAS-115's inhibition of the PDGF receptor signaling pathway.
Preclinical Data: A Head-to-Head Look at Antifibrotic Efficacy
Direct preclinical comparisons between TAS-115 and pirfenidone are limited, with TAS-115 being more frequently compared to nintedanib. However, by examining their performance in similar experimental models, we can draw indirect comparisons. The bleomycin-induced pulmonary fibrosis model is a standard for evaluating potential antifibrotic agents.[5]
| Preclinical Model/Assay | Pirfenidone | This compound |
| Animal Model | Bleomycin-induced pulmonary fibrosis in mice and rats.[6][7] | Bleomycin-induced pulmonary fibrosis in mice.[1] |
| Key Findings | Significantly reduced lung hydroxyproline content (a marker of collagen deposition), decreased inflammation, and attenuated fibrotic lesions.[5][7][8] | Significantly inhibited the development of pulmonary fibrosis and collagen deposition.[1] Inhibitory effects on PDGFR and c-FMS were reported to be 3- to 10-fold higher than those of nintedanib.[4] |
| In Vitro Assays | Inhibited TGF-β1-induced fibroblast proliferation and differentiation.[9][10] | Inhibited PDGF-induced proliferation and migration of human lung fibroblasts.[4] |
Clinical Trials: Efficacy and Safety in IPF Patients
Both pirfenidone and TAS-115 have been evaluated in clinical trials for the treatment of IPF. Pirfenidone has undergone extensive phase 3 testing, leading to its approval, while TAS-115 has reported data from a phase 2 study.
Pirfenidone Clinical Trial Data
The efficacy of pirfenidone was established in three multinational phase 3 trials: the two CAPACITY studies (004 and 006) and the ASCEND trial.[11][12]
| Clinical Trial | Key Efficacy Endpoint | Results |
| CAPACITY (Pooled) | Change in percent predicted Forced Vital Capacity (%FVC) from baseline to week 72.[11] | Pirfenidone significantly reduced the mean decline in %FVC compared to placebo (-8.5% vs. -11.0%).[11] |
| ASCEND | Proportion of patients with a ≥10% decline in %FVC or death at 1 year.[12] | Pirfenidone reduced the proportion of patients meeting this endpoint by 43.8% compared to placebo.[12] |
Common Adverse Events: The most frequently reported adverse events with pirfenidone are gastrointestinal (nausea, dyspepsia) and skin-related (rash, photosensitivity).[11]
This compound Clinical Trial Data
An exploratory phase 2, open-label, single-arm study evaluated the efficacy and safety of TAS-115 in IPF patients, including those who had previously been treated with pirfenidone or nintedanib.[1][13]
| Clinical Trial | Key Efficacy Endpoint | Results |
| Phase 2 (JapicCTI-183898) | Difference in the slope of %FVC decline at Week 13 from baseline.[13] | TAS-115 treatment lowered the slope of the %FVC decline by a mean of 0.0750%/day.[13] Clinical response was observed in patients who had shown a %FVC decline with prior pirfenidone or nintedanib treatment.[14] |
Common Adverse Events: The most common treatment-related adverse events reported for TAS-115 were rash and eyelid edema.[1][14]
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section outlines the methodologies for key experiments used in the evaluation of these antifibrotic agents.
Bleomycin-Induced Pulmonary Fibrosis Model
Caption: Workflow for the bleomycin-induced pulmonary fibrosis model.
Methodology:
-
Induction of Fibrosis: C57BL/6 mice are anesthetized, and a single intratracheal instillation of bleomycin sulfate is administered to induce lung injury and subsequent fibrosis.[6]
-
Treatment Administration: Daily oral gavage of either pirfenidone, TAS-115, or vehicle control is initiated, typically on the same day or a few days after bleomycin administration.[6]
-
Endpoint Analysis: At a predetermined time point (e.g., 14 or 21 days), animals are euthanized. Lungs are harvested for analysis.
-
Histological Assessment: Lung tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammation and cellular infiltration, and Masson's trichrome or Sirius red to visualize and quantify collagen deposition.[15][16]
-
Collagen Quantification: A portion of the lung tissue is homogenized and hydrolyzed to measure the hydroxyproline content, which is a quantitative biochemical marker of total collagen.[6]
Fibroblast Proliferation Assay
Methodology:
-
Cell Culture: Human lung fibroblasts (e.g., MRC-5) are cultured in appropriate media.
-
Stimulation: Cells are serum-starved and then stimulated with a pro-fibrotic agent (e.g., TGF-β1 for pirfenidone studies, PDGF-BB for TAS-115 studies) in the presence or absence of varying concentrations of the test compound.[10][17]
-
Proliferation Assessment: Cell proliferation is measured using methods such as the MTT assay, which quantifies metabolically active cells, or by direct cell counting.[9][10]
Fibroblast Migration Assay
Methodology:
-
Assay Setup: A transwell migration assay (Boyden chamber) or a scratch/wound healing assay is used. For the transwell assay, a porous membrane separates the upper and lower chambers.[18]
-
Cell Seeding: Fibroblasts are seeded in the upper chamber of the transwell insert.
-
Chemoattractant and Treatment: A chemoattractant (e.g., PDGF-BB) is placed in the lower chamber, and the test compound (TAS-115) is added to the upper chamber with the cells.[18]
-
Quantification of Migration: After a defined incubation period, the non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained, and counted under a microscope.[18]
Conclusion and Future Directions
Pirfenidone has established its role in the management of IPF by modestly slowing disease progression through its multifaceted anti-fibrotic and anti-inflammatory effects, primarily targeting the TGF-β pathway. This compound represents a promising next-generation therapeutic with a distinct mechanism of action, potently inhibiting key receptor tyrosine kinases like PDGFR that drive fibroblast activation.
The clinical data for TAS-115, although early-stage, suggests it may offer a benefit for patients who have not responded adequately to current therapies. A direct comparative clinical trial between TAS-115 and pirfenidone would be invaluable to definitively establish their relative efficacy and safety profiles. Furthermore, the distinct mechanisms of action of these two agents raise the possibility of combination therapy, which could potentially offer synergistic effects and a more profound impact on the progression of this devastating disease. Further research into biomarkers that can predict patient response to each of these targeted therapies will also be crucial in personalizing the treatment of IPF.
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Validating Biomarkers for TAS-115 Mesylate Response: A Comparative Guide for Researchers
In the landscape of precision oncology, the development of robust predictive and pharmacodynamic biomarkers is paramount to optimizing therapeutic strategies and patient outcomes. TAS-115 (also known as pamufetinib), a potent oral multi-kinase inhibitor targeting MET, VEGFR, FMS, and PDGFR, has shown promise in preclinical and early clinical studies.[1][2][3][4] This guide provides a comprehensive framework for researchers and drug development professionals on validating biomarkers to predict and monitor the response to TAS-115 mesylate. Drawing upon established methodologies for similar multi-kinase inhibitors, this document outlines a self-validating system for biomarker discovery and implementation.
The Rationale for Biomarker Validation with TAS-115
The multifaceted mechanism of action of TAS-115, simultaneously inhibiting key drivers of tumor growth, angiogenesis, and metastasis, necessitates a multi-pronged approach to biomarker validation.[3] The core objective is to identify patient populations most likely to benefit from TAS-115 and to monitor therapeutic efficacy in real-time. This guide will focus on validating both predictive biomarkers, which inform patient selection, and pharmacodynamic biomarkers, which provide early evidence of drug activity.
Key Signaling Pathways Targeted by TAS-115
To understand the basis for biomarker selection, it is crucial to visualize the signaling cascades inhibited by TAS-115.
Figure 1: Simplified signaling pathways inhibited by TAS-115.
Part 1: Predictive Biomarkers for Patient Selection
Predictive biomarkers are critical for identifying patients whose tumors harbor the specific molecular alterations that render them sensitive to TAS-115. For a multi-targeted inhibitor like TAS-115, a panel of biomarkers will likely be more informative than a single marker.
MET Pathway Alterations
Aberrant MET signaling is a key oncogenic driver in various cancers and a primary target of TAS-115.[5] The validation of MET alterations as predictive biomarkers is therefore a high priority.
-
Causality: Increased MET gene copy number can lead to overexpression of the MET receptor, ligand-independent activation, and constitutive downstream signaling, driving tumor growth and survival.[5][6]
-
Validation Strategy: A multi-platform approach is recommended to establish a robust and reproducible assay for detecting clinically relevant MET amplification.
| Biomarker Assay | Principle | Advantages | Disadvantages |
| Fluorescence in situ Hybridization (FISH) | Enumerates MET gene copies relative to a control centromeric probe (CEP7).[7][8] | Gold standard for assessing gene amplification; provides spatial context within the tumor. | Labor-intensive; subjective scoring can lead to inter-observer variability; may miss low-level amplification. |
| Next-Generation Sequencing (NGS) | Quantifies MET gene copy number by read depth analysis from a tumor DNA sample.[7][8][9] | High-throughput; can simultaneously detect other genomic alterations; provides quantitative copy number data. | Requires sophisticated bioinformatics pipelines; results can be affected by tumor purity and ploidy; no universally defined cut-off for clinical significance.[7][8] |
| Quantitative PCR (qPCR) | Measures the relative quantity of MET DNA compared to a reference gene. | Rapid and cost-effective. | Prone to false positives; less sensitive than FISH or NGS for detecting focal amplification. |
| Droplet Digital PCR (ddPCR) | Partitions the sample into thousands of droplets for absolute quantification of target DNA molecules.[10] | High sensitivity and precision; can detect low-frequency amplifications. | Limited throughput compared to NGS; requires specialized equipment. |
Experimental Protocol: Cross-Platform Validation of MET Amplification
-
Sample Cohort: Select a cohort of well-characterized tumor samples (formalin-fixed paraffin-embedded [FFPE] tissue) with a range of suspected MET amplification levels based on preliminary screening.
-
FISH Analysis:
-
Perform dual-color FISH using probes for the MET locus and CEP7.
-
Define amplification criteria (e.g., MET/CEP7 ratio ≥ 2.0).
-
Have at least two independent pathologists score the slides to assess inter-observer concordance.
-
-
NGS Analysis:
-
ddPCR Analysis:
-
Design and validate ddPCR assays for MET and a reference gene.
-
Analyze DNA from the same samples to determine the MET copy number.
-
Compare the quantitative results with both FISH and NGS data.
-
-
Data Analysis and Interpretation:
-
Assess the concordance between the different platforms.
-
Determine the sensitivity and specificity of NGS and ddPCR using FISH as the reference standard.
-
Establish a validated cut-off for MET amplification based on the platform that will be used for patient screening in clinical trials.
-
Figure 2: Workflow for cross-platform validation of MET amplification.
-
Causality: Mutations that lead to the skipping of MET exon 14 result in a truncated protein with impaired degradation, leading to prolonged MET signaling.[11] This is a known oncogenic driver in several cancers.
-
Validation Strategy: RNA-based assays are generally more sensitive for detecting exon 14 skipping events.[1]
| Biomarker Assay | Principle | Advantages | Disadvantages |
| Reverse Transcription PCR (RT-PCR) | Amplifies the specific mRNA transcript lacking exon 14.[12] | Highly sensitive and specific for the target transcript. | May not detect all variants leading to skipping; requires high-quality RNA. |
| RNA-based Next-Generation Sequencing (RNA-Seq) | Sequences the entire transcriptome, allowing for the detection of the exon 13-15 fusion transcript.[1] | Can detect all forms of exon 14 skipping; provides information on other gene expression changes. | More complex workflow and data analysis compared to RT-PCR. |
| DNA-based Next-Generation Sequencing (NGS) | Detects mutations in the splice sites flanking exon 14.[1] | Can be performed on the same DNA sample used for copy number analysis. | May miss some mutations that cause skipping and can have lower sensitivity than RNA-based methods.[1] |
Experimental Protocol: Validation of MET Exon 14 Skipping Mutation Detection
-
Sample Cohort: Utilize a cohort of tumor samples with known or suspected MET exon 14 skipping mutations.
-
RNA Extraction: Extract high-quality RNA from FFPE tissue.
-
RT-PCR Analysis:
-
Design and validate primers that specifically amplify the exon 13-15 junction.
-
Run RT-PCR and confirm the product by sequencing.
-
-
RNA-Seq Analysis:
-
Perform RNA sequencing and use a bioinformatics pipeline to identify reads spanning the exon 13-15 junction.
-
-
DNA-based NGS:
-
Analyze DNA from the same samples for mutations in the splice donor and acceptor sites of exon 14.
-
-
Comparison and Validation:
-
Compare the results from all three methods to determine the most sensitive and specific assay for routine clinical use. RNA-based methods are expected to be superior.[1]
-
Circulating Tumor DNA (ctDNA)
-
Causality: ctDNA shed from tumor cells into the bloodstream can be analyzed for the same genomic alterations found in the tumor tissue, offering a non-invasive method for biomarker assessment.[13][14]
-
Validation Strategy: The sensitivity of ctDNA assays for detecting MET amplification and mutations must be rigorously validated against tissue-based methods.
Experimental Protocol: Validation of ctDNA for MET Alteration Detection
-
Paired Samples: Collect matched tumor tissue and plasma samples from a cohort of patients.
-
Tissue Analysis: Analyze the tumor tissue for MET amplification and mutations using the validated methods described above.
-
ctDNA Analysis:
-
Extract cell-free DNA from plasma.
-
Use a highly sensitive method such as ddPCR or a dedicated NGS panel to detect MET alterations in the ctDNA.
-
-
Correlation Analysis:
-
Determine the concordance between tissue and ctDNA results.
-
Calculate the sensitivity and specificity of the ctDNA assay for detecting MET alterations.[10]
-
Part 2: Pharmacodynamic Biomarkers for Monitoring Treatment Response
Pharmacodynamic biomarkers provide an early indication of whether TAS-115 is engaging its targets and exerting a biological effect.
Circulating Angiogenesis and MET Pathway Biomarkers
-
Causality: Inhibition of VEGFR and MET signaling by TAS-115 is expected to modulate the levels of circulating proteins involved in these pathways. For instance, a decrease in soluble VEGFR2 (sVEGFR2) and an increase in VEGF and PlGF are indicative of VEGFR inhibition.[15] Changes in circulating Hepatocyte Growth Factor (HGF) may reflect MET pathway modulation.
-
Validation Strategy: Standardized and validated immunoassays are essential for reliable measurement of these circulating biomarkers.
| Biomarker | Expected Change with TAS-115 | Assay Method |
| Soluble VEGFR2 (sVEGFR2) | Decrease | ELISA |
| Vascular Endothelial Growth Factor (VEGF) | Increase | ELISA |
| Placental Growth Factor (PlGF) | Increase | ELISA |
| Hepatocyte Growth Factor (HGF) | Potential Increase | ELISA |
Experimental Protocol: Validation of Circulating Biomarker Assays
-
Assay Selection: Choose commercially available, well-validated ELISA kits for each biomarker.[16][17][18]
-
Analytical Validation:
-
Precision: Determine intra- and inter-assay precision using quality control samples at low, medium, and high concentrations.
-
Accuracy: Assess accuracy by spike-and-recovery experiments in plasma matrix.
-
Linearity: Evaluate the linearity of dilution to ensure that samples can be accurately measured within the dynamic range of the assay.
-
Stability: Test the stability of the biomarkers in plasma under different storage conditions (e.g., freeze-thaw cycles).
-
-
Clinical Validation:
-
Collect plasma samples from patients at baseline and at multiple time points during treatment with TAS-115.
-
Analyze the samples using the validated ELISA assays.
-
Correlate changes in biomarker levels with clinical outcomes such as tumor response and progression-free survival.
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)
-
Causality: As an anti-angiogenic agent, TAS-115 is expected to alter tumor vascularity and permeability. DCE-MRI can non-invasively quantify these changes.[19][20][21]
-
Validation Strategy: A standardized imaging protocol and analysis methodology are crucial for obtaining reproducible and meaningful results.
Experimental Protocol: Validation of DCE-MRI as a Pharmacodynamic Biomarker
-
Standardized Protocol:
-
Develop a consistent DCE-MRI protocol, including the type and dose of contrast agent, imaging sequence parameters, and timing of image acquisition.
-
-
Image Acquisition:
-
Perform DCE-MRI scans at baseline and at early time points after initiating TAS-115 treatment.
-
-
Pharmacokinetic Modeling:
-
Use a validated pharmacokinetic model to analyze the DCE-MRI data and derive quantitative parameters such as Ktrans (a measure of vessel permeability and blood flow).[22]
-
-
Correlation with Clinical Outcome:
-
Correlate early changes in DCE-MRI parameters with subsequent tumor response and patient outcomes.
-
Comparison with Alternative Therapies
TAS-115 shares targets with other approved multi-kinase inhibitors, such as cabozantinib and dovitinib. The biomarker validation strategies for these drugs provide valuable insights.
| Therapy | Key Targets | Validated/Investigated Biomarkers |
| Cabozantinib | MET, VEGFR, AXL | Circulating HGF, sMET, VEGF, PlGF; MET amplification.[23][24][25] |
| Dovitinib | VEGFR, FGFR, PDGFR | Circulating sVEGFR2, VEGF, PlGF; FGFR pathway gene expression signature.[15][26][27][28][29] |
| TAS-115 | MET, VEGFR, FMS, PDGFR | Proposed: MET amplification, METex14, circulating HGF, sVEGFR2, VEGF, PlGF. |
Conclusion
The successful clinical development of TAS-115 will be significantly enhanced by a robust and validated biomarker strategy. This guide provides a framework for the systematic validation of predictive and pharmacodynamic biomarkers for TAS-115 response. By employing a multi-platform approach and drawing on the experiences with similar targeted therapies, researchers can develop reliable assays to guide patient selection and monitor treatment efficacy, ultimately paving the way for a more personalized approach to cancer therapy with TAS-115.
References
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A Comparative Analysis of TAS-115 Mesylate: A Multi-Kinase Inhibitor Forging a Path in Oncology
For researchers, scientists, and drug development professionals navigating the complex landscape of targeted cancer therapies, the emergence of novel multi-kinase inhibitors presents both exciting opportunities and critical evaluation challenges. TAS-115 mesylate, a potent oral inhibitor of MET, VEGFR, FMS, and PDGFR, has demonstrated a compelling preclinical profile and is steadily advancing through clinical evaluation. This guide provides an in-depth comparative study of TAS-115, juxtaposing its performance with established therapeutic alternatives across various tumor types. Our analysis is grounded in available experimental data, offering a technical resource to inform future research and clinical development strategies.
Introduction to this compound: A Multi-Targeted Approach
TAS-115 is an adenosine triphosphate (ATP)-competitive multi-kinase inhibitor with a unique pharmacological profile.[1][2][3][4] Its primary targets, MET and VEGFR, are critical mediators of tumor growth, angiogenesis, and metastasis.[1][5][6] The hepatocyte growth factor (HGF)/MET signaling pathway, when aberrantly activated, drives cell proliferation, survival, and invasion in numerous malignancies.[5] Concurrently, the vascular endothelial growth factor (VEGF)/VEGFR axis is a cornerstone of tumor angiogenesis, the process by which tumors develop new blood vessels to sustain their growth.[1]
By co-inhibiting these pathways, TAS-115 is designed to deliver a multi-pronged anti-tumor attack. Furthermore, its activity against colony-stimulating factor 1 receptor (FMS) and platelet-derived growth factor receptor (PDGFR) suggests a potential to modulate the tumor microenvironment and impact tumor-stroma interactions.[1][3][7] A key differentiator highlighted in early studies is its potentially favorable safety profile compared to other VEGFR inhibitors, which may allow for more sustained therapeutic exposure.[1]
Mechanism of Action: A Visualized Pathway
The signaling cascades targeted by TAS-115 are intricate and interconnected. The following diagram illustrates the key pathways and the points of inhibition by TAS-115.
Caption: TAS-115 inhibits key receptor tyrosine kinases, disrupting downstream signaling pathways crucial for tumor growth.
Comparative Efficacy and Safety in Different Tumor Types
The clinical development of TAS-115 has explored its activity in a range of solid tumors. Here, we compare its performance with that of other multi-kinase inhibitors in specific cancer types where data is available. It is important to note that these are indirect comparisons based on separate clinical trials, and direct head-to-head studies have not been conducted.
Osteosarcoma
Osteosarcoma is a rare and aggressive bone tumor with limited treatment options for recurrent or metastatic disease. The expansion cohort of a phase I study provided valuable insights into the activity of TAS-115 in this patient population.
Table 1: Clinical Performance of TAS-115 in Recurrent/Metastatic Osteosarcoma
| Efficacy Endpoint | TAS-115 (Phase I Expansion)[8][9] |
| Best Overall Response | Stable Disease (SD): 50% |
| Progression-Free Survival (PFS) | Median: 3 months |
| 4-month PFS Rate | 42% |
| 12-month PFS Rate | 31% |
| Key Grade ≥3 Adverse Drug Reactions (ADRs) | Neutropenia (75%), AST increased (50%), Platelet count decreased (50%) |
These findings suggest that TAS-115 can induce long-term disease control in a subset of patients with advanced osteosarcoma, a setting with a high unmet medical need.[8][9]
Castration-Resistant Prostate Cancer (CRPC) with Bone Metastases
Bone metastases are a major cause of morbidity in CRPC. A phase II study evaluated the efficacy of TAS-115 in this setting, with a primary endpoint of bone scan index (BSI) response, a measure of the extent of bone metastatic disease.
Table 2: Clinical Performance of TAS-115 in CRPC with Bone Metastases
| Efficacy Endpoint | TAS-115 (Phase II) |
| 12-week BSI Response Rate | Cohort A (with abiraterone): 20.8%Cohort B (post-docetaxel): 15.4% |
| Best BSI Response Rate | Cohort A: 37.5%Cohort B: 19.2% |
| Key Grade ≥3 Adverse Drug Reactions (ADRs) | Cohort A: Hypophosphatemia (21%)Cohort B: Anemia (23%), Hypophosphatemia (12%), Neutropenia (12%) |
Data from ASCO 2019 abstract.
TAS-115 demonstrated preliminary anti-tumor activity in bone lesions and was associated with pain improvement in patients with CRPC.[5]
Gastric Cancer
While clinical data for TAS-115 in gastric cancer is limited to a small number of patients in the initial phase I study, preclinical studies have shown its potential.[5][6] For comparison, we present data from clinical trials of other multi-kinase inhibitors in advanced gastric cancer.
Table 3: Comparative Efficacy of Multi-Kinase Inhibitors in Advanced Gastric Cancer (Second-line or later)
| Drug | Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Sunitinib | Phase II[3][10][11] | 2.6% | 2.3 months | 6.8 months |
| Regorafenib | INTEGRATE IIa (Phase III)[12][13][14] | Not reported | 1.8 months | 4.5 months |
| Cabozantinib + Atezolizumab | COSMIC-021 (Phase Ib)[15] | 0% | - | - |
| Cabozantinib + Durvalumab | CAMILLA (Phase II)[16] | 20.7% | 4.4 months | 5.6 months |
| Regorafenib + Nivolumab | REGONIVO (Phase Ib)[4] | 44% | 5.6 months | - |
The data for comparator drugs in gastric cancer highlight the challenging nature of this disease. The combination of multi-kinase inhibitors with immunotherapy appears to be a promising avenue of investigation.[4][16]
Gastrointestinal Stromal Tumor (GIST)
Similar to gastric cancer, clinical data for TAS-115 in GIST is limited to a few patients in the phase I study.[5] However, given that GISTs are often driven by mutations in KIT and PDGFRA, TAS-115's inhibitory profile makes it a rational candidate for further investigation. Below is a summary of the performance of other tyrosine kinase inhibitors in GIST after failure of imatinib and sunitinib.
Table 4: Comparative Efficacy of Tyrosine Kinase Inhibitors in Advanced GIST (Post-Imatinib and Sunitinib)
| Drug | Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Regorafenib | GRID (Phase III)[17][18][19] | - | 4.8 months |
| Cabozantinib | CaboGIST (Phase II)[2][20][21][22] | 14% | 5.5 months (at 12 weeks, 60% were progression-free) |
| Sunitinib | Phase III[6][23] | 6.8% | 27.3 weeks |
Regorafenib and cabozantinib have shown clinical benefit in patients with GIST who have progressed on standard therapies.[2][17][18][19]
Non-Small Cell Lung Cancer (NSCLC) with MET Alterations
Preclinical data suggests TAS-115 has activity in lung cancer models.[6] For patients with NSCLC harboring MET exon 14 skipping mutations or MET amplification, targeted inhibitors have demonstrated significant efficacy.
Table 5: Comparative Efficacy of MET Inhibitors in NSCLC with MET Alterations
| Drug | Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Crizotinib | PROFILE 1001 (Phase I)[24][25][26] | 32% | 7.3 months |
| Cabozantinib | Phase II | 20% | 4.5 months |
Crizotinib and cabozantinib have shown meaningful clinical activity in this molecularly defined subgroup of NSCLC patients.[24][25]
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key in vitro and in vivo assays used to evaluate tyrosine kinase inhibitors like TAS-115.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
Caption: Workflow for determining the in vitro kinase inhibitory activity of a test compound.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform a serial dilution to obtain a range of concentrations.[18]
-
Reagent Preparation: Dilute the recombinant target kinases (e.g., MET, VEGFR2), a suitable substrate (e.g., a generic peptide substrate), and ATP to their optimal concentrations in a kinase assay buffer.[18]
-
Assay Plate Setup: In a 384-well plate, add the diluted TAS-115 or vehicle control (DMSO). Then, add the kinase and substrate mixture to each well.[18]
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP and MgCl2 to each well.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time to allow the enzymatic reaction to proceed.[18]
-
Signal Detection: Stop the reaction and measure the amount of product formed or ATP consumed using a suitable detection method (e.g., fluorescence, luminescence, or radiometric detection).[10][18]
-
Data Analysis: Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[18]
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.
Step-by-Step Protocol:
-
Cell Seeding: Plate tumor cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12][13][20][21]
-
Compound Treatment: Treat the cells with various concentrations of TAS-115 or a vehicle control and incubate for a specified period (e.g., 72 hours).[20]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[12][13][20][21]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[20][21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
In Vivo Tumor Xenograft Study
This model evaluates the anti-tumor efficacy of a compound in a living organism.
Caption: A typical workflow for assessing the in vivo efficacy of an anti-cancer agent using a xenograft model.
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[15]
-
Tumor Growth: Monitor the mice until the tumors reach a predetermined size (e.g., 100-200 mm³).[15]
-
Randomization: Randomize the mice into different treatment groups, including a vehicle control group and one or more TAS-115 dose groups.[15]
-
Drug Administration: Administer this compound or the vehicle control orally, according to the planned dosing schedule (e.g., once daily).[1]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis, such as histology, immunohistochemistry, or western blotting, to assess target engagement and downstream effects.
-
Data Analysis: Compare the tumor growth rates between the TAS-115-treated groups and the vehicle control group to determine the anti-tumor efficacy.
Conclusion and Future Perspectives
This compound has emerged as a promising multi-kinase inhibitor with a distinct preclinical profile and demonstrated clinical activity in challenging-to-treat solid tumors like osteosarcoma and castration-resistant prostate cancer with bone metastases.[5][8][9] Its favorable safety profile, particularly in comparison to other VEGFR inhibitors, may provide a wider therapeutic window and allow for more sustained treatment.[1]
While direct comparative clinical data is not yet available, the preclinical evidence and early clinical findings suggest that TAS-115 warrants further investigation in a broader range of tumor types where MET, VEGFR, and FMS signaling are implicated, such as gastric cancer, GIST, and NSCLC.[5][6] Future studies should focus on identifying predictive biomarkers to select patients most likely to benefit from this multi-targeted therapy. Combination strategies, particularly with immunotherapy, as explored with other multi-kinase inhibitors, could also unlock the full potential of TAS-115 in the evolving landscape of precision oncology.
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- 24. BiTE® Xenograft Protocol [protocols.io]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of TAS-115 Mesylate
As researchers and scientists at the forefront of drug development, our responsibilities extend beyond the benchtop. The safe and compliant disposal of investigational compounds like TAS-115 mesylate is a critical, yet often overlooked, aspect of laboratory stewardship. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step framework for the proper disposal of this compound, ensuring the protection of our personnel and the environment.
Understanding this compound: A Profile
| Property | Value | Source |
| Chemical Name | 4-(2-Fluoro-4-(3-(2-phenylacetyl)thioureido)phenoxy)-7-methoxy-N-methylquinoline-6-carboxamide mesylate | MedKoo Biosciences[3] |
| CAS Number | 1688673-09-7 (mesylate) | MedKoo Biosciences[3] |
| Molecular Formula | C28H27FN4O7S2 | PubChem[4] |
| Molecular Weight | 614.66 g/mol | MedKoo Biosciences[3] |
| Solubility | Soluble in DMSO | MyBioSource[5] |
Given its mechanism of action, which involves inhibiting critical cellular signaling pathways, we must assume that this compound may possess toxicological properties. Therefore, all waste containing this compound, whether in solid, liquid, or on contaminated materials, must be treated as hazardous chemical waste.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to provide a clear, actionable plan for the safe disposal of this compound. This workflow is grounded in the principles of the Resource Conservation and Recovery Act (RCRA) and best practices for laboratory safety.[6]
Step 1: Waste Identification and Segregation
The first and most critical step is the accurate identification and segregation of this compound waste. Never mix incompatible wastes.[7]
-
Solid Waste: This includes unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, and any other solid materials that have come into direct contact with the compound.
-
Liquid Waste: This category comprises solutions containing this compound, such as stock solutions, cell culture media, and the first rinse of any container that held the compound.[7] Halogenated and non-halogenated solvent wastes should be collected separately.[8]
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
Caption: Decision tree for the initial segregation of this compound waste.
Step 2: Proper Waste Containment
Proper containment is crucial to prevent leaks, spills, and exposure. The Occupational Safety and Health Administration (OSHA) mandates that waste containers be chemically compatible with the waste they hold and be equipped with secure, leak-proof closures.[6]
-
Solid Waste: Collect in a designated, clearly labeled, leak-proof container with a secure lid. A polyethylene drum or a similar sturdy container is recommended.
-
Liquid Waste: Use a dedicated, labeled, and chemically resistant container (e.g., a high-density polyethylene or glass bottle) with a screw-top cap. Never fill liquid waste containers beyond 90% capacity to allow for expansion. Secondary containment, such as a plastic tub, should be used for all liquid waste containers.[7]
-
Sharps Waste: Place directly into a puncture-resistant sharps container.
All waste containers must be labeled with a hazardous waste tag as soon as the first piece of waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
The accumulation start date
-
The specific hazards (e.g., "Toxic," "Chemical Hazard")
Step 3: Waste Accumulation and Storage
Hazardous waste must be accumulated at or near the point of generation and be under the control of laboratory personnel.[6]
-
Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Ensure that incompatible waste streams are segregated to prevent accidental mixing.
-
Keep waste containers closed at all times, except when adding waste.[7]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]
-
Contact EHS: Once your waste container is full or has reached the designated accumulation time limit (typically 12 months for academic labs under Subpart K regulations), contact your EHS department to schedule a pickup.[9]
-
Provide Documentation: Be prepared to provide your EHS contact with all necessary information about the waste, including the completed hazardous waste tag.
-
Do Not Transport: Laboratory personnel should never transport hazardous waste themselves.[8]
Caption: The four-step workflow for the proper disposal of this compound.
Emergency Procedures: Handling Spills
In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental contamination.
-
Minor Spills: For small spills that can be safely cleaned up by laboratory personnel, use a chemical spill kit. Absorb the spill with an inert material (e.g., vermiculite, sand), and place the absorbent material in a sealed container for disposal as hazardous waste. All materials used in the cleanup must also be treated as hazardous waste.[8]
-
Major Spills: For large or uncontrolled spills, evacuate the area immediately and notify your institution's EHS or emergency response team.
Your Partner in Safety
This guide provides a foundational framework for the responsible disposal of this compound. However, it is not a substitute for your institution's specific policies and procedures. Always consult with your EHS department for guidance tailored to your facility. By adhering to these protocols, we can ensure that our pursuit of scientific advancement does not come at the cost of safety or environmental integrity.
References
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
-
Kawai, A., et al. (2021). Efficacy and safety of TAS-115, a novel oral multi-kinase inhibitor, in osteosarcoma: an expansion cohort of a phase I study. Investigational New Drugs, 39(6), 1559–1567. Retrieved from [Link]
-
Fujisaka, Y., et al. (2018). Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Cancer Science, 109(3), 844–853. Retrieved from [Link]
Sources
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- 4. This compound | C28H27FN4O7S2 | CID 118130255 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Navigating the Handling of TAS-115 Mesylate: A Guide to Essential Personal Protective Equipment and Safety Protocols
For Immediate Implementation by Laboratory Personnel
As a potent c-MET and VEGFR inhibitor, TAS-115 mesylate represents a significant advancement in targeted cancer therapy.[1][2] However, its cytotoxic nature necessitates meticulous handling procedures to ensure the safety of researchers and maintain the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), alongside operational and disposal plans for this compound. The following procedural guidance is based on established best practices for handling potent pharmaceutical compounds and cytotoxic agents in a laboratory setting.[3][4][5]
Understanding the Risk: Hazard Assessment of this compound
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent, cytotoxic, multi-kinase inhibitor warrants a high degree of caution.[1][2][6] Similar potent compounds can cause cellular damage, and exposure may lead to adverse health effects.[7][8] Therefore, all handling procedures must be designed to minimize the risk of inhalation, dermal contact, and ingestion. The primary hazards associated with this compound, a solid powder, include the generation of airborne dust during weighing and reconstitution, as well as the potential for contamination of surfaces and equipment.[1]
Core Directive: Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to PPE is mandatory to provide comprehensive protection. The following table outlines the minimum required PPE for handling this compound in various laboratory scenarios.
| Activity | Required PPE | Rationale |
| Receiving and Unpacking | - Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Glasses with Side Shields | Protects against potential external contamination of the shipping container. |
| Weighing and Aliquoting (Solid Form) | - Disposable Gown with a closed front and elastic cuffs- Double Nitrile Gloves- N95 Respirator or higher (e.g., PAPR)- Safety Goggles | Minimizes exposure to airborne particles. A powered air-purifying respirator (PAPR) may be necessary for handling larger quantities or for individuals with respiratory sensitivities.[9][10] |
| Reconstitution and Solution Handling | - Disposable Gown with a closed front and elastic cuffs- Double Nitrile Gloves- Safety Goggles | Protects against splashes and direct contact with the concentrated solution. |
| Cell Culture and In Vitro Assays | - Lab Coat- Nitrile Gloves- Safety Glasses | Standard laboratory practice for handling cell cultures containing a cytotoxic agent. |
| Spill Cleanup | - Disposable Gown- Double Nitrile Gloves- N95 Respirator or higher- Safety Goggles- Shoe Covers | Provides full-body protection during the management of a hazardous spill. |
| Waste Disposal | - Disposable Gown- Double Nitrile Gloves- Safety Goggles | Protects against contact with contaminated waste materials. |
Procedural Guidance: Step-by-Step Protocols
Receiving and Storage
-
Inspect Package: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.[3] If compromised, treat it as a spill and follow the established spill response protocol.
-
Don PPE: Before handling the package, don a lab coat, safety glasses, and a single pair of nitrile gloves.
-
Transport: Transport the unopened package in a secondary, sealed, and clearly labeled container to the designated storage area.[3]
-
Storage: Store this compound in a securely sealed container, in a designated, well-ventilated, and restricted-access area.[1] The storage temperature should be as recommended by the supplier, typically at -20°C for long-term storage.[1]
Weighing and Reconstitution Workflow
This critical step requires the highest level of containment to prevent the generation and dispersal of airborne powder.
Caption: Workflow for weighing and reconstituting this compound.
Spill Management Protocol
In the event of a spill, immediate and decisive action is crucial to contain the contamination and mitigate exposure risks.
Caption: Step-by-step protocol for managing a this compound spill.
Waste Disposal Plan
All materials that come into contact with this compound must be treated as hazardous waste.
-
Segregation: Segregate all this compound waste, including contaminated PPE, plasticware, and solutions, from general laboratory waste.
-
Containment: Place solid waste in a designated, labeled, and sealed hazardous waste bag. Liquid waste should be collected in a compatible, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of all hazardous waste according to your institution's and local environmental regulations for cytotoxic agents.
Trustworthiness and Self-Validating Systems
The protocols outlined in this guide are designed to be self-validating by incorporating multiple layers of protection. For instance, the recommendation for double-gloving provides a barrier even if the outer glove is compromised. Similarly, conducting high-risk activities within a certified chemical fume hood or glove box adds an engineering control to the procedural and PPE-based safeguards. Regular training on these procedures and documented competency assessments for all personnel handling this compound are essential to ensure consistent and safe practices.
By adhering to these stringent guidelines, researchers can confidently and safely advance their critical work with this compound, contributing to the development of new cancer therapies while prioritizing personal and environmental safety.
References
-
Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PubMed Central. Available from: [Link]
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Safe handling of cytotoxics: guideline recommendations. PMC. Available from: [Link]
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Safe handling and waste management of hazardous drugs. eviQ. Available from: [Link]
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Pharmaceutical Manufacturing PPE | Worker Health & Safety | 3M US. 3M. Available from: [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available from: [Link]
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Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. The Pharmaceutical Journal. Available from: [Link]
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Potent Pharmaceutical Compound Containment Case Study. AIHA. Available from: [Link]
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DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients. Cleanroom Technology. Available from: [Link]
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Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01. Kingston Health Sciences Centre. Available from: [Link]
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Handling & Processing of Potent Compounds: A Holistic Approach. IPS. Available from: [Link]
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Efficacy and safety of TAS-115, a novel oral multi-kinase inhibitor, in osteosarcoma: an expansion cohort of a phase I study. PubMed. Available from: [Link]
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Efficacy and safety of TAS-115, a novel oral multi-kinase inhibitor, in osteosarcoma: an expansion cohort of a phase I study. PubMed Central. Available from: [Link]
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Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting. PubMed Central. Available from: [Link]
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Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors. Springer. Available from: [Link]
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Exploratory phase 2 study of the novel oral multi-kinase inhibitor TAS-115 in patients with idiopathic pulmonary fibrosis. PubMed. Available from: [Link]
-
The Tyrosine Kinase Inhibitor TAS-115 Attenuates Bleomycin-induced Lung Fibrosis in Mice. American Journal of Respiratory Cell and Molecular Biology. Available from: [Link]
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- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
